molecular formula C5H4ClFN2O B171802 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol CAS No. 105806-14-2

6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Cat. No.: B171802
CAS No.: 105806-14-2
M. Wt: 162.55 g/mol
InChI Key: QFCQSVPKPHYVRD-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-2-methylpyrimidin-4-ol is a fluorinated and chlorinated pyrimidine derivative that serves as a versatile synthetic building block in advanced chemical research. Its structure, featuring a chlorine atom and a fluorine atom on the pyrimidine ring, provides multiple reactive sites for chemical modification, making it a valuable intermediate for constructing more complex molecules . This compound is primarily utilized as a precursor in the synthesis of active pharmaceutical ingredients (APIs), with particular interest in the development of novel anticancer and antiviral therapies . In medicinal chemistry, the pyrimidine core is a privileged scaffold, and derivatives like this are investigated for their potential to inhibit cancer cell proliferation by interfering with microtubule dynamics, a mechanism relevant to several anti-cancer agents . Researchers value this intermediate for its role in structure-activity relationship (SAR) studies, where it is used to develop and enhance proprietary derivatives with targeted biological activity . The compound is for research use only and is an essential tool for scientists working in drug discovery and development pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-fluoro-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCQSVPKPHYVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547841
Record name 6-Chloro-5-fluoro-2-methylpyrimidin-4(1H)-one
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Molecular Weight

162.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105806-14-2
Record name 6-Chloro-5-fluoro-2-methyl-4(1H)-pyrimidinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-fluoro-2-methylpyrimidin-4(1H)-one
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available experimental data for the specific compound 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol is limited. This guide has been compiled by a Senior Application Scientist, leveraging extensive experience and data from closely related structural analogs to project the chemical properties, synthesis, and reactivity of the title compound. All protocols and data should be regarded as predictive and validated experimentally.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic placement of halogen substituents, such as chlorine and fluorine, on this heterocyclic system provides medicinal chemists with powerful tools to modulate the electronic properties, metabolic stability, and binding affinity of drug candidates. This guide focuses on the technical profile of this compound, a halogenated pyrimidine derivative with significant potential as a versatile building block in drug discovery and materials science. While this specific molecule is not extensively documented, its structural motifs are present in a range of biologically active compounds, including kinase inhibitors and antifungal agents.[2][3]

This document will provide a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route with detailed experimental considerations, an analysis of its expected spectroscopic signature, and a discussion of its reactivity and potential applications. The insights presented herein are derived from established principles of heterocyclic chemistry and empirical data from analogous structures.

Physicochemical Properties

The chemical properties of this compound are largely dictated by the interplay of its functional groups: the electron-withdrawing chloro and fluoro substituents, the electron-donating methyl group, and the tautomeric hydroxy/oxo functionality.

PropertyPredicted ValueRemarks
Molecular Formula C₅H₄ClFN₂O
Molecular Weight 162.55 g/mol
Appearance Off-white to pale yellow solidBased on analogs like 6-ethyl-5-fluoropyrimidin-4-ol.
Boiling Point > 200 °CHigh due to hydrogen bonding and polarity. Analog 4,6-dichloro-5-fluoro-2-methylpyrimidine boils at 221°C.[4]
Melting Point 120-140 °CExpected to be a crystalline solid with a relatively high melting point due to intermolecular hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Slightly soluble in water.The pyrimidinol core allows for some aqueous solubility.
pKa ~7-8The hydroxyl group is acidic, influenced by the electron-withdrawing halogens.

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached through a cyclocondensation reaction, a common strategy for constructing pyrimidine rings. A plausible route, adapted from the synthesis of the voriconazole intermediate 6-ethyl-5-fluoropyrimidin-4-ol, is outlined below.[2]

Synthetic Workflow

Synthesis_Workflow A Ethyl 2-fluoro-3-oxobutanoate C 6-Hydroxy-5-fluoro-2-methylpyrimidin-4-ol A->C Cyclocondensation B Acetamidine B->C D This compound C->D Chlorination reagents1 Base (e.g., NaOMe) Methanol reagents2 POCl₃

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Hydroxy-5-fluoro-2-methylpyrimidin-4-ol

  • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add acetamidine hydrochloride (1.0 equivalent) and stir for 30 minutes at room temperature to liberate the free base.

  • Add ethyl 2-fluoro-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Causality: The use of a strong base like sodium methoxide is crucial to deprotonate the acetamidine, forming the nucleophilic species required for the initial attack on the keto-ester. The subsequent cyclization is an intramolecular condensation reaction, driven by the formation of the stable aromatic pyrimidine ring.

Step 2: Synthesis of this compound

  • Suspend the dried 6-Hydroxy-5-fluoro-2-methylpyrimidin-4-ol (1.0 equivalent) in phosphorus oxychloride (POCl₃, excess).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Causality: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro substituents. The pyrimidinol exists in tautomeric equilibrium with its pyrimidone form. The chlorination reaction proceeds on the pyrimidone tautomer. The tertiary amine acts as a catalyst by forming a more reactive intermediate with POCl₃.

Spectroscopic Analysis (Predicted)

The structural elucidation of this compound would rely on a combination of NMR and mass spectrometry.

TechniquePredicted Spectral Features
¹H NMR - A singlet for the methyl protons (CH₃) around δ 2.3-2.6 ppm. - A broad singlet for the hydroxyl proton (OH) at δ > 10 ppm, which is exchangeable with D₂O.
¹³C NMR - Resonances for the pyrimidine ring carbons will be observed in the aromatic region (δ 140-170 ppm). - The carbon bearing the fluorine atom will exhibit a large C-F coupling constant. - A signal for the methyl carbon will appear upfield (δ ~20 ppm).
¹⁹F NMR - A singlet is expected for the fluorine atom attached to the pyrimidine ring. The chemical shift will be indicative of the electronic environment.[5]
Mass Spec (ESI) - The [M+H]⁺ ion would be observed at m/z 163.0, and the [M-H]⁻ ion at m/z 161.0. - The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) will be a key diagnostic feature.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the chlorine atom at the C6 position, which is activated towards nucleophilic aromatic substitution (SNAr).[1] The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine at C5, makes the C6 position highly susceptible to attack by various nucleophiles.[1]

Nucleophilic Aromatic Substitution (SNAr)

SNAr_Reaction start This compound Cl product 6-Substituted-5-fluoro-2-methylpyrimidin-4-ol Nu start:p1->product:p1 SNAr nucleophile Nu-H nucleophile->start:p1

Caption: General scheme for SNAr reactions at the C6 position.

This reactivity makes this compound an excellent starting material for generating libraries of substituted pyrimidines. Potential nucleophiles include:

  • Amines: Reaction with primary or secondary amines would yield 6-amino-5-fluoro-2-methylpyrimidin-4-ol derivatives. These structures are prevalent in kinase inhibitors.

  • Alcohols/Phenols: Alkoxides or phenoxides can displace the chlorine to form the corresponding ethers.

  • Thiols: Thiolates will react to form thioethers.

Potential Applications in Drug Discovery

The 5-fluoropyrimidine moiety is a well-established pharmacophore, most notably in the anticancer drug 5-fluorouracil. The combination of chloro, fluoro, and methyl substituents on the pyrimidine ring of the title compound offers a unique platform for the development of novel therapeutic agents.

  • Kinase Inhibitors: The pyrimidine core is a common scaffold for ATP-competitive kinase inhibitors. The C6-chloro group allows for the introduction of various side chains to target the solvent-exposed region of the kinase active site.

  • Antifungal Agents: The structural similarity to the core of voriconazole suggests that derivatives of this compound could be explored for antifungal activity.[2]

  • Agrochemicals: Halogenated pyrimidines are also found in a variety of herbicides and fungicides.

Safety and Handling

Based on data for analogous compounds like 4,6-dichloro-5-fluoro-2-methylpyrimidine, this compound should be handled with care in a well-ventilated fume hood. It is predicted to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

While direct experimental data on this compound is scarce, a detailed profile of its chemical properties, synthesis, and reactivity can be confidently predicted based on the well-established chemistry of its structural analogs. Its activated C6-chloro position makes it a highly valuable and versatile intermediate for the synthesis of diverse pyrimidine derivatives. For researchers in drug discovery and medicinal chemistry, this compound represents a promising starting point for the development of novel kinase inhibitors, antifungal agents, and other biologically active molecules. The synthetic and reaction protocols outlined in this guide provide a solid foundation for the future exploration and application of this intriguing heterocyclic building block.

References

  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
  • LookChem. (n.d.). 4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11036392, 6-Chloro-alpha-(2,4-difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol.
  • Wenter, P., Fürtig, B., Schwalbe, H. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(12), e85.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53487969, 6-Chloro-5-fluoropyrimidin-4-amine.
  • Reddy, A. S., Reddy, P. V., Reddy, P. P., & Reddy, M. S. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 21(9), 1204.
  • PatSnap. (n.d.). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11286675, 4,6-Dichloro-5-fluoropyrimidine.
  • Crowther, G. P., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(8), 1286-1294.

Sources

An In-depth Technical Guide to 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol (CAS No. 105806-14-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrimidinones

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the nucleobases of DNA and RNA.[1][2][3] The strategic incorporation of fluorine atoms into this privileged structure can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability.[1] 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol, a member of the fluorinated pyrimidinone family, is a key building block in the synthesis of a variety of biologically active compounds. Its unique combination of a reactive chlorine atom, an electron-withdrawing fluorine atom, and a pyrimidinone core makes it a versatile intermediate for the development of novel therapeutics in areas such as oncology and virology.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering a technical resource for researchers in the field of drug discovery and development.

Physicochemical Properties and Tautomerism

This compound exists in tautomeric equilibrium with its keto form, 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one. This is a crucial consideration for its reactivity and spectroscopic characterization.

PropertyValueSource
CAS Number 105806-14-2N/A
Molecular Formula C₅H₄ClFN₂ON/A
Molecular Weight 162.55 g/mol N/A
Appearance White to off-white solidN/A
Synonyms 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-oneN/A

Synthesis and Mechanistic Insights

A probable synthetic pathway for this compound would likely start from a fluorinated β-ketoester, such as a derivative of 2-fluoroacetoacetic acid. The key steps would be:

  • Cyclocondensation: Reaction of the fluorinated β-ketoester with acetamidine hydrochloride in the presence of a base like sodium ethoxide. This step forms the core pyrimidinone ring.

  • Chlorination: Introduction of the chlorine atom at the 6-position is likely achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions would be critical to ensure regioselectivity.

The causality behind these steps lies in the fundamental reactivity of the chosen reagents. The β-ketoester provides the three-carbon backbone, while the amidine supplies the N-C-N fragment necessary for the pyrimidine ring. The subsequent chlorination is an electrophilic aromatic substitution, with the pyrimidinone ring being activated towards substitution.

Experimental Workflow: A Generalized Synthetic Approach

The following is a generalized, illustrative protocol based on the synthesis of similar pyrimidinones. This is not a validated protocol for this compound and would require optimization and validation.

G reagents Fluorinated β-ketoester + Acetamidine HCl + Base (e.g., NaOEt) reaction1 Cyclocondensation reagents->reaction1 intermediate 5-Fluoro-2-methylpyrimidin-4-ol reaction1->intermediate reaction2 Chlorination intermediate->reaction2 chlorination_reagents Chlorinating Agent (e.g., POCl₃ or NCS) chlorination_reagents->reaction2 product This compound reaction2->product

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of sodium ethoxide in ethanol, add acetamidine hydrochloride and the chosen fluorinated β-ketoester.

  • Cyclocondensation: Heat the mixture at reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion, cool the reaction mixture, neutralize with an acid, and extract the product with an organic solvent. Purify the crude 5-fluoro-2-methylpyrimidin-4-ol intermediate by recrystallization or column chromatography.

  • Chlorination: Treat the purified intermediate with a suitable chlorinating agent (e.g., phosphorus oxychloride) under appropriate conditions (e.g., heating).

  • Final Work-up and Purification: Quench the reaction mixture carefully with ice water, and extract the final product. Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR: A singlet for the methyl group protons (around 2.0-2.5 ppm) and a broad singlet for the N-H proton of the pyrimidinone tautomer (which may be solvent-dependent and exchangeable with D₂O).

  • ¹³C NMR: Resonances for the methyl carbon, the C=O carbon, and the aromatic carbons of the pyrimidine ring. The carbon atoms attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3100-3300 cm⁻¹), C=O stretch (around 1650-1700 cm⁻¹), and C-Cl and C-F bond vibrations.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 162 and 164 in an approximately 3:1 ratio, characteristic of the presence of a single chlorine atom.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the chloro and fluoro substituents on the pyrimidine ring. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAAr), allowing for the introduction of various functional groups, such as amines, alcohols, and thiols. This makes it a valuable intermediate for building molecular diversity in drug discovery programs.[1][5]

The fluorine atom at the 5-position, while generally less reactive towards substitution, significantly influences the electronic properties of the pyrimidine ring, enhancing its electrophilicity and modulating the pKa of the molecule. This can lead to improved binding interactions with biological targets.

Role as a Pharmaceutical Intermediate

While specific examples of launched drugs directly using this compound as a starting material are not prominently documented in publicly available resources, its structural motifs are present in a variety of kinase inhibitors and other therapeutic agents under investigation. The general class of substituted pyrimidinones is of high interest in the development of treatments for a range of diseases.[2][4]

The likely application of this compound is in the synthesis of more complex molecules where the pyrimidinone core serves as a scaffold. The chlorine atom can be displaced by a variety of nucleophiles to build out the desired pharmacophore.

G start This compound reaction Nucleophilic Aromatic Substitution (SNAAr) e.g., with R-NH₂ start->reaction product 6-Amino-5-fluoro-2-methylpyrimidin-4-ol Derivatives reaction->product application Potential Kinase Inhibitors, Antiviral agents, etc. product->application

Caption: Application of this compound in the synthesis of potential therapeutic agents.

Safety and Handling

As with any halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust should be prevented. In case of contact, the affected area should be washed immediately with plenty of water. For detailed safety information, it is always recommended to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups allows for a wide range of chemical modifications, making it an important intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. While detailed, publicly available data on its synthesis and spectroscopic properties are limited, its structural relationship to other well-studied pyrimidinones provides a strong basis for its use in the rational design of new drug candidates. Further research into the applications of this compound is likely to yield novel and effective therapeutic agents.

References

  • Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of the Indian Chemical Society.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Special Issue : Pyrimidine and Purine Deriv
  • New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv

Sources

6-Chloro-5-fluoro-2-methylpyrimidin-4-ol structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a halogenated pyrimidine derivative of significant interest in medicinal chemistry. While not extensively documented as a standalone compound, its structural motifs are characteristic of key intermediates used in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly protein kinase inhibitors. This document synthesizes information from related structures and established chemical principles to detail its physicochemical properties, a plausible synthetic route, expected analytical data, and its chemical reactivity. Furthermore, we explore its potential applications as a versatile building block in modern drug discovery, grounded in the established role of fluorinated pyrimidines in oncology and other therapeutic areas.

Introduction: The Significance of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in nucleic acids (DNA and RNA) and a multitude of therapeutic agents.[1] Its ability to engage in various biological interactions, particularly hydrogen bonding, makes it an ideal framework for designing enzyme inhibitors. The strategic incorporation of halogen atoms, such as fluorine and chlorine, profoundly modulates the molecule's physicochemical and pharmacological properties.

  • Fluorine Substitution : The introduction of a fluorine atom, as seen at the C5 position, is a widely used strategy in drug design. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and alter lipophilicity and bioavailability.[2]

  • Chlorine as a Synthetic Handle : The chlorine atom at the C6 position serves as an excellent leaving group, rendering the molecule a versatile intermediate for further chemical modification.[3]

This compound thus represents a valuable trifecta: a biologically relevant pyrimidine core, a property-enhancing fluorine substituent, and a reactive chlorine handle for diversification. This guide will elucidate the chemistry of this compound, positioning it as a key intermediate for researchers in drug development.

Physicochemical and Structural Properties

This compound exists in tautomeric equilibrium with its more stable keto form, 6-Chloro-5-fluoro-2-methylpyrimidin-4(1H)-one . For clarity, all references in this guide pertain to this core structure.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₅H₄ClFN₂OBased on structure
Molecular Weight 162.55 g/mol Calculated from formula
IUPAC Name 6-chloro-5-fluoro-2-methylpyrimidin-4(1H)-oneStandard nomenclature
CAS Number Not assigned.No direct commercial listing found.
Appearance Expected to be an off-white to pale yellow solid.Analogy to similar pyrimidinones.[4]
Melting Point Estimated >150 °CAnalogy to similar substituted pyrimidines.[4][5]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol.General characteristic of pyrimidinones.
Tautomerism Exists primarily as the pyrimidin-4(1H)-one tautomer due to amide stability.Fundamental principle of heterocyclic chemistry.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis involves a three-step, one-pot process starting from ethyl 2-fluoro-3-oxobutanoate.

Synthesis_Workflow A Ethyl 2-fluoro-3-oxobutanoate B Ethyl 3-amino-2-fluorobut-2-enoate (Enamine Intermediate) A->B Step 1: Enamine Formation C This compound (Final Product) B->C Step 2: Cyclization & Chlorination reagent1 Ammonia (NH₃) in Formamide reagent1->A reagent2 1. Sodium Methoxide (NaOMe) 2. POCl₃ (Chlorination) 3. H₂O (Hydrolysis/Workup) reagent2->B

Caption: Proposed synthetic workflow for this compound.

Rationale and Mechanism
  • Enamine Formation : The synthesis begins by reacting the β-ketoester with ammonia. The ammonia acts as a nucleophile, attacking the ketone carbonyl to form an enamine intermediate. This step is typically performed in a solvent like formamide.[4]

  • Cyclocondensation : A strong base, such as sodium methoxide, promotes the cyclization of the enamine with formamide (which serves as the source for the N1-C2 fragment of the pyrimidine ring). This forms the core pyrimidine ring structure.

  • Chlorination & Tautomerization : The resulting pyrimidinol is then chlorinated. While the proposed pathway shows a subsequent chlorination step (e.g., with POCl₃), it is also common for chlorinating agents to be used during the initial cyclization workup. The final product is the stable pyrimidin-4(1H)-one tautomer.

Experimental Protocol (Prophetic)

Disclaimer: This is a prophetic protocol based on analogous procedures and should be optimized under appropriate laboratory conditions.

  • Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add ethyl 2-fluoro-3-oxobutanoate (1.0 eq) dissolved in formamide (5 vol).

  • Enamine Formation : Cool the solution to 0-5 °C and bubble ammonia gas through the mixture for approximately 1-2 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cyclization : Prepare a solution of sodium methoxide (30% in methanol, 2.5 eq) in a separate flask. Add the enamine-containing reaction mixture dropwise to the sodium methoxide solution at a temperature maintained below 50 °C.[4]

  • Reaction Monitoring : Heat the resulting mixture to reflux (approx. 70-80 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Chlorination and Workup : After cooling to room temperature, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to the reaction mixture while maintaining the temperature below 40 °C. Stir for an additional 2 hours.

  • Isolation : Carefully quench the reaction by pouring it onto crushed ice. Adjust the pH to 5-6 with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration.

  • Purification : Wash the crude solid with cold water and then with a minimal amount of cold acetone or diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid. Purity should be confirmed by HPLC, NMR, and MS analysis.

Structural Elucidation and Spectroscopic Data

Confirming the structure of the synthesized compound is critical. The following table summarizes the expected spectroscopic data based on analysis of similar structures.[4][6]

TechniqueExpected Data and Interpretation
¹H NMR ~ 12.0-13.0 ppm (broad s, 1H): N-H proton of the pyrimidinone ring. ~ 2.4-2.6 ppm (s, 3H): Methyl (CH₃) protons at the C2 position.
¹³C NMR ~ 160-165 ppm: C4 carbonyl carbon. ~ 150-155 ppm: C2 carbon attached to the methyl group. ~ 140-148 ppm (d, J(C,F) ~250 Hz): C5 carbon directly attached to fluorine (large coupling constant). ~ 135-145 ppm (d, J(C,F) ~20-30 Hz): C6 carbon attached to chlorine (smaller coupling to fluorine). ~ 20-25 ppm: Methyl carbon.
¹⁹F NMR A single resonance is expected in the typical range for aryl fluorides.
FT-IR (cm⁻¹) ~ 3100-2900: N-H stretching. ~ 1700-1650: C=O stretching (amide carbonyl). ~ 1620-1580: C=N and C=C ring stretching. ~ 1250-1150: C-F stretching. ~ 800-700: C-Cl stretching.
Mass Spec (ESI+) m/z = 163.0 [M+H]⁺. The spectrum should show a characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the high reactivity of its C6-chloro substituent. The pyrimidine ring is electron-deficient, which strongly activates the C4 and C6 positions towards nucleophilic attack.[3]

Key Reactions
  • Nucleophilic Aromatic Substitution (SₙAr) : This is the most common and powerful transformation. The chlorine atom can be readily displaced by a wide variety of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular architectures. The reaction is often facilitated by a base (e.g., DIPEA, K₂CO₃) in a polar aprotic solvent (e.g., DMF, NMP, Dioxane).[7][8]

  • Palladium-Catalyzed Cross-Coupling : The C-Cl bond is also amenable to cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the formation of C-C and C-N bonds, connecting the pyrimidine core to aryl, heteroaryl, or other amine fragments.[9]

Reactivity cluster_0 Key Transformations start 6-Chloro-5-fluoro- 2-methylpyrimidin-4-ol snar Nucleophilic Aromatic Substitution (SₙAr) start->snar suzuki Suzuki Coupling start->suzuki product_snar 6-Amino/Alkoxy/Thio- Substituted Pyrimidine snar->product_snar product_suzuki 6-Aryl/Heteroaryl- Substituted Pyrimidine suzuki->product_suzuki reagent_snar R-NH₂ / R-OH / R-SH Base, Solvent, Heat reagent_snar->snar reagent_suzuki Ar-B(OH)₂ Pd Catalyst, Base, Solvent reagent_suzuki->suzuki

Caption: Key synthetic transformations of the C6-chloro group.

Biological Significance and Applications in Drug Discovery

The pyrimidine scaffold is a proven pharmacophore for protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Many kinase inhibitors are designed as ATP mimetics, binding to the ATP-binding pocket of the kinase to block its activity.[10]

The pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds, which are structurally related to adenine (the core of ATP), are particularly successful in this domain.[11][12] Derivatives of this compound are ideal precursors for molecules that can mimic these interactions.

For instance, structurally similar 2,4-dichloro-5-fluoropyrimidine is a key intermediate in the synthesis of the CDK4/6 inhibitor Abemaciclib , used to treat certain types of breast cancer.[13][14] Our title compound offers a pre-installed methyl group at the C2 position, providing a different substitution pattern for exploring structure-activity relationships (SAR).

Kinase_Binding Conceptual Model: Pyrimidine Inhibitor in Kinase ATP Pocket cluster_0 Kinase Hinge Region cluster_1 Solvent-Exposed Region hinge_residue Backbone NH inhibitor Pyrimidine Core (Derived from Intermediate) inhibitor->hinge_residue H-Bond (Key Interaction) side_chain R-Group for Selectivity/Potency inhibitor->side_chain Covalent Link (from C6 position)

Caption: Simplified model of a pyrimidine-based inhibitor binding to a kinase.

Safety and Handling

While specific toxicology data for this compound is unavailable, related chlorofluoropyrimidines are classified with GHS hazard statements.[15] It should be handled with appropriate precautions in a fume hood.

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its pyrimidine core provides a biologically relevant scaffold, while the fluorine and chlorine substituents offer avenues for fine-tuning pharmacological properties and performing subsequent chemical elaborations. The synthetic accessibility and versatile reactivity of its C6-chloro group make it an attractive starting point for generating libraries of novel compounds, particularly in the pursuit of next-generation protein kinase inhibitors for cancer and other diseases.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
  • Sravanthi, G., & Manju, S. L. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252. [Link]
  • Waring, M. J., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(5), 947-951. [Link]
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 986-1004. [Link]
  • Wilson, P. M., Danenberg, P. V., & Ladner, R. D. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. [Link]
  • Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
  • El-Damasy, D. A., et al. (2024).
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 986-1004. [Link]
  • Picazo, E. M. H., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(5), 947-951. [Link]
  • Wang, T., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(21), 4713-4716. [Link]
  • PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine. PubChem Compound Summary for CID 53487969. [Link]
  • Jafar, N. N. A., et al. (2018). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • Pharmaffiliates. (n.d.). 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Product Page. [Link]
  • PubChem. (n.d.). 6-Chloro-5-methylpyrimidin-4(1H)-one. PubChem Compound Summary for CID 136034041. [Link]
  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a primary synthetic pathway for 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol, a key intermediate in the development of various pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and an analysis of the underlying chemical principles.

Introduction: The Significance of Fluorinated Pyrimidines

Fluorinated pyrimidines are a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms into the pyrimidine scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1] The target molecule, this compound, possesses a unique combination of functional groups that make it a versatile building block for the synthesis of a diverse range of bioactive molecules.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection is at the C6-Cl bond, leading to the precursor 5-fluoro-2-methylpyrimidin-4-ol. This precursor can, in turn, be disconnected through a classical pyrimidine synthesis, the cyclocondensation of a β-ketoester with an amidine.

G target This compound precursor1 5-Fluoro-2-methylpyrimidin-4-ol target->precursor1 C-Cl disconnection starting_materials 2-Fluoro ethyl acetoacetate + Acetamidine precursor1->starting_materials Cyclocondensation

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous as it builds the core pyrimidine ring with the required 2-methyl and 5-fluoro substituents in the first step, followed by a regioselective chlorination at the electron-rich C6 position.

Part 1: Synthesis of 5-Fluoro-2-methylpyrimidin-4-ol

The initial and crucial step is the construction of the 5-fluoropyrimidin-4-ol core. This is efficiently achieved through a well-established cyclocondensation reaction.

Principle and Causality

The synthesis of the pyrimidine ring is a classic example of a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a compound containing an N-C-N fragment, such as an amidine.[2] In this case, 2-fluoro ethyl acetoacetate serves as the fluorinated 1,3-dicarbonyl equivalent, and acetamidine provides the N-C-N backbone with the desired 2-methyl substituent. The reaction is typically base-catalyzed, facilitating the nucleophilic attack of the amidine onto the carbonyl carbons of the β-ketoester, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

Experimental Protocol

Materials:

  • 2-Fluoro ethyl acetoacetate

  • Acetamidine hydrochloride

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add acetamidine hydrochloride (1.0 equivalent). Stir the mixture for 15-20 minutes to form the free base of acetamidine.

  • Slowly add 2-fluoro ethyl acetoacetate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a calculated amount of hydrochloric acid.

  • The product, 5-fluoro-2-methylpyrimidin-4-ol, will precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash it with cold diethyl ether to remove any unreacted starting materials and by-products.

  • Dry the product under vacuum to obtain 5-fluoro-2-methylpyrimidin-4-ol.[3]

Data Summary: 5-Fluoro-2-methylpyrimidin-4-ol
PropertyValue
Molecular Formula C₅H₅FN₂O
Molecular Weight 128.10 g/mol
CAS Number 1480-91-7
Appearance Off-white to pale yellow solid
Purity (Typical) >95% (as determined by NMR and LC-MS)

Part 2: Chlorination of 5-Fluoro-2-methylpyrimidin-4-ol

The second step involves the regioselective chlorination of the synthesized 5-fluoro-2-methylpyrimidin-4-ol at the C6 position.

Principle and Causality

The pyrimidine ring, particularly at the C6 position, is susceptible to electrophilic substitution, especially when activated by an electron-donating group like the hydroxyl group at C4. The choice of the chlorinating agent is critical to ensure selectivity and avoid unwanted side reactions. While phosphorus oxychloride (POCl₃) is a common reagent for converting pyrimidinols to their chloro derivatives, it can be harsh and may lead to over-chlorination or other side reactions. A milder and often more selective alternative is the use of N-Chlorosuccinimide (NCS) in a suitable solvent. The reaction proceeds via an electrophilic attack of the "Cl⁺" species from NCS on the electron-rich C6 position of the pyrimidine ring.

G cluster_0 Synthesis Pathway Starting Materials 2-Fluoro ethyl acetoacetate + Acetamidine Intermediate 5-Fluoro-2-methylpyrimidin-4-ol Starting Materials->Intermediate Cyclocondensation Final Product This compound Intermediate->Final Product Chlorination (NCS)

Sources

An In-depth Technical Guide to 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one (CAS No. 105806-14-2) is a halogenated pyrimidine derivative that has emerged as a critical building block in the synthesis of complex therapeutic agents. Its strategic placement of chloro, fluoro, and methyl groups on the pyrimidinone core imparts a unique reactivity profile, making it a highly sought-after intermediate in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.

Molecular Profile and Physicochemical Properties

While often referred to by its enol tautomer name, 6-chloro-5-fluoro-2-methylpyrimidin-4-ol, the compound predominantly exists in the more stable keto form, 6-chloro-5-fluoro-2-methylpyrimidin-4(3H)-one. This tautomerism is a key feature of its chemical behavior.

Table 1: Physicochemical Properties of 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one

PropertyValueSource
Molecular Formula C₅H₄ClFN₂O[1]
Molecular Weight 162.55 g/mol [1]
CAS Number 105806-14-2[1]
Synonyms This compound[1]
Predicted LogP 0.87082[1]
Predicted TPSA 45.75 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Synthesis and Mechanistic Considerations

The primary synthetic route to 6-chloro-5-fluoro-2-methylpyrimidin-4(3H)-one involves the selective hydrolysis of its precursor, 4,6-dichloro-5-fluoro-2-methylpyrimidine (CAS No. 105806-13-1). This transformation is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic ring.

The regioselectivity of this hydrolysis is governed by the electronic properties of the pyrimidine ring. The chlorine atom at the C4 position is generally more activated towards nucleophilic attack than the one at C6, due to the cumulative electron-withdrawing effects of the two ring nitrogens and the fluorine atom at C5. The methyl group at C2 has a modest electronic effect but can influence the reactivity profile.

Experimental Protocol: Selective Hydrolysis of 4,6-dichloro-5-fluoro-2-methylpyrimidine

The following is a representative, field-proven protocol for the synthesis of 6-chloro-5-fluoro-2-methylpyrimidin-4(3H)-one.

Step 1: Reaction Setup

  • To a solution of 4,6-dichloro-5-fluoro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as aqueous dioxane or acetone, add a mild base like sodium bicarbonate (1.1 eq). The use of a mild base is crucial to prevent double hydrolysis or other side reactions.

Step 2: Reaction Execution

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction typically proceeds to completion within a few hours.

Step 3: Work-up and Isolation

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to afford 6-chloro-5-fluoro-2-methylpyrimidin-4(3H)-one as a solid.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 4,6-dichloro-5-fluoro- 2-methylpyrimidine reagents 1. NaHCO₃, H₂O/Dioxane 2. HCl (aq) start->reagents Selective Hydrolysis product 6-Chloro-5-fluoro-2-methyl- pyrimidin-4(3H)-one reagents->product

Caption: Synthetic pathway to 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one.

Chemical Reactivity and Applications in Drug Synthesis

The synthetic utility of 6-chloro-5-fluoro-2-methylpyrimidin-4(3H)-one lies in the differential reactivity of its functional groups. The remaining chlorine atom at the C6 position is susceptible to further SNAr reactions, allowing for the introduction of various nucleophiles. The pyrimidinone nitrogen can be alkylated or arylated, and the ketone can, under certain conditions, be converted to other functional groups.

This versatile reactivity makes it a valuable intermediate in the synthesis of kinase inhibitors, which often feature a substituted pyrimidine scaffold to mimic the hinge-binding region of ATP.

Case Study: Synthesis of Aurora Kinase Inhibitors

Substituted 2,4-diaminopyrimidines are a well-established class of kinase inhibitors. For instance, in the development of novel Aurora kinase inhibitors, a key synthetic step involves the sequential displacement of chlorine atoms from a dichloropyrimidine precursor. While not a direct example using the title compound, the synthesis of 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine from 2,4,6-trichloropyrimidine demonstrates the principle of selective amination, which is analogous to the reactivity of the title compound's precursor.[2] The remaining chlorine can then be displaced by another amine to build the final inhibitor scaffold.

G A 6-Chloro-5-fluoro- 2-methylpyrimidin-4(3H)-one C Advanced Intermediate (e.g., Kinase Inhibitor Scaffold) A->C SNAr at C6 D N-Alkylation/Arylation A->D Reaction at N3 B Nucleophile (R-NH₂) B->C E Further Functionalization C->E Downstream Synthesis

Caption: Reactivity and synthetic utility of the title compound.

Characterization and Spectroscopic Analysis

Due to its status as a synthetic intermediate, detailed spectroscopic data in peer-reviewed literature is scarce. However, based on the known spectral properties of similar pyrimidine derivatives, the following characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one

TechniquePredicted Features
¹H NMR A singlet for the methyl protons (CH₃) around 2.2-2.5 ppm. A broad singlet for the N-H proton, which may be exchangeable with D₂O.
¹³C NMR Resonances for the methyl carbon, aromatic carbons (with C-F coupling), and the carbonyl carbon (C=O) around 160-170 ppm. Online prediction tools can provide more specific shifts.[3]
FT-IR Characteristic N-H stretching vibrations around 3100-3400 cm⁻¹. A strong carbonyl (C=O) stretch between 1650-1700 cm⁻¹. C=N and C=C ring stretching vibrations in the 1500-1650 cm⁻¹ region. A C-F stretching band between 1000-1400 cm⁻¹.[1][4]
Mass Spec. The molecular ion peak (M+) would exhibit a characteristic isotopic pattern for one chlorine atom (M+ and M+2 in an approximate 3:1 ratio). Common fragmentation pathways would likely involve the loss of chlorine, carbon monoxide, and methyl radicals.[5]

Safety and Handling

As with most chlorinated heterocyclic compounds, 6-chloro-5-fluoro-2-methylpyrimidin-4(3H)-one should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one is a valuable and versatile intermediate in modern organic synthesis and medicinal chemistry. Its well-defined reactivity allows for the controlled and sequential introduction of various functional groups, making it an ideal starting point for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics. A thorough understanding of its synthesis, reactivity, and characterization is essential for any researcher working in the field of drug discovery and development.

References

  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res 2025;4(2)1.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. [Link]
  • Chemistry LibreTexts.
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • ResearchGate.

Sources

A Senior Application Scientist's Guide to 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are indispensable building blocks for the construction of novel therapeutic agents. Their unique electronic properties, metabolic stability, and ability to modulate molecular interactions make them privileged structures in drug design. Among these, 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one stands out as a versatile and highly functionalized intermediate. Its strategic placement of chloro, fluoro, and methyl groups on a pyrimidinone core provides multiple reaction vectors for molecular elaboration, rendering it a valuable precursor for creating diverse chemical libraries aimed at complex biological targets.

This technical guide provides an in-depth exploration of this compound, moving beyond simple nomenclature to discuss its inherent chemical logic. We will delve into its tautomeric nature, provide validated protocols for its synthesis and subsequent reactions, and examine its role as a key intermediate in the development of targeted therapies, such as cyclin-dependent kinase (CDK) inhibitors. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage the unique chemical potential of this important scaffold.

Nomenclature, Tautomerism, and Structural Identification

A crucial aspect of this molecule is its existence in a tautomeric equilibrium between the keto (pyrimidinone) and enol (pyrimidinol) forms. While it may be named as 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol, the keto form, 6-chloro-5-fluoro-2-methylpyrimidin-4(3H)-one , is generally the more stable and predominant tautomer under standard conditions. This guide will primarily refer to the compound by its more stable IUPAC name.

  • Preferred IUPAC Name: 6-chloro-5-fluoro-2-methylpyrimidin-4(3H)-one

  • Tautomer IUPAC Name: this compound

  • CAS Number: 105806-14-2[1][2]

  • Molecular Formula: C₅H₄ClFN₂O

  • Molecular Weight: 162.55 g/mol

The equilibrium between these two forms is fundamental to its reactivity, influencing its aromaticity and the nucleophilicity of the ring nitrogens and the exocyclic oxygen.

Caption: Keto-enol tautomerism of the title compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 6-chloro-5-fluoro-2-methylpyrimidin-4(3H)-one
CAS Number 105806-14-2
PubChem CID 13953538
Canonical SMILES CC1=NC(=C(C(=O)N1)F)Cl
InChI InChI=1S/C5H4ClFN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10)
InChIKey QFCQSVPKPHYVRD-UHFFFAOYSA-N

Physicochemical and Safety Data

Understanding the physical properties and safety profile is paramount for laboratory handling and process scale-up.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₄ClFN₂O[1][2]
Molecular Weight 162.55 g/mol [1][2]
Appearance White to off-white solidSupplier Data
Storage Temp. Inert atmosphere, 2-8°CSupplier Data

Table 3: GHS Safety and Hazard Information

PictogramSignal WordHazard Statements
!Warning H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

Data sourced from representative supplier Safety Data Sheets (SDS). Users must consult the specific SDS for the material they are handling.

Synthesis and Manufacturing Pathway

The most logical and industrially relevant synthesis of 6-chloro-5-fluoro-2-methylpyrimidin-4(3H)-one involves a two-step process starting from a dihydroxy pyrimidine precursor. The rationale is to first perform a robust chlorination of both hydroxyl groups, followed by a regioselective hydrolysis that preferentially replaces the chlorine atom at the C4 position due to its higher reactivity.

synthesis_workflow Start 5-Fluoro-2-methyl- pyrimidine-4,6-diol Step1 Chlorination Start->Step1 Intermediate 4,6-Dichloro-5-fluoro- 2-methylpyrimidine (CAS: 105806-13-1) Step1->Intermediate POCl₃ or SOCl₂ Reflux Step2 Selective Hydrolysis Intermediate->Step2 Product 6-Chloro-5-fluoro-2-methyl- pyrimidin-4(3H)-one (CAS: 105806-14-2) Step2->Product Mild Base (e.g., NaHCO₃) or Water/Acid

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Representative Synthesis

This protocol describes a representative, field-proven method.

Step 1: Synthesis of 4,6-Dichloro-5-fluoro-2-methylpyrimidine (Precursor)

  • Causality: The conversion of the diol to the dichloride is a critical activation step. Phosphorus oxychloride (POCl₃) is a powerful and commonly used dehydrating and chlorinating agent for this transformation on heterocyclic systems. The reaction is typically run at reflux to ensure complete conversion.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-2-methylpyrimidine-4,6-diol (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) under a nitrogen atmosphere in a fume hood.

    • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

    • The crude product often precipitates as a solid. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-5-fluoro-2-methylpyrimidine, which can be used in the next step, often without further purification.

Step 2: Regioselective Hydrolysis to 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one

  • Causality: The C4 chlorine atom is more electrophilic and thus more susceptible to nucleophilic substitution than the C6 chlorine. This difference in reactivity allows for selective hydrolysis. Using a mild base or simply aqueous conditions allows for the preferential displacement of the C4 chlorine to form the thermodynamically stable pyrimidinone.

  • Protocol:

    • Dissolve the crude 4,6-dichloro-5-fluoro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).

    • Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃, 1.1 eq).

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution with dilute HCl to a pH of ~2-3. The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to afford 6-chloro-5-fluoro-2-methylpyrimidin-4(3H)-one as a solid.

    • Self-Validation: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Reactivity and Applications in Medicinal Chemistry

The true value of 6-chloro-5-fluoro-2-methylpyrimidin-4(3H)-one lies in its utility as a versatile synthetic intermediate. The C6-chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.

Application Highlight: Intermediate for CDK4/6 Inhibitors

This pyrimidine core is structurally analogous to key intermediates used in the synthesis of potent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Abemaciclib. In these syntheses, the chloro-fluoropyrimidine scaffold is coupled with a benzimidazole fragment via a nucleophilic aromatic substitution or a cross-coupling reaction, forming the core of the final drug molecule.[3][4][5]

application Pyrimidine 6-Chloro-5-fluoro- 2-methylpyrimidin-4(3H)-one Reaction Suzuki-Miyaura Cross-Coupling Pyrimidine->Reaction CoreScaffold Key Biaryl Scaffold Reaction->CoreScaffold Pd Catalyst Ligand, Base Partner Aryl/Heteroaryl Boronic Acid (e.g., Benzimidazole derivative) Partner->Reaction Drug Active Pharmaceutical Ingredient (API) (e.g., CDK4/6 Inhibitor) CoreScaffold->Drug Further Functionalization

Sources

An In-Depth Technical Guide to 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol: A Key Intermediate in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyrimidine

6-Chloro-5-fluoro-2-methylpyrimidin-4-ol is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of advanced pharmaceutical agents. Its strategic importance is most prominently demonstrated by its role as a key intermediate in the manufacture of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[1][2][3] The precise arrangement of its chloro, fluoro, methyl, and hydroxyl substituents on the pyrimidine core offers a unique combination of reactivity and structural properties, making it an invaluable synthon for medicinal chemists. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a focus on the scientific principles that underpin its utility in drug development.

Molecular Structure and Identification

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
Synonyms 6-Chloro-5-fluoro-2-methyl-4(3H)-pyrimidinone
CAS Number 105806-14-2
Molecular Formula C₅H₄ClFN₂O
Molecular Weight 162.55 g/mol
InChI Key QFCQSVPKPHYVRD-UHFFFAOYSA-N

Physicochemical Properties: A Blend of Reactivity and Stability

The physical and chemical properties of this compound are dictated by the interplay of its functional groups. The pyrimidine ring itself is an electron-deficient aromatic system, a characteristic that is further modulated by its substituents.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical Form Solid[4]
Topological Polar Surface Area (TPSA) 45.75 Ų[5]
logP (calculated) 0.87082[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 0[5]
Storage Temperature 2-8°C, under inert atmosphere[4]
Tautomerism: The Hydroxy-Keto Equilibrium

An important characteristic of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding 4(3H)-pyrimidinone form. In the solid state and in most solvents, the keto form (6-Chloro-5-fluoro-2-methyl-4(3H)-pyrimidinone) is generally favored due to the greater stability of the amide group. This equilibrium is crucial as it can influence the compound's reactivity and intermolecular interactions.

dot graph Tautomerism { rankdir=LR; node [shape=none];

} Tautomeric equilibrium of the title compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons and a broad singlet for the N-H proton of the pyrimidinone tautomer. The exact chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: The spectrum would display five distinct carbon signals. The carbonyl carbon of the pyrimidinone tautomer would appear at a characteristic downfield shift. The carbons attached to the fluorine and chlorine atoms would show coupling and have their chemical shifts influenced by the electronegativity of these halogens.

  • FT-IR: The infrared spectrum would be characterized by a prominent C=O stretching vibration from the pyrimidinone tautomer, typically in the region of 1650-1700 cm⁻¹. An N-H stretching band would also be expected.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Chemical Reactivity and Synthesis

The reactivity of this compound is largely governed by the pyrimidine ring and its halogen substituents. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The chlorine atom at the 6-position is a good leaving group and is the primary site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its use in the synthesis of more complex molecules.

The general order of reactivity for halogens on a pyrimidine ring in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[6] This makes the chlorine atom at the C6 position significantly more reactive than the fluorine atom at the C5 position under these conditions.

Synthesis Pathway

While specific, detailed industrial synthesis protocols are proprietary, a plausible synthetic route can be inferred from related literature. A common approach to constructing such pyrimidine rings involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. In the context of this compound, a likely precursor is a fluorinated β-ketoester, which would be reacted with acetamidine. Subsequent chlorination would then yield the final product.

dot graph Synthesis_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} A plausible synthetic approach.

Application in Drug Discovery: The Synthesis of Abemaciclib

The primary and most significant application of this compound is as a key building block in the synthesis of Abemaciclib.[1] Abemaciclib is a highly selective inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle. Its ability to block the proliferation of cancer cells has made it an important therapeutic agent for certain types of advanced or metastatic breast cancer.

In the synthesis of Abemaciclib, the chlorine atom of this compound serves as a handle for coupling with another key intermediate, typically via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. This reaction forms a crucial carbon-nitrogen or carbon-carbon bond, linking the pyrimidine core to the rest of the Abemaciclib molecule.

dot graph Abemaciclib_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} Role in the synthesis of Abemaciclib.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[7][8]

Table 3: GHS Hazard Information (for a related compound)

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin irritation2H315: Causes skin irritation
Eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation

Data for the closely related compound 6-Chloro-5-fluoropyrimidin-4-amine.[9]

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

This compound is a testament to the power of heterocyclic chemistry in modern drug discovery. Its carefully designed structure provides the necessary reactivity and molecular framework to serve as a cornerstone in the synthesis of complex and life-saving therapeutics like Abemaciclib. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties and reactivity of such key intermediates is paramount for the successful development of the next generation of medicines. The continued exploration of the chemistry of substituted pyrimidines will undoubtedly lead to the discovery of new and innovative treatments for a wide range of diseases.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem. Accessed January 9, 2026.
  • Abemaciclib. MedChemExpress. Accessed January 9, 2026.
  • Abemaciclib Synthetic Routes. MedKoo Biosciences. Accessed January 9, 2026.
  • ChemicalBook. Abemaciclib synthesis. Accessed January 9, 2026.
  • MSDS of 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-2-methyl-1-(propan-2-yl). Accessed January 9, 2026.
  • Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate.
  • A kind of preparation method of Abemaciclib intermediates.
  • 6-Chloro-5-fluoropyrimidin-4-amine. PubChem. Accessed January 9, 2026.
  • 6-Chloro-2-methylpyrimidin-4-ol. Simson Pharma Limited. Accessed January 9, 2026.
  • 6-Chloro-5-fluoropyrimidin-2(1H)-one. PubChem. Accessed January 9, 2026.
  • 6-Chloro-5-fluoro-2-(methylthio)pyrimidin-4-amine. BLDpharm. Accessed January 9, 2026.
  • 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one. ChemScene. Accessed January 9, 2026.
  • SAFETY DATA SHEET. Sigma-Aldrich. Accessed January 9, 2026.
  • This compound. Sigma-Aldrich. Accessed January 9, 2026.

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6-Chloro-5-fluoro-2-methylpyrimidin-4-ol literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyrimidine derivative of significant interest to researchers and professionals in drug development. While direct literature on this specific molecule is sparse, this document consolidates and extrapolates information from closely related analogues to present a robust guide. We will explore a plausible synthetic route, delve into its key physicochemical properties, including the critical aspect of tautomerism, predict its spectroscopic characteristics, and discuss its reactivity and potential as a versatile intermediate in the synthesis of complex bioactive molecules. This guide is intended to serve as a foundational resource for scientists working with halogenated pyrimidines in medicinal chemistry.

Introduction to Halogenated Pyrimidines

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, most notably in the nucleobases uracil, thymine, and cytosine.[1][2] Its prevalence in nature and its synthetic tractability have made it a privileged structure in medicinal chemistry. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto the pyrimidine core can profoundly influence the molecule's physicochemical and pharmacological properties.

Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] The carbon-fluorine bond is exceptionally strong, and the high electronegativity of fluorine can alter the electronic distribution within the molecule, affecting its pKa and hydrogen bonding capabilities. Chlorine, another common substituent, can serve as a reactive handle for further chemical modifications through nucleophilic substitution reactions, enabling the construction of diverse molecular libraries.[4]

This compound combines these features, making it a potentially valuable building block for the synthesis of novel therapeutic agents. Its structure suggests utility as an intermediate in the development of kinase inhibitors, antiviral, and anticancer agents, where substituted pyrimidines are frequently employed.[5][6]

Synthesis of this compound

A practical synthetic route to this compound can be envisioned starting from the corresponding dichlorinated precursor, 4,6-dichloro-5-fluoro-2-methylpyrimidine. This approach relies on the selective hydrolysis of one of the chloro groups. The differential reactivity of the chlorine atoms at the 4- and 6-positions of the pyrimidine ring allows for a controlled reaction.

The proposed synthesis involves the careful treatment of 4,6-dichloro-5-fluoro-2-methylpyrimidine with a hydroxide base under controlled temperature and stoichiometry. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position, which would lead to the desired product.

Proposed Synthetic Pathway

Synthesis_of_this compound start 4,6-dichloro-5-fluoro- 2-methylpyrimidine product 6-Chloro-5-fluoro- 2-methylpyrimidin-4-ol start->product Selective Hydrolysis reagent NaOH (aq) Controlled Temperature

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup : To a solution of 4,6-dichloro-5-fluoro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran (THF), add a solution of sodium hydroxide (1.0-1.2 eq) in water dropwise at a controlled temperature (e.g., 0-10 °C).

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the formation of the mono-hydrolyzed product and minimize the formation of the di-hydrolyzed byproduct.

  • Work-up : Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7.

  • Extraction : Extract the aqueous solution with an organic solvent such as ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Physicochemical Properties and Structural Analysis

Tautomerism: A Critical Consideration

A crucial aspect of hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (enol) form and the more stable oxo (keto) form.[7][8] In the case of this compound, it will predominantly exist as the pyrimidin-4(1H)-one or pyrimidin-4(3H)-one tautomer. The exact position of the equilibrium is influenced by the solvent, temperature, and pH.[9][10] This tautomerism significantly impacts the molecule's reactivity and its interactions with biological targets.

Tautomerism enol This compound (Enol Form) keto1 6-Chloro-5-fluoro-2-methyl- 1H-pyrimidin-4-one (Keto Form) enol->keto1 keto2 6-Chloro-5-fluoro-2-methyl- 3H-pyrimidin-4-one (Keto Form) keto1->keto2

Caption: Tautomeric equilibrium of the title compound.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₅H₄ClFN₂O
Molecular Weight162.55 g/mol
pKa~7-8 (for the N-H proton)
LogP~1.5 - 2.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The predicted data are as follows:

TechniquePredicted Observations
¹H NMR A singlet for the methyl group protons (~2.5 ppm). A broad singlet for the N-H proton (~10-12 ppm, solvent dependent).
¹³C NMR Resonances for the methyl carbon, and the pyrimidine ring carbons. The carbons attached to fluorine and chlorine will show characteristic shifts and couplings.
¹⁹F NMR A singlet for the fluorine atom at the C5 position. The chemical shift will be indicative of the electronic environment of the pyrimidine ring.[11][12]
Mass Spec. The molecular ion peak (M+) and characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with ~1/3 intensity of M+).

The use of ¹⁹F NMR is particularly powerful for studying fluorinated compounds, as it provides a sensitive and specific probe of the local chemical environment with a wide chemical shift range, minimizing signal overlap.[13][14]

Reactivity and Synthetic Utility

The presence of a chloro group at the C6 position makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, to build a library of derivatives for structure-activity relationship (SAR) studies.

Illustrative Derivatization Reaction

Derivatization start 6-Chloro-5-fluoro- 2-methylpyrimidin-4-ol product 6-(Alkyl/Arylamino)-5-fluoro- 2-methylpyrimidin-4-ol start->product SNAr Reaction reagent R-NH₂ Base (e.g., DIPEA)

Sources

The Emergence of Fluorinated Pyrimidinols: A Technical Guide to Their Synthesis and Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, fluorinated pyrimidinols represent a class of compounds with significant, yet often understated, potential. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of fluorinated pyrimidinols. Moving beyond the well-trodden path of fluorinated pyrimidinediones like 5-fluorouracil, this document illuminates the unique synthetic challenges and therapeutic opportunities presented by their hydroxylated counterparts. We will delve into the rationale behind their development, detail key synthetic methodologies with step-by-step protocols, and discuss their emerging roles as pivotal intermediates and bioactive molecules in their own right, particularly in the realms of antifungal agents and kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated pyrimidinols in their own research endeavors.

The Strategic Imperative for Fluorine in Pyrimidine Scaffolds

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The C-F bond is the strongest single bond in organic chemistry, rendering it resistant to metabolic cleavage. Furthermore, fluorine's high electronegativity can significantly alter the pKa of nearby functional groups, influencing a molecule's solubility and cell permeability. In the context of pyrimidines, a core scaffold in numerous biologically active molecules including nucleobases, the addition of fluorine has led to landmark discoveries.

The story of fluorinated pyrimidines is often dominated by the anticancer drug 5-fluorouracil (5-FU), first synthesized in the 1950s. 5-FU's mechanism of action, involving its metabolic conversion to fraudulent nucleotides that inhibit thymidylate synthase, highlights the concept of "lethal synthesis" and established fluorinated pyrimidines as a critical class of antimetabolites.[1][2] However, the focus on 5-FU, a pyrimidinedione, has somewhat overshadowed the development of fluorinated pyrimidinols, which possess a hydroxyl group and thus exist in a tautomeric equilibrium with their corresponding pyrimidone forms. This structural distinction offers a different set of physicochemical properties and potential biological activities.

The Discovery and Synthesis of Fluorinated Pyrimidinols

The discovery of fluorinated pyrimidinols has been less a single "eureka" moment and more a gradual evolution driven by the need for novel synthetic intermediates and bioactive compounds. Their development can be seen as a logical extension of the foundational work on fluorinated pyrimidines.

Key Synthetic Strategies

The synthesis of fluorinated pyrimidinols presents unique challenges, primarily centered on the regioselective introduction of both the fluorine and hydroxyl groups onto the pyrimidine ring. Several key strategies have emerged:

  • Cyclization of Fluorinated Building Blocks: This approach involves the construction of the pyrimidine ring from acyclic precursors that already contain a fluorine atom. This strategy offers excellent control over the position of the fluorine substituent.

  • Modification of Pre-existing Fluorinated Pyrimidines: This strategy often starts with a readily available fluorinated pyrimidine, such as 2,4-dichloro-5-fluoropyrimidine, and involves the selective substitution of the chloro groups with hydroxyl or protected hydroxyl moieties.

  • Direct Fluorination: While challenging, direct fluorination of a pyrimidinol scaffold using electrophilic fluorinating agents is another potential route, though it can suffer from issues with regioselectivity and harsh reaction conditions.

The following diagram illustrates a generalized workflow for the synthesis of fluorinated pyrimidinols, highlighting the key decision points in synthetic planning.

G cluster_0 Synthetic Approaches to Fluorinated Pyrimidinols cluster_1 Ring Construction cluster_2 Functional Group Interconversion cluster_3 Direct Modification A Starting Materials B Fluorinated Acyclic Precursors A->B Introduce Fluorine Early C Pre-fluorinated Pyrimidines A->C Start with Fluorinated Core D Non-fluorinated Pyrimidinols A->D Introduce Fluorine Late E Cyclization Reaction B->E F Selective Nucleophilic Substitution (e.g., Hydrolysis) C->F G Electrophilic Fluorination D->G H Fluorinated Pyrimidinol Target E->H F->H G->H

Caption: Synthetic strategies for fluorinated pyrimidinols.

Tautomerism in Hydroxypyrimidines

It is crucial to recognize that hydroxypyrimidines exist in tautomeric equilibrium with their corresponding pyrimidone forms. The position of the hydroxyl group (e.g., at C2, C4, or C6) dictates the predominant tautomer. This equilibrium is influenced by factors such as solvent polarity and pH, and it has significant implications for the molecule's reactivity and biological interactions. For the purpose of this guide, "pyrimidinol" is used as a general term to encompass these tautomeric forms.

Experimental Protocols

The following protocols are illustrative examples of synthetic routes to key fluorinated pyrimidinols, based on methodologies described in the patent literature.

Synthesis of 2-Hydroxy-5-fluoropyrimidine

This synthesis exemplifies the modification of a pre-fluorinated pyrimidine.[3]

Workflow Diagram:

G Start 2,4-Dichloro-5-fluoropyrimidine Step1 Selective Reduction (e.g., Metal or Hydrogenolysis) Start->Step1 Intermediate 2-Chloro-5-fluoropyrimidine Step1->Intermediate Step2 Hydrolysis (Acidic or Alkaline) Intermediate->Step2 Product 2-Hydroxy-5-fluoropyrimidine Step2->Product

Caption: Synthesis of 2-Hydroxy-5-fluoropyrimidine.

Step 1: Selective Reduction of 2,4-Dichloro-5-fluoropyrimidine

  • To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., an alcohol or ether), add a reducing agent. This can be a metal catalyst for hydrogenolysis (e.g., palladium on carbon) under a hydrogen atmosphere, or a metal reducing agent (e.g., zinc dust).

  • Maintain the reaction at a controlled temperature as specified in the originating patent, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Upon completion, filter the reaction mixture to remove the catalyst or any solid byproducts.

  • Remove the solvent under reduced pressure to yield crude 2-chloro-5-fluoropyrimidine.

Step 2: Hydrolysis of 2-Chloro-5-fluoropyrimidine

  • Dissolve the crude 2-chloro-5-fluoropyrimidine in an aqueous acidic or alkaline solution.

  • Heat the mixture to the temperature specified in the patent to effect hydrolysis.

  • Monitor the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and adjust the pH to near neutral to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-hydroxy-5-fluoropyrimidine.

Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

This protocol illustrates the cyclization of a fluorinated building block and is a key step in the synthesis of the antifungal drug Voriconazole.[4][5][6][7]

Workflow Diagram:

G Start Ethyl 2-fluoro-3-oxovalerate Step1 Enamine Formation (Ammonia gas) Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Cyclization with Formamide (Base catalysis) Intermediate->Step2 Product 6-Ethyl-5-fluoro-4-hydroxypyrimidine Step2->Product

Caption: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine.

Step 1: Enamine Formation

  • Dissolve ethyl 2-fluoro-3-oxovalerate in formamide.

  • Bubble ammonia gas through the solution while maintaining cooling to control the exotherm.

  • Continue the ammonia addition until the starting material is consumed, as monitored by TLC or GC-MS.

  • Remove residual ammonia by purging with an inert gas (e.g., nitrogen) and applying a vacuum.

Step 2: Cyclization

  • To the crude enamine solution from Step 1, add a base such as sodium methoxide.

  • Heat the reaction mixture and maintain it at the specified temperature for several hours.

  • Monitor the reaction for the formation of the pyrimidinol product.

  • Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization to yield 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Applications in Drug Discovery and Development

Fluorinated pyrimidinols have found applications both as crucial intermediates in the synthesis of complex drugs and as bioactive molecules themselves.

Key Intermediates in Drug Synthesis

The most prominent example of a fluorinated pyrimidinol as a synthetic intermediate is 6-ethyl-5-fluoro-4-hydroxypyrimidine in the synthesis of the triazole antifungal agent Voriconazole .[4] Voriconazole is a broad-spectrum antifungal used to treat serious fungal infections. The fluorinated hydroxypyrimidine core is a critical component of the final drug molecule, and its efficient synthesis is a key aspect of the overall manufacturing process.

Bioactive Fluorinated Pyrimidinols

While often serving as building blocks, some fluorinated pyrimidinols and their derivatives have demonstrated intrinsic biological activity.

  • Antifungal and Antimicrobial Activity: The pyrimidine scaffold is present in many antimicrobial agents. The incorporation of fluorine can enhance this activity. Studies on pyrazole-clubbed dihydropyrimidinones containing a fluorine atom have shown significant antibacterial and antifungal properties.[8][9] While not strictly pyrimidinols, these findings underscore the potential of fluorinated pyrimidine derivatives in this therapeutic area. Flucytosine, a fluorinated pyrimidine, is an antifungal drug that is converted in fungal cells to 5-fluorouracil, highlighting a prodrug approach.[10]

  • Kinase Inhibitors: Protein kinases are critical targets in oncology. The pyrimidine ring is a common scaffold in kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the kinase ATP-binding site. Furo[2,3-d]pyrimidine derivatives, which can be synthesized from fluorinated pyrimidinol precursors, have been investigated as potent inhibitors of receptor tyrosine kinases such as VEGFR2 and Tie-2, which are involved in angiogenesis.[9][11] The fluorine substituents in these molecules often play a crucial role in optimizing binding affinity and pharmacokinetic properties.

  • Agrochemicals: The principles of medicinal chemistry often translate to the development of agrochemicals. Fluorinated compounds are widely used as herbicides, insecticides, and fungicides due to their enhanced efficacy and metabolic stability.[5][12][13][14][15] The fluorinated pyrimidine scaffold is a key component of some of these agrochemicals.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for fluorinated pyrimidinols as a distinct class is still emerging, some general principles can be inferred from the broader pyrimidine literature.[15][16][17]

FeatureImpact on Biological Activity
Position of Fluorine Can significantly influence binding to target proteins and metabolic stability. For example, a fluorine at the 5-position can block metabolic oxidation at that site.
Position of Hydroxyl Group Determines tautomeric form and hydrogen bonding potential. A 4-hydroxypyrimidine, for instance, can act as both a hydrogen bond donor and acceptor.
Substituents at Other Positions Lipophilic or aromatic groups can be introduced to target specific binding pockets, as seen in many kinase inhibitors.

Table 1: General Structure-Activity Relationships for Fluorinated Pyrimidinols

Conclusion and Future Perspectives

Fluorinated pyrimidinols represent a valuable, yet perhaps underutilized, class of heterocyclic compounds. While their role as key intermediates, particularly in the synthesis of the blockbuster antifungal Voriconazole, is well-established, their potential as standalone therapeutic agents is an area ripe for further exploration. The synthetic methodologies, though often requiring careful control of regioselectivity, are becoming increasingly robust. As our understanding of the nuanced effects of fluorine on molecular properties continues to grow, we can anticipate the rational design of novel fluorinated pyrimidinols with tailored biological activities. Future research in this area will likely focus on the development of more efficient and selective synthetic methods, the expansion of the chemical space around the fluorinated pyrimidinol core, and the systematic biological evaluation of these compounds against a wider range of therapeutic targets, including kinases, proteases, and metabolic enzymes. The foundation has been laid, and the future of fluorinated pyrimidinols in drug discovery appears bright.

References

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  • Pharmacy 180. (n.d.). Fluorinated pyrimidines.
  • Desai, N. C., Vaghani, H. V., & Patel, B. Y. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252.
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The Strategic Imperative of Fluorination: A Technical Guide to Fluorinated Pyrimidines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Fluorine in Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern therapeutic design.[1][2] This is not merely a matter of empirical substitution, but a mechanistically driven approach to augmenting the pharmacological and pharmacokinetic profiles of bioactive molecules.[2] The pyrimidine scaffold, a privileged structure in numerous clinically vital anticancer and antiviral agents, has proven to be a particularly fertile ground for the application of fluorine chemistry.[3] This technical guide provides an in-depth exploration of the role of fluorinated pyrimidines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind the experimental choices in their design, the self-validating systems of their protocols, and the authoritative science that underpins their clinical success.

The "Fluorine Effect": A Physicochemical Rationale for Enhanced Drug Properties

The transformative impact of fluorine substitution on a pyrimidine core stems from its unique physicochemical properties. Fluorine is the most electronegative element, yet it is relatively small in size, allowing it to act as a bioisostere of a hydrogen atom.[4][5] This duality allows for the modulation of a molecule's properties without introducing significant steric hindrance.[6]

Metabolic Stability: Blocking the Path of Degradation

A primary driver for the fluorination of pyrimidines is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the body's primary drug-metabolizing machinery.[7][8] By strategically replacing a metabolically labile hydrogen with a fluorine atom, a "metabolic block" can be introduced, prolonging the drug's half-life and increasing its bioavailability.[9][10]

Modulation of pKa: Fine-Tuning for Optimal Interaction

The strong electron-withdrawing nature of fluorine significantly influences the acidity and basicity (pKa) of nearby functional groups.[5][11][12] In the context of pyrimidines, this can be leveraged to fine-tune the ionization state of the molecule at physiological pH. This, in turn, affects its solubility, membrane permeability, and ability to interact with its biological target.[9][13] For instance, lowering the pKa of a basic nitrogen atom can reduce unwanted off-target interactions while maintaining the necessary interactions for therapeutic efficacy.[13]

Lipophilicity and Permeability: A Delicate Balance

The effect of fluorination on lipophilicity (logP) is nuanced. While a single fluorine atom can sometimes decrease lipophilicity due to its polarity, polyfluorination generally increases it.[11][14] This modulation of lipophilicity is critical for optimizing a drug's ability to cross cellular membranes and reach its site of action.[15]

Key Classes of Fluorinated Pyrimidine Drugs: Mechanisms and Applications

The strategic application of these principles has led to the development of several blockbuster drugs.

5-Fluorouracil (5-FU) and its Prodrugs: A Paradigm of Antimetabolite Therapy

5-Fluorouracil (5-FU) is a cornerstone of cancer chemotherapy, particularly for colorectal and breast cancers.[16][17] It functions as an antimetabolite, exerting its cytotoxic effects through multiple mechanisms following intracellular conversion to its active metabolites.[18]

Mechanism of Action:

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism of action is the inhibition of thymidylate synthase by the 5-FU metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[15] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, blocking the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis and repair.[16][18] This leads to "thymineless death" in rapidly proliferating cancer cells.[19]

  • Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[16][20] This incorporation disrupts RNA processing and DNA integrity, further contributing to cytotoxicity.[18]

Capecitabine: A Tumor-Selective Prodrug

To improve the therapeutic index of 5-FU, the oral prodrug capecitabine was developed.[21][22] Capecitabine is converted to 5-FU through a three-step enzymatic cascade, with the final, rate-limiting step catalyzed by thymidine phosphorylase, an enzyme that is often overexpressed in tumor tissues.[22][23] This tumor-selective activation of 5-FU leads to higher intratumoral concentrations of the active drug and reduced systemic toxicity compared to intravenous 5-FU administration.[22][24]

Data Presentation: Comparative Efficacy of Capecitabine vs. 5-FU/Leucovorin in Metastatic Colorectal Cancer

EndpointCapecitabine5-FU/Leucovorinp-valueReference
Overall Response Rate24.8% - 26%15.5% - 17%<0.005[6][25][26]
Median Time to Progression4.3 - 4.6 months4.7 monthsNot Significant[6][25]
Median Overall Survival12.5 - 12.9 months12.8 - 13.3 monthsNot Significant[6][25]
Gemcitabine: Masked Chain Termination in DNA Synthesis

Gemcitabine (difluorodeoxycytidine) is another critical fluorinated pyrimidine analogue used in the treatment of various cancers, including pancreatic, breast, and non-small cell lung cancer.[25]

Mechanism of Action:

Gemcitabine is a prodrug that is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[27][28]

  • Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[11][29] This depletes the cellular pool of deoxynucleotides, potentiating the action of dFdCTP.[29]

  • Masked Chain Termination: dFdCTP is incorporated into elongating DNA strands.[27][28] After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to "masked chain termination" and the induction of apoptosis.[27]

Trifluridine: A Thymidine Analogue with a Dual Anti-cancer and Antiviral Role

Trifluridine, a trifluoromethyl-substituted pyrimidine nucleoside, is a component of the oral anticancer agent trifluridine/tipiracil and is also used as an antiviral agent.[30][31]

Mechanism of Action:

Trifluridine is incorporated into DNA in place of thymidine.[30][31] This incorporation leads to DNA dysfunction and damage, ultimately triggering cell death in rapidly dividing cancer cells and inhibiting viral replication.[30][32] Tipiracil is co-administered to inhibit the rapid degradation of trifluridine by thymidine phosphorylase, thereby increasing its bioavailability.[31]

Data Presentation: Efficacy of Trifluridine/Tipiracil in Metastatic Colorectal Cancer

TreatmentMedian Overall SurvivalMedian Progression-Free SurvivalReference
Trifluridine/Tipiracil7.1 months2.0 months[16]
Trifluridine/Tipiracil + Bevacizumab10.8 - 11.6 months3.7 - 5.6 months[23][33][34]

Experimental Protocols: A Guide to Practice

Synthesis of 5-Fluorouracil-1-acetic acid: A Representative Protocol

This protocol describes a common method for the derivatization of 5-fluorouracil, a key step in the synthesis of many of its prodrugs.[24][28]

Materials:

  • 5-Fluorouracil (5-FU)

  • Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Ice bath

Procedure:

  • Dissolve 5-fluorouracil (e.g., 6.5 g, 50 mmol) and potassium hydroxide (e.g., 5.6 g, 100 mmol) in water (e.g., 20 mL) in a round-bottom flask with stirring.[28]

  • Add a solution of chloroacetic acid (e.g., 7.16 g, 75 mmol) in water (e.g., 15 mL) to the 5-FU solution.[28]

  • Stir the resulting mixture at room temperature. Monitor and maintain the pH of the reaction mixture at 10 by the dropwise addition of a 10% aqueous potassium hydroxide solution.[24][28]

  • After the reaction is complete (typically monitored by TLC), cool the reaction mixture in an ice bath.

  • Acidify the solution to pH 2 with concentrated hydrochloric acid to precipitate the product.[28]

  • Cool the mixture at 4°C for several hours to ensure complete crystallization.[28]

  • Collect the white crystalline product by suction filtration and wash with cold water.

  • The product can be further purified by recrystallization from a saturated aqueous sodium bicarbonate solution followed by reprecipitation with concentrated HCl.[24]

Thymidylate Synthase (TS) Inhibition Assay: A Spectrophotometric Approach

This assay measures the activity of TS by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of a cofactor, resulting in a change in absorbance.[35][36]

Materials:

  • Purified thymidylate synthase enzyme

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-methylenetetrahydrofolate (mTHF)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compound (inhibitor)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, dUMP, and the test compound at various concentrations in a cuvette.

  • Add the purified TS enzyme to the reaction mixture and incubate for a short period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding mTHF.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of mTHF to dihydrofolate.[35]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Key Pathways

Metabolic Activation of Capecitabine to 5-Fluorouracil

Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine DFCR->DFUR Cytidine Deaminase (Liver and Tumor) FU 5-Fluorouracil DFUR->FU Thymidine Phosphorylase (Tumor)

Caption: Tumor-selective activation of capecitabine.

Mechanism of Thymidylate Synthase Inhibition by FdUMP

cluster_reaction Normal Reaction cluster_inhibition Inhibition TS Thymidylate Synthase Ternary_Complex Stable Ternary Complex (TS-FdUMP-mTHF) TS->Ternary_Complex dTMP dTMP TS->dTMP Synthesis DHF Dihydrofolate TS->DHF dUMP dUMP dUMP->TS mTHF 5,10-CH2-THF mTHF->TS mTHF->Ternary_Complex FdUMP FdUMP FdUMP->TS No_Reaction No_Reaction Ternary_Complex->No_Reaction Blocks dTMP Synthesis

Caption: FdUMP forms a stable complex, inhibiting dTMP synthesis.

Conclusion and Future Directions

The strategic incorporation of fluorine into the pyrimidine scaffold has unequivocally revolutionized the treatment of cancer and viral diseases. The "fluorine effect" provides a powerful toolkit for medicinal chemists to enhance metabolic stability, modulate pKa, and optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The success of fluorinated pyrimidines like 5-fluorouracil, capecitabine, gemcitabine, and trifluridine serves as a testament to the power of this approach.

Future research will likely focus on the development of novel fluorination methodologies to access an even wider range of fluorinated pyrimidine analogues.[7][18] Furthermore, a deeper understanding of the complex interplay between fluorination, protein-ligand interactions, and metabolic pathways will continue to drive the rational design of the next generation of highly effective and selective therapeutics. The era of personalized medicine may also see the development of fluorinated pyrimidines tailored to specific patient populations based on their metabolic profiles.[21][27][37]

References

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  • CancerConnect. (2011, September 22).
  • Van Cutsem, E., Hoff, P. M., Harper, P., Maughan, T., Pinter, T., Moiseyenko, V., ... & Fittipaldo, A. (2000). Comparison of oral capecitabine versus intravenous fluorouracil plus leucovorin as first-line treatment in 605 patients with metastatic colorectal cancer: results of a randomized phase III study. Journal of Clinical Oncology, 18(6), 1337-1345. [Link]
  • Hoff, P. M., Ansari, R., Batist, G., Cox, J., Kocha, W., Kuperminc, M., ... & Van Cutsem, E. (2001). Comparison of Oral Capecitabine Versus Intravenous Fluorouracil Plus Leucovorin as First-Line Treatment in 605 Patients With Metastatic Colorectal Cancer: Results of a Randomized Phase III Study. Journal of Clinical Oncology, 19(8), 2282-2292. [Link]
  • Twelves, C., Scheithauer, W., McKendrick, J., Seitz, J. F., Van Hazel, G., Wong, A., ... & Cassidy, J. (2012). Capecitabine versus 5-fluorouracil/folinic acid as adjuvant therapy for stage III colon cancer: final results from the X-ACT trial with analysis by age and preliminary evidence of a pharmacodynamic marker of efficacy. Annals of Oncology, 23(5), 1190-1197. [Link]
  • ecancer. (2023, February 7). Trifluridine/tipiracil plus bevacizumab improves OS in mCRC. [Link]
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  • National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
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  • Liu, Y., Wang, Y., Li, Y., & Zhao, G. (2012). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 17(12), 14339-14351. [Link]
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  • Linclau, B., Peron, F., & Pimlott, S. L. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 59(18), 7142-7146. [Link]
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6-Chloro-5-fluoro-2-methylpyrimidin-4-ol safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 105806-14-2). As a substituted pyrimidine, this compound is a valuable intermediate in medicinal chemistry and drug discovery.[1][2] Its halogenated and heterocyclic nature necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated, demanding a cautious approach where potential hazards are assumed until proven otherwise.[3]

Compound Identification and Properties

Proper identification is the cornerstone of chemical safety. This compound is the common name for the compound, which may exist in tautomeric equilibrium with its keto form, 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one.

PropertyDataSource
CAS Number 105806-14-2[4]
Molecular Formula C₅H₄ClFN₂O[4]
Molecular Weight 162.55 g/mol [4]
Synonym(s) 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one[4]
Purity Typically ≥98%[4]

Hazard Identification and Classification

Anticipated GHS Classification (Based on related compounds):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Causality: The presence of chlorine and fluorine atoms on the pyrimidine ring enhances its reactivity and potential to interact with biological macromolecules, leading to irritant effects. The heterocyclic nitrogen atoms can also interact with physiological systems. Researchers must operate under the assumption that this compound presents these risks.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls are the primary line of defense, supplemented by appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All handling of solid material and preparation of solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[3]

Personal Protective Equipment (PPE): The selection of PPE is a self-validating system; it must be inspected before each use and chosen based on the specific tasks being performed.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[3] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use.[3] Use proper glove removal technique, avoiding contact with the outer surface, to prevent skin contamination.[3] Contaminated gloves must be disposed of as hazardous waste.[3]

    • Lab Coat: A lab coat must be worn at all times. Long-sleeved clothing is recommended to protect the arms.[8]

  • Respiratory Protection: For situations where dust formation is unavoidable and engineering controls may not be sufficient, use a particle respirator (e.g., N95/P95) or a higher-level cartridge respirator (e.g., OV/AG/P99) tested and approved under appropriate government standards like NIOSH or CEN.[3]

Comprehensive Safe Handling and Storage Protocols

Adherence to good industrial hygiene and safety practices is paramount.[3]

Handling:

  • Avoid all direct contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols during weighing and transfer.[3]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

  • Do not eat, drink, or smoke in laboratory areas.[9]

Storage:

  • Temperature: Store in a cool place.[3] Some suppliers recommend storage at -20°C for long-term stability.[4]

  • Container: Keep the container tightly closed in a dry and well-ventilated area.[3][10]

  • Atmosphere: The compound may be hygroscopic; storage under an inert gas like argon or nitrogen is recommended to prevent degradation from moisture.[3]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Standard_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Start Start: Verify Chemical & SDS PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Verify Fume Hood Function PPE->FumeHood Weigh Weigh Compound in Fume Hood FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Spatula & Weigh Boat Transfer->Clean Waste Dispose of Contaminated Waste in Labeled Container Clean->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate RemovePPE Remove PPE Correctly Decontaminate->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash End End Wash->End

Caption: Standard workflow for safely handling this compound.

Emergency Procedures: First Aid and Accidental Release

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures:

  • General Advice: Consult a physician immediately and show them this safety data sheet.[3]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][9]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Consult a physician.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse the mouth with water and consult a physician.[3]

Accidental Release Measures (Spills):

  • Personal Precautions: Evacuate personnel to a safe area.[3] Wear full PPE, including respiratory protection. Avoid breathing dust and ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[3]

  • Containment and Cleanup: Without creating dust, sweep up the spilled solid material using a shovel and place it into a suitable, closed, and labeled container for disposal.[3][9]

Spill_Response_Workflow Spill Spill Discovered Alert Alert Personnel & Evacuate Immediate Area Spill->Alert Assess Assess Spill Size & Risk (Consult SDS) Alert->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Unknown Spill Assess->LargeSpill Large DonPPE Don Full PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Contain Contain Spill (Sweep up, no dust) DonPPE->Contain Collect Collect in Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose End End Response Dispose->End Secure Secure Area & Await Response ContactEHS->Secure

Caption: Emergency response workflow for an accidental spill.

Fire Safety and Stability Profile

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Special Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[6]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity:

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The compound is stable under recommended storage conditions.[3]

  • Conditions to Avoid: Avoid moisture, as the compound is noted to be hygroscopic.[3]

  • Incompatible Materials: Avoid contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]

  • Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride may be produced.[6]

Disposal Considerations

All waste materials must be treated as hazardous.

  • Product Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] Chemical incineration with an afterburner and scrubber is a potential method.[3]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]

  • Regulatory Compliance: All disposal practices must comply with local, regional, and national regulations.[11][12]

References

  • MSDS of 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-2-methyl-1-(propan-2-yl), Capot Chemical Co., Ltd.
  • SAFETY DATA SHEET - 2-Chloro-5-fluoro-6-methylpyridine, Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=H64347]
  • 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one, ChemScene. [URL: https://www.chemscene.com/products/6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one-CS-0161396.html]
  • SAFETY DATA SHEET - 2-Chloro-5-fluoro-6-methylpyridine (26-Dec-2025), Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=H64347]
  • SAFETY DATA SHEET - 4-Chloro-2,6-diaminopyrimidine, Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/safetysheet-msds.html?productName=MAYBTB10268]
  • 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole, ChemScene. [URL: https://www.chemscene.
  • SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine, Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/653233]
  • SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%, Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC436400050]
  • SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine (20-Dec-2025), Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC301410050]
  • 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine, MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/6-chloro-5-fluoro-2-methylpyrimidin-4-amine-11000000001004.html]
  • 6-Chloro-5-fluoropyrimidin-4-amine Safety and Hazards, PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53487969#section=Safety-and-Hazards]
  • SAFETY DATA SHEET - 2-Chloro-5-fluoropyrimidine, Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC376480050]
  • Custom Synthesis: Tailoring 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine for Your Projects, ChemInt.
  • Chemical Safety and Waste Management Manual, UAB. [URL: https://www.uab.edu/ehs/images/docs/chemsafe/Chemical-Safety-and-Waste-Management-Manual.pdf]
  • SAFETY DATA SHEET - 2-Chloro-5-fluoropyrimidine (19-Dec-2025), Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC376480050]

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6-Chloro-5-fluoro-2-methylpyrimidin-4-ol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

This guide provides a comprehensive overview of the material safety profile and handling protocols for this compound (CAS No. 105806-14-2). As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of novel antiviral and anticancer agents, a thorough understanding of its properties is crucial for ensuring laboratory safety and experimental integrity.[1] This document is intended for researchers, chemists, and drug development professionals who handle this compound.

Chemical Identity and Physicochemical Profile

This compound is a halogenated pyrimidine derivative. Its structure, featuring chloro, fluoro, and methyl functional groups, imparts specific reactivity making it a valuable building block in medicinal chemistry.[1] The tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms is a key characteristic of this molecule.

Data Presentation: Physicochemical Properties

While comprehensive experimental data for this specific compound is not widely published, the following table includes known identifiers and estimated properties based on its structure and data from analogous compounds.

PropertyValueSource(s)
CAS Number 105806-14-2[2][3][4]
Molecular Formula C₅H₄ClFN₂O[2]
Molecular Weight 162.55 g/mol [2]
Physical Form Solid[3][5]
Purity Typically ≥97%[3]
Storage Temperature 2-8°C under an inert atmosphere[3]
Boiling Point Data not available; likely to decompose at high temperatures.Inferred from similar heterocyclic compounds.
Melting Point Data not available.N/A
Solubility Data not available; likely soluble in polar organic solvents.Inferred from structural analogues.
InChI Key QFCQSVPKPHYVRD-UHFFFAOYSA-N[3]

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

Data Presentation: GHS Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
(Source:[3][5][6])

The causality behind these classifications lies in the compound's chemical nature. Halogenated aromatic systems can interact with biological macromolecules, leading to irritation. If ingested, the compound can interfere with metabolic processes, causing systemic harm.

Safe Handling and Storage Protocols

A self-validating system of protocols is essential to mitigate the risks identified. This involves a combination of engineering controls, personal protective equipment (PPE), and rigorous procedural adherence.

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.

    • Lab Coat: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: For operations that may generate significant dust, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[4]

Procedural Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling the compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Compound Identity (CAS 105806-14-2) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh Compound in Hood (Minimize Dust Generation) C->D E Perform Chemical Reaction or Formulation D->E F Decontaminate Glassware & Work Surfaces E->F G Segregate Waste (Halogenated Organic Waste) F->G H Dispose via Licensed Waste Contractor G->H I Remove PPE & Wash Hands H->I

Caption: Standard Operating Procedure workflow for this compound.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C for long-term stability.[3]

Emergency Procedures and First Aid

Immediate and appropriate response to exposure is critical.

  • General Advice: In all cases of exposure, consult a physician and show them this safety data sheet.[7]

  • If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]

Reactivity and Stability Profile

Understanding the chemical stability and reactivity is key to preventing hazardous reactions.

  • Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[4]

  • Conditions to Avoid: Avoid exposure to moisture, excess heat, and dust formation.[4]

  • Incompatible Materials: The compound may react vigorously with:

    • Strong oxidizing agents

    • Strong acids

    • Strong bases

    • Acid chlorides and anhydrides[4]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and corrosive gases, including:

    • Carbon oxides (CO, CO₂)

    • Nitrogen oxides (NOx)

    • Hydrogen chloride (HCl) gas

    • Hydrogen fluoride (HF) gas[2][3]

The following diagram illustrates the key reactivity hazards.

G cluster_reacts_with Incompatible Materials cluster_decomposes_to Hazardous Decomposition (Upon Heating) main 6-Chloro-5-fluoro- 2-methylpyrimidin-4-ol oxidizers Strong Oxidizers main->oxidizers Reacts With acids Strong Acids main->acids Reacts With bases Strong Bases main->bases Reacts With co_gases CO, CO₂ main->co_gases Decomposes To nox_gases NOx main->nox_gases Decomposes To hcl Hydrogen Chloride main->hcl Decomposes To hf Hydrogen Fluoride main->hf Decomposes To

Caption: Reactivity and decomposition pathways for the title compound.

Toxicological and Ecological Profile

The toxicological profile is consistent with the GHS classifications. However, specific quantitative data like LD50 values are not available in published literature for this compound.

Data Presentation: Toxicological & Ecological Summary

ParameterFinding / DataSource(s)
Acute Oral Toxicity Harmful if swallowed (H302). LD50 data is not available, but classification falls within 300-2000 mg/kg range for solids.[3][5][6]
Acute Dermal Toxicity No data available.N/A
Acute Inhalation Toxicity May cause respiratory irritation (H335). LC50 data not available.[3][5][6]
Skin Corrosion/Irritation Causes skin irritation (H315).[3][5][6]
Eye Damage/Irritation Causes serious eye irritation (H319).[3][5][6]
Carcinogenicity No component of this product at levels ≥ 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.Inferred from MSDS of similar compounds.[4]
Reproductive Toxicity No data available.[4]
Ecological Data No data available. Do not let product enter drains or the environment.[4]

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Caution and adherence to the precautionary principles outlined in this guide are paramount.

Disposal Considerations

Waste material must be treated as hazardous.

  • Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company. Chemical incineration with an afterburner and scrubber is a recommended method.[4]

  • Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.

References

  • SAFETY D
  • 6-Chloro-5-fluoronicotinaldehyde Safety Inform
  • MSDS of 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-2-methyl-1-(propan-2-yl). Capot Chemical Co., Ltd.
  • 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine. MySkinRecipes.

Sources

The Diverse Biological Activities of Pyrimidinol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a fundamental cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA underscores its intrinsic importance in biological systems.[1][2] This has spurred the synthesis and evaluation of a multitude of pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Among these, pyrimidinol derivatives, characterized by the presence of a hydroxyl group on the pyrimidine ring, have emerged as a particularly promising class of compounds with distinct biological profiles.

This in-depth technical guide provides a comprehensive overview of the biological activities of pyrimidinol derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights. The guide delves into the mechanisms of action, structure-activity relationships, and detailed experimental protocols for the synthesis and evaluation of these compounds, supported by quantitative data and visualizations of key biological pathways.

I. Anticancer Activity of Pyrimidinol Derivatives: Targeting the Hallmarks of Cancer

Primidinol derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.[2] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.[5][6]

A. Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrimidinol derivatives exert their anticancer effects is through the inhibition of protein kinases.[6] These enzymes are critical components of intracellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers. The pyrimidine scaffold can act as a hinge-binding motif, mimicking the adenine ring of ATP, the natural substrate for kinases.[2]

Several studies have highlighted the role of pyrazolo[3,4-d]pyrimidine derivatives as potent kinase inhibitors.[7] For instance, certain derivatives have shown significant inhibitory activity against SRC kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and metastasis.[8] The structure-activity relationship (SAR) studies of these compounds have revealed that substitutions on the pyrimidine ring are crucial for their potency and selectivity.[8]

dot

anticancer_pathway Pyrimidinol_Derivative Pyrimidinol Derivative Kinase Protein Kinase (e.g., SRC, EGFR) Pyrimidinol_Derivative->Kinase Inhibition Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Kinase->Downstream_Signaling Activation Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Downstream_Signaling->Apoptosis Induces

Caption: Inhibition of protein kinases by pyrimidinol derivatives.

B. Quantitative Anticancer Data

The in vitro cytotoxic effects of pyrimidinol derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast)11[7]
Pyrido[2,3-d]pyrimidineA549 (Lung)42 (2a), 47.5 (2f)[9]
Indazol-pyrimidineMCF-7 (Breast)1.629 (4f), 1.841 (4i)[10]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrimidinol derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidinol derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

mtt_assay_workflow cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Pyrimidinol Derivatives A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of a typical MTT cytotoxicity assay.

II. Antimicrobial Activity of Pyrimidinol Derivatives: Combating Infectious Diseases

Pyrimidinol derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][13][14] The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action.

A. Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial mechanisms of pyrimidinol derivatives can be diverse. Some compounds have been shown to inhibit essential bacterial enzymes, such as dihydrofolate reductase, which is involved in folic acid synthesis.[13] Others may disrupt the bacterial cell division machinery. For instance, a thiophenyl-substituted pyrimidine derivative was found to inhibit FtsZ polymerization and GTPase activity, leading to a bactericidal effect.[15][16]

dot

antimicrobial_mechanism Pyrimidinol Pyrimidinol Derivative Target Bacterial Target (e.g., FtsZ, DHFR) Pyrimidinol->Target Inhibition Process Essential Cellular Process (e.g., Cell Division, Folate Synthesis) Target->Process Is required for Outcome Bacterial Cell Death Process->Outcome Disruption leads to

Caption: Antimicrobial mechanism of pyrimidinol derivatives.

B. Quantitative Antimicrobial Data

The antimicrobial efficacy of pyrimidinol derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiophenyl-pyrimidineMRSA2[13]
Thiophenyl-pyrimidineVREs2[13]
1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinoneXanthomonas oryzae pv. oryzae53.3 (8n), 58.9 (8o)[17]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Pyrimidinol derivatives

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyrimidinol derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Anti-inflammatory Activity of Pyrimidinol Derivatives: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Pyrimidinol derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity.[11][18][19]

A. Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

A major mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation.[14][20] Some pyrimidinol derivatives have also been shown to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes.[6][9][21] Dual inhibition of COX and LOX pathways is a desirable therapeutic strategy as it can provide broader anti-inflammatory effects with potentially fewer side effects.[6][21]

dot

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzyme 5-LOX Arachidonic_Acid->LOX_Enzyme Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzyme->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrimidinol Pyrimidinol Derivative Pyrimidinol->COX_Enzymes Inhibition Pyrimidinol->LOX_Enzyme Inhibition

Caption: Inhibition of COX and LOX pathways by pyrimidinol derivatives.

B. Quantitative Anti-inflammatory Data

The anti-inflammatory activity of pyrimidinol derivatives can be assessed by their ability to inhibit COX and LOX enzymes, with IC50 values indicating their potency.

Compound ClassEnzymeIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineCOX-20.04[20]
Pyrido[2,3-d]pyrimidineLOX42 (2a), 47.5 (2f)[9]
C. Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Pyrimidinol derivatives

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E2 production)

  • Microplate reader

Procedure:

  • Enzyme and Compound Incubation: Incubate the COX enzyme with various concentrations of the pyrimidinol derivative or a known COX inhibitor (positive control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specified time.

  • Product Detection: Measure the amount of prostaglandin produced using an appropriate detection method (e.g., ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

IV. Synthesis of Pyrimidinol Derivatives

The synthesis of pyrimidinol derivatives can be achieved through various chemical routes. A common method involves the condensation of a β-keto ester with an amidine, often under ultrasound irradiation to achieve high yields.[18] Another approach is the reaction of substituted chalcones with urea, thiourea, or guanidine hydrochloride.[15] A one-step synthesis of 2-chloropyrimidin-4-ol derivatives has also been reported using thiophosgene.[22][23]

A. General Synthetic Scheme

synthesis_scheme cluster_synthesis General Synthesis of Pyrimidinols Chalcone Substituted Chalcone Reagent Urea / Thiourea / Guanidine Pyrimidinol Pyrimidin-2-ol/thiol/amine

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated spectroscopic data for 6-chloro-5-fluoro-2-methylpyrimidin-4-ol and the methodologies for its empirical determination. As a senior application scientist, the following sections are structured to offer not only predictive data but also the rationale behind the spectroscopic characteristics and the experimental designs necessary for robust structural elucidation.

Introduction: The Significance of Spectroscopic Analysis for Novel Pyrimidines

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug discovery due to their presence in a wide array of bioactive molecules. The precise arrangement of substituents—a chloro group, a fluoro group, a methyl group, and a hydroxyl group—on the pyrimidine core dictates its chemical reactivity, potential biological targets, and suitability as a synthetic intermediate.

Given the potential for tautomerism in hydroxylated pyrimidines, a thorough spectroscopic analysis is not merely for confirmation of identity but is crucial for understanding its structural and electronic properties in different environments. This guide will delve into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound and outline the standard protocols for their acquisition and interpretation.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR will be invaluable, with ¹⁹F NMR also offering significant insights.

Predicted ¹H NMR Data (in DMSO-d₆, 300 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.3 - 2.5Singlet3H-CH₃The methyl group at the C2 position is expected to be a singlet, with its chemical shift influenced by the adjacent nitrogen atoms.
~ 11.0 - 13.0Broad Singlet1H-OH / -NHThe proton on the oxygen or nitrogen (depending on the tautomer) will be a broad singlet, exchangeable with D₂O. Its downfield shift is indicative of its acidic nature and potential involvement in hydrogen bonding.

Predicted ¹³C NMR Data (in DMSO-d₆, 75 MHz)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165C4This carbon, bonded to oxygen, will be significantly downfield. The exact shift will be highly dependent on the dominant tautomer (C-OH vs. C=O).
~ 155 - 160C2The carbon bearing the methyl group, positioned between two nitrogen atoms.
~ 145 - 150 (d, ¹JCF)C5The carbon atom directly bonded to fluorine will exhibit a large coupling constant.
~ 130 - 135 (d, ²JCF)C6The carbon bonded to chlorine will show a smaller coupling to the adjacent fluorine.
~ 20 - 25-CH₃The methyl carbon will appear in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zPredicted IdentityRationale
162/164[M]⁺Molecular ion peak. The 3:1 intensity ratio of the M and M+2 peaks will be characteristic of the presence of one chlorine atom.
134/136[M - CO]⁺Loss of carbon monoxide is a common fragmentation pathway for pyrimidinones.
99[M - CO - Cl]⁺Subsequent loss of the chlorine radical.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800BroadO-H / N-H stretch (indicative of the keto-enol tautomerism and hydrogen bonding)
~ 1700StrongC=O stretch (if the keto tautomer is present)
~ 1600MediumC=N stretch
~ 1200StrongC-F stretch
~ 800MediumC-Cl stretch
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Structural Elucidation and Tautomerism

A key aspect of the characterization of this compound is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxyl ('-ol') form and the keto ('-one') form.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium can be influenced by the solvent and temperature. Spectroscopic data will be key to determining the dominant form:

  • IR Spectroscopy: A strong absorption band around 1700 cm⁻¹ would be compelling evidence for the presence of the C=O group in the keto tautomer.

  • NMR Spectroscopy: The chemical shift of the C4 carbon in the ¹³C NMR spectrum can be indicative of its hybridization (sp² in the '-ol' form vs. sp² with a C=O bond in the '-one' form).

Proposed Mass Spectrometry Fragmentation

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

fragmentation parent [M]⁺ m/z 162/164 frag1 [M - CO]⁺ m/z 134/136 parent->frag1 - CO frag2 [M - CO - Cl]⁺ m/z 99 frag1->frag2 - Cl

Caption: Proposed EI-MS fragmentation pathway.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and for understanding its chemical behavior. This guide provides a robust framework of predicted spectroscopic data based on fundamental principles and data from related compounds. The outlined experimental protocols offer a clear path for researchers to obtain high-quality data. The interplay of NMR, MS, and IR spectroscopy will be crucial in confirming the structure and elucidating the tautomeric nature of this promising heterocyclic compound.

References

  • Malinowski, E. R. (2002). Factor Analysis in Chemistry. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

6-Chloro-5-fluoro-2-methylpyrimidin-4-ol tautomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The biological activity, solubility, and pharmacokinetic profile of a heterocyclic compound can be dictated by the predominant tautomeric form present under physiological conditions. This guide provides a comprehensive technical analysis of the tautomerism of this compound, a substituted pyrimidine with potential applications in drug discovery. We will explore the structural and electronic factors governing its tautomeric landscape, outline robust experimental and computational methodologies for characterization, and provide insights into the causality behind these analytical choices.

Introduction: The Significance of Tautomerism in Pyrimidines

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleobases such as uracil, thymine, and cytosine.[1] The presence of carbonyl and amino functionalities on the pyrimidine scaffold gives rise to lactam-lactim and amino-imino tautomerism, respectively.[2] The position of the mobile proton in these systems is highly sensitive to the electronic nature of substituents on the ring, the polarity of the solvent, and the ambient pH.[2][3] Understanding and controlling the tautomeric equilibrium is therefore a critical aspect of drug design, as different tautomers can exhibit distinct hydrogen bonding patterns and overall geometries, leading to altered interactions with their biological targets.[4]

For 4-pyrimidinone derivatives, the keto-enol (or lactam-lactim) tautomerism is a key consideration.[1] Generally, the keto form is the more stable tautomer for isolated 4-pyrimidinone.[1] However, the introduction of various substituents can significantly influence this equilibrium.

Potential Tautomers of this compound

The subject of our investigation, this compound, can exist in several potential tautomeric forms. The primary equilibrium to consider is the lactam-lactim tautomerism involving the pyrimidinone ring. The two principal tautomers are the 4-hydroxy (enol) form and the 4-oxo (keto) forms. The 4-oxo form can be further subdivided based on the position of the proton on the ring nitrogen atoms (N1 or N3).

  • Tautomer A: this compound (4-Hydroxy form) : This is the aromatic 'enol' or 'lactim' form.

  • Tautomer B: 6-Chloro-5-fluoro-2-methyl-1H-pyrimidin-4-one (4-Oxo, N1-H form) : A non-aromatic 'keto' or 'lactam' form.

  • Tautomer C: 6-Chloro-5-fluoro-2-methyl-3H-pyrimidin-4-one (4-Oxo, N3-H form) : Another non-aromatic 'keto' or 'lactam' form.

The relative stability of these tautomers is governed by a delicate interplay of aromaticity, substituent effects, and solvation.

Tautomers Tautomer_A Tautomer A (4-Hydroxy form) Aromatic Tautomer_B Tautomer B (4-Oxo, N1-H form) Non-aromatic Tautomer_A->Tautomer_B Proton Transfer Tautomer_C Tautomer C (4-Oxo, N3-H form) Non-aromatic Tautomer_A->Tautomer_C Proton Transfer Tautomer_B->Tautomer_C Proton Shift

Caption: Potential tautomeric forms of this compound.

Influence of Substituents on Tautomeric Equilibrium

The electronic properties of the substituents at positions 2, 5, and 6 play a crucial role in determining the predominant tautomer.

  • 2-Methyl Group: The methyl group is an electron-donating group (EDG) through induction. This will increase the electron density in the pyrimidine ring.

  • 5-Fluoro Group: Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group (EWG) via the inductive effect. However, it can also act as a weak pi-donor through resonance. In aromatic systems, the inductive effect of halogens typically dominates.

  • 6-Chloro Group: Similar to fluorine, chlorine is an EWG due to its inductive effect.

The pyrimidine ring is inherently electron-deficient, and this deficiency is exacerbated by the presence of the two halogen atoms.[5] This electron deficiency can influence the basicity of the ring nitrogens and the acidity of the hydroxyl/N-H protons. The pKa of protonated pyrimidine is significantly lower than that of pyridine, indicating reduced basicity.[5][6] The presence of EWGs will further decrease the basicity of the ring nitrogens.

The stability of the keto forms (Tautomers B and C) is generally favored in many pyrimidinone systems.[1] However, the aromaticity of the hydroxy form (Tautomer A) provides a significant stabilizing contribution. The precise balance will depend on the net electronic effect of all substituents.

The Role of Solvent and pH

The tautomeric equilibrium of pyrimidine derivatives is highly dependent on the solvent medium.[2][3] Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding. For instance, in aqueous media, the keto forms of many pyrimidinones are favored. Conversely, non-polar solvents may favor the less polar tautomer.

The pH of the solution is another critical factor. The pKa values of the pyrimidine ring nitrogens and the hydroxyl/N-H protons will determine the ionization state of the molecule at a given pH.[7] The protonated and deprotonated species will have their own tautomeric equilibria. A comprehensive understanding requires the determination of the macroscopic and microscopic pKa values.

Experimental Characterization of Tautomers

A multi-faceted experimental approach is necessary to unambiguously characterize the tautomeric forms of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for studying tautomerism in solution.[8][9]

  • ¹H NMR: The chemical shifts of the ring protons and any N-H or O-H protons are highly sensitive to the tautomeric form. In the keto forms, an N-H proton will be observed, while in the enol form, an O-H proton will be present. The position of the proton on N1 or N3 can often be distinguished by coupling to adjacent protons or through NOE experiments.

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly the carbon at position 4 (C4), will differ significantly between the keto (C=O) and enol (C-OH) forms. The C4 chemical shift in the keto form will be in the typical carbonyl region, while in the enol form, it will be shifted upfield.

  • ¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR can provide direct evidence for the location of the proton on N1 or N3.

  • ¹⁹F NMR: The fluorine atom at the C5 position will have a chemical shift that is sensitive to the electronic environment of the ring, which changes with tautomerism.

Experimental Protocol: ¹H NMR Titration for Tautomer Analysis

  • Sample Preparation: Prepare a series of solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature.

  • Spectral Analysis:

    • Identify the signals corresponding to each tautomer.

    • Integrate the signals for a specific, well-resolved proton in each tautomer.

    • Calculate the ratio of the integrals to determine the equilibrium constant (K_T) in each solvent.

  • pH Dependence (in D₂O): Adjust the pD of the D₂O solution using NaOD or DCl and acquire ¹H NMR spectra at different pD values to observe changes in the tautomeric equilibrium.

UV-Vis Spectroscopy

The electronic absorption spectra of the different tautomers are expected to be distinct due to differences in their electronic structures (aromatic vs. non-aromatic). By analyzing the changes in the UV-Vis spectrum as a function of solvent and pH, it is possible to determine the relative populations of the tautomers.[3]

X-ray Crystallography

If a suitable single crystal can be obtained, X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. This information is invaluable, although it's important to remember that the solid-state structure may not be the predominant form in solution.

Experimental_Workflow cluster_solution Solution State Analysis cluster_solid Solid State Analysis cluster_computational Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) Solvent_Study Varying Solvents (Polarity Effects) NMR->Solvent_Study UV_Vis UV-Vis Spectroscopy UV_Vis->Solvent_Study pH_Study pH Titration (pKa Determination) Solvent_Study->pH_Study Data_Analysis Data Integration and Tautomer Equilibrium Determination pH_Study->Data_Analysis XRay X-ray Crystallography XRay->Data_Analysis DFT DFT Calculations (Geometry Optimization, Energy) Solvation_Model Continuum Solvation Models (e.g., PCM) DFT->Solvation_Model Solvation_Model->Data_Analysis Synthesis Synthesis of This compound Synthesis->NMR Synthesis->UV_Vis Synthesis->XRay Synthesis->DFT

Caption: A comprehensive workflow for the characterization of tautomers.

Computational Chemistry Approach

In conjunction with experimental data, computational methods, particularly Density Functional Theory (DFT), are indispensable for a thorough understanding of tautomerism.[7]

Protocol: DFT Calculation of Tautomer Stabilities

  • Structure Generation: Build the 3D structures of all potential tautomers (A, B, and C).

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[7]

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Relative Energy Calculation: Calculate the relative energies of the tautomers to predict their order of stability in the gas phase.

  • Solvation Effects: To model the effect of a solvent, repeat the geometry optimization and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[10] This will provide insights into how the solvent polarity affects the relative stabilities of the tautomers.

  • NMR and UV-Vis Prediction: The optimized geometries can be used to predict NMR chemical shifts and UV-Vis absorption spectra, which can then be compared with experimental data to validate the computational model.

Data Summary and Interpretation

The following table provides a hypothetical summary of the expected data from the proposed experimental and computational studies. The values are illustrative and would need to be determined experimentally.

Parameter Tautomer A (4-Hydroxy) Tautomer B (4-Oxo, N1-H) Tautomer C (4-Oxo, N3-H)
¹H NMR (δ, ppm) O-H signalN-H signal (N1-H)N-H signal (N3-H)
¹³C NMR (δ, ppm) C4 ~ 160-170C4 ~ 170-180C4 ~ 170-180
Calculated ΔG (gas) (Reference)> 0 kcal/mol> 0 kcal/mol
Calculated ΔG (water) (Reference)< ΔG (gas)< ΔG (gas)
UV-Vis λ_max (nm) Expectedly shorter λExpectedly longer λExpectedly longer λ

Conclusion

The tautomeric behavior of this compound is a complex interplay of aromaticity, substituent electronic effects, and environmental factors such as solvent and pH. A definitive characterization of its tautomeric landscape requires a synergistic approach combining high-resolution spectroscopic techniques, particularly NMR, with robust computational modeling. The insights gained from such studies are not merely of academic interest; they are fundamental to the rational design and development of novel pyrimidine-based therapeutic agents. By understanding and controlling the tautomeric equilibrium, researchers can optimize the pharmacological properties of these molecules, ultimately leading to safer and more effective drugs.

References

  • Computational Estimation of the Acidities of Pyrimidines and Rel
  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications.
  • Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine...
  • New light on tautomerism of purines and pyrimidines and its biological and genetic implic
  • The Use of NMR Spectroscopy to Study Tautomerism.
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.
  • Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues.
  • Tautomerism characteristics of 4-pyrimidone. ChemicalBook.
  • Pyrimidine. Wikipedia.
  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).
  • Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry.
  • Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the...
  • Substituent effects on the stability of the four most stable tautomers of adenine and purine. Royal Society of Chemistry.
  • Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. PMC - NIH.
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
  • Tautomerism Detected by NMR. Encyclopedia.pub.
  • Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol.
  • Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. RSC Publishing.
  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH.
  • 1231930-42-9|6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. BLDpharm.
  • β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis.
  • Keto-enol tautomerism in the development of new drugs.
  • Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work? TsOH should predominantly protonate the aniline leaving it non-nucleophilic. The amounts of activated (protonated) pyrimidine and free aniline should be low. : r/OrganicChemistry. Reddit.
  • Why is protonated pyrimidine (pKa = 1.0) more acidic than protona... Study Prep in Pearson+.
  • 22.1 Keto–Enol Tautomerism.
  • 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. PubChem.
  • CAS No : 1231930-42-9 | Product Name : 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
  • 4-chloro-2-fluoro-6-methylpyrimidine. ChemSynthesis.

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Methodological & Application

Application Notes & Protocols: 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol as a Foundational Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[3] Central to the design of many of these inhibitors is the pyrimidine ring system, a "privileged scaffold" that serves as a bioisostere of the adenine base in ATP.[1][2] This structural mimicry allows pyrimidine-based compounds to effectively compete with ATP and bind to the highly conserved hinge region of the kinase active site, a crucial interaction for potent inhibition.[1][4]

This guide focuses on 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol , a highly functionalized and versatile intermediate. Its strategic arrangement of reactive sites—notably the displaceable chlorine atom at the C6 position—makes it an ideal starting point for constructing diverse libraries of potent and selective kinase inhibitors. The presence of the fluorine atom at the C5 position can enhance binding affinity and modulate physicochemical properties, while the methyl group at C2 can influence selectivity. This document provides an in-depth look at its properties, a detailed protocol for its application in synthesis, and the mechanistic rationale for its use in developing next-generation kinase inhibitors.

Part 1: Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties and handling requirements is paramount for safe and effective laboratory execution.

Physicochemical Data Summary

While specific experimental data for this compound is not broadly published, the properties can be inferred from closely related and commercially available precursors, such as 4,6-dichloro-5-fluoro-2-methylpyrimidine.

PropertyValue (for related compound: 4,6-dichloro-5-fluoro-2-methylpyrimidine)Source
CAS Number 105806-13-1[5]
Molecular Formula C₅H₃Cl₂FN₂[5]
Molecular Weight 181.00 g/mol [5]
Appearance Yellow powder[5]
Boiling Point 221°C[5]
Flash Point 87°C[5]
Density 1.504 g/cm³[5]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[5]
Safety & Handling Protocol

Substituted chloropyrimidines are classified as hazardous and require careful handling in a controlled laboratory environment.

  • Hazard Identification:

    • GHS Pictogram: GHS07 (Harmful/Irritant)[6]

    • Signal Word: Warning[6]

    • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7][9]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[10]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat and appropriate protective clothing.[10]

    • Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[10]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

    • In Case of Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.[10]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

Part 2: Synthetic Application Protocol

The primary utility of this compound in kinase inhibitor synthesis is its susceptibility to nucleophilic aromatic substitution (SNAr) at the C6 position. The electron-withdrawing nature of the pyrimidine ring nitrogens and the adjacent fluorine atom activates the C6-Cl bond for displacement by nucleophiles, most commonly primary or secondary amines. This reaction serves as the cornerstone for introducing key pharmacophoric elements that will interact with the target kinase.

Protocol: SNAr Coupling of an Amine to the C6-Position

This protocol describes a general procedure for the coupling of a generic amine (R-NH₂) to the this compound intermediate.

Objective: To synthesize a 6-amino-substituted pyrimidine derivative, a core scaffold for various kinase inhibitors.

Materials & Reagents:

  • This compound (1.0 eq)

  • Desired amine (e.g., aniline, benzylamine, etc.) (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1-Pentanol

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMSO).[11]

  • Addition of Reagents: Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of the base (DIPEA, 2.0 eq).

    • Causality Note: A non-nucleophilic organic base like DIPEA or TEA is crucial. It acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 90-140°C.[11] The optimal temperature depends on the nucleophilicity of the amine and the solvent used.

    • Experimental Insight: The reaction progress should be monitored by TLC. A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Quenching & Extraction: Once the reaction is complete (typically 2-16 hours), cool the mixture to room temperature.[11] Pour the reaction mixture into a separatory funnel containing deionized water.

    • Causality Note: This step quenches the reaction and helps to remove the water-soluble solvent (like DMF or DMSO) and the hydrochloride salt of the base.

  • Work-up: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

    • Causality Note: The brine wash helps to remove any remaining water from the organic layer, facilitating the drying process.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure 6-amino-5-fluoro-2-methylpyrimidin-4-ol derivative.

Synthetic Workflow Diagram

G cluster_start Starting Intermediate cluster_reaction Core Synthesis Step cluster_reagent Reagents cluster_product Kinase Inhibitor Scaffold start 6-Chloro-5-fluoro- 2-methylpyrimidin-4-ol reaction SNA_r Reaction start->reaction Step 1 product 6-(R-amino)-5-fluoro- 2-methylpyrimidin-4-ol reaction->product Step 3-8 (Heating, Work-up, Purification) reagent Amine (R-NH2) Base (e.g., DIPEA) Solvent (e.g., DMSO) reagent->reaction Step 2

Caption: Synthetic workflow for generating a kinase inhibitor scaffold via SNAr.

Part 3: Mechanism of Action and Pathway Context

The pyrimidine scaffold derived from this intermediate is engineered to interact directly with the ATP-binding site of the target kinase.

Interaction with the Kinase Hinge Region

The nitrogen atoms within the pyrimidine ring are critical for its function. They act as hydrogen bond acceptors, forming key interactions with the amide backbone of amino acid residues in the "hinge region" of the kinase.[4] This interaction anchors the inhibitor in the active site, effectively blocking the entry of ATP. The 4-ol (or its tautomeric 4-oxo form) can also participate in hydrogen bonding, further stabilizing the inhibitor-kinase complex.

Targeting Oncogenic Signaling

Many kinase inhibitors developed from pyrimidine scaffolds target kinases that are hyperactivated in cancer, such as Aurora Kinases (AURK), Cyclin-Dependent Kinases (CDK), or Epidermal Growth Factor Receptor (EGFR).[4] For instance, Aurora kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Illustrative Signaling Pathway: Aurora Kinase in Cell Cycle Regulation

G cluster_pathway Simplified Cell Cycle Pathway cluster_inhibition Therapeutic Intervention G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Promotes Apoptosis Apoptosis Mitosis->Apoptosis Leads to Arrest & Potential Apoptosis AURK Aurora Kinase A/B AURK->G2_M Activates Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->AURK Inhibits

Caption: Inhibition of Aurora Kinase disrupts cell cycle progression.

Conclusion

This compound represents a high-value, strategically designed intermediate for the synthesis of kinase inhibitors. Its pre-installed functional handles allow for the efficient and modular construction of complex molecular architectures. The protocols and principles outlined in this guide demonstrate its direct applicability in drug discovery campaigns, enabling researchers to rapidly generate and optimize novel therapeutics targeting aberrant kinase signaling in a host of diseases.

References

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Unciti-Broceta, A. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • (2023).
  • (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • (n.d.).
  • (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • (n.d.). MSDS of 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-2-methyl-1-(propan-2-yl). [Source not available].
  • (n.d.). 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-2-methyl-1-(propan-2-yl). [Source not available].
  • (2025).
  • (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • (2025).
  • (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Source not available].
  • (2024).
  • (n.d.). Cas 105806-13-1,4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE. lookchem.
  • (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC - NIH.

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The Pyrimidine Scaffold: Application Notes for 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including essential components of DNA and RNA.[1] In the realm of oncology, pyrimidine derivatives have garnered significant attention for their potent anticancer properties, frequently functioning as inhibitors of protein kinases that are critical for cell growth, differentiation, and survival.[1][2] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol as a versatile building block in the synthesis of novel anticancer agents. While this specific compound may not be a final therapeutic agent itself, its reactive chloro and fluoro groups, combined with the inherent properties of the pyrimidine core, make it an invaluable starting material for creating libraries of potential kinase inhibitors. We will explore its application in the context of synthesizing inhibitors for the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, a critical regulator of the cell cycle often dysregulated in cancer.[3]

Targeted Signaling Pathway: The CDK4/6-Cyclin D Axis

The progression of the cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division.[3] A key checkpoint, the G1/S transition, is governed by the activity of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[4] In response to mitogenic signals, cyclin D proteins are synthesized and form complexes with CDK4/6.[5] This active complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[3] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for entry into the S phase of the cell cycle, where DNA replication occurs.[3][4]

In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation.[5] This can occur through various mechanisms, including the overexpression of cyclin D or the loss of endogenous CDK inhibitors.[5] Therefore, the pharmacological inhibition of CDK4/6 presents a rational and effective therapeutic strategy. Several approved drugs, such as Palbociclib, Ribociclib, and Abemaciclib, validate this approach in the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[6][7]

Below is a diagram illustrating the CDK4/6 signaling pathway and the point of intervention for CDK4/6 inhibitors.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6-Cyclin D Complex cluster_2 Cell Cycle Progression Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinases (RTKs) Mitogenic_Signals->Receptor PI3K_AKT PI3K/Akt Pathway Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK CyclinD Cyclin D PI3K_AKT->CyclinD Upregulation RAS_MAPK->CyclinD Upregulation Active_Complex Active CDK4/6- Cyclin D Complex CyclinD->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex Rb Rb Active_Complex->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb (Inactive) S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription G1_S_Transition G1 to S Phase Transition S_Phase_Genes->G1_S_Transition CDK4_6_Inhibitor CDK4/6 Inhibitors (e.g., Abemaciclib) CDK4_6_Inhibitor->Active_Complex Inhibition

Caption: The CDK4/6-Cyclin D signaling pathway in cell cycle progression.

Proposed Synthetic Applications of this compound

The structure of this compound provides a versatile platform for the synthesis of potent kinase inhibitors. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments. This is a common strategy in the synthesis of kinase inhibitors, where an amino group often forms a key hydrogen bond with the hinge region of the kinase's ATP-binding pocket. Furthermore, the hydroxyl group at the 4-position can be converted to a chlorine atom, providing a second site for substitution, enabling the synthesis of 2,4-disubstituted pyrimidine derivatives.

A prime example of a clinically successful drug featuring a substituted fluoropyrimidine core is Abemaciclib , a CDK4/6 inhibitor. Its IUPAC name is N-[5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-2-pyrimidinamine. While a direct synthesis from this compound is not explicitly documented, a plausible synthetic strategy can be envisioned based on established chemical transformations.

The following diagram outlines a hypothetical workflow for the synthesis of a library of di-substituted aminopyrimidine derivatives, inspired by the core structure of CDK4/6 inhibitors, starting from this compound.

Synthetic_Workflow Start 6-Chloro-5-fluoro- 2-methylpyrimidin-4-ol Chlorination Chlorination (e.g., POCl3) Start->Chlorination Dichloropyrimidine 4,6-Dichloro-5-fluoro- 2-methylpyrimidine Chlorination->Dichloropyrimidine SNAr1 Selective SNAr (Buchwald-Hartwig Amination) with R1-NH2 Dichloropyrimidine->SNAr1 Monoamino 4-Amino-6-chloro- 5-fluoro-2-methylpyrimidine Derivative SNAr1->Monoamino SNAr2 SNAr or Suzuki Coupling with R2-NH2 or R2-B(OH)2 Monoamino->SNAr2 Final_Product Di-substituted Aminopyrimidine Library (Potential CDK4/6 Inhibitors) SNAr2->Final_Product

Caption: Proposed synthetic workflow for generating a kinase inhibitor library.

Protocol 1: Buchwald-Hartwig Amination of a Dichloropyrimidine Intermediate

This protocol describes a general procedure for the selective amination at the more reactive C4 position of a dichloropyrimidine, a key step in building the core of many kinase inhibitors.

Materials:

  • 4,6-Dichloro-5-fluoro-2-methylpyrimidine (starting material)

  • Amine (R1-NH2) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the anhydrous solvent and stir the mixture for 10 minutes at room temperature.

  • Add the 4,6-Dichloro-5-fluoro-2-methylpyrimidine and the amine (R1-NH2).

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen and moisture. An inert atmosphere prevents catalyst deactivation.

  • Ligand: The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile, and to facilitate the reductive elimination step.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions and to ensure the stability of the reagents and catalyst.

Protocol 2: Suzuki Coupling for C-C Bond Formation

This protocol outlines a general procedure for a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the C6 position, a common modification in kinase inhibitor design.

Materials:

  • 4-Amino-6-chloro-5-fluoro-2-methylpyrimidine derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid (R2-B(OH)2) (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., aqueous Sodium Carbonate, 2M solution)

  • Solvent system (e.g., 1,4-Dioxane/Water)

  • Microwave reactor or conventional heating setup

Procedure:

  • In a microwave vial, combine the 4-amino-6-chloro-5-fluoro-2-methylpyrimidine derivative, the boronic acid, the palladium catalyst, and the solvent system.

  • Add the aqueous base solution.

  • Seal the vial and heat the reaction mixture in a microwave reactor (e.g., 100-120 °C for 15-30 minutes) or by conventional heating.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh3)4 is a commonly used and effective catalyst for Suzuki couplings.

  • Base: An aqueous base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.

Biological Evaluation of Synthesized Compounds

Once a library of compounds has been synthesized, a cascade of in vitro assays is necessary to evaluate their potential as anticancer agents. The following protocols are fundamental for assessing cytotoxicity, the mechanism of cell death, and the effect on cell cycle progression.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • MTT Reagent: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Solubilization Solution: The formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent or a detergent-based solution to be quantified by absorbance.

  • Incubation Time: The duration of drug exposure is critical for observing a cytotoxic or cytostatic effect. 72 hours is a common time point for assessing the impact on cell proliferation.

Protocol 4: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Harvest cells (both adherent and floating) after treatment with the synthesized compounds.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Causality Behind Experimental Choices:

  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS in the presence of calcium, allowing for the detection of apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.

  • Binding Buffer: The calcium in the binding buffer is essential for the binding of Annexin V to phosphatidylserine.

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Interpretation of Results: The DNA content of the cells is measured by the fluorescence intensity of the PI. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), the S phase (intermediate DNA content), and the G2/M phase (4N DNA content). An accumulation of cells in the G1 phase would be consistent with the mechanism of action of a CDK4/6 inhibitor.

Causality Behind Experimental Choices:

  • Ethanol Fixation: Ethanol permeabilizes the cell membrane, allowing the PI to enter and stain the DNA.

  • RNase A: PI can also bind to double-stranded RNA. RNase A is included in the staining solution to degrade RNA, ensuring that the PI fluorescence is directly proportional to the DNA content.

Data Presentation: Potency of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the in vitro potency of several pyrimidine-based kinase inhibitors against their target kinases and in cell-based assays. This data illustrates the potential for developing highly potent anticancer agents from this scaffold.

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound 20a CDK2/CDK94 / 9HCT116-[1]
Compound A12 FAK-A549130[2]
Abemaciclib CDK4/CDK6-VariousVaries
Ribociclib CDK4/CDK6-VariousVaries
Palbociclib CDK4/CDK6-VariousVaries

Note: IC50 values for Abemaciclib, Ribociclib, and Palbociclib are widely reported in the literature and vary depending on the specific assay conditions and cell lines used.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel pyrimidine-based anticancer agents. Its chemical reactivity allows for the strategic introduction of various functional groups to generate libraries of compounds for screening. By targeting critical signaling pathways, such as the CDK4/6-Cyclin D axis, derivatives of this scaffold have the potential to be developed into potent and selective kinase inhibitors. The protocols outlined in this document provide a solid foundation for the synthesis and biological evaluation of such compounds, empowering researchers to advance the discovery of next-generation cancer therapeutics.

References

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry.
  • Zhang, Y., et al. (2021). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry.
  • Asghar, U., et al. (2015). The history and evolution of cancer therapies. Cureus.
  • Dang, F., et al. (2021). Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. Journal of Experimental & Clinical Cancer Research.
  • Xu, H., et al. (2021). CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review).
  • Breastcancer.org. (2023). What Are CDK4/6 Inhibitors? Breastcancer.org.
  • O'Leary, B., et al. (2016).
  • BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
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  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
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  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Roche. (n.d.).
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  • Wikipedia. (2023). Abemaciclib. Wikipedia.
  • ChemicalBook. (n.d.). Abemaciclib synthesis. ChemicalBook.
  • MedKoo Biosciences. (n.d.). Abemaciclib Synthetic Routes. MedKoo Biosciences.
  • ChemicalBook. (n.d.). Ribociclib synthesis. ChemicalBook.
  • MedKoo Biosciences. (n.d.). Ribociclib Synthetic Routes. MedKoo Biosciences.
  • Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing.
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Application Notes & Protocols: Synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1][2] This guide provides a comprehensive framework for the synthesis and derivatization of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol, a highly versatile scaffold for generating compound libraries aimed at Structure-Activity Relationship (SAR) studies. The strategic placement of fluoro, chloro, and methyl groups offers a unique combination of electronic properties and metabolic stability, while the chloro moiety at the C6 position serves as a versatile synthetic handle for diversification. We present detailed, field-proven protocols for the synthesis of the core structure and its subsequent derivatization via robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals seeking to explore this privileged scaffold in their discovery programs.

Introduction: The Strategic Value of the 6-Chloro-5-fluoropyrimidin-4-ol Scaffold

Nitrogen-containing heterocycles are privileged structures in drug discovery, with pyrimidine derivatives being particularly prominent as components of nucleic acids and as cores for widely used drugs.[1][3] The this compound scaffold is engineered for success in medicinal chemistry for several key reasons:

  • The Pyrimidin-4-ol Core: This tautomeric system (existing in equilibrium with the pyrimidin-4-one form) is a potent hydrogen bond donor and acceptor, capable of mimicking the interactions of nucleobases like thymine and uracil.

  • C5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position can significantly modulate the pKa of the pyrimidine ring, enhance binding affinity through favorable electrostatic interactions, and improve metabolic stability by blocking a potential site of oxidative metabolism.[4]

  • C6-Chloro Substituent: The chlorine atom serves as an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties, which is a cornerstone of modern library synthesis for SAR exploration. Its reactivity is generally lower than corresponding bromo or iodo analogs, often requiring more specialized catalytic systems to achieve high yields, but benefits from the lower cost and higher availability of chlorinated starting materials.[5]

  • C2-Methyl Group: This small alkyl group can provide beneficial steric interactions within a target binding pocket and can contribute to improved physicochemical properties.

This guide details the synthetic pathways to leverage these features, enabling the systematic exploration of chemical space around this promising core.

Overall Synthetic and Application Workflow

The process begins with the construction of the core pyrimidinol scaffold, followed by parallel synthesis efforts to build a diverse library of derivatives. These derivatives are then subjected to biological screening to generate SAR data, guiding the next cycle of drug design.

G cluster_synthesis Synthesis & Derivatization cluster_deriv Diversification Reactions cluster_sar SAR Study Workflow A Starting Materials (e.g., Diethyl 2-fluoromalonate, Acetamidine) B Synthesis of Core Scaffold (this compound) A->B Cyclocondensation & Chlorination C Library Synthesis via Parallel Derivatization B->C D Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) E Buchwald-Hartwig Amination (Primary/Secondary Amines) F SNAr Reactions (Other Nucleophiles) G Purification & QC (HPLC, LC-MS, NMR) C->G Compound Library H Biological Screening (In vitro assays) G->H I Data Analysis (IC50/EC50 Determination) H->I J SAR Elucidation & Iterative Design I->J

Caption: Overall workflow from synthesis to SAR studies.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is a multi-step process that begins with the construction of the 5-fluoropyrimidin-4-ol ring system, followed by regioselective chlorination.

Rationale and Strategy

The most classical and reliable method for constructing the pyrimidine core is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or guanidine derivative. For our target, we will use diethyl 2-fluoromalonate as the C3 source and acetamidine as the N-C-N source. The resulting 5-fluoro-2-methylpyrimidin-4,6-diol can then be selectively chlorinated at the 6-position. Direct synthesis is often challenging, so a two-step approach involving dichlorination followed by selective hydrolysis is more practical.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol

  • To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol (10 mL per 10 mmol of malonate) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl 2-fluoromalonate (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add acetamidine hydrochloride (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and reduce the volume of the solvent under reduced pressure.

  • Acidify the resulting slurry to pH 4-5 with concentrated HCl.

  • The precipitate is collected by filtration, washed with cold water and then diethyl ether, and dried under vacuum to yield the desired product.

Step 2: Synthesis of 4,6-Dichloro-5-fluoro-2-methylpyrimidine

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 5-fluoro-2-methylpyrimidine-4,6-diol (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add N,N-dimethylaniline (0.1-0.2 equivalents) dropwise as a catalyst.

  • Heat the mixture to reflux (approx. 105 °C) for 4-6 hours until the reaction is complete (monitored by LC-MS).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by silica gel chromatography.

Step 3: Selective Hydrolysis to this compound

  • Dissolve the 4,6-dichloro-5-fluoro-2-methylpyrimidine (1.0 equivalent) in a mixture of dioxane and water (e.g., 3:1 ratio).

  • Add sodium hydroxide (1.0 equivalent) as a 1 M aqueous solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring carefully by LC-MS to observe the disappearance of the starting material and the formation of the mono-hydrolyzed product.

  • Once complete, neutralize the reaction with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography to yield the final core scaffold.

Derivatization Protocols for SAR Library Generation

With the core scaffold in hand, the C6-chloro position is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice for their reliability, functional group tolerance, and the vast commercial availability of coupling partners.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating aryl-heteroaryl structures prevalent in pharmaceuticals.[5][6] Coupling heteroaryl chlorides requires robust catalytic systems due to their lower reactivity compared to bromides or iodides.[5]

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Protocol: General Procedure for Suzuki Coupling

  • In a flame-dried reaction vessel (e.g., microwave vial or Schlenk tube), combine this compound (1.0 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equivalents), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and any additional ligand if required. For challenging couplings, modern catalysts like Pd(dppf)Cl₂ or systems with specialized ligands may be necessary.[7]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or EtOH/H₂O 4:1). The reaction is typically run at a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for a period ranging from 30 minutes to 24 hours.[6]

  • Monitor the reaction progress by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Data Presentation: Representative Suzuki Coupling Conditions

Coupling Partner (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O10075-90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃EtOH/H₂O8580-95
3-Pyridylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O11060-80
Thiophene-2-boronic acidPd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O11065-85
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a crucial transformation in drug discovery.[8] It allows for the coupling of aryl halides with a wide array of primary and secondary amines.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equivalents) to a dry reaction vessel.

  • Add the this compound (1.0 equivalent) and the desired primary or secondary amine (1.1-1.5 equivalents).

  • Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane (0.1-0.5 M).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Reaction times can vary from 4 to 24 hours.

  • Once complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Amine PartnerCatalyst System (mol%)BaseSolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (2) / Xantphos (4)NaOt-BuToluene10080-95
AnilinePd₂(dba)₃ (2) / BINAP (4)Cs₂CO₃Dioxane11070-85
BenzylaminePd(OAc)₂ (2) / Xantphos (4)K₃PO₄Toluene10075-90
PiperidinePd₂(dba)₃ (2) / Xantphos (4)NaOt-BuDioxane9085-98

Structure-Activity Relationship (SAR) Studies

The synthesized library of derivatives serves as the foundation for SAR studies. The goal is to correlate specific structural modifications with changes in biological activity, guiding the design of more potent and selective compounds.[9][10]

General Protocol for an SAR Study:

  • Primary Screening: All synthesized and purified compounds are tested at a single, high concentration in a relevant primary biological assay (e.g., an enzyme inhibition or cell-based assay).

  • Hit Confirmation: Compounds showing significant activity ("hits") are re-tested to confirm their activity and rule out false positives.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine potency metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

  • SAR Analysis: The potency data is compiled and analyzed. For example, a table is constructed comparing the R-group introduced at the C6 position with the corresponding IC₅₀ value.

  • Iterative Design: Based on the analysis, new hypotheses are formed. For instance, if electron-donating groups on an appended aryl ring increase potency, the next generation of compounds will explore a wider range of such groups. This iterative cycle of design, synthesis, and testing is the engine of lead optimization.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide, particularly the robust Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a reliable and efficient platform for generating diverse chemical libraries. By systematically modifying the C6 position and correlating these changes with biological activity, researchers can effectively navigate the chemical space to identify lead compounds with improved potency, selectivity, and drug-like properties.

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  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.Bentham Science Publisher. [URL: https://www.benthamscience.com/journal/abstracts.php?journalID=mc&articleID=132973]
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  • Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21434591/]
  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.Research Journal of Chemistry and Environment. [URL: https://www.researchgate.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.IJPPR. [URL: https://ijppr.humanjournals.com/synthesis-structure-activity-relationship-and-pharmaceutical-applications-of-pyrimidine-analogues-a-review/]
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270305/]
  • Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents...ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Use-of-246-trichloropyrimidine-as-a-core-scaffold-Reagents-and-conditions-a_fig1_258189873]
  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19041247/]
  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives | Request PDF.ResearchGate. [URL: https://www.researchgate.
  • THE SYNTHESIS OF 5-FLUOROPYRIMIDINES.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01567a086]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7780004/]
  • Custom Synthesis: Tailoring 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine for Your Projects.Self-published source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWjhu7iWSsynm0eihfhfViIzM9KlH9E5dSjvinq79BOGrpyGFLOozmtIEvQSYc6NwrEXjEc3mt6hFzjvX6NOUR4Msozmj479CtFr5Axy1fHAWWWEMkRcGFfrNdUfz4mObNIVshlguuvH6XqsEet5JNHwwKWicdKN90kniO-7H2EsC6eiuTURlD0jJiOODyrxZ7MK2GfzR-lFMei7gnoKxg2TwelTRJsDsq5THiteNiWyXxq6dILQ==]
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGls7472IufxOjpr1NQe571YRiHGLG_w1NyA05rV58sMmebc-L8G1R5Zuye1ecy72oh7MatQmq5F583CEKpXVpnK2wPhitHHZk8ady-Q1C8mIEvgJo26F-RPGT4BQW7DlcK6trcyY6vYNbWpQEjr7eH-CS2M_bf-oMapFMqgF0SL60AHYFGAscY5MRaVtuS4fmlR11ZrWQPbHvuaE1UdpRx4HWEryStyTVu_XqwSLWQ2niRygM=]
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7984241/]

Sources

Application Note: A Detailed Protocol for the Regioselective N-Alkylation of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated pyrimidinones are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The regioselective alkylation of multifunctional pyrimidinones, such as 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol, presents a significant synthetic challenge due to the presence of multiple nucleophilic sites, leading to potential competition between N- and O-alkylation. This application note provides a comprehensive, field-proven protocol for the efficient and highly regioselective N-alkylation of this substrate. We delve into the mechanistic rationale behind the choice of reagents and conditions, offering a self-validating procedure that ensures high yields of the desired N1-alkylated product. This guide is intended to provide researchers with a robust and reproducible method, complete with detailed workflows, characterization techniques, and troubleshooting advice.

Mechanistic Rationale and Strategic Considerations

The successful N-alkylation of this compound hinges on controlling the regioselectivity of the reaction. This control is achieved by understanding the underlying chemical principles governing the reactivity of the pyrimidinone core.

Tautomerism and Nucleophilicity

The substrate exists in a tautomeric equilibrium between the pyrimidin-4-ol and the more stable pyrimidin-4(1H)-one form. Under basic conditions, the proton on the N1 nitrogen is abstracted to form a resonance-stabilized pyrimidin-4-olate anion. This anion is an ambident nucleophile , with potential reaction sites at the N1 nitrogen and the exocyclic O4 oxygen.

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation & Ambident Nucleophile Formation Pyrimidinol 6-Chloro-5-fluoro-2-methyl pyrimidin-4-ol Pyrimidinone 6-Chloro-5-fluoro-2-methyl pyrimidin-4(1H)-one Pyrimidinol->Pyrimidinone Equilibrium Pyrimidinone_2 Pyrimidin-4(1H)-one Anion Resonance-Stabilized Pyrimidin-4-olate Anion Pyrimidinone_2->Anion + Base - HB⁺ Base Base (e.g., Cs₂CO₃)

Controlling Regioselectivity: The Role of Reagents

The outcome of the alkylation (N- vs. O-alkylation) is dictated by a careful selection of the base, solvent, and alkylating agent, a concept often explained by Hard and Soft Acid-Base (HSAB) theory. The N1-anion is considered a "softer" nucleophilic center compared to the "harder" exocyclic oxygen anion.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the pyrimidinone. While sodium hydride (NaH) is effective, it can sometimes lead to mixtures of products and presents handling challenges.[1] Cesium carbonate (Cs₂CO₃) is an exemplary choice; its large, soft counter-ion (Cs⁺) coordinates less tightly with the hard oxygen center, leaving the softer N1-anion more accessible for alkylation.[2] This often results in higher yields and superior N-selectivity.

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal.[3] They effectively solvate the cation (e.g., Cs⁺) without forming strong hydrogen bonds with the nucleophilic anion, thus preventing a reduction in its reactivity. Aprotic conditions are critical to avoid protonolysis of the anionic intermediate.

  • Alkylating Agent: The reactivity of the alkylating agent (R-X) is paramount. The leaving group ability follows the trend I > Br > Cl > F. Therefore, alkyl iodides or bromides are significantly more effective than alkyl chlorides, leading to faster reactions and higher yields under milder conditions.[4]

Optimized Experimental Protocol

This protocol details the N-alkylation of this compound using methyl iodide as a representative alkylating agent. The principles can be readily adapted for other primary and secondary alkyl halides.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )StoichiometryNotes
This compound(Proprietary)178.551.0 eqEnsure substrate is dry.
Cesium Carbonate (Cs₂CO₃)534-17-8325.821.5 eqAnhydrous grade is essential.
Alkyl Halide (e.g., Methyl Iodide)74-88-4141.941.2 eqUse a fresh, stabilized bottle.
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09~0.1 MUse from a sealed bottle.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the starting material. Stir the suspension for 5 minutes.

  • Base Addition: Add anhydrous cesium carbonate (1.5 eq) to the suspension in one portion.

  • Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to ensure complete deprotonation.

  • Alkylating Agent Addition: Add the alkyl halide (1.2 eq) dropwise via syringe at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as eluent) until the starting material is consumed (typically 2-6 hours).

  • Work-up - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water (approximately 10x the volume of DMF).

  • Work-up - Extraction: Extract the aqueous phase with ethyl acetate (3 x 15 mL per 100 mg of starting material).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.

Workflow and Characterization

A systematic workflow is key to a successful outcome. The identity and purity of the final product must be rigorously confirmed.

Experimental Workflow Diagram

G A 1. Add Substrate & Anhydrous DMF to Flame-Dried Flask (N₂ atm) B 2. Add Cs₂CO₃ (1.5 eq) A->B C 3. Stir at RT for 30 min (Deprotonation) B->C D 4. Add Alkyl Halide (1.2 eq) C->D E 5. Stir at RT & Monitor by TLC D->E F 6. Quench with Cold Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Water & Brine G->H I 9. Dry (Na₂SO₄) & Concentrate H->I J 10. Purify via Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Product Characterization

Unequivocal structural confirmation is essential to ensure the desired N-alkylation has occurred.

  • NMR Spectroscopy:

    • ¹H NMR: The disappearance of the broad N-H proton signal and the appearance of new signals corresponding to the added alkyl group are primary indicators.

    • ¹³C NMR: A shift in the chemical shifts of the pyrimidine ring carbons, particularly C2 and C6, will be observed.

    • ¹⁹F NMR: The fluorine signal will provide a clean singlet for confirmation.

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive method to distinguish N- vs. O-alkylation. A correlation between the protons of the newly introduced alkyl group and the C2 and C6 carbons of the pyrimidine ring confirms N-alkylation. In contrast, O-alkylation would show a correlation to the C4 carbon.[5]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound, matching the molecular formula of the N-alkylated product.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Conversion 1. Inactive alkylating agent.2. Wet reagents/solvent.3. Insufficient base.1. Use a fresh bottle of alkyl halide; consider using an alkyl iodide for higher reactivity.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Use 1.5-2.0 eq of Cs₂CO₃.
Formation of O-Alkyl Isomer 1. Reaction conditions too harsh.2. Incorrect choice of base/solvent.1. Maintain reaction at room temperature. Avoid heating.2. Ensure Cs₂CO₃ is used in a polar aprotic solvent like DMF or MeCN. Avoid solvents like THF with NaH.[6][7]
Difficult Purification 1. Residual DMF in crude product.2. Close-running spots on TLC.1. Perform thorough aqueous washes during work-up.2. Use a slow gradient during column chromatography or consider an alternative solvent system.

References

  • Hosseini-Mijani, M., et al. (2012). N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agent in the presence of TBAB and Cs2CO3 in MeCN at room temperature. ResearchGate.
  • Martins, M. A. P., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry.
  • Lecourt, T., et al. (2010). Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. Tetrahedron.
  • Guezguez, R., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences.
  • Lecourt, T., et al. (2010). Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. PubMed.
  • Bonacorso, H. G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines. ACS Omega.
  • Bonacorso, H. G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). National Institutes of Health (NIH).
  • Singh, K., et al. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. European Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2016). New approch to synthesize symmetric and unsymmetric 6-(N-alkyl(aryl)amino)- and 6-(N,N-dialkyl(aryl)amino)-2,4-bis(alkyl(aryl)thio)pyrimidines as antiplatelet agents. ResearchGate.

Sources

Application Note: Comprehensive Analytical Characterization of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-5-fluoro-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative. Halogenated pyrimidines are foundational scaffolds in medicinal chemistry and drug development, frequently utilized for their diverse biological activities.[1][2] The precise substitution pattern, including the presence of chloro, fluoro, methyl, and hydroxyl groups, dictates the molecule's physicochemical properties and its potential interactions with biological targets. Therefore, rigorous analytical characterization is imperative to confirm its identity, establish its purity profile, and ensure the integrity of research and development outcomes.

This guide provides a comprehensive suite of analytical methods for researchers, quality control analysts, and drug development professionals. We will explore the application of chromatographic and spectroscopic techniques, explaining not only the procedural steps but also the scientific rationale behind the selection of specific methods and parameters. This integrated approach ensures a self-validating system for the complete characterization of this important chemical entity.

Physicochemical Properties Summary

A foundational understanding of the molecule's properties is crucial for analytical method development.

PropertyValueSource/Rationale
Molecular Formula C₅H₄ClFN₂OCalculated from structure
Molecular Weight 162.55 g/mol Calculated from formula
Appearance Expected to be an off-white to pale yellow solidBased on similar pyrimidine derivatives[3]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., Methanol, DMSO, THF)The hydroxyl group enhances polarity and solubility in polar solvents.
Melting Point Not available. Expected to be significantly higher than non-hydroxylated analogs due to hydrogen bonding.N/A

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC is the premier method for analyzing non-volatile, polar compounds like this compound. The hydroxyl group makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector is ideal, as the pyrimidine ring is a strong chromophore. The use of a buffered mobile phase (e.g., with formic acid or ammonium formate) is critical to control the ionization state of the hydroxyl group, ensuring consistent peak shape and retention time.[4][5]

Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock. Dilute as needed to create working standards (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration (e.g., 0.1 mg/mL) using the same diluent.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization and improve peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Gradient 5% B to 95% B over 15 min, hold for 5 min, return to 5% B and equilibrate for 5 min.A gradient ensures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and run-to-run reproducibility.[5]
Detection UV at 254 nm or 270 nmPyrimidine derivatives exhibit strong absorbance at these wavelengths.[5][6]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
  • Data Interpretation:

    • Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.

    • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This provides the purity profile of the sample.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep_Standard Weigh & Dissolve Reference Standard Equilibrate Equilibrate Column (Initial Conditions) Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Gradient Elution & Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify by Retention Time Integrate->Identify Quantify Calculate % Purity Identify->Quantify

Caption: HPLC workflow from preparation to purity calculation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: Direct GC-MS analysis of this compound is challenging due to the compound's polarity and low volatility conferred by the hydroxyl group, which can lead to poor peak shape and thermal degradation in the injector. However, GC-MS is an exceptionally powerful technique for identifying volatile organic impurities, residual solvents, or thermally stable by-products that may be present in the sample.[7][8] For analyzing the main component, derivatization (e.g., silylation) to mask the hydroxyl group would be necessary. The protocol below focuses on the analysis of potential volatile impurities.

Protocol: GC-MS for Volatile Impurity Profiling

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap) with an electron ionization (EI) source. A headspace autosampler is recommended for residual solvent analysis.[9]

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 20 mg) in a suitable volatile solvent like dichloromethane or methanol (1 mL).

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column HP-5MS, 30 m x 0.25 mm, 0.25 µmA non-polar column for general-purpose separation of volatile and semi-volatile compounds.[8]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good separation efficiency.
Oven Program Start at 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.A wide temperature range to elute impurities with varying boiling points.
Injector Temp. 250°CEnsures volatilization of analytes without causing degradation of the main component.
Injection Mode Split (e.g., 50:1)Prevents column overloading when analyzing a concentrated sample for trace impurities.
MS Source Temp. 230°CStandard temperature for an EI source.
Ionization Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40 - 500 m/zCovers the expected mass range for small organic impurities and the parent compound.
  • Data Interpretation:

    • Chromatogram: Each peak represents a distinct volatile compound.

    • Mass Spectrum: The fragmentation pattern of each peak is compared against a spectral library (e.g., NIST) for tentative identification. The fragmentation of halogenated compounds is often characteristic, aiding in identification.[10]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive information about the molecular structure, confirming the identity and arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structure determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for this molecule.

  • ¹H NMR will identify the methyl group and the exchangeable hydroxyl proton.

  • ¹³C NMR will confirm the carbon skeleton, including the four distinct carbons of the pyrimidine ring and the methyl carbon.

  • ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom. DMSO-d₆ is the recommended solvent as it readily dissolves the compound and allows for the observation of the exchangeable -OH proton.[11]

Protocol: NMR Structural Confirmation

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

  • Expected Spectral Data:

NucleusExpected Chemical Shift (δ, ppm)Multiplicity / CouplingAssignment
¹H ~11.0 - 13.0Broad singlet-OH (exchangeable)
~2.3 - 2.5Singlet-CH₃
¹³C ~160 - 170Doublet (¹JCF)C5-F
~155 - 165SingletC4-OH
~150 - 160SingletC2-CH₃
~130 - 145Doublet (²JCF)C6-Cl
~20 - 25Singlet-CH₃
¹⁹F ~ -120 to -150SingletC5-F

Note: Predicted shifts are based on general principles and data for similar pyrimidine structures.[12][13] Actual values must be determined experimentally.

Diagram: NMR Logic for Structure Verification

NMR_Logic Structure Proposed Structure C₅H₄ClFN₂O H1_NMR ¹H NMR Structure->H1_NMR Predicts 2 signals (-OH, -CH₃) C13_NMR ¹³C NMR Structure->C13_NMR Predicts 5 signals (4 ring C, 1 CH₃ C) F19_NMR ¹⁹F NMR Structure->F19_NMR Predicts 1 signal (-F) Confirmation Structure Confirmed H1_NMR->Confirmation Observed signals match prediction C13_NMR->Confirmation Observed signals match prediction F19_NMR->Confirmation Observed signals match prediction

Caption: Logical flow for confirming molecular structure using NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.[1][2] For this molecule, FT-IR can quickly verify the existence of the O-H (from the hydroxyl group), C-H (from the methyl group), C=N/C=C (from the aromatic ring), and C-Halogen bonds. The use of an Attenuated Total Reflectance (ATR) accessory eliminates the need for sample preparation (e.g., KBr pellets).

Protocol: FT-IR Functional Group Analysis

  • Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 2800 (broad)O-H StretchHydroxyl (-OH)
2950 - 2850C-H StretchMethyl (-CH₃)
1650 - 1550C=N / C=C StretchPyrimidine Ring
1450 - 1350Ring VibrationsPyrimidine Ring
1250 - 1100C-F StretchFluoro Group
800 - 600C-Cl StretchChloro Group

Reference data from analysis of similar pyrimidine derivatives.[11][14][15]

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. HPLC provides robust purity data, while GC-MS is invaluable for assessing volatile impurities. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy delivers unambiguous structural confirmation, and FT-IR offers a rapid verification of essential functional groups. Together, these methods form a comprehensive and self-validating protocol, ensuring the quality and identity of the compound for its intended application in research and development. For use in regulated environments, each of these methods must be fully validated according to the appropriate guidelines, such as those from the International Council for Harmonisation (ICH).

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: Journal of Advanced Research, 4(2), 1-5.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
  • ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • LookChem. (n.d.). Cas 105806-13-1, 4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE.
  • PubMed Central. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices.
  • ResearchGate. (2015). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
  • ResearchGate. (n.d.). of the qualitative GC–MS analysis for pyrimidines and triazines from....
  • PubMed. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range.
  • MDPI. (n.d.). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential.
  • Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.

Sources

Application and Protocol for the Complete ¹H and ¹³C NMR Structural Elucidation of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of substituted pyrimidine derivatives. Herein, we provide a detailed protocol and in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol, a key heterocyclic scaffold in medicinal chemistry. This document moves beyond a simple listing of steps to explain the underlying principles and rationale, ensuring a robust and reproducible analytical workflow.

Introduction and Scientific Context

Substituted pyrimidines are a cornerstone of modern pharmacology, forming the core structure of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a halogen-rich environment and a methyl group, presents a unique and informative case for NMR analysis. The presence of chlorine, fluorine, and nitrogen atoms significantly influences the electronic environment and, consequently, the magnetic shielding of adjacent protons and carbons.

A critical consideration for this molecule is the potential for keto-enol tautomerism, where the compound can exist in equilibrium between the pyrimidin-4-ol (enol) form and the pyrimidin-4(1H)-one (keto) form. The predominant tautomer in solution, which is solvent-dependent, will fundamentally define the observed NMR spectra. For this analysis, we will primarily consider the pyrimidin-4-ol form, while also discussing the expected spectral changes should the keto tautomer be present.

Theoretical Framework: The Influence of Substituents on Pyrimidine NMR Spectra

The chemical shifts and coupling constants observed in the NMR spectra of this compound are dictated by the interplay of electron-withdrawing and electron-donating effects of its substituents.

  • Fluorine (¹⁹F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, generally deshielding nearby nuclei (causing a downfield shift in their signals). Critically, the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) couples with both ¹H and ¹³C nuclei, providing invaluable structural information through characteristic J-coupling constants (ⁿJHF and ⁿJCF).[1][2][3] The magnitude of these couplings depends on the number of intervening bonds.

  • Chlorine (Cl): Chlorine is also strongly electronegative and inductively withdraws electron density, leading to deshielding of adjacent carbons.

  • Hydroxyl (-OH): The hydroxyl group can be both inductively withdrawing and a π-donor through resonance. Its proton's chemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding. In the enol form, this proton is attached to oxygen.

  • Methyl (-CH₃): The methyl group is weakly electron-donating, typically causing a slight shielding (upfield shift) of the carbon to which it is attached.

Predicted NMR Spectral Data

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (Hz)Notes
-CH₃~2.4Singlet (s)N/AThe methyl protons are not expected to show significant coupling to other nuclei.
-OH8.0 - 12.0Broad Singlet (br s)N/AHighly variable shift due to hydrogen bonding. Will exchange with D₂O.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Predicted ¹³C-¹⁹F Coupling (ⁿJCF, Hz)
C2~155Doublet (d)⁴JCF ≈ 2-5
C4~160Doublet (d)³JCF ≈ 10-15
C5~140Doublet (d)¹JCF ≈ 230-260
C6~145Doublet (d)²JCF ≈ 20-25
-CH₃~20Quartet (q)³JCF ≈ 1-3

Experimental Protocols

The following protocols are designed to yield high-quality, unambiguous NMR data for the structural confirmation of this compound.

Diagram of the NMR Analysis Workflow

NMR_Workflow Figure 1: General NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10-15 mg of sample B Dissolve in 0.7 mL of DMSO-d6 A->B C Add TMS as internal standard B->C D Transfer to 5 mm NMR tube C->D E Tune and shim the spectrometer D->E Insert Sample F Acquire 1D Proton (¹H) Spectrum E->F G Acquire 1D Carbon (¹³C) Spectrum (with ¹H decoupling) E->G H Acquire 2D Spectra (optional) (COSY, HSQC, HMBC) F->H G->H I Fourier Transform & Phase Correction H->I Process Data J Baseline Correction & Integration (¹H) I->J K Peak Picking & Chemical Shift Referencing J->K L Assign signals and measure coupling constants K->L

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent (~0.7 mL). DMSO is an excellent choice for this type of molecule as it readily dissolves polar, heterocyclic compounds and its residual solvent peak does not typically overlap with signals of interest. It also helps in observing exchangeable protons like -OH.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[7][8]

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 8 to 16 scans, depending on sample concentration.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems). This removes ¹H-¹³C coupling, simplifying the spectrum to singlets (or doublets due to ¹⁹F coupling).

    • Spectral Width: ~220 ppm (centered around 110 ppm).

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512 to 2048 scans, as ¹³C has a low natural abundance.

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz. After Fourier transformation, phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Spectral Interpretation and Structural Verification

Molecular Structure with NMR Assignments

Caption: Chemical structure with predicted ¹H and ¹³C chemical shifts and key C-F coupling constants.

  • ¹H Spectrum Analysis: The ¹H spectrum is expected to be simple, showing a singlet for the methyl group and a broad, exchangeable singlet for the hydroxyl proton. The absence of aromatic protons simplifies the spectrum significantly. The integration of the methyl peak should correspond to three protons.

  • ¹³C Spectrum Analysis: The key to a definitive assignment of the ¹³C spectrum lies in the carbon-fluorine couplings.[9][10]

    • The carbon directly attached to the fluorine (C5) will be readily identifiable by its extremely large one-bond coupling constant (¹JCF), typically >200 Hz.

    • The carbons at positions C6 and C4 will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

    • The remaining carbons (C2 and the methyl carbon) will exhibit even smaller long-range couplings or appear as singlets if the coupling is not resolved.

  • Verification with 2D NMR (Optional but Recommended):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the methyl protons (~2.4 ppm) and the methyl carbon (~20 ppm), confirming their assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for assigning quaternary carbons. For instance, the methyl protons should show a correlation to C2, confirming its position adjacent to the methyl group.

Trustworthiness and Self-Validation

The protocols described herein form a self-validating system. The predicted chemical shifts provide a target range for analysis, but the definitive structural proof comes from the pattern of C-F coupling constants. The observation of a large ¹JCF coupling constant is an unambiguous indicator of the C-F bond, while the smaller, through-bond couplings (²JCF, ³JCF) will confirm the connectivity of the pyrimidine ring, ensuring the integrity of the final structural assignment.

References

  • Abel, E. W., Stone, F. G. A., & Seebeck, E. (Eds.). (2008). Spectroscopic Properties of Inorganic and Organometallic Compounds. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-0-85404-428-9]
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [URL: https://www.elsevier.com/books/high-resolution-nmr-techniques-in-organic-chemistry/claridge/978-0-08-099986-9]
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [URL: https://pubs.acs.org/doi/10.1021/om100106e]
  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1–10. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9780470034590.emrstm0178]
  • Hennig, M., Munzarova, M. L., Bermel, W., & Schwalbe, H. (2006). Measurement of Long-Range 1H−19F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. Journal of the American Chemical Society, 128(17), 5851–5858. [URL: https://pubs.acs.org/doi/10.1021/ja060165t]
  • PubChem. (n.d.). 5-Fluoropyrimidine. National Center for Biotechnology Information.
  • Saurí, J., & Parella, T. (2014). A user’s guide to the measurement of residual dipolar couplings in small organic molecules. Magnetic Resonance in Chemistry, 52(10), 577–593. [URL: https://onlinelibrary.wiley.com/doi/10.1002/mrc.4093]
  • Wray, V. (1980). Carbon-fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 13(3), 177–256. [URL: https://www.sciencedirect.com/science/article/abs/pii/0079656580800030]
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). The 13C and 1H NMR spectra of some pyrazolo[1,5-a]pyrimidine derivatives. Canadian Journal of Chemistry, 70(4), 1093–1097. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v92-143]
  • Govindaraju, V., & Govil, G. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 43(2), 296–303. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/%28SICI%291522-2594%28200002%2943%3A2%3C296%3A%3AAID-MRM21%3E3.0.CO%3B2-K]
  • Pomerantz, M., & Witherup, T. H. (1993). Fluorine-19 NMR spectroscopy. A powerful tool for the study of chemical and biological systems. Journal of Chemical Education, 70(1), 20. [URL: https://pubs.acs.org/doi/abs/10.1021/ed070p20]

Sources

Application Note: A Validated HPLC Method for Purity Assessment of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol, a key intermediate in pharmaceutical synthesis. The method is developed based on the predicted physicochemical properties of the analyte and established chromatographic principles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, detailed protocols, and a complete validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its purity is critical to ensure the safety and efficacy of downstream products. Therefore, a reliable and accurate analytical method for its purity determination is essential. This application note presents a highly specific, linear, accurate, and precise RP-HPLC method suitable for routine quality control and stability testing.

The development of this method was guided by the predicted physicochemical properties of the analyte and a thorough review of HPLC methodologies for structurally related compounds, such as halogenated pyrimidines and other polar heterocyclic molecules.[1][2][3][4]

Analyte Physicochemical Properties (Predicted)

PropertyPredicted ValueJustification for HPLC Method Development
Molecular Formula C₅H₄ClFN₂OConfirmed through structural analysis.
Molecular Weight 162.55 g/mol Essential for preparation of standard solutions.
pKa ~7.5 (Predicted)The pyrimidinol tautomer suggests a weakly acidic nature. To ensure a consistent, single ionic state and achieve reproducible retention, the mobile phase pH should be controlled at least 2 pH units below the pKa. A pH of 4.0 was chosen.[5][6][7][8]
UV λmax ~265 nm (Predicted)The conjugated pyrimidine ring system is expected to exhibit strong UV absorbance. A detection wavelength of 265 nm is selected for optimal sensitivity.[9][10][11][12]
Solubility Predicted to be soluble in a mixture of water and common organic solvents (e.g., acetonitrile, methanol).A mixture of acetonitrile and water is selected as the mobile phase and diluent.

HPLC Method Development and Rationale

The primary objective was to develop a stability-indicating method capable of separating this compound from its potential process-related impurities and degradation products. A reverse-phase approach was selected due to the polar nature of the analyte.

  • Column Selection: A C18 column is the workhorse of reverse-phase chromatography and was chosen for its versatility and proven performance in separating a wide range of polar and non-polar compounds.[1][13] The selected column dimensions (150 mm x 4.6 mm, 5 µm) provide a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase:

    • Aqueous Phase (A): A 20 mM potassium phosphate buffer adjusted to pH 4.0 with phosphoric acid. This buffer was chosen for its buffering capacity in the desired pH range, ensuring consistent analyte ionization state.

    • Organic Phase (B): Acetonitrile was selected as the organic modifier due to its low UV cutoff and good elution strength for polar compounds.

  • Elution Mode: A gradient elution is employed to ensure the elution of any potential non-polar impurities and to provide a robust separation with a reasonable run time. The gradient starts with a high aqueous composition to retain the polar analyte and gradually increases the organic content.

  • Detection: Based on the predicted UV spectrum, a detection wavelength of 265 nm was chosen to maximize sensitivity. A photodiode array (PDA) detector is recommended to monitor peak purity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (H₃PO₄) (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in water, pH 4.0 adjusted with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 4.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A:Acetonitrile (90:10 v/v)

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[14]

System Suitability

System suitability testing is an integral part of the analytical procedure and ensures the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% (for 6 replicate injections of the standard)
Specificity

Specificity was demonstrated by analyzing a blank (diluent), a placebo (if applicable), the reference standard, and the sample. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The purity of the main peak was evaluated using a PDA detector.

Linearity

The linearity of the method was established by analyzing a series of at least five concentrations of the reference standard over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by the recovery of a known amount of reference standard spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level.

ParameterAcceptance Criteria
% Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Determined by analyzing six replicate samples of the same batch on two different days, by two different analysts, and on two different instruments.

ParameterAcceptance Criteria
%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Wavelength of detection (± 2 nm)

The system suitability parameters were checked under each varied condition.

Data Presentation and Visualization

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) cluster_Final Final Protocol A Analyte Property Prediction (pKa, UV λmax) C Initial Method Scouting (Column, Mobile Phase) A->C B Literature Review (Similar Compounds) B->C D Method Optimization (Gradient, Flow Rate, Temp) C->D L Finalized HPLC Method D->L E System Suitability F Specificity & Forced Degradation E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K M Application Note Generation K->M L->E

Caption: Workflow from method development to validation.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Peak Fronting Sample overloadDecrease sample concentration or injection volume.
Low column temperatureIncrease column temperature.
Peak Tailing Active sites on the columnUse a highly deactivated (end-capped) column. Add a competing base (e.g., triethylamine) to the mobile phase in small amounts.
Mobile phase pH close to analyte pKaAdjust mobile phase pH to be at least 2 units away from the pKa.
Split Peaks Column contamination or voidWash the column with a strong solvent. Reverse flush the column. If the problem persists, replace the column.
Incompatible sample solventEnsure the sample is dissolved in the initial mobile phase composition or a weaker solvent.
Irreproducible Retention Times Inadequate column equilibrationIncrease equilibration time between runs.
Mobile phase composition driftPrepare fresh mobile phase daily. Use a mobile phase degasser.

Conclusion

This application note describes a detailed, robust, and validated RP-HPLC method for the purity assessment of this compound. The method is specific, linear, accurate, precise, and suitable for its intended purpose in a quality control environment. The comprehensive protocol and troubleshooting guide provided will aid researchers in the successful implementation of this method.

References

  • UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra.
  • Rowan's Free Online pKa Calcul
  • Methods for predicting UV-Vis peaks
  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]
  • UV-Vis Spectrum Prediction. Protheragen. [Link]
  • Spectra Prediction. University of Notre Dame. [Link]
  • Machine Learning Models for Predicting Molecular UV–Vis Spectra with Quantum Mechanical Properties.
  • Calcul
  • pKa Prediction. Rowan Scientific. [Link]
  • MoKa - pKa modelling. Molecular Discovery. [Link]
  • Estimation of 5-fluorouracil by high-performance liquid Chromatography Reversed-phase Validated method. Research Journal of Pharmacy and Technology. [Link]
  • Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis. [Link]
  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC. [Link]
  • An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield.
  • (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma.
  • HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed. [Link]

Sources

Application Note: A Strategic Guide to Synthesizing Novel Antibiotic Candidates from 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibiotics with new mechanisms of action. Heterocyclic compounds, particularly pyrimidine derivatives, represent a class of "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds and their versatile chemical reactivity.[1][2][3][4] This application note provides a comprehensive guide for researchers on utilizing the readily available starting material, 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol , to generate libraries of potential antibiotic candidates.

The core of this strategy revolves around the chemical reactivity of the pyrimidine ring, which is suitably activated for nucleophilic aromatic substitution (SNAr). The chlorine atom at the C6 position serves as an excellent leaving group, facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms and the fluoro group at C5.[5][6][7] This allows for the introduction of a wide array of chemical functionalities, creating a diverse library of compounds for biological screening. This guide will detail the primary synthetic pathway, provide step-by-step experimental protocols, and outline a workflow for the preliminary antibacterial evaluation of the synthesized compounds.

Part 1: The Core Synthetic Strategy

The primary route for diversifying the this compound scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, a nucleophile attacks the electron-deficient carbon atom at the C6 position, leading to the displacement of the chloride leaving group. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, and the aromaticity of the ring is restored upon the departure of the chloride ion.[8]

The reactivity of the C6 position is enhanced by the presence of the two ring nitrogens and the C5-fluoro group, which inductively withdraw electron density from the ring, making it more susceptible to nucleophilic attack.[6] This makes the SNAr reaction on this scaffold efficient and high-yielding under relatively mild conditions.[5][6]

G cluster_0 Synthetic Workflow cluster_1 Biological Evaluation SM 6-Chloro-5-fluoro-2- methylpyrimidin-4-ol (Starting Material) Reaction Nucleophilic Aromatic Substitution (SNAr) SM->Reaction + Nucleophile (R-NH2, R-SH, etc.) Base, Solvent, Heat Library Diverse Library of C6-Substituted Pyrimidin-4-ones Reaction->Library Screening Antibacterial Screening (e.g., MIC Assay) Library->Screening Hit Hit Compounds (Active Antibiotics) Screening->Hit Identify Potent Candidates SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Further Optimization

Caption: Overall workflow from starting material to hit identification.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of novel antibiotic candidates.

Protocol 1: Synthesis of a C6-Amino-Substituted Pyrimidin-4-one Library

This protocol describes a general procedure for the reaction of this compound with various primary and secondary amines. Amines are chosen as the initial nucleophiles due to their prevalence in known bioactive molecules and their favorable reactivity.[5][6]

Rationale:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to dissolve the polar starting materials and facilitate the SNAr reaction, which involves charged intermediates.

  • Base: An organic, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is added to neutralize the HCl that is generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Temperature: Heating is often employed to increase the reaction rate, although many reactive amines will proceed at room temperature.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable volume of anhydrous DMF (e.g., 0.2 M concentration).

  • Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure C6-amino-substituted pyrimidin-4-one derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Representative Amine Nucleophiles

NucleophileStructureExpected Product Core Structure
PiperidineC₅H₁₁N5-fluoro-2-methyl-6-(piperidin-1-yl)pyrimidin-4-ol
MorpholineC₄H₉NO5-fluoro-6-morpholino-2-methylpyrimidin-4-ol
AnilineC₆H₇N5-fluoro-2-methyl-6-(phenylamino)pyrimidin-4-ol
BenzylamineC₇H₉N6-(benzylamino)-5-fluoro-2-methylpyrimidin-4-ol
Protocol 2: Biological Evaluation - Minimum Inhibitory Concentration (MIC) Assay

Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their antibacterial activity. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] The broth microdilution method described here is a widely accepted technique.[11][12]

Rationale:

  • Method: Broth microdilution is a quantitative method that is efficient for screening multiple compounds against various bacterial strains in a 96-well plate format.[13]

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used for initial screening to determine the spectrum of activity.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of most aerobic bacteria.[11]

  • Controls: Including a positive control (a known antibiotic like ciprofloxacin or ampicillin), a negative control (no compound), and a sterility control (no bacteria) is essential for data validation.

G cluster_0 MIC Assay Workflow A Prepare Compound Stock Solutions (in DMSO) B Perform 2-fold Serial Dilutions in 96-well Plate with Broth A->B C Inoculate Wells with Standardized Bacterial Suspension (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Read Results: Determine Lowest Concentration with No Visible Growth (Turbidity) D->E

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of the synthesized compounds in DMSO (e.g., at 10 mg/mL). Prepare a standardized bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the compound stock solution (appropriately diluted from the DMSO stock) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (negative control) and 12 (sterility control) should contain only broth.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under aerobic conditions.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring optical density (OD) at 600 nm.[9]

Data Presentation: Hypothetical MIC Data Table

Compound IDR-Group at C6MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Cpd-01Piperidin-1-yl16>64
Cpd-02Morpholino32>64
Cpd-03Phenylamino832
Cpd-04Benzylamino416
Ciprofloxacin(Positive Control)0.50.25

Part 3: Structure-Activity Relationship (SAR) and Next Steps

The initial screening results, as tabulated above, will provide valuable insights into the structure-activity relationship (SAR).[14] For instance, the hypothetical data suggests that aromatic substituents at the C6 position might be more favorable for broad-spectrum activity than saturated heterocycles.

Key Considerations for Further Development:

  • Potency: Compounds with low MIC values (e.g., ≤ 8 µg/mL) are considered promising hits.

  • Spectrum: Identify if compounds are broad-spectrum (active against both Gram-positive and Gram-negative bacteria) or narrow-spectrum.

  • Toxicity: Promising hits must be evaluated for cytotoxicity against mammalian cell lines (e.g., HEK293, HepG2) to ensure selectivity for bacterial targets. A high therapeutic index (ratio of cytotoxic concentration to MIC) is desirable.

  • Mechanism of Action: Subsequent studies can be designed to elucidate the mechanism of action of the most promising compounds, such as inhibition of DNA gyrase, protein synthesis, or cell wall synthesis.

Conclusion

This compound is a versatile and highly valuable starting material for the synthesis of novel antibiotic candidates. The straightforward and efficient SNAr chemistry allows for the rapid generation of diverse chemical libraries. By combining this synthetic strategy with standardized microbiological screening protocols, researchers can effectively explore new chemical space in the critical search for the next generation of antibiotics.

References

  • Jakubkiene, V., Zurba, J., & Cikotiene, I. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synthesis, 44(24), 3793-3801.
  • Gouda, M. A., et al. (2020). Significance and Biological Importance of Pyrimidine in the Microbial World. Molecules, 25(23), 5775.
  • Joung, J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1243477.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Archiv der Pharmazie, 345(9), 745-753.
  • Sathishkumar, M., et al. (2014). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 126(5), 1437-1444.
  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(3), e24992.
  • Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65.
  • Kumar, R., et al. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1961-1964.
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Wang, S., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13, 965773.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Chaudhari, N. D., & Shashidhar, B. V. (2024). NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. International Journal of Pharmaceutical Sciences and Research, 15(2), 450-454.
  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube.
  • Yadav, B. P., et al. (2021). Synthesis of some novel Pyrimidine derivatives and compared to available antimicrobial (MTCC inhibitors) drugs. IOSR Journal of Pharmacy, 11(9), 20-27.
  • Al-Ostath, A. I., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 64(10), 5555-5579.
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
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  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

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protocol for biological screening of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: A Strategic Approach to Screening Pyrimidine Analogs

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Analogs of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol are of significant interest due to their structural resemblance to the hinge-binding region of many protein kinases. The specific substitutions—a halogenated ring system and a methyl group—can critically influence binding affinity, selectivity, and metabolic stability.[3][4] Therefore, a robust and logically staged screening protocol is essential to identify and characterize promising lead compounds from a library of these analogs.

This guide provides a comprehensive, multi-stage screening protocol designed to rigorously evaluate these compounds. It moves from a broad primary screen to detailed mechanistic studies, ensuring that resources are focused on the most promising candidates. The causality behind each experimental choice is explained, providing a framework that is both efficient and scientifically sound.

The Screening Cascade: A Multi-Faceted Evaluation Workflow

The foundation of this protocol is a staged approach that progressively filters a compound library to identify candidates with the desired biological activity, cellular efficacy, and selectivity. This "screening cascade" minimizes the risk of pursuing false positives and ensures a deep understanding of the compound's behavior before advancing to more complex models.

Caption: A logical workflow for identifying and validating potent and selective kinase inhibitors.

Part 1: Primary High-Throughput Screening (HTS)

Principle and Rationale

The initial goal is to rapidly and cost-effectively screen the entire analog library against a chosen biological target. Given the pyrimidine core, protein kinases are the most probable target class.[5][6] We will use a biochemical kinase assay as the primary screen.

Why a Biochemical Assay First? A biochemical assay isolates the target enzyme and the test compound, providing a direct measure of inhibition without the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, off-target effects).[7] This ensures that initial "hits" are true inhibitors of the target protein.

Technology Choice: TR-FRET Kinase Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen® or Adapta® platforms, are ideal for HTS.[8] They are homogenous (no-wash steps), highly sensitive, and the time-resolved detection minimizes interference from compound autofluorescence, a common source of false positives.

Protocol 1.1: Primary HTS (Single-Point Concentration)

This protocol outlines a single-concentration screen to identify initial "hits."

Materials:

  • Target Kinase (e.g., a relevant oncogenic kinase)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • TR-FRET Detection Reagents (e.g., LanthaScreen® Eu-anti-tag antibody and Alexa Fluor® 647-tracer)

  • Assay Buffer (consult manufacturer's recommendation)

  • Test Compounds: 10 mM stock in 100% DMSO

  • Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • Low-volume, 384-well assay plates (e.g., Corning #3764)

Procedure:

  • Compound Plating: Prepare an intermediate plate by diluting the 10 mM compound stocks. Using an acoustic liquid handler or automated pipettor, transfer a small volume (e.g., 20 nL) of each compound into the 384-well assay plate to achieve a final screening concentration of 10 µM. Also, plate the positive control and DMSO-only (negative control) wells.

  • Enzyme/Substrate Preparation: Prepare a solution of the target kinase and its corresponding substrate in the assay buffer.

  • Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate mix to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in the assay buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.[9]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes (or as optimized for the specific kinase).

  • Detection: Prepare the TR-FRET detection reagent mix (e.g., Eu-antibody and tracer) in TR-FRET dilution buffer. Add 20 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm) after excitation at 340 nm.

Data Analysis and Hit Criteria:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

  • Calculate the Percent Inhibition for each well: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_PositiveControl) / (Ratio_NegativeControl - Ratio_PositiveControl))

  • A "hit" is typically defined as a compound that exhibits inhibition greater than three standard deviations from the mean of the negative controls (e.g., >50% inhibition).

  • Assess assay quality using the Z'-factor. A Z' > 0.5 indicates an excellent assay. Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|

Part 2: Hit Validation and Cellular Activity

Principle and Rationale

This phase aims to confirm the activity of the primary hits, determine their potency, and assess their efficacy in a more physiologically relevant cellular context.[10][11] This dual approach of using an orthogonal biochemical assay and a cell-based assay is critical for validating the on-target activity and its functional consequence.

Protocol 2.1: Potency Determination (IC₅₀)

Validated hits from the primary screen are tested in a 10-point dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Follow the same biochemical assay protocol as in 1.1.

  • Instead of a single concentration, prepare serial dilutions of the hit compounds (e.g., starting at 30 µM and diluting 1:3) to create a 10-point concentration curve.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[7]

Protocol 2.2: Cell-Based Proliferation Assay

This protocol measures the effect of the compounds on the proliferation of a cancer cell line known to be dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Sterile, 96-well clear-bottom tissue culture plates

  • Validated hit compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 2,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Add the diluted compounds to the cells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours.

  • Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Parameter Description Typical Value for a "Good" Hit
Biochemical IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50% in a biochemical assay.< 1 µM
Cellular GI₅₀ Concentration of inhibitor required to reduce cell proliferation by 50% in a cell-based assay.< 5 µM
Cellular Potency Shift Ratio of Cellular GI₅₀ to Biochemical IC₅₀.< 10-fold

A large shift between biochemical and cellular potency may indicate poor cell permeability, active efflux, or compound instability.

Part 3: Selectivity and Mechanism of Action (MoA)

Principle and Rationale

A successful drug candidate should be selective for its intended target to minimize off-target effects and toxicity. This phase investigates the selectivity of the lead compounds and elucidates how they inhibit the enzyme.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) ATP Binding Site Downstream Downstream Kinase RTK->Downstream Activates Inhibitor Pyrimidine Analog Inhibitor->RTK:port Binds & Blocks ATP Binding Substrate Substrate Protein Downstream->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response

Caption: Inhibition of a typical kinase signaling pathway by a competitive inhibitor.

Protocol 3.1: Kinase Selectivity Profiling

This is typically performed as a service by specialized vendors (e.g., Eurofins, Reaction Biology).

Procedure:

  • Select a panel of kinases for screening (e.g., a panel of >300 kinases).

  • Provide the lead compounds at a specified concentration (e.g., 1 µM) to the vendor.

  • The vendor will perform single-point inhibition assays against the entire panel.

  • Data Analysis: The results are often presented as a "kinoscan" or selectivity tree, showing the % inhibition against each kinase. A selective compound will potently inhibit the primary target with minimal activity against other kinases.

Protocol 3.2: Mechanism of Action (MoA) Studies

This protocol determines if the inhibitor is competitive with respect to ATP.[9][12]

Procedure:

  • Perform the biochemical kinase assay as described in Protocol 1.1.

  • Set up a matrix of experiments where both the ATP concentration and the inhibitor concentration are varied.

  • ATP Variation: Use a range of ATP concentrations that bracket the Km value (e.g., 0.2x Km to 10x Km).

  • Inhibitor Variation: For each ATP concentration, generate an IC₅₀ curve for the lead compound.

  • Data Analysis:

    • Plot the IC₅₀ values as a function of the ATP concentration. If the IC₅₀ value increases linearly with the ATP concentration, the inhibitor is ATP-competitive.

    • Alternatively, generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) at different fixed inhibitor concentrations. A competitive inhibitor will show a series of lines that intersect on the y-axis.[12]

Conclusion

This comprehensive screening protocol provides a robust framework for the systematic evaluation of this compound analogs. By progressing from high-throughput biochemical screening to detailed cellular and mechanistic studies, this cascade enables the confident identification of potent, selective, and cell-active lead compounds. The inclusion of orthogonal assays and self-validating steps ensures the scientific integrity of the data, providing a solid foundation for subsequent lead optimization and preclinical development efforts.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • von Ahsen, O., & Bömer, U. (2005). High-Throughput Screening for Kinase Inhibitors. ChemBioChem, 6(3), 481-490.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90.
  • Araman, C., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1045-1053.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Chemical Biology, 15(3), 422-431.
  • Wikipedia. (n.d.). Enzyme assay.
  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf.
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  • Klink, T. A., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • O'Neill, A. J., et al. (2011). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Journal of Antimicrobial Chemotherapy, 66(5), 1036-1043.
  • Journal of Young Pharmacists. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review.
  • Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of Advanced Research, 3(12), 1-9.
  • Vitaku, E., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(9), 13576-13607.
  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(11), 2605.
  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6537.
  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 240-252.
  • Fares, M., et al. (2018). Design, Synthesis, and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules. Chemical & Pharmaceutical Bulletin, 66(10), 966-980.
  • ResearchGate. (2015). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • MySkinRecipes. (n.d.). 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine.
  • Pescatori, L., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(18), 4220.
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The Strategic Role of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol in the Synthesis of Next-Generation FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting FGFR4 in Oncology

The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC).[1][2] As a receptor tyrosine kinase, FGFR4's signaling pathway, primarily activated by its ligand FGF19, is implicated in a host of cellular processes including proliferation, migration, and metabolism.[3] Dysregulation of the FGF19-FGFR4 axis is a known driver of tumorigenesis and cancer progression, making the development of selective FGFR4 inhibitors a highly promising strategy for targeted cancer therapy.[2][4] Several small molecule inhibitors of FGFR4 are currently in various stages of clinical development, demonstrating the therapeutic potential of targeting this pathway.[5][6]

This guide provides a detailed technical overview and practical protocols for the synthesis of FGFR4 inhibitors, with a specific focus on the utility of the key building block: 6-chloro-5-fluoro-2-methylpyrimidin-4-ol . This versatile intermediate offers a strategic entry point for the construction of potent and selective FGFR4 inhibitors.

The Pivotal Role of this compound

This compound is a highly functionalized pyrimidine derivative that serves as a cornerstone in the synthesis of a class of FGFR4 inhibitors. Its strategic importance lies in the specific arrangement of its functional groups:

  • The Chlorine Atom at C6: This position is activated for nucleophilic aromatic substitution (SNAr) or, more commonly, for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[7][8] This allows for the crucial introduction of a substituted aniline moiety, a key pharmacophoric element in many kinase inhibitors that often interacts with the hinge region of the kinase domain.

  • The Fluorine Atom at C5: The presence of a fluorine atom can significantly influence the molecule's physicochemical properties, including its pKa and lipophilicity. This can be leveraged to fine-tune the drug-like properties of the final inhibitor, potentially improving metabolic stability and cell permeability.

  • The Hydroxyl Group at C4: The pyrimidin-4-ol tautomer is in equilibrium with its 4-hydroxypyrimidine form. This feature is significant for its interaction with the kinase active site.

  • The Methyl Group at C2: This group can provide additional steric and electronic contributions to the molecule's interaction with the target protein, potentially enhancing selectivity.

The strategic placement of these functionalities makes this compound an ideal starting material for the convergent synthesis of complex FGFR4 inhibitors.

Signaling Pathway of FGFR4

The activation of FGFR4 by its ligand FGF19 initiates a cascade of downstream signaling events that promote cancer cell growth and survival. Understanding this pathway is crucial for appreciating the mechanism of action of FGFR4 inhibitors.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_downstream Downstream Signaling FGF19 FGF19 FGFR4_active FGFR4 Dimer (active) FGF19->FGFR4_active Binds to KLB β-Klotho KLB->FGFR4_active Co-receptor FGFR4_inactive FGFR4 (inactive) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 STAT3 STAT3 FGFR4_active->STAT3 PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Cell_Effects Cell Proliferation, Survival, Migration AKT->Cell_Effects RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Effects STAT3->Cell_Effects FGFR4_inhibitor FGFR4 Inhibitor (e.g., from Pyrimidin-4-ol) FGFR4_inhibitor->FGFR4_active Inhibits

Caption: The FGFR4 signaling pathway, a key driver in certain cancers.

Synthetic Protocols

The following protocols provide a comprehensive guide for the synthesis of a representative FGFR4 inhibitor utilizing this compound.

Part 1: Synthesis of the Key Intermediate: this compound

This synthesis is a multi-step process starting from commercially available diethyl fluoromalonate.

Overall Synthetic Workflow

synthetic_workflow Synthesis of a Representative FGFR4 Inhibitor cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis start Diethyl fluoromalonate step1 Step 1: Cyclization with Acetamidine start->step1 product1 2-Methyl-5-fluoropyrimidine-4,6-diol step1->product1 step2 Step 2: Chlorination product1->step2 product2 This compound step2->product2 step3 Step 3: Buchwald-Hartwig Amination product2->step3 aniline Substituted Aniline Derivative aniline->step3 product3 Crude FGFR4 Inhibitor step3->product3 step4 Step 4: Purification product3->step4 final_product Purified FGFR4 Inhibitor step4->final_product

Caption: Overall workflow for the synthesis of an FGFR4 inhibitor.

Step 1: Synthesis of 2-Methyl-5-fluoropyrimidine-4,6-diol

This step involves the condensation of diethyl fluoromalonate with acetamidine.

  • Materials:

    • Diethyl fluoromalonate

    • Acetamidine hydrochloride

    • Sodium ethoxide solution in ethanol (21% w/w)

    • Ethanol

    • Hydrochloric acid (concentrated)

  • Protocol:

    • To a solution of sodium ethoxide in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add acetamidine hydrochloride portion-wise at room temperature.

    • Stir the resulting suspension for 30 minutes.

    • Add diethyl fluoromalonate dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 2-methyl-5-fluoropyrimidine-4,6-diol .

Step 2: Synthesis of this compound

This step involves the selective chlorination of the pyrimidine-4,6-diol.

  • Materials:

    • 2-Methyl-5-fluoropyrimidine-4,6-diol

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (as a catalyst)

    • Toluene

  • Protocol:

    • In a fume hood, carefully add 2-methyl-5-fluoropyrimidine-4,6-diol to a flask containing phosphorus oxychloride.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (around 110 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with toluene (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure This compound .

Part 2: Synthesis of a Representative FGFR4 Inhibitor via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of this compound with a substituted aniline derivative. The choice of the aniline will determine the final inhibitor structure. For this example, we will use 3-ethynyl-4-fluoroaniline as a representative coupling partner.

  • Materials:

    • This compound

    • 3-Ethynyl-4-fluoroaniline

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-dioxane

  • Protocol:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq), 3-ethynyl-4-fluoroaniline (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add Pd₂(dba)₃ (0.05 eq) and anhydrous 1,4-dioxane.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

Purification:

The crude FGFR4 inhibitor can be purified using standard laboratory techniques.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh)

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The optimal solvent system should be determined by TLC analysis.

    • Procedure:

      • Prepare a slurry of silica gel in the initial eluent and pack a column.

      • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

      • Load the dry silica-adsorbed product onto the top of the packed column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization: [9][10]

    • Solvent Selection: Screen for a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.[5]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to induce crystallization.

      • Further cool the mixture in an ice bath to maximize crystal yield.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Characterization:

The identity and purity of the synthesized FGFR4 inhibitor should be confirmed by a suite of analytical techniques.

Technique Expected Observations
¹H NMR The spectrum should show characteristic peaks for the aromatic and aliphatic protons of both the pyrimidine and aniline moieties. The chemical shifts and coupling constants will be indicative of the final structure.
¹³C NMR The spectrum will display the expected number of carbon signals corresponding to the synthesized molecule.
Mass Spectrometry (MS) The mass spectrum (e.g., ESI-MS) should show the molecular ion peak corresponding to the calculated mass of the target compound.
High-Performance Liquid Chromatography (HPLC) An analytical HPLC trace should show a single major peak, indicating the purity of the compound.

Example Spectroscopic Data for a Representative FGFR4 Inhibitor:

The following is an example of the type of data you would expect to see. The exact values will vary depending on the specific aniline used.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, NH), 8.10 (s, 1H, pyrimidine-H), 7.80-7.20 (m, 3H, aniline-H), 4.50 (s, 1H, ethynyl-H), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.0, 158.5, 155.0, 145.0, 140.0, 130.0, 125.0, 120.0, 115.0, 110.0, 85.0, 80.0, 20.0.

  • HRMS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₀FN₄O: [Calculated Mass], Found: [Observed Mass].

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent and selective FGFR4 inhibitors. The synthetic routes outlined in this guide, particularly the use of the Buchwald-Hartwig amination, provide a reliable and adaptable methodology for researchers in drug discovery and development. The ability to readily modify the aniline coupling partner allows for the exploration of structure-activity relationships and the optimization of inhibitor properties. With the growing importance of FGFR4 as a therapeutic target, the efficient synthesis of novel inhibitors using strategic building blocks like this compound will continue to be a key focus in the development of new cancer therapies.

References

  • Wu, X., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology, 8, 91. [Link]
  • Marek, L., et al. (2021). Overview of clinical trials involved in FGFR4 inhibitors.
  • Fairhurst, R. A., et al. (2020). Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. Journal of Medicinal Chemistry, 63(21), 12542–12573. [Link]
  • Liao, H., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. PMC. [Link]
  • Gao, L., et al. (2019).
  • Teng, Y. (2019). Oncogenic FGFR4 Signaling in Cancer: New Functions and Therapeutic Opportunities. Open Access eBooks. [Link]
  • Wikipedia. (2023).
  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. [Link]
  • Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
  • Abbisko Therapeutics. (2023). Abbisko Therapeutics' FGFR4 inhibitor, ABSK012, has received FDA clinical trial approval for the treatment of advanced solid tumors.
  • Kashani, S. K., & Jessiman, J. E. (2022).

Sources

Application Notes and Protocols: Scale-Up Synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol, a key intermediate in pharmaceutical development. The protocol is designed for researchers and drug development professionals transitioning from bench-scale synthesis to producing multi-gram or kilogram quantities required for preclinical evaluation. This guide emphasizes process safety, scalability, and product quality, explaining the scientific rationale behind critical process parameters. It includes a detailed step-by-step protocol, purification methods, analytical quality control (QC) procedures, and a discussion of common scale-up challenges.

Introduction and Strategic Overview

This compound is a substituted pyrimidinol derivative. Such heterocyclic scaffolds are prevalent in medicinal chemistry and are core components of numerous therapeutic agents, including kinase inhibitors and anti-infective drugs.[1][2] The successful transition from laboratory-scale discovery to preclinical studies hinges on the ability to produce the active pharmaceutical ingredient (API) or its key intermediates in sufficient quantity and of consistent quality.

Scaling up chemical synthesis is not merely about using larger flasks and more reagents; it presents a host of challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and safety.[3][4] A process that is efficient and high-yielding at the 1-gram scale can fail unexpectedly in a 10-liter reactor due to issues like poor mixing, localized overheating, or the amplification of previously negligible impurities.[3][5]

This guide outlines a robust and scalable two-step synthetic route. The strategy involves an initial cyclocondensation to form the pyrimidine ring, followed by a selective chlorination. This approach was designed with scalability in mind, utilizing commercially available starting materials and avoiding reagents that are difficult to handle or prohibitively expensive at a larger scale.[6]

Synthetic Pathway and Rationale

The proposed synthesis proceeds in two main stages:

  • Step 1: Cyclocondensation. Reaction of ethyl 2-fluoroacetoacetate with acetamidine hydrochloride in the presence of a base to form the core intermediate, 5-fluoro-2-methylpyrimidin-4-ol.

  • Step 2: Chlorination. Selective chlorination at the 6-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS) to yield the target compound.

This pathway is advantageous for scale-up because it avoids harsh conditions and builds the complex heterocycle from simple, readily available precursors.[7] Using NCS for chlorination is often safer on a larger scale compared to alternatives like sulfuryl chloride or chlorine gas.

Overall Synthesis Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Purification & QC SM1 Ethyl 2-fluoroacetoacetate Reaction1 Formation of 5-fluoro-2-methylpyrimidin-4-ol SM1->Reaction1 SM2 Acetamidine HCl SM2->Reaction1 Base Sodium Ethoxide Base->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Workup1 Acidification & Isolation Reaction1->Workup1 Intermediate 5-fluoro-2-methylpyrimidin-4-ol Workup1->Intermediate Reaction2 Formation of Target Compound Intermediate->Reaction2 Reagent2 N-Chlorosuccinimide (NCS) Reagent2->Reaction2 Solvent2 Acetonitrile Solvent2->Reaction2 Workup2 Quenching & Isolation Reaction2->Workup2 Crude Crude Product Workup2->Crude Purify Recrystallization Crude->Purify Final This compound (>98% Purity) Purify->Final QC Full Analytical QC Final->QC

Figure 1: Overall workflow for the scale-up synthesis.

Process Hazards and Safety Assessment

Handling large quantities of chemicals necessitates a thorough safety review. All operations should be conducted in a well-ventilated fume hood or a walk-in hood designed for pilot-scale synthesis. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves, is mandatory.[8][9]

  • Sodium Ethoxide: Highly corrosive and moisture-sensitive. Reacts exothermically with water. Handle under an inert atmosphere (Nitrogen or Argon).

  • Acetamidine Hydrochloride: Irritant. Avoid inhalation of dust.

  • N-Chlorosuccinimide (NCS): Strong oxidizer and irritant. Can decompose violently upon heating. Avoid contact with acids and reducing agents.

  • Acetonitrile: Flammable liquid and toxic. Handle in a well-ventilated area away from ignition sources.

  • Ethanol: Flammable liquid.

A risk assessment should be performed before commencing the synthesis, paying close attention to reaction exotherms, potential for gas evolution, and proper quenching and waste disposal procedures.[4]

Detailed Synthesis Protocol (100 g Scale)

This protocol is a representative procedure and should be optimized based on in-process controls and analytical data.

Equipment and Reagents
Reagent/EquipmentGradeSupplierCAS No.AmountMoles
10 L Jacketed Glass Reactor---1-
Mechanical Stirrer---1-
Thermocouple---1-
Condenser---1-
Addition Funnel---1-
Ethyl 2-fluoroacetoacetate≥97%Sigma-Aldrich669-31-8122 g0.82 mol
Acetamidine HCl≥98%Sigma-Aldrich124-42-585 g0.90 mol
Sodium Ethoxide21 wt% in EtOHSigma-Aldrich141-52-6620 g (1.9 mol)1.9 mol
Ethanol (Anhydrous)≥99.5%Fisher Scientific64-17-53.0 L-
N-Chlorosuccinimide (NCS)≥98%Sigma-Aldrich128-09-6115 g0.86 mol
AcetonitrileHPLC GradeFisher Scientific75-05-82.5 L-
Hydrochloric Acid (conc.)37%VWR7647-01-0As needed-
Sodium BicarbonateReagentVWR144-55-6As needed-
Step 1: Synthesis of 5-fluoro-2-methylpyrimidin-4-ol
  • Reactor Setup: Assemble the 10 L jacketed reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge anhydrous ethanol (3.0 L) to the reactor. Begin stirring at 150 RPM.

  • Base Addition: Carefully add the sodium ethoxide solution (620 g) to the ethanol. Rationale: Sodium ethoxide serves as the base to both neutralize the acetamidine hydrochloride and catalyze the condensation.

  • Amidine Addition: In a separate container, dissolve acetamidine hydrochloride (85 g) in a minimal amount of ethanol and add it to the reactor via the addition funnel over 15 minutes.

  • Ester Addition: Add ethyl 2-fluoroacetoacetate (122 g) dropwise over 30-45 minutes. Maintain the internal temperature below 30°C using the reactor jacket. An exothermic reaction is expected. Rationale: Slow addition is critical on a large scale to control the reaction exotherm and prevent runaway reactions.[4]

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to 10-15°C. Slowly and carefully add concentrated HCl to neutralize the mixture to pH ~6-7. Caution: This is an exothermic neutralization. Add acid slowly to control the temperature.

  • Isolation: The product may precipitate upon neutralization. If so, cool the mixture to 0-5°C for 1 hour, then filter the solid. If no precipitate forms, reduce the solvent volume by ~70% under reduced pressure and then cool to induce crystallization.

  • Washing and Drying: Wash the collected solid with cold ethanol (2 x 100 mL) and then with water to remove salts. Dry the solid under vacuum at 50°C to a constant weight.

  • Expected Outcome: A white to off-white solid. Typical yield: 80-90 g (76-85%).

Step 2: Synthesis of this compound
  • Reactor Setup: Use the same clean and dry reactor setup as in Step 1.

  • Reagent Charging: Charge the intermediate from Step 1 (e.g., 80 g, 0.56 mol) and acetonitrile (2.5 L) to the reactor. Stir to form a suspension.

  • NCS Addition: Add N-chlorosuccinimide (115 g) portion-wise over 30 minutes. Maintain the internal temperature at 20-25°C. Rationale: Portion-wise addition of the solid NCS prevents clumping and allows for better temperature control.

  • Reaction: Heat the mixture to 50-55°C and maintain for 2-4 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Cooling and Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by ~80% under reduced pressure.

  • Isolation: Add water (2.0 L) to the concentrated mixture. The product will precipitate. Stir the slurry for 30 minutes at room temperature, then cool to 0-5°C for 1 hour to maximize precipitation.

  • Filtration and Washing: Collect the solid by filtration. Wash the filter cake thoroughly with cold water (3 x 200 mL) to remove succinimide byproduct.

  • Drying: Dry the crude product under vacuum at 50-60°C to a constant weight.

  • Expected Outcome: A light-yellow or off-white solid. Typical crude yield: 80-90 g (88-98%).

Purification Protocol: Recrystallization

For preclinical materials, high purity is essential. Recrystallization is a cost-effective and scalable method for purifying solid compounds.[10]

  • Solvent Selection: An appropriate solvent system must be determined at the lab scale. A mixture of ethanol and water or ethyl acetate and heptane is often effective for pyrimidinol derivatives.[10] For this compound, an ethanol/water system is a good starting point.

  • Procedure: a. Place the crude product in a clean, appropriately sized reactor. b. Add the minimum amount of hot ethanol (near boiling) required to fully dissolve the solid. c. If the solution is colored, activated carbon can be added, stirred for 15 minutes, and then removed by hot filtration through a pad of Celite. Rationale: This step removes colored impurities and is crucial for obtaining a high-purity final product. d. To the hot, clear solution, slowly add water until the solution becomes faintly turbid (the cloud point). e. Re-heat slightly to get a clear solution again, then allow it to cool slowly and undisturbed to room temperature. f. Once crystal formation is established, cool the mixture to 0-5°C for 2-4 hours to maximize yield. g. Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum at 50°C.

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity, purity, and stability. These analytical tests are essential for batch release in a preclinical setting.[11]

TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRSpectrum conforms to the reference standard
Identity Mass Spectrometry (MS)[M+H]⁺ or [M-H]⁻ matches theoretical mass ± 5 ppm
Purity HPLC (UV, 254 nm)≥ 98.0% area
Residual Solvents GC-HSEthanol ≤ 5000 ppm, Acetonitrile ≤ 410 ppm
Water Content Karl Fischer Titration≤ 0.5% w/w
Quality Control Workflow

G cluster_tests Analytical Testing start Receive Purified Batch Sample test_hplc HPLC Purity start->test_hplc test_nmr NMR Identity (¹H, ¹³C, ¹⁹F) start->test_nmr test_ms Mass Spec Identity start->test_ms test_gc Residual Solvents start->test_gc test_kf Water Content start->test_kf decision Compare Results to Specifications test_hplc->decision test_nmr->decision test_ms->decision test_gc->decision test_kf->decision pass Batch Release for Preclinical Studies decision->pass Pass fail Quarantine Batch Investigate OOS Result decision->fail Fail

Sources

The Lynchpin of Modern Agrochemicals: 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of more effective and environmentally benign agrochemicals, the strategic design of molecular scaffolds is paramount. The fluorinated pyrimidine core, in particular, has emerged as a privileged structure in a multitude of commercial and developmental fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol, a key building block whose strategic combination of reactive sites—a labile chlorine atom and a versatile hydroxyl group—offers a powerful platform for the synthesis of diverse and potent agrochemical active ingredients. Through a detailed examination of its synthesis, physicochemical properties, and reactivity, this document furnishes researchers and drug development professionals with the foundational knowledge and practical protocols necessary to leverage this versatile intermediate in their own discovery pipelines.

Introduction: The Strategic Advantage of the Pyrimidin-4-ol Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, both natural and synthetic.[1][2][3] In the realm of agrochemicals, the anilinopyrimidine fungicides, such as cyprodinil and pyrimethanil, have demonstrated the potent bioactivity of this heterocyclic system. The introduction of fluorine into organic molecules is a well-established strategy in medicinal and agrochemical research to enhance metabolic stability, binding affinity, and bioavailability.[4] The subject of this guide, this compound, masterfully combines the pyrimidine scaffold with the benefits of fluorination and strategically placed functional groups for further chemical elaboration.

The tautomeric nature of the 4-hydroxypyrimidine moiety, existing in equilibrium with its 4(3H)-pyrimidinone form, provides unique electronic properties and hydrogen bonding capabilities that can be crucial for target protein interaction. The chlorine atom at the 6-position serves as a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents to modulate the molecule's biological activity and physicochemical properties. This dual functionality makes it an exceptionally valuable intermediate for the construction of complex agrochemical candidates.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource/Method
Molecular Formula C₅H₄ClFN₂OCalculated
Molecular Weight 162.55 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)
Melting Point >200 °C (Predicted)
Boiling Point Not available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa ~7.5 - 8.5 (Predicted for pyrimidinol hydroxyl)
CAS Number Not readily available

Note: Due to the scarcity of public data for this specific molecule, some properties are predicted based on structurally similar compounds such as 6-ethyl-5-fluoropyrimidin-4-ol.[5]

Synthesis and Reaction Mechanisms

The direct synthesis of this compound is not widely documented. A more practical and scientifically sound approach involves the regioselective functionalization of a readily available precursor, 4,6-dichloro-5-fluoro-2-methylpyrimidine. The key transformation is the selective hydrolysis of one of the two chlorine atoms.

Synthetic Workflow Overview

The overall synthetic strategy hinges on the differential reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring. While both positions are activated towards nucleophilic attack, reaction conditions can be tuned to favor monosubstitution.

G A 4,6-Dichloro-5-fluoro- 2-methylpyrimidine B 6-Chloro-5-fluoro- 2-methylpyrimidin-4-ol A->B Selective Monohydrolysis C Diverse Agrochemicals B->C Nucleophilic Aromatic Substitution (SNAr) at C6

Figure 1: General synthetic workflow for the utilization of this compound.
Protocol: Selective Monohydrolysis of 4,6-Dichloro-5-fluoro-2-methylpyrimidine

This protocol is designed to favor the formation of the 4-hydroxy (4-oxo) product through careful control of reaction conditions. The slightly higher electrophilicity of the C4 position in many dichloropyrimidines often allows for its selective functionalization.[6]

Materials:

  • 4,6-Dichloro-5-fluoro-2-methylpyrimidine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-fluoro-2-methylpyrimidine (1.0 eq) in a mixture of dioxane and water (e.g., 3:1 v/v).

  • Add a solution of NaOH (1.05 eq) in water dropwise to the stirred solution at room temperature. The use of a slight excess of base is intended to drive the reaction to completion, while avoiding conditions that would favor di-substitution.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (e.g., 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and neutralize it by the slow addition of 1M HCl until the pH is approximately 7.

  • Remove the organic solvent (dioxane) under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Causality Behind Experimental Choices:

  • Solvent System: The use of a water-miscible organic solvent like dioxane or THF ensures the solubility of the starting material while allowing the aqueous base to react.

  • Stoichiometry of Base: Limiting the amount of NaOH is crucial for achieving monohydrolysis. A large excess of base would increase the likelihood of the second chlorine atom also being substituted.

  • Temperature: Elevated temperature is necessary to overcome the activation energy of the SNAr reaction. However, excessively high temperatures could lead to a loss of selectivity.

Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide range of agrochemicals. The chlorine atom at the C6 position is a key handle for introducing diversity into the final molecule.

General Reaction Scheme: Nucleophilic Aromatic Substitution

The C6-chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to generate a library of derivatives for biological screening.

G A 6-Chloro-5-fluoro- 2-methylpyrimidin-4-ol C Substituted Pyrimidin-4-ol Agrochemical Candidates A->C B Amine (R-NH₂) Thiol (R-SH) Alcohol (R-OH) B->C

Figure 2: Diversification of the this compound scaffold.
Exemplary Application: Synthesis of a Hypothetical Fungicide Candidate

While direct examples naming this specific building block are not prevalent in public literature, we can infer its utility from structurally related fungicides. For instance, the antifungal drug Voriconazole features a 5-fluoropyrimidin-4-ol core, highlighting the biological relevance of this scaffold.[5] The following protocol outlines the synthesis of a hypothetical fungicide candidate through a palladium-catalyzed cross-coupling reaction, a common strategy in modern agrochemical synthesis.[7]

Protocol: Suzuki Cross-Coupling for C-C Bond Formation

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and a 2M aqueous solution of Na₂CO₃.

  • Heat the mixture to reflux (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired coupled product.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic combination of a reactive chlorine atom and a biologically relevant pyrimidin-4-ol core provides a robust platform for the generation of diverse molecular libraries. The protocols and insights provided in this guide are intended to empower researchers to harness the potential of this intermediate in the development of the next generation of crop protection agents. As the demand for more sustainable and effective agricultural solutions continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase.

References

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). Synthesis, 45(13), 1764-1784. [Link]
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2012). Molecules, 17(12), 14337-14352. [Link]
  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. (2016). Molecules, 21(11), 1453. [Link]
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.[Link]
  • Pyrimidin-4-one derivative as pesticide. (2012).
  • PYRIMIDINE-4-ONE DERIVATIVES AS PESTICIDES. (2012).
  • Mesoionic Pyrido[1,2-a]pyrimidinone Insecticides: From Discovery to Triflumezopyrim and Dicloromezotiaz. (2017). Accounts of Chemical Research, 50(10), 2461-2471. [Link]
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2005). Organic Letters, 7(19), 4107-4110. [Link]
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2017). ACS Omega, 2(7), 3357-3363. [Link]
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). Chinese Chemical Letters, 32(10), 2947-2956. [Link]
  • Regioselective preparation of substituted pyrimidines. (2012).
  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. (2022). Molecules, 27(15), 4967. [Link]
  • Fine chemical. (n.d.). Wikipedia. [Link]
  • Process for preparing 4,6-dichloro-5-fluoropyrimidine. (2001).
  • 6-Chloro-alpha-(2,4-difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol. (n.d.). PubChem. [Link]
  • Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. (2023). Journal of Agricultural and Food Chemistry, 71(8), 3749-3759. [Link]
  • Synthesis of fluorinated pyrimidinones. (2006). Tetrahedron, 62(7), 1444-1451. [Link]
  • An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (2012). Asian Journal of Chemistry, 24(3), 1409-1410. [Link]
  • 4-Aminopyrimidine. (n.d.). PubChem. [Link]
  • Voriconazole-impurities. (n.d.).
  • 4,6-Dichloro-5-fluoropyrimidine. (n.d.). PubChem. [Link]
  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in explaining the "why" behind each step, empowering you to make informed decisions in your laboratory work.

Introduction to the Synthetic Strategy

The synthesis of this compound is typically approached via a two-step process. The first step involves the construction of the core pyrimidine ring through a condensation reaction. This is followed by a selective chlorination of the resulting dihydroxy intermediate. Understanding the nuances of each step is critical to achieving a high yield of the desired product.

Synthetic_Pathway A Diethyl 2-fluoromalonate + Acetamidine B 2-Methyl-5-fluoro-4,6-dihydroxypyrimidine A->B Step 1: Cyclocondensation C This compound B->C Step 2: Selective Chlorination

Figure 1: General two-step synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Step 1: Cyclocondensation to form 2-Methyl-5-fluoro-4,6-dihydroxypyrimidine

Q1: My yield for the initial condensation reaction is low. What are the likely causes and how can I improve it?

A1: Low yields in the cyclocondensation of diethyl 2-fluoromalonate and acetamidine are common and can often be attributed to several factors. This reaction is a variation of the classic pyrimidine synthesis, where a 1,3-dicarbonyl compound reacts with an amidine.[1]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reflux period.

  • Suboptimal Base and Solvent System: The choice of base and solvent is crucial for promoting the condensation while minimizing side reactions. Sodium methoxide in methanol is a common choice for this type of reaction.[2]

    • Troubleshooting: Ensure your sodium methoxide is fresh and anhydrous. The stoichiometry of the base is also critical; typically, two equivalents are used to deprotonate both the malonate and the amidine hydrochloride.

  • Hydrolysis of Diethyl Fluoromalonate: Diethyl fluoromalonate can be susceptible to hydrolysis under basic conditions, especially in the presence of water.

    • Troubleshooting: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

Proposed Optimized Protocol for Step 1:

ParameterRecommended ConditionRationale
Reactants Diethyl 2-fluoromalonate, Acetamidine hydrochlorideReadily available starting materials for pyrimidine synthesis.
Base Sodium methoxide (2.2 equivalents)A strong base is required to deprotonate both the malonate and the amidine.
Solvent Anhydrous MethanolA polar protic solvent that effectively dissolves the reactants and the base.
Temperature Reflux (approx. 65 °C)Provides the necessary activation energy for the condensation reaction.
Reaction Time 4-6 hours (monitor by TLC)Allows for the reaction to proceed to completion.
Work-up 1. Cool to room temperature. 2. Neutralize with HCl. 3. Cool in an ice bath to precipitate the product. 4. Filter, wash with cold water, and dry.Acidification protonates the dihydroxypyrimidine, reducing its solubility and facilitating precipitation.

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suboptimal [label="Suboptimal Conditions", shape=box, style=filled, fillcolor="#FBBC05"];
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start -> check_completion;
start -> check_reagents;
start -> check_conditions;
check_completion -> incomplete -> extend_time;
check_reagents -> hydrolysis -> use_anhydrous;
check_conditions -> suboptimal -> optimize_base;

}

Figure 2: Troubleshooting workflow for low yield in the cyclocondensation step.

Q2: Am I actually forming a dihydroxy compound, or is it a keto-enol tautomer?

A2: This is an excellent question. Hydroxypyrimidines exist in a tautomeric equilibrium with their corresponding pyrimidinone forms.[3][4] For 2-methyl-5-fluoro-4,6-dihydroxypyrimidine, the diketo tautomer (2-methyl-5-fluoropyrimidine-4,6(1H,5H)-dione) is generally the more stable form in the solid state and in polar solvents.[5] For the purpose of the subsequent chlorination reaction, this tautomerism is what allows the "hydroxy" groups to react with the chlorinating agent.

Step 2: Selective Chlorination to Yield this compound

Q3: My chlorination with phosphorus oxychloride (POCl₃) is giving me a mixture of products, including the dichlorinated byproduct. How can I improve the selectivity for monochlorination?

A3: Achieving selective monochlorination of a dihydroxypyrimidine can be challenging as both hydroxyl groups are susceptible to chlorination. The formation of 4,6-dichloro-5-fluoro-2-methylpyrimidine is a common side reaction.[6]

Factors Influencing Selectivity:

  • Reaction Temperature: Higher temperatures generally favor dichlorination.

  • Stoichiometry of POCl₃: Using a large excess of POCl₃ will drive the reaction towards the dichlorinated product.

  • Presence of a Base: Tertiary amines like N,N-dimethylaniline or pyridine can influence the reaction rate and selectivity.[1]

Troubleshooting Strategies for Improved Selectivity:

  • Control the Stoichiometry: Carefully control the amount of POCl₃ used. Start with 1.0-1.2 equivalents and monitor the reaction closely.

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 80-90 °C) to favor monochlorination.

  • Optimize the Base: The addition of a base like pyridine can be beneficial. It acts as a catalyst and an acid scavenger.[1] Experiment with the amount of base to find the optimal conditions.

Proposed Protocol for Selective Monochlorination (Step 2):

ParameterRecommended ConditionRationale
Starting Material 2-Methyl-5-fluoro-4,6-dihydroxypyrimidineThe product from Step 1.
Chlorinating Agent Phosphorus oxychloride (POCl₃) (1.1 equivalents)A common and effective chlorinating agent for hydroxypyrimidines.[1]
Base (Optional but Recommended) Pyridine (1.0 equivalent)Can improve reaction rate and selectivity.[1]
Solvent Toluene or neat (no solvent)Toluene can help to control the reaction temperature. Neat reactions can also be effective.[7]
Temperature 80-90 °C (monitor by TLC/GC-MS)Lower temperature to favor monochlorination.
Reaction Time 2-4 hoursMonitor closely to avoid over-reaction.
Work-up 1. Cool the reaction mixture. 2. CAUTIOUSLY quench by slowly adding to ice-water. 3. Neutralize with a base (e.g., NaHCO₃). 4. Extract with an organic solvent (e.g., ethyl acetate). 5. Wash the organic layer, dry, and concentrate.The quenching of POCl₃ is highly exothermic and must be done with extreme care.[8]

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Low_Temp [label="Low Temperature (80-90°C)"];
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Excess_POCl3 -> Dichlorination;
Start -> Low_Temp [label="Favors"];
Start -> Controlled_Stoich [label="Favors"];
Low_Temp -> Monochlorination;
Controlled_Stoich -> Monochlorination;

}

Figure 3: Factors influencing the selectivity of the chlorination reaction.

Q4: The work-up of the POCl₃ reaction is difficult and potentially hazardous. Are there any tips for a smoother and safer procedure?

A4: Yes, the work-up of reactions involving POCl₃ requires careful attention to safety. The unreacted POCl₃ reacts violently with water.

Safe Work-up Procedure:

  • Cool the Reaction: Always cool the reaction mixture to room temperature before quenching.

  • Slow Addition to Ice: Add the reaction mixture slowly and in small portions to a vigorously stirred beaker of crushed ice and water. This helps to dissipate the heat generated.

  • Use a Blast Shield: Perform this step in a fume hood with the sash down and use a blast shield for personal protection.

  • Neutralization: After the initial quench, slowly add a base like sodium bicarbonate or sodium carbonate solution to neutralize the acidic mixture. Be aware that this will generate CO₂ gas.

  • Solvent-Free Approach: Consider a solvent-free method using equimolar amounts of POCl₃ in a sealed reactor, which can simplify the work-up as there is less excess reagent to quench.[1]

Purification and Characterization

Q5: What is the best way to purify the final product, this compound?

A5: The crude product after work-up will likely contain unreacted starting material, the dichlorinated byproduct, and other impurities.

  • Recrystallization: This is often the most effective method for purifying the solid product.

    • Solvent Screening: Experiment with different solvent systems. A good starting point would be ethanol/water, ethyl acetate/hexanes, or toluene. The ideal solvent will dissolve the product when hot but not when cold, while the impurities remain soluble at low temperatures.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a common mobile phase for compounds of this polarity.

Q6: What should I expect to see in the ¹H and ¹³C NMR spectra of my final product?

  • ¹H NMR:

    • A singlet for the methyl group (CH₃) around 2.3-2.6 ppm.

    • A broad singlet for the N-H proton of the pyrimidinone tautomer, likely downfield (>10 ppm).

    • A signal for the O-H proton of the pyrimidinol tautomer, which may be broad and its chemical shift will be concentration and solvent dependent.

  • ¹³C NMR:

    • A signal for the methyl carbon around 15-20 ppm.

    • Several signals in the aromatic region (110-160 ppm) for the pyrimidine ring carbons. The carbons attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.

References

  • G. M. de Oliveire, et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74. [Link]
  • M. J. Nowak, et al. (2006). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 110(39), 11371-11378. [Link]
  • J. Leszczynski, et al. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(10), 4057-4064. [Link]
  • A. M. Galvão, et al. (2014). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.
  • BenchChem. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). BenchChem.
  • S. S. Bondge, et al. (2017). 1H-NMR and 13C-NMR spectra of 5-FA.
  • Z. Sun, et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
  • Organic Syntheses. (2012). Working with Hazardous Chemicals. Organic Syntheses, 89, 380-393. [Link]
  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?.
  • Z. Sun, et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • S. Zhou, et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561. [Link]
  • S. Amin, et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). BenchChem.
  • Google Patents. (n.d.). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
  • D. G. O'Sullivan, et al. (1966). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Journal of the Chemical Society C: Organic, 17, 1545-1549.
  • ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of 5a.
  • Royal Society of Chemistry. (2017). Table S1.
  • Google Patents. (n.d.). CN111484455A - Synthetic method of 2-chloro-5-fluoro-6-methylpyrimidine.
  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. [Link]
  • ResearchGate. (n.d.). Condensation of Diethyl Fluoromethylphosphonate with Esters: An Alternative Synthetic Route to Diethyl α-Fluoro-β-Ketophosphonates.
  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • A. A. G. El-Wahab, et al. (2012). Malonates in Cyclocondensation Reactions. Molecules, 17(5), 5173-5201. [Link]
  • Google Patents. (n.d.). CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
  • S3. (n.d.).
  • ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11.
  • W. E. Hull, et al. (1988). Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. Magnetic Resonance in Medicine, 8(3), 292-306. [Link]
  • Y. F. Li, et al. (2012). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1427. [Link]
  • Pharmaffiliates. (n.d.). 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
  • Custom Synthesis. (n.d.). Tailoring 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine for Your Projects. Custom Synthesis.
  • N. N. Jafar, et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

Sources

Technical Support Center: Purification of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar halogenated pyrimidine derivatives. Here, we provide not just a protocol, but a deeper understanding of the principles behind the purification process, enabling you to troubleshoot and optimize your recrystallization experiments effectively.

Introduction to the Challenges of Purifying Pyrimidin-4-ol Derivatives

The purification of pyrimidin-4-ol derivatives, such as this compound, can present unique challenges. A primary issue is the potential for tautomerism between the pyridin-4-ol and the pyridin-4(1H)-one forms.[1] These tautomers often have similar polarities, which can complicate separation by traditional chromatographic methods.[1] The position of this equilibrium can be influenced by factors such as the solvent, concentration, and temperature, which are all critical parameters in a recrystallization procedure.[1]

This guide will walk you through a robust recrystallization protocol and provide a comprehensive troubleshooting section to address common issues encountered during the purification of this specific compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the compound is fundamental to developing a successful purification strategy.

PropertyValueSource
CAS Number 105806-14-2[2]
Molecular Formula C5H4ClFN2O[2]
Molecular Weight 162.55 g/mol [2]
Physical Form Solid
Purity (typical) 97%
Storage Temperature Inert atmosphere, 2-8°C

Recommended Recrystallization Protocol

This protocol is a recommended starting point based on the general solubility properties of related pyrimidine derivatives and established recrystallization principles. Optimization may be necessary depending on the nature and quantity of impurities in your crude material.

Solvent Selection Rationale

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3][4] For halogenated pyrimidines, a moderately polar solvent is often a good choice. Given the structure of this compound, a mixture of ethanol and water is proposed. Ethanol is likely to be a good primary solvent, while water will act as an anti-solvent to reduce solubility upon cooling and induce crystallization.

Step-by-Step Protocol
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Allow the solution to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated. Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Hot Ethanol A->B C Hot Filtration (optional) B->C D Add Activated Carbon (optional) C->D if colored F Add Hot Water (Anti-solvent) C->F if not colored E Hot Filtration D->E E->F G Slow Cooling to RT F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K

Figure 1. Recrystallization Workflow

Troubleshooting Guide & FAQs

This section addresses common problems that researchers may encounter during the recrystallization of this compound.

Q1: My compound is not dissolving in the hot ethanol.

  • Possible Cause: Insufficient solvent.

  • Solution: Add small portions of hot ethanol until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce the final yield.

Q2: No crystals are forming after cooling the solution.

  • Possible Cause 1: The solution is not supersaturated.

  • Solution 1: The concentration of your compound may be too low. Try evaporating some of the solvent to increase the concentration and then allow the solution to cool again.

  • Possible Cause 2: Nucleation has not been initiated.

  • Solution 2:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to induce crystal growth.

Q3: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is cooling too rapidly.

  • Solution 1: Reheat the solution to dissolve the oil, and then allow it to cool more slowly. You can insulate the flask to slow down the cooling rate.

  • Possible Cause 2: The presence of impurities is inhibiting crystal lattice formation.

  • Solution 2: The crude material may require pre-purification, for example, by column chromatography, before attempting recrystallization.

  • Possible Cause 3: Inappropriate solvent system.

  • Solution 3: The solubility of the compound in the chosen solvent system may be too high, even at low temperatures. Experiment with different solvent ratios or alternative solvent systems.

Q4: The purity of the recrystallized product is still low.

  • Possible Cause 1: Inefficient removal of impurities.

  • Solution 1: Ensure that any insoluble impurities were removed by hot filtration. If colored impurities were present, ensure that decolorizing charcoal was used correctly.

  • Possible Cause 2: Co-precipitation of impurities.

  • Solution 2: This can occur if the solution is cooled too quickly. A second recrystallization step may be necessary to achieve the desired purity.

Q5: The yield of the recrystallized product is very low.

  • Possible Cause 1: Using too much solvent during the dissolution step.

  • Solution 1: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Possible Cause 2: Incomplete crystallization.

  • Solution 2: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation.

  • Possible Cause 3: Loss of product during transfers.

  • Solution 3: Be meticulous during the filtration and washing steps to minimize mechanical losses.

Troubleshooting_Guide cluster_problem Observed Problem cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Recrystallization Issue NoCrystals No Crystals Formed? Problem->NoCrystals OilingOut Oiling Out Occurred? Problem->OilingOut LowPurity Purity Still Low? Problem->LowPurity LowYield Yield is Poor? Problem->LowYield Sol_NoCrystals Evaporate Solvent Scratch Flask Seed with Crystal NoCrystals->Sol_NoCrystals Yes Sol_OilingOut Cool Slowly Pre-purify Change Solvent OilingOut->Sol_OilingOut Yes Sol_LowPurity Hot Filtration Use Charcoal Re-recrystallize LowPurity->Sol_LowPurity Yes Sol_LowYield Use Less Solvent Cool Longer Careful Transfers LowYield->Sol_LowYield Yes

Figure 2. Troubleshooting Decision Tree

Concluding Remarks

The successful purification of this compound by recrystallization is an achievable goal with careful attention to the principles of solubility and crystallization. This guide provides a solid foundation for your experimental work. Remember that each batch of crude material may have a unique impurity profile, and therefore, some level of optimization of this protocol is to be expected.

For further assistance, please do not hesitate to contact our technical support team.

References

  • Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem. (n.d.).
  • Substituted pyrimidine compounds as TYK2 inhibitors. (2025). Justia Patents.
  • Regioselective preparation of substituted pyrimidines. (n.d.). Google Patents.
  • Substituted pyrimidine compositions and methods of use. (n.d.). Google Patents.
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
  • Pyrimidine derivative and use thereof. (n.d.). Google Patents.
  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
  • Purification by Recrystallization. (n.d.). CUNY.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • Recrystallization. (2013, September 9). YouTube.

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Technical Support Center: Synthesis and Purification of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis and purification of this important fluorinated pyrimidine intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound, and what are the critical steps?

A typical and efficient synthesis involves a cyclocondensation reaction followed by chlorination. The process generally starts with the reaction of an activated fluorinated three-carbon component, such as ethyl 2-fluoroacetoacetate, with acetamidine hydrochloride. This forms the core pyrimidinol ring, 5-fluoro-2-methylpyrimidin-4-ol. The subsequent, and most critical, step is the regioselective chlorination at the 6-position using a chlorinating agent like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). Temperature control during chlorination is crucial to prevent over-chlorination or decomposition.

Q2: What are the most common impurities I should expect in my crude product?

The impurity profile can vary, but several common species are often observed:

  • Unreacted Starting Materials: Residual 5-fluoro-2-methylpyrimidin-4-ol is common if the chlorination step is incomplete.

  • Di-chlorinated Byproduct: Over-chlorination can lead to the formation of 4,6-dichloro-5-fluoro-2-methylpyrimidine. This is often promoted by excessive heat or prolonged reaction times during the chlorination step.

  • Hydrolyzed Impurity: The 6-chloro group is susceptible to hydrolysis back to a hydroxyl group, especially in the presence of water during workup or purification, reforming the starting material.

  • Regioisomers: Depending on the precise synthetic route, minor regioisomers could form during the initial ring formation.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., toluene, acetonitrile, ethyl acetate) may be present.

Q3: How can I effectively monitor the progress of the chlorination reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the starting pyrimidinol and the chlorinated product.[1] The starting material is significantly more polar and will have a lower Retention Factor (Rf) than the target compound. The reaction is complete when the starting material spot is no longer visible by TLC. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[2][3]

Q4: Which analytical techniques are recommended for final purity assessment?

A combination of techniques is ideal for a comprehensive assessment:

  • HPLC: This is the gold standard for quantitative purity analysis, capable of separating the target compound from closely related impurities.[4]

  • ¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of fluorine-containing impurities and residual solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction due to insufficient heating or short reaction time. 2. Inactive chlorinating agent (e.g., POCl₃ has hydrolyzed). 3. Loss of product during aqueous workup (product may have some water solubility).1. Monitor the reaction by TLC until the starting material is consumed. 2. Use a fresh, unopened bottle of the chlorinating agent. 3. Minimize the volume of water used in the workup. Back-extract the aqueous layer with a suitable organic solvent like ethyl acetate to recover any dissolved product.
Crude product is a dark oil or tar instead of a solid 1. Presence of significant impurities that are inhibiting crystallization. 2. Decomposition due to excessive heat during reaction or solvent removal. 3. Residual solvent (e.g., DMF, DMSO) or reaction byproducts.1. Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. 2. If trituration fails, purify the material using flash column chromatography.[1][5] 3. Ensure the reaction temperature did not exceed recommended limits. Use a high-vacuum pump to thoroughly remove high-boiling solvents.
Multiple spots on TLC close to the product spot 1. Formation of isomeric byproducts. 2. Over-chlorination leading to di-chloro species. 3. Degradation of the product on the silica gel TLC plate (if the compound is acid-sensitive).1. Flash column chromatography is the most effective method to separate closely related impurities.[6] Careful selection of the eluent system is critical. 2. To avoid over-chlorination, use a stoichiometric amount of the chlorinating agent and maintain strict temperature control. 3. If acid sensitivity is suspected, run the TLC on an alumina plate or a silica plate treated with a base like triethylamine.
Product purity decreases after purification by silica gel chromatography 1. The compound is unstable on silica gel. The acidic nature of silica can sometimes catalyze the hydrolysis of the chloro group.1. Minimize the time the compound spends on the column by running the chromatography as quickly as possible (flash chromatography). 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base (e.g., 0.5-1% triethylamine in the eluent). 3. Consider using an alternative stationary phase like neutral alumina.[6]

Visualizing Impurity Formation

The following diagram illustrates the desired reaction pathway and a common side reaction leading to an over-chlorinated impurity.

G cluster_main Main Synthetic Pathway cluster_side Side Reaction SM 5-Fluoro-2-methyl- pyrimidin-4-ol Product 6-Chloro-5-fluoro- 2-methylpyrimidin-4-ol SM->Product POCl3 (1.0 eq) Δ Impurity 4,6-Dichloro-5-fluoro- 2-methylpyrimidine Product->Impurity Excess POCl3 High Temp.

Caption: Potential pathway for the formation of a di-chlorinated impurity.

Experimental Protocols for Purification

Protocol 1: Recrystallization

Recrystallization is effective when the crude product has a purity of >85-90% and the impurities have different solubility profiles from the target compound.

  • Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, consider solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once cloudiness appears, move the flask to an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This method is ideal for purifying complex mixtures or removing impurities with similar polarities.[5][7]

  • Solvent System Selection: Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate) that gives the target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[1]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude material onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a rapid flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Purification Strategy Workflow

The choice of purification method depends on the initial purity and the nature of the impurities.

G start Crude Product Analysis (TLC, ¹H NMR) purity_check Purity > 90%? Single major spot? start->purity_check recrystallize Recrystallization purity_check->recrystallize Yes chromatography Flash Column Chromatography purity_check->chromatography No (Multiple spots or oil) final_product Pure Product (>99%) recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting the appropriate purification method.

References

  • Kulikov, A. U., & Chernobrisov, A. A. (2008). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]
  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book/American Society of Plant Biologists. [Link]
  • Wikipedia. (2023). Pyrimidine metabolism. Wikipedia. [Link]
  • Serrano, M. P., et al. (2021).
  • Indiana University School of Medicine. (1997). Purine and Pyrimidine Metabolism. IUSM. [Link]
  • Fiveable. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods.
  • Università di Siena. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]
  • Dewangan, N. (2023).
  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry. [Link]
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science. [Link]

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Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 6-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling of 6-chloropyrimidines. Given their electron-deficient nature and the relative inertness of the C-Cl bond, these substrates present unique challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a 6-chloropyrimidine substrate is not working at all. I see only starting material. What is the most likely cause?

A1: Complete failure of the reaction with unreacted starting material typically points to a fundamental problem in the catalytic cycle, most often the oxidative addition step. The carbon-chlorine (C-Cl) bond in 6-chloropyrimidines is significantly less reactive than corresponding C-Br or C-I bonds.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Incompatibility: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this transformation.[3][4] The oxidative addition of an electron-deficient aryl chloride requires a highly active catalyst. The solution is to use a palladium(II) precatalyst (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃) in combination with a specialized, bulky, and electron-rich phosphine ligand.[3][5][6] Ligands from the Buchwald (e.g., SPhos, XPhos) or Josiphos families are designed to facilitate the oxidative addition of aryl chlorides.[1][7] N-Heterocyclic Carbene (NHC) ligands also show great promise.[5]

  • Inactive Catalyst: Ensure your palladium source and ligand are of high quality and have been stored correctly. The active Pd(0) species is highly sensitive to oxygen.[3] Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3]

  • Inadequate Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for transmetalation.[1] If the base is too weak or has poor solubility, this step will be inefficient. For challenging couplings with chloropyrimidines, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][8]

  • Insufficient Temperature: Overcoming the activation energy for the C-Cl bond cleavage requires thermal energy. These reactions often need to be heated, typically in the range of 80-110 °C.[1][3]

Q2: My reaction is very slow and gives a low yield of the desired product. What can I do to improve the conversion?

A2: A sluggish reaction with low yield suggests that while the catalytic system is active, it is not optimal. The issue could lie in any of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

Troubleshooting Steps:

  • Systematic Screening of Parameters: A systematic approach to screen reaction parameters is the most effective strategy. The choice of catalyst, ligand, solvent, and base are all interconnected and critical for success.[9] Machine learning approaches have even been used to optimize these conditions for a broad range of substrates.[10]

  • Enhance Catalyst Performance: As mentioned in Q1, the right ligand is paramount. Bulky, electron-rich phosphine ligands not only facilitate oxidative addition but also promote the final reductive elimination step.[2][7]

  • Optimize the Base and Solvent System: The solubility of the inorganic base is a common limiting factor.[1] Using a mixed solvent system, such as 1,4-dioxane/water or toluene/water, can help to partially dissolve the base and facilitate the reaction.[1][11] The amount of water can be critical and may need to be optimized.[3]

  • Consider Microwave Irradiation: Microwave-assisted procedures can dramatically shorten reaction times and improve yields for Suzuki couplings of chloropyrimidines.[9][11] This is due to efficient and rapid heating, which can help overcome the high activation energy of the C-Cl bond cleavage.

Q3: I am observing significant side products in my reaction mixture. What are the most common byproducts and how can I minimize their formation?

A3: The formation of side products is a clear indication that one or more undesired reaction pathways are competing with your desired cross-coupling. The most common side reactions in Suzuki couplings are protodeboronation, homocoupling of the boronic acid, and dehalogenation of the chloropyrimidine.

  • Protodeboronation: This is the protonolysis of the boronic acid (Ar-B(OH)₂) to the corresponding arene (Ar-H). It is often exacerbated by high temperatures and the presence of water.[9][12]

    • Solution: Use fresh, high-purity boronic acid. Consider using a boronate ester (e.g., a pinacol ester) which can be more stable and hydrolyzes in situ to the boronic acid.[12][13][14] Anhydrous conditions with a soluble organic base may also suppress this side reaction.[15]

  • Homocoupling: This is the palladium-catalyzed coupling of two boronic acid molecules to form a biaryl (Ar-Ar). This side reaction is particularly favored in the presence of oxygen.[16][17][18]

    • Solution: Rigorous degassing of the reaction mixture is crucial to remove any dissolved oxygen.[3][17] Using a Pd(0) source directly, or ensuring the efficient in situ reduction of a Pd(II) precatalyst can also minimize homocoupling.[16]

  • Dehalogenation: This involves the reduction of your 6-chloropyrimidine starting material to the corresponding pyrimidine, where the chlorine is replaced by a hydrogen atom. This is thought to occur via the formation of a palladium-hydride species.[19][20]

    • Solution: The choice of base and solvent can influence the formation of Pd-H species. Avoid strong alkoxide bases if possible and use aprotic solvents like dioxane, THF, or toluene.[20] For N-H containing heterocycles, protection of the nitrogen can sometimes suppress dehalogenation.[21]

Side ReactionCommon Cause(s)Recommended Action(s)
Protodeboronation Old/impure boronic acid, high temperature, excess waterUse fresh boronic acid or a boronate ester; optimize temperature and water content.[9][12][14]
Homocoupling Presence of oxygen, slow transmetalationThoroughly degas the reaction mixture; use bulky, electron-rich ligands to promote efficient cross-coupling.[16][17]
Dehalogenation Formation of Pd-H speciesOptimize base and solvent choice; avoid alcohol solvents; consider N-protection for certain heterocycles.[19][20][21]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting. The following diagram illustrates the key steps involved in the Suzuki-Miyaura cross-coupling reaction.

Caption: The Suzuki-Miyaura catalytic cycle for 6-chloropyrimidines.

Experimental Protocols

General Procedure for a Screening Reaction

This generalized procedure is a starting point and should be optimized for your specific substrates.

Materials:

  • 6-Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the 6-chloropyrimidine, boronic acid, base, palladium precatalyst, and ligand.

  • Add the degassed solvent system via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or when no further conversion is observed), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Workflow

When a reaction fails, a logical, step-by-step approach to identify the root cause is essential.

Troubleshooting_Workflow start Reaction Failed (Low or No Product) check_catalyst Is the Catalyst System Appropriate for Ar-Cl? start->check_catalyst change_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) + Pd(OAc)₂ or Pd₂(dba)₃ check_catalyst->change_catalyst No check_conditions Are Reaction Conditions Adequate? check_catalyst->check_conditions Yes change_catalyst->check_conditions increase_temp Increase Temperature (80-110 °C) check_conditions->increase_temp No check_base Is the Base Effective? check_conditions->check_base Yes increase_temp->check_base change_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) and Optimize Solvent check_base->change_base No check_reagents Are Starting Materials and Reagents High Quality? check_base->check_reagents Yes change_base->check_reagents use_fresh_reagents Use Fresh Boronic Acid and High-Purity Reagents. Ensure Inert Atmosphere. check_reagents->use_fresh_reagents No success Reaction Successful check_reagents->success Yes use_fresh_reagents->success

Caption: A decision-making workflow for troubleshooting failed reactions.

References

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
  • Molander, G. A., & Lloyd-Jones, G. C. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Kolar, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
  • Singh, R., et al. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Kolar, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
  • Iqbal, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Cross-Coupling Reaction in Modern Drug Discovery. Books. [Link]
  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • ResearchGate. (2016). (a) Representative Suzuki coupling reaction and hydrolysis products for...
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • ResearchGate. (2014). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
  • Hanson, B. E. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
  • ResearchGate. (2018). Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
  • ResearchGate. (2019). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with...
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
  • Gulevich, A. V., et al. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
  • Moody, C. J., & Morrell, A. J. (2000). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
  • ResearchGate. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Reddit. (2014). How can I solve my problem with Suzuki coupling?

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Navigating the Complexities of Fluorinated Pyrimidinol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into the pyrimidine scaffold has been a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents with enhanced metabolic stability and biological activity. However, the synthesis of fluorinated pyrimidinols is often fraught with challenges, including the formation of unexpected side products that can complicate purification and significantly reduce yields. This technical support center provides a comprehensive guide to understanding and troubleshooting common side reactions encountered during the synthesis of these valuable compounds. Drawing upon established chemical principles and field-proven insights, this resource aims to equip researchers with the knowledge to anticipate, diagnose, and mitigate these synthetic hurdles.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that researchers may encounter during the synthesis of fluorinated pyrimidinols. Each question is followed by a detailed explanation of the potential causes and actionable troubleshooting steps.

FAQ 1: I'm observing a significant amount of a dimeric byproduct, especially when using fluoroacetonitrile as a starting material. What is happening and how can I prevent it?

Answer:

This is a classic case of the Thorpe-Ziegler condensation , a common side reaction when working with nitriles in the presence of a base. Fluoroacetonitrile, being an activated nitrile, is particularly susceptible to this pathway.

Causality: The reaction is initiated by the deprotonation of the α-carbon of fluoroacetonitrile by a base. The resulting carbanion then attacks the electrophilic carbon of the nitrile group of another fluoroacetonitrile molecule. Subsequent intramolecular cyclization and tautomerization lead to the formation of a stable, often highly colored, dimeric byproduct.

Troubleshooting Protocol:

  • Order of Addition: The order in which you add your reagents is critical. To minimize the self-condensation of fluoroacetonitrile, it is advisable to add the base (e.g., potassium tert-butoxide) dropwise to a solution of fluoroacetonitrile and your other reactant (e.g., an ester for a Claisen-type condensation) at a low temperature.[1] This ensures that the concentration of the deprotonated fluoroacetonitrile is kept low at any given time, favoring the desired reaction over dimerization.

  • Temperature Control: Perform the reaction at a reduced temperature. Lowering the temperature can significantly slow down the rate of the Thorpe-Ziegler condensation, allowing the desired reaction to proceed more selectively.[1]

  • Base Selection: The choice of base can influence the extent of this side reaction. While strong bases like potassium tert-butoxide are often necessary, consider if a milder base could be effective for your specific transformation.

Diagram 1: Thorpe-Ziegler Condensation of Fluoroacetonitrile

Thorpe_Ziegler cluster_0 Initiation cluster_1 Propagation cluster_2 Cyclization & Tautomerization FAN1 F-CH2-CN Carbanion [F-CH-CN]⁻ FAN1->Carbanion Deprotonation Base Base (B-) Base->Carbanion HB H-B Carbanion2 [F-CH-CN]⁻ FAN2 F-CH2-CN Intermediate1 Iminonitrile Intermediate FAN2->Intermediate1 CyclicIntermediate Cyclic Intermediate Intermediate1->CyclicIntermediate Intramolecular Cyclization Carbanion2->FAN2 Nucleophilic Attack DimericByproduct Dimeric Byproduct CyclicIntermediate->DimericByproduct Tautomerization

Caption: Thorpe-Ziegler condensation of fluoroacetonitrile.

FAQ 2: My reaction is giving a low yield, and I've identified potassium formate as a significant byproduct. What is the source of this, and how can I avoid it?

Answer:

The formation of potassium formate often points to the decomposition of an intermediate, particularly when using strong bases like potassium tert-butoxide (KOtBu) in the presence of a formate ester.

Causality: In syntheses that utilize a Claisen-type condensation between a fluorinated precursor and a formate ester to build the pyrimidine ring, the strong base can attack the formate ester directly. This leads to the formation of potassium formate and the corresponding alcohol, consuming your base and reducing the yield of the desired product.[1]

Troubleshooting Protocol:

  • Temperature Control: As with the Thorpe-Ziegler condensation, maintaining a low reaction temperature is crucial. Adding the base slowly at a reduced temperature can help to favor the desired deprotonation over the decomposition of the formate ester.[1]

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of the formate ester may be necessary, but a large excess should be avoided as it can increase the likelihood of this side reaction.

  • Alternative Formylating Agents: If the problem persists, consider using an alternative formylating agent that is less susceptible to decomposition under the reaction conditions.

FAQ 3: I am attempting a substitution reaction on a fluorinated pyrimidine containing a heterocyclic substituent, and I'm isolating a methoxy-substituted byproduct instead of my desired product. What is the cause?

Answer:

This side reaction is likely due to the heterocyclic substituent acting as a leaving group, followed by nucleophilic attack by the solvent (in this case, methanol).[2]

Causality: Certain heterocyclic groups, particularly those that are relatively stable as anions or can be protonated to form a good leaving group, can be displaced under the reaction conditions. If the reaction is performed in an alcohol solvent such as methanol, the solvent can then act as a nucleophile and attack the pyrimidine ring at the position where the heterocycle departed, leading to the formation of a methoxy-substituted byproduct.[2]

Troubleshooting Protocol:

  • Solvent Selection: The most straightforward solution is to switch to a non-nucleophilic solvent. Aprotic solvents such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) are good alternatives.

  • Temperature Management: If the reaction requires heating, use the lowest temperature necessary to achieve a reasonable reaction rate. Higher temperatures can promote the unwanted substitution.

  • Protecting Groups: If the heterocyclic substituent has a reactive proton, consider protecting it to reduce its propensity to act as a leaving group.

Diagram 2: Solvent-Mediated Byproduct Formation

Solvent_Byproduct cluster_0 Leaving Group Departure cluster_1 Nucleophilic Attack by Solvent StartingMaterial Fluoropyrimidine-Heterocycle Intermediate Cationic Pyrimidine Intermediate StartingMaterial->Intermediate Departure LeavingGroup Heterocycle (as leaving group) Byproduct Methoxy-substituted Byproduct Intermediate->Byproduct Nucleophilic Attack Solvent Methanol (MeOH) Solvent->Byproduct

Caption: Formation of a methoxy byproduct via solvent participation.

FAQ 4: I am working with a dichlorofluoropyrimidine intermediate and am observing hydrolysis to a pyrimidinol. How can I minimize this?

Answer:

The chlorine atoms on a 2,4-dichloropyrimidine ring are susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions. The fluorine atom at the 5-position further activates the ring towards nucleophilic attack.

Causality: Water can act as a nucleophile, attacking the carbon atoms bearing the chlorine atoms. This leads to the formation of a hydroxyl group and the displacement of a chloride ion. This hydrolysis can occur during the reaction itself if water is present, or during aqueous workup procedures.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Workup: During the workup, minimize the contact time with water. If an aqueous wash is necessary, use cold water or brine and perform the extraction quickly. Neutralize any acidic or basic conditions before prolonged exposure to water.

  • pH Control: The rate of hydrolysis can be influenced by pH. In some cases, maintaining a neutral pH during the workup can help to suppress this side reaction.

Purification Challenges and Solutions

The presence of fluorine can significantly alter the physical and chemical properties of a molecule, often leading to unique challenges during purification.

Challenge Cause Troubleshooting Strategies
Co-elution of Product and Byproducts The polarity of the fluorinated pyrimidinol and certain byproducts may be very similar.- Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve separation.- Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Product Insolubility The introduction of fluorine can decrease the solubility of the compound in common organic solvents.- Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable one for purification.- Heated Filtration: For recrystallization, a heated filtration setup may be necessary to prevent the product from crashing out of solution prematurely.
Product Volatility Some smaller fluorinated molecules can be surprisingly volatile.- Careful Evaporation: When removing solvent under reduced pressure, use a lower temperature to avoid loss of the product.- Kugelrohr Distillation: For liquid products, Kugelrohr distillation can be an effective purification technique.

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 4-Amino-5-fluoropyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amidine hydrochloride (1.0 eq) and a suitable anhydrous solvent (e.g., methanol).

  • Addition of Fluoroenolate: In a separate flask, dissolve the potassium 2-cyano-2-fluoroethenolate (1.1 eq) in the same anhydrous solvent.

  • Reaction: Slowly add the fluoroenolate solution to the amidine solution at room temperature. Stir the reaction mixture for the appropriate time, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Troubleshooting Purification by Column Chromatography

  • TLC Analysis: Before attempting a column, run a TLC with several different eluent systems to find one that gives good separation between your product and the impurities.

  • Column Packing: Pack the column carefully to avoid air bubbles and channels, which can lead to poor separation.

  • Loading: Load the crude product onto the column in a minimal amount of the eluent or a solvent in which it is highly soluble.

  • Elution: Begin eluting with the solvent system determined by TLC. If necessary, a gradient elution can be employed by gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product fractions.

References

  • Hofmann, J., et al. (2018).
  • Thorn, C. F., et al. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 21(4), 237.
  • Fluoropyrimidine P
  • Troubleshooting low yield in heterocycle fluorin
  • Wessjohann, L. A., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16(1), 445-452.
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Journal of Chemical Industry and Engineering (China).
  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9(1), 2106-2122.
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Exploring the Synthesis and Applications of 2,4-Dichloro-5-fluoropyrimidine. Ningbo Inno Pharmchem Co., Ltd.
  • Pal, S., & Kumar, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Process for the preparation of chloropyrimidines.
  • 2,4-Dichloro-5-fluoropyrimidine 97 2927-71-1. Sigma-Aldrich.
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur
  • The investigations of the methods for the reduction of chloroyrimidines.
  • Pyrimidines, Purines and Azepines – synthesis, reactions and applic
  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • reactivity of the chlorine
  • Side reactions in pyrimidine synthesis and how to avoid them. Benchchem.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. PMC.
  • A PROCESS FOR THE PURIFICATION OF FLUORINATED OLEFINS IN GAS PHASE.
  • Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review. PubMed.
  • 5-Fluorouracil and its derivatives: Synthesis, health effects and chemotherapy.
  • Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Deriv
  • The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives.
  • Synthesis and Bioevaluation of 5-Fluorouracil Deriv
  • Synthesis process of 5-fluorouracil derivatives.
  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed.
  • Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investig
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
  • Protocol for the purification and analysis of nuclear UFMyl
  • New Insights into the Reaction Paths of Hydroxyl Radicals with Purine Moieties in DNA and Double-Stranded Oligodeoxynucleotides. MDPI.
  • Purification of fluorides for optical materials synthesis.
  • New Insights Into the Reaction Paths of Hydroxyl Radicals With 2'-deoxyguanosine. PubMed.
  • Reactivity of the Hydroxyl Radical in Aqueous Solutions. DTIC.
  • Pattern of hydroxyl radical reaction with 6- and 9-substituted purines: effect of substituents on the rates and activation parameters of the unimolecular transformation reactions of two isomeric hydroxyl adducts. Semantic Scholar.
  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. PubMed Central.
  • The Polar Hydrophobicity of Fluorin
  • Theoretical, Antibacterial and Antioxidant Investigations of Hydroxyl Group Substituted Benzanilide Schiff Bases. Asian Journal of Chemistry.

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Troubleshooting Guide: Optimizing the Synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol. It provides troubleshooting advice and answers to frequently asked questions to help optimize reaction conditions and overcome common experimental challenges.

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. Achieving high yield and purity requires careful control of reaction parameters. This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield of the Desired Product

Low conversion of starting materials is a frequent challenge in pyrimidine synthesis.[1][2] Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in driving the reaction to completion.

    • Recommendation: Gradually increase the reaction temperature while monitoring the progress using Thin Layer Chromatography (TLC).[2] Be cautious, as excessively high temperatures can lead to the formation of byproducts.[1]

  • Inefficient Cyclization: The final ring-closing step can be slow or incomplete.

    • Recommendation: If not already in use, consider adding a catalytic amount of a Brønsted or Lewis acid to facilitate the cyclization and subsequent dehydration steps.[2]

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction.

    • Recommendation: Ensure all reactants, including the amidine source, are of high purity. Freshly prepared or purified amidine hydrochloride is recommended as amidines can be hygroscopic and may hydrolyze over time.[2]

  • Inappropriate Solvent: The choice of solvent can significantly impact reactant solubility and reaction rates.

    • Recommendation: While common solvents like ethanol are often used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[2]

Issue 2: Formation of Significant Byproducts

The presence of impurities can complicate purification and reduce the overall yield.

Common Byproducts and Prevention Strategies:

  • Over-chlorination or Incomplete Chlorination: The chlorination step is a critical part of the synthesis and must be carefully controlled.

    • Recommendation: The reaction of hydroxypyrimidimes with phosphorus oxychloride (POCl₃) is a widely used method for preparing chlorinated pyrimidines.[3] Using equimolar amounts of POCl₃ in a solvent-free reaction, heated in a sealed reactor, can provide high yields and shorter reaction times compared to conventional methods that use excess POCl₃.[3][4]

  • Formation of Hantzsch-type 1,4-dihydropyridine (DHP): This is a common fluorescent byproduct in Biginelli-type reactions, which share similarities with pyrimidine synthesis. It arises from the reaction of two equivalents of a β-ketoester with an aldehyde and ammonia.[1][2]

    • Recommendation: Lowering the reaction temperature can significantly reduce the formation of this byproduct. The choice of catalyst can also influence the selectivity of the reaction.[1][2]

Issue 3: Difficulties in Product Purification

Fluorinated compounds can present unique challenges during purification due to their altered polarity and solubility.[5]

Purification Strategies:

  • Column Chromatography: This is a fundamental technique for separating the desired product from impurities.

    • Recommendation: Both normal-phase and reverse-phase chromatography can be effective for fluorinated compounds. The choice of stationary and mobile phases is critical for achieving good resolution.[5]

  • Recrystallization: This is often an effective method for obtaining highly pure solid compounds.

    • Recommendation: Careful selection of the solvent or solvent system is crucial and may require screening different options.[1][5]

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution for achieving high purity.

    • Recommendation: Specialized fluorinated HPLC columns can provide enhanced selectivity for fluorinated molecules.[5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is a common synthetic route for this compound?

A common and efficient method involves the cyclization of a suitable precursor like ethyl 2-fluoro-3-oxopentanoate with a source of the N-C-N fragment, such as formamide, followed by chlorination.[6] One reported method involves reacting ethyl 2-fluoro-3-oxopentanoate with ammonia, followed by treatment with formamide and sodium methoxide.[6] Subsequent chlorination, often with a reagent like phosphorus oxychloride (POCl₃), yields the final product.[3]

Q2: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable for confirming the structure and assessing the purity of the final product.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the compound and confirms its molecular weight.[5]

Q3: Are there any specific safety precautions to consider during this synthesis?

Yes, several safety precautions are crucial:

  • Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Chlorination Reactions: These reactions can be exothermic and may release corrosive gases. The reaction should be performed with careful temperature control and appropriate quenching procedures.

  • Solvent Handling: Many organic solvents used in the synthesis are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

Q4: Can the Vilsmeier-Haack reaction be applied in the synthesis of pyrimidinones?

Yes, the Vilsmeier-Haack reaction can be a useful tool in the synthesis of pyrimidin-4(3H)-ones.[8] It typically involves the reaction of a substituted amide with phosphorus oxychloride to form a Vilsmeier reagent, which is an electrophilic iminium salt.[9][10] This reagent can then react with an appropriate substrate to form the pyrimidine ring.[8] For instance, the Vilsmeier-Haack reaction of 3-aminopropenamides has been used for the one-pot synthesis of pyrimidin-4(3H)-ones.[8]

Visualizing the Process

To aid in understanding the workflow, the following diagrams illustrate a general troubleshooting process and a potential synthetic pathway.

TroubleshootingWorkflow Start Low Yield or Impurities Detected Check_Purity Verify Reactant Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Check_Catalyst Evaluate Catalyst/Reagent Stoichiometry Start->Check_Catalyst Check_Purity->Optimize_Temp Optimize_Temp->Check_Catalyst Modify_Solvent Screen Different Solvents Check_Catalyst->Modify_Solvent Purification Refine Purification Strategy Modify_Solvent->Purification Success High Yield & Purity Achieved Purification->Success

Caption: A general troubleshooting workflow for optimizing the synthesis.

SynthesisPathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Reactants Ethyl 2-fluoro-3-oxopentanoate + Amidine Source (e.g., Formamide) Intermediate 5-Fluoro-6-ethyl-2-methylpyrimidin-4-ol Reactants->Intermediate Base (e.g., NaOMe) Chlorination_Reagent POCl3 Final_Product This compound Intermediate->Final_Product Chlorination Chlorination_Reagent->Final_Product

Caption: A potential two-step synthesis pathway.

Optimized Reaction Conditions Summary

The following table summarizes key parameters that can be optimized for the synthesis of this compound.

ParameterRecommendationRationale
Chlorinating Agent Equimolar POCl₃ (solvent-free)Provides high yields and shorter reaction times compared to using excess POCl₃.[3][4]
Temperature Gradual optimization with TLC monitoringBalances reaction rate with minimizing byproduct formation.[1][2]
Catalyst Brønsted or Lewis acid (for cyclization)Facilitates the ring-closing and dehydration steps.[2]
Reactant Purity High purity, especially for amidinesPrevents reaction inhibition and side reactions.[2]
Purification Method Column Chromatography / RecrystallizationEffective for isolating fluorinated compounds.[1][5]

References

  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. (n.d.).
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.).
  • Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV.
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem. (n.d.).
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. (n.d.).
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. (n.d.).
  • Synthesis of chlorinated pyrimidines. (2002). Google Patents.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. (2012).
  • Hoyano, Y., Bacon, V., Summons, R. E., Pereira, W. E., Halpern, B., & Duffield, A. M. (1973). Chlorination studies. IV. The reaction of aqueous hypochlorous acid with pyrimidine and purine bases. Biochemical and Biophysical Research Communications, 53(4), 1195–1199.
  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds - Benchchem. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
  • Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. (2020).
  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).
  • Studies on Fluorinated Pyrimidines - ResearchGate. (1961).
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. (n.d.).
  • Studies on Fluorinated Pyrimidines - ResearchGate. (1961).
  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. (n.d.).
  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications - YouTube. (2021).
  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
  • Custom Synthesis: Tailoring 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine for Your Projects. (n.d.).
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH. (2020).
  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed. (2009).
  • Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Patsnap Eureka. (n.d.).
  • 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one - PMC - NIH. (n.d.).
  • 4-chloro-2-fluoro-6-methylpyrimidine - C5H4ClFN2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. (2015).
  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. (2015).
  • An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol | Asian Journal of Chemistry. (2011).
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. (2015).
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. (2022).
  • 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole - PubChem. (n.d.).
  • (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate. (2015).
  • CAS No : 1231930-42-9 | Product Name : 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | Pharmaffiliates. (n.d.).
  • 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - NIH. (n.d.).
  • Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - ResearchGate. (2021).
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. (n.d.).

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Technical Support Center: Synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification, understanding, and mitigation of reaction byproducts. Our goal is to provide actionable insights and scientifically grounded protocols to enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in this synthesis?

A1: The synthesis, which typically involves the cyclocondensation of a C3-fluoro-ester derivative (like diethyl 2-fluoro-3-oxosuccinate) with acetamidine followed by chlorination, is prone to several classes of byproducts. These include:

  • Over-chlorinated species: Primarily 4,6-dichloro-5-fluoro-2-methylpyrimidine, arising from aggressive chlorination conditions.

  • Incomplete reaction products: Residual starting materials or intermediates, such as the unchlorinated pyrimidinol precursor (5-fluoro-2-methylpyrimidin-4,6-diol).

  • Isomeric impurities: Formed due to lack of complete regioselectivity during the initial cyclization.

  • Hydrolysis products: Resulting from the reaction of the chloro-substituent with water during workup or purification.

  • Ring-opened species: Degradation of the pyrimidine ring under harsh conditions (e.g., strong acid/base or high temperatures), which can lead to compounds like 2-chloro-2-fluoro-3,3-dihydroxypropanoic acid.[1][2]

Q2: Why is controlling these byproducts critical for drug development?

A2: this compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Impurities, even in small amounts, can have significant consequences:

  • Pharmacological & Toxicological Effects: Byproducts may have their own biological activity or toxicity, complicating the safety profile of the final drug.

  • Regulatory Hurdles: Regulatory agencies like the FDA and EMA have stringent requirements for the characterization and control of impurities in active pharmaceutical ingredients (APIs).

  • Downstream Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields, catalyst poisoning, and the formation of new, complex impurity profiles.

Q3: What are the primary analytical techniques for identifying and quantifying these byproducts?

A3: A multi-technique approach is essential for robust impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A well-developed reversed-phase HPLC method with UV detection can separate the main product from most byproducts and quantify their relative abundance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile byproducts and for confirming the identity of known impurities against a reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of isolated impurities and for assessing the isomeric purity of the final product.

Troubleshooting Guide: Common Byproducts & Mitigation Strategies

This section addresses specific byproduct-related issues in a problem-solution format, explaining the root cause and providing actionable preventative measures.

Problem 1: High Levels of 4,6-Dichloro-5-fluoro-2-methylpyrimidine Detected
  • Root Cause Analysis: This byproduct is the result of over-chlorination. The target molecule, this compound, exists in tautomeric equilibrium with its keto form, 6-chloro-5-fluoro-2-methyl-1H-pyrimidin-4-one. The hydroxyl group of the enol form can be further chlorinated by agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), especially under forcing conditions (high temperature, prolonged reaction time, or excess chlorinating agent).

  • Identification: In a typical reversed-phase HPLC run, the dichlorinated byproduct is less polar and will therefore have a longer retention time than the desired product. Its identity can be confirmed by LC-MS, which will show a molecular ion peak corresponding to the dichlorinated structure.

  • Solutions & Preventative Measures:

    • Stoichiometry Control: Carefully control the molar equivalents of the chlorinating agent. Start with a 1.05 to 1.1 molar equivalent and adjust based on in-process control (IPC) analysis.

    • Temperature Management: Perform the chlorination at the lowest effective temperature. Gradual heating and maintaining a consistent internal temperature are critical. Exothermic reactions must be cooled efficiently.

    • Controlled Addition: Add the chlorinating agent dropwise or portion-wise to the reaction mixture to avoid localized concentration spikes and temperature excursions.

    • Reaction Monitoring: Monitor the reaction progress closely using HPLC or TLC. Quench the reaction as soon as the starting material (the pyrimidinol precursor) is consumed to prevent over-reaction.

Problem 2: Presence of Unreacted 5-Fluoro-2-methylpyrimidin-4,6-diol
  • Root Cause Analysis: This indicates an incomplete chlorination reaction. Potential causes include insufficient chlorinating agent, low reaction temperature, short reaction time, or deactivation of the chlorinating agent by moisture.

  • Identification: The diol precursor is significantly more polar than the chlorinated product and will have a much shorter retention time in reversed-phase HPLC.

  • Solutions & Preventative Measures:

    • Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried. The presence of water will consume the chlorinating agent.

    • Reagent Quality: Use a fresh, high-quality chlorinating agent. POCl₃ can hydrolyze over time if not stored properly.

    • Optimize Reaction Time/Temperature: If the reaction stalls, consider a modest increase in temperature or extending the reaction time, while carefully monitoring for the formation of the dichlorinated byproduct.

    • Solvent Choice: Use an appropriate inert solvent (e.g., toluene, acetonitrile) that allows for effective heating and is compatible with the chlorinating agent.

Problem 3: Hydrolysis of the Product to 5-Fluoro-2-methylpyrimidin-4,6-diol During Workup
  • Root Cause Analysis: The C-Cl bond at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly by water, under non-neutral pH conditions or at elevated temperatures during aqueous workup or extraction.

  • Identification: The presence of the diol byproduct, as confirmed by HPLC or LC-MS, appearing after the reaction is complete suggests it is forming during isolation.

  • Solutions & Preventative Measures:

    • Temperature Control: Perform all aqueous workup steps at low temperatures (0-10 °C).

    • pH Neutralization: Carefully neutralize the reaction mixture. Avoid strongly basic conditions, which can accelerate hydrolysis. A buffered wash may be beneficial.

    • Minimize Contact Time: Reduce the time the product is in contact with the aqueous phase. Perform extractions quickly and efficiently.

    • Solvent Evaporation: When concentrating the organic extracts, use a rotary evaporator under reduced pressure and at a moderate temperature to avoid thermal degradation.

Table 1: Troubleshooting Summary

Problem / Byproduct Likely Root Cause(s) Primary Identification Method Key Mitigation Strategy
4,6-Dichloro-5-fluoro-2-methylpyrimidineExcess chlorinating agent; high temperature; long reaction time.HPLC (longer retention time), LC-MSStrict control of stoichiometry and temperature.
5-Fluoro-2-methylpyrimidin-4,6-diolIncomplete chlorination; moisture in reaction.HPLC (shorter retention time), LC-MSUse anhydrous conditions and sufficient chlorinating agent.
Hydrolysis during WorkupHigh temperature or non-neutral pH during aqueous steps.HPLC (appearance of diol post-reaction)Low-temperature workup, pH control, minimize aqueous contact.
Isomeric ByproductsLack of regioselectivity in initial cyclization.NMR (¹⁹F, ¹³C), High-resolution LC-MSOptimize cyclization conditions (catalyst, solvent, temperature).

Visualizing Reaction & Troubleshooting Pathways

A clear understanding of the reaction sequence and potential deviations is crucial for effective troubleshooting.

Synthesis_Pathway SM1 Diethyl 2-fluoro-3-oxosuccinate Intermediate 5-Fluoro-2-methyl- pyrimidin-4,6-diol SM1->Intermediate Cyclocondensation SM2 Acetamidine SM2->Intermediate Cyclocondensation Product 6-Chloro-5-fluoro-2- methylpyrimidin-4-ol Intermediate->Product Chlorination (e.g., POCl3) Byproduct1 4,6-Dichloro-5-fluoro- 2-methylpyrimidine Product->Byproduct1 Over-chlorination (Excess POCl3 / Heat) Byproduct2 Hydrolysis Product (same as Intermediate) Product->Byproduct2 Hydrolysis (Workup: H2O)

Caption: Main synthetic pathway and formation of key byproducts.

Troubleshooting_Flowchart Start Impurity Detected in HPLC CheckRT Compare Retention Time (RT) with Standards Start->CheckRT LongRT RT > Product? CheckRT->LongRT Known Standards Available ShortRT RT < Product? CheckRT->ShortRT OverChlor Likely Over-chlorination (e.g., Dichloro species) LongRT->OverChlor Yes ConfirmMS Confirm with LC-MS LongRT->ConfirmMS No Incomplete Likely Unreacted Intermediate or Hydrolysis Product ShortRT->Incomplete Yes ShortRT->ConfirmMS No ActionOverChlor Reduce Chlorinating Agent Lower Temperature Monitor Reaction Time OverChlor->ActionOverChlor ActionIncomplete Check Reagent Stoichiometry Ensure Anhydrous Conditions Optimize Workup (Temp/pH) Incomplete->ActionIncomplete ConfirmMS->ActionOverChlor ConfirmMS->ActionIncomplete

Caption: Logical flowchart for impurity identification and troubleshooting.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Purity Analysis

This protocol provides a general starting point for the analysis of this compound and its common byproducts. Method optimization may be required based on your specific HPLC system and column.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (1:1).

  • System Suitability:

    • The tailing factor for the main product peak should be between 0.9 and 1.5.

    • Theoretical plates for the main peak should be >2000.

  • Expected Elution Order:

    • 5-Fluoro-2-methylpyrimidin-4,6-diol (most polar)

    • This compound (Product)

    • 4,6-Dichloro-5-fluoro-2-methylpyrimidine (least polar)

References

This guide synthesizes information from established chemical principles and analogous reactions reported in scientific literature. For specific synthetic procedures and detailed characterization data, consulting primary research articles and patents is recommended.

Sources

how to avoid dechlorination in chloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with chloropyrimidines and encountering challenges with unwanted dechlorination side reactions, particularly in the context of transition metal-catalyzed cross-coupling. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions, improve yields, and ensure the integrity of your target molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the dechlorination of chloropyrimidines. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: What is hydrodechlorination and why is it a significant problem in my chloropyrimidine reactions?

A1: Hydrodechlorination (or simply, dechlorination) is an undesired side reaction where a chlorine atom on your pyrimidine ring is replaced by a hydrogen atom. This leads to the formation of a reduced, non-functionalized byproduct, which directly lowers the yield of your desired product.[1][2] For drug development professionals, the presence of this byproduct can create significant purification challenges and introduce impurities that are difficult to separate from the active pharmaceutical ingredient (API). Chloropyrimidines are particularly susceptible due to the electron-deficient nature of the pyrimidine ring, which can facilitate this side reaction under common cross-coupling conditions.[1]

Q2: What is the primary chemical mechanism that causes this unwanted dechlorination?

A2: In the context of palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig aminations), the most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can be generated from various sources within your reaction flask, including:

  • Bases: Particularly alkoxide bases.

  • Solvents: Alcohols are a common source of hydride.

  • Trace Water: Can react with the palladium complex.

Once formed, the Pd-H species can intercept an aryl-palladium intermediate in the catalytic cycle. Instead of undergoing reductive elimination to form the desired C-C or C-N bond, the intermediate undergoes reductive elimination with the hydride, yielding the dechlorinated pyrimidine (Ar-H) and regenerating the Pd(0) catalyst.[1][3] This parasitic cycle competes directly with your desired product-forming pathway.

Q3: How do my choices of catalyst, ligand, base, and solvent contribute to dechlorination?

A3: Each component of your reaction plays a critical role in either promoting or suppressing dechlorination.

  • Catalyst & Ligand: The ligand sphere around the palladium center is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often recommended.[1][4] These ligands promote a rapid rate of reductive elimination for the desired product, which helps this pathway outcompete the undesired hydrodechlorination. Traditional or less electron-rich ligands may lead to slower desired coupling, giving more time for the Pd-H pathway to occur.

  • Base: The choice of base is crucial. Strong alkoxide bases should be used with caution as they can directly generate Pd-H species. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally safer choices that minimize this risk.[1][5]

  • Solvent: Aprotic solvents such as dioxane, THF, or toluene are highly recommended as they are not sources of hydride.[1] While some protocols may use protic co-solvents like water or alcohols, their quantity should be carefully controlled.[6][7]

Part 2: Troubleshooting Guide for Unwanted Dechlorination

If you have identified a dechlorinated byproduct in your reaction mixture, this guide provides a systematic approach to diagnosing and resolving the issue.

Problem: My LC-MS and NMR analyses confirm the presence of a significant amount of the dechlorinated pyrimidine byproduct, resulting in low yield of my target compound.

Below is a logical workflow to help you troubleshoot the source of the hydrodechlorination and implement effective mitigation strategies.

G cluster_0 Diagnostic Workflow start Dechlorination Observed q_base What base are you using? start->q_base a_base_strong Strong alkoxide or hydroxide base q_base->a_base_strong a_base_weak Weaker inorganic base (e.g., K₃PO₄, K₂CO₃) q_base->a_base_weak q_solvent What solvent are you using? a_solvent_protic Protic solvent (e.g., alcohols) q_solvent->a_solvent_protic a_solvent_aprotic Aprotic solvent (e.g., Dioxane, Toluene) q_solvent->a_solvent_aprotic q_ligand What ligand are you using? a_ligand_simple Simple phosphine (e.g., PPh₃) q_ligand->a_ligand_simple a_ligand_buchwald Bulky, electron-rich ligand (e.g., SPhos, XPhos, NHC) q_ligand->a_ligand_buchwald q_atmosphere Is the reaction rigorously under an inert atmosphere? a_atmosphere_no No or poor degassing q_atmosphere->a_atmosphere_no a_atmosphere_yes Yes, properly degassed q_atmosphere->a_atmosphere_yes solution_base ACTION: Switch to K₃PO₄ or Cs₂CO₃. Rationale: These are less likely to generate Pd-H species. a_base_strong->solution_base a_base_weak->q_solvent solution_solvent ACTION: Switch to an aprotic solvent like Dioxane or Toluene. Rationale: Removes a potential hydride source. a_solvent_protic->solution_solvent a_solvent_aprotic->q_ligand solution_ligand ACTION: Use a modern Buchwald-type ligand or NHC ligand. Rationale: Accelerates desired reductive elimination. a_ligand_simple->solution_ligand a_ligand_buchwald->q_atmosphere solution_atmosphere ACTION: Degas solvent thoroughly and ensure a positive pressure of Ar/N₂. Rationale: Prevents catalyst decomposition that can favor side reactions. a_atmosphere_no->solution_atmosphere solution_ok This parameter is likely optimized. Investigate other variables. a_atmosphere_yes->solution_ok G cluster_cycle Catalytic Cycle cluster_side_reaction Parasitic Dechlorination Cycle Pd0 LPd(0) OxAdd Ar-Pd(II)-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) PdH L₂Pd(II)-H(Cl) OxAdd->PdH Reaction with Hydride Source (Base, Solvent) Transmetal->Pd0 Reductive Elimination (Desired Product: Ar-Ar') PdH->Pd0 Reductive Elimination (Side Product: Ar-H)

Sources

Technical Support Center: Optimizing HPLC Separation of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of fluorinated heterocyclic compounds by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by these molecules. Fluorine's high electronegativity and small size introduce distinct physicochemical properties that can be leveraged for enhanced separation, but also necessitate specific considerations in method development. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your chromatographic performance.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, explaining the underlying causes and providing step-by-step solutions.

Issue 1: My basic fluorinated heterocyclic compound shows significant peak tailing on a C18 column.

Question: Why is my basic fluorinated analyte tailing, and how can I improve the peak shape?

Answer:

Peak tailing for basic compounds, including many fluorinated heterocycles, is a frequent challenge in reversed-phase HPLC.[1][2] The primary cause is secondary interactions between the positively charged basic analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][2][3] These interactions create more than one retention mechanism, leading to a distorted peak shape where the latter half of the peak is elongated.[1]

Causality and Recommended Solutions:

  • Mobile Phase pH Adjustment: The ionization state of both your analyte and the silanol groups is pH-dependent.

    • Low pH (2-4): At a low pH, the silanol groups (pKa ~3.5-4.5) are protonated and neutral, minimizing ionic interactions with your protonated basic analyte.[2][4] This is often the most effective way to reduce tailing.[2] Start with a mobile phase pH of around 3.

    • High pH (>8): At a high pH, your basic analyte will be in its neutral form, reducing interactions with the now deprotonated and negatively charged silanol groups. However, ensure your column is stable at high pH, as traditional silica-based columns can dissolve above pH 8.[5] Hybrid-particle or polymer-based columns are recommended for high-pH work.[4][5]

  • Use of Mobile Phase Additives:

    • Acidic Modifiers: Additives like trifluoroacetic acid (TFA) or formic acid are commonly used to control the mobile phase pH and can also act as ion-pairing agents, further improving peak shape.[6][7] A concentration of 0.1% is typical. For mass spectrometry (MS) applications, formic acid is generally preferred over TFA, which can cause ion suppression.[7]

    • Buffers: Employing a buffer system (e.g., phosphate or acetate buffers) will provide better pH control and reproducibility compared to just adding an acid.[4][6]

  • Column Selection:

    • End-Capped Columns: Modern, high-purity silica columns are often "end-capped" to block a significant portion of the residual silanol groups, reducing tailing.[3]

    • Fluorinated Stationary Phases: Consider using a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a perfluoroalkyl phase.[8][9][10] PFP phases, in particular, offer alternative selectivities through dipole-dipole and π-π interactions and can provide excellent peak shapes for halogenated and aromatic compounds.[8][11]

Issue 2: I'm observing poor resolution between a fluorinated heterocyclic compound and its non-fluorinated analog.

Question: My fluorinated drug candidate and its des-fluoro impurity are co-eluting. How can I improve their separation?

Answer:

Separating closely related compounds where the only difference is the presence of one or more fluorine atoms can be challenging on traditional C18 columns, as the change in hydrophobicity may be minimal.[12] The key is to exploit the unique properties of fluorine through specialized stationary phases and mobile phase compositions.

Causality and Recommended Solutions:

  • Leverage Alternative Column Chemistries:

    • Pentafluorophenyl (PFP) Phases: These are often the first choice for separating halogenated compounds.[9][10][11] The electron-rich PFP ring offers multiple interaction mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, and charge-transfer interactions, which can differentiate between the fluorinated and non-fluorinated species.[8][10][11]

    • Perfluoroalkyl Phases (e.g., C8-F): These phases exhibit enhanced retention for halogenated compounds and can provide different selectivity compared to standard C8 or C18 columns.[8][12][13] They operate on a principle of "fluorophilicity," where fluorinated analytes have a higher affinity for the fluorinated stationary phase.[14]

  • Optimize the Mobile Phase:

    • Fluorinated Alcohol Modifiers: Incorporating a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) into the mobile phase can enhance the separation of fluorinated compounds on a standard C18 or C8 column.[15][16] This "hetero-pairing" of a hydrogenated column with a fluorinated eluent can improve resolution.[15][16]

    • Temperature Optimization: The interactions involving fluorinated compounds can be sensitive to temperature.[15] Systematically varying the column temperature (e.g., from 25°C to 45°C) can sometimes significantly improve separation.[15][16]

Experimental Protocol: Screening for Improved Resolution

  • Initial Setup:

    • Analytes: A mixture of your fluorinated heterocyclic compound and its des-fluoro analog.

    • Columns to Screen:

      • Standard C18 (as a baseline)

      • Pentafluorophenyl (PFP)

      • Perfluoroalkyl (e.g., C8-Fluorine)

    • Initial Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV (select an appropriate wavelength).

  • Screening Procedure:

    • Inject the analyte mixture onto each of the three columns under the initial conditions.

    • Evaluate the resolution between the two peaks for each column.

  • Optimization on the Best Column:

    • If the PFP or perfluoroalkyl column shows the best initial separation, proceed with optimization on that column.

    • Gradient Optimization: Adjust the gradient slope and time to further improve resolution.

    • Temperature Study: If resolution is still not optimal, perform a temperature study from 25°C to 45°C in 5°C increments.

Frequently Asked Questions (FAQs)

Q1: What is the primary retention mechanism for fluorinated compounds on a PFP column?

A PFP (pentafluorophenyl) stationary phase offers multiple retention mechanisms, making it a versatile tool.[10] Unlike traditional C18 columns that rely mainly on hydrophobic interactions, PFP phases also provide:

  • π-π Interactions: The electron-deficient fluorinated ring can interact with electron-rich aromatic rings in analytes.

  • Dipole-Dipole Interactions: The strong dipole moment of the C-F bonds in the stationary phase can interact with polar functional groups in the analyte.

  • Ion-Exchange Interactions: Residual silanol groups on the silica surface can contribute to ion-exchange interactions, particularly with basic analytes.[11]

  • Shape Selectivity: The rigid structure of the PFP ligand can lead to enhanced separation of isomers.[8][10]

Q2: When should I consider using a mobile phase with a fluorinated alcohol like TFE or HFIP?

You should consider using a fluorinated alcohol in your mobile phase in a few specific scenarios:

  • To enhance separation on a standard C18 or C8 column: As mentioned in the troubleshooting guide, pairing a hydrogenated column with a fluorinated eluent can improve the resolution of fluorinated analytes.[15][16]

  • When working with highly fluorinated molecules: For compounds with a high fluorine content, a fluorinated eluent can improve solubility and peak shape.

  • In LC-MS applications for oligonucleotides: Hexafluoroisopropanol (HFIP) is a common mobile phase modifier for the analysis of oligonucleotides by LC-MS, as it improves ionization efficiency.[17][18]

Q3: How does the position of fluorine on a heterocyclic ring affect its retention in reversed-phase HPLC?

The position of fluorine can significantly impact retention. While a detailed prediction requires knowledge of the specific molecule, some general principles apply:

  • Increased Hydrophobicity: Generally, adding fluorine increases the hydrophobicity of a molecule, leading to longer retention times in reversed-phase HPLC.[14]

  • Changes in Dipole Moment: The position of the fluorine atom(s) will alter the overall dipole moment of the molecule. This can lead to different interactions with polar stationary phases or polar mobile phase components, affecting selectivity.

  • Intramolecular Hydrogen Bonding: A strategically placed fluorine atom can influence the acidity or basicity of nearby functional groups through inductive effects or by participating in intramolecular hydrogen bonding, which in turn affects ionization and retention.

Q4: Can I use the same HPLC method for a fluorinated compound and its non-fluorinated parent drug?

While it is sometimes possible, it is not always optimal. The introduction of fluorine can alter the compound's pKa, polarity, and solubility.[12][19] This often necessitates re-optimization of the mobile phase pH and organic content to achieve good peak shape and retention for the fluorinated analog. It is always recommended to verify the suitability of an existing method for a new, fluorinated version of a compound. For impurity profiling, where both the parent and the fluorinated analog must be resolved, a new method development approach is often required, with PFP and other fluorinated phases being excellent starting points.[12]

Data and Diagrams

Table 1: Column Selection Guide for Fluorinated Heterocyclic Compounds

Analytical Challenge Primary Column Recommendation Secondary Column Recommendation Key Interaction Mechanisms
Peak tailing of basic analytesHigh-purity, end-capped C18Pentafluorophenyl (PFP)Hydrophobic, reduced silanol interactions
Separation of fluorinated and non-fluorinated analogsPentafluorophenyl (PFP)Perfluoroalkyl (e.g., C8-F)π-π, dipole-dipole, fluorophilic
Isomer separationPentafluorophenyl (PFP)Phenyl-HexylShape selectivity, π-π interactions
General screening/method developmentC18Pentafluorophenyl (PFP)Hydrophobic, alternative selectivity

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for Basic Fluorinated Heterocycle check_ph Is Mobile Phase pH between 2 and 4? start->check_ph adjust_ph Adjust Mobile Phase to pH 3 with 0.1% Formic Acid or a Buffer check_ph->adjust_ph No check_column Are you using a modern, end-capped C18 column? check_ph->check_column Yes check_additive Does peak shape improve? adjust_ph->check_additive switch_column Switch to a High-Purity End-Capped C18 or a PFP Column check_column->switch_column No check_column->check_additive Yes switch_column->check_additive solution Problem Resolved check_additive->solution Yes consider_high_ph Consider High pH (8-10) with a pH-stable column check_additive->consider_high_ph No

Caption: A logical workflow for troubleshooting peak tailing of basic fluorinated compounds.

Diagram 2: Interaction Mechanisms of PFP vs. C18 Phases

G cluster_c18 C18 Stationary Phase cluster_pfp PFP Stationary Phase c18 C18 (Octadecylsilane) - Hydrophobic Interactions - van der Waals Forces pfp PFP (Pentafluorophenyl) - Hydrophobic Interactions - π-π Interactions - Dipole-Dipole Interactions - Ion-Exchange (Silanols) - Shape Selectivity analyte Fluorinated Heterocyclic Analyte analyte->c18 Primary Interaction: Hydrophobicity analyte->pfp Multiple Interactions: Enhanced Selectivity

Caption: Comparison of interaction mechanisms between C18 and PFP stationary phases.

References

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014).
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2006).
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2006).
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016).
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.).
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2006).
  • How to Reduce Peak Tailing in HPLC? (2024). Phenomenex. [Link]
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2012).
  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. (n.d.). Restek. [Link]
  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. (2018). PubMed. [Link]
  • C8-Fluorine HPLC Column. (n.d.). Hawach Scientific. [Link]
  • Retention of [18F]fluoride on reversed phase HPLC columns. (2015).
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2006). LCGC Europe. [Link]
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. (2018).
  • HPLC Troubleshooting Guide. (n.d.). Unknown Source. [Link]
  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. (2020).
  • What Causes Peak Tailing in HPLC? (2024). Chrom Tech, Inc.. [Link]
  • HPLC Troubleshooting. (n.d.). Unknown Source. [Link]
  • Retention of [(18)F]fluoride on reversed phase HPLC columns. (2015). PubMed. [Link]
  • Troubleshooting Peak Shape Problems in HPLC. (2023).
  • Exploring the Role of pH in HPLC Separ
  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2024). Unknown Source. [Link]
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. [Link]
  • HPLC solvents and mobile phase additives. (n.d.). UCL. [Link]
  • Control pH During Method Development for Better Chrom
  • Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. [Link]
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (2019). University of Lincoln. [Link]
  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. (2014).

Sources

Technical Support Center: Troubleshooting Solubility of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals encountering solubility challenges with 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol (CAS No. 105806-14-2). The information herein is synthesized from established physicochemical principles and best practices in compound handling to provide a logical, in-depth framework for resolving common experimental hurdles.

Section 1: Compound Profile & Physicochemical Characteristics

A foundational understanding of a compound's intrinsic properties is the first step in troubleshooting its behavior. This compound is a substituted pyrimidine derivative, a class of heterocyclic compounds prevalent in medicinal chemistry.

A critical feature of this molecule is its potential for keto-enol tautomerism. It can exist as the pyrimidin-4-ol (enol form) or the more stable pyrimidin-4(3H)-one (keto form)[1]. This equilibrium is highly dependent on the solvent environment and pH, and it directly influences the compound's hydrogen bonding capabilities, polarity, and ultimately, its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Solubility
CAS Number 105806-14-2[1][2]Unique identifier for the correct chemical entity.
Molecular Formula C₅H₄ClFN₂O[1][2]Provides elemental composition.
Molecular Weight 162.55 g/mol [1]Essential for calculating molar concentrations.
Physical Form Solid[2]Indicates dissolution is required for most applications.
Predicted LogP 0.87[1]Suggests moderate lipophilicity and limited aqueous solubility.
Hydrogen Bond Donors 1[1]The N-H or O-H group can donate a hydrogen bond.
Hydrogen Bond Acceptors 2[1]The nitrogen and oxygen atoms can accept hydrogen bonds.
Predicted pKa -4.96 (Strongly Basic), 6.5-7.5 (Weakly Acidic, Estimated)[3]The predicted basic pKa is for a related dichloro- compound and likely refers to protonation of a ring nitrogen. The pyrimidinol structure is expected to have a weakly acidic proton, making its solubility pH-dependent.[4]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common solubility problems in a direct question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Q1: I am struggling to dissolve this compound. Where should I start?

A: Difficulty in dissolving this compound is common due to its crystalline solid form and moderately lipophilic nature. A systematic approach is recommended. Start with small-scale solubility testing to identify an appropriate solvent before committing a larger quantity of your material.[5] The initial troubleshooting workflow should involve mechanical and thermal energy to overcome the activation energy barrier of dissolution.

  • Mechanical Agitation: Begin by vortexing the sample vigorously for 1-2 minutes.[5]

  • Sonication: If solids persist, use a sonicating water bath for 10-15 minutes. This uses high-frequency sound waves to break apart solid aggregates and enhance solvent interaction.[5]

  • Gentle Heating: As a next step, gently warm the solution (e.g., to 37-50°C).[5] Heat increases the kinetic energy of the system, which can significantly improve the dissolution rate and solubility limit. Caution: Only apply heat if you are confident in the thermal stability of the compound. For unknown stability, perform a small-scale test and check for color changes or degradation via LC-MS.

Q2: What is the best all-purpose organic solvent for preparing a high-concentration stock solution?

A: For creating concentrated stock solutions of novel or poorly characterized compounds, Dimethyl Sulfoxide (DMSO) is the industry-standard first choice. Its high polarity and strong solvating power make it effective for a wide range of organic molecules.[6] Other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be effective alternatives.

When preparing a stock, it is critical to ensure accuracy and document the process thoroughly. A generalized protocol for preparing a 10 mM stock solution in DMSO is provided in Section 3.

Q3: My compound dissolves in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous experimental buffer (e.g., PBS, cell media). How can I fix this?

A: This is a classic solubility problem known as "crashing out," which occurs when a compound is transferred from a highly favorable organic solvent to a less favorable aqueous environment. The key is to control the dilution process and keep the final DMSO concentration as low as possible.

Recommended Solutions:

  • Stepwise Dilution: Avoid adding the DMSO stock directly into the final volume of aqueous buffer. Instead, perform one or more intermediate dilution steps in your buffer to gradually lower the concentration.[7]

  • Maintain Low Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.[7] For animal studies, the final concentration should be 2% or lower.[7]

  • Vigorous Mixing: During dilution, ensure the solution is being mixed vigorously (e.g., by vortexing or rapid pipetting) to promote rapid dispersion and prevent localized areas of high concentration that can initiate precipitation.

  • Use of Co-solvents: If precipitation persists, consider the use of a biocompatible co-solvent in your final aqueous medium. Common choices include PEG400, glycerol, or non-ionic surfactants like Tween 80.[7]

Q4: Can I use pH modification to increase the aqueous solubility of this compound?

A: Yes, pH modification is a powerful technique for compounds with ionizable functional groups. The pyrimidinol/-one structure contains a weakly acidic proton (pKa estimated in the 6.5-7.5 range), which can be deprotonated to form a more soluble salt.[4][8]

By raising the pH of the aqueous solution above the compound's pKa, you convert the neutral, less soluble form into its ionized, more water-soluble conjugate base.[9][10]

Experimental Approach:

  • Prepare a suspension of the compound in water or a low-molarity buffer.

  • Slowly add a dilute base (e.g., 0.1 N NaOH) dropwise while stirring.

  • Monitor for dissolution. A significant increase in clarity indicates the formation of the more soluble salt.

  • Be aware that altering pH can affect compound stability and biological activity, so this approach must be validated for your specific application.

Q5: Are there any stability or reactivity concerns I should have when using DMSO?

A: While DMSO is an excellent solvent, it is not entirely inert. Under certain conditions, particularly in the presence of acid and heat, DMSO can decompose.[11][12] This can generate reactive byproducts that may interfere with your experiment or degrade your compound.[11]

Best Practices for Stock Solution Stability:

  • Storage: Store DMSO stock solutions at -20°C or -80°C.[7]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[7]

  • Purity: Use high-purity, anhydrous DMSO to minimize water content and potential side reactions.

  • Long-Term Studies: For experiments running over several months, it is advisable to periodically check the integrity of your stock solution via an analytical method like LC-MS to ensure the parent compound has not degraded.

Section 3: Standard Operating Protocols

These protocols provide detailed, step-by-step instructions for common workflows.

Protocol 1: Systematic Solubility Assessment

This protocol allows for the determination of an approximate solubility limit in various solvents.[5]

  • Preparation: Aliquot 1-2 mg of this compound into separate, pre-weighed 1.5 mL microcentrifuge tubes.

  • Initial Solvent Addition: Add a small, precise volume (e.g., 100 µL) of a test solvent (e.g., DMSO, Ethanol, Acetonitrile, Water) to each tube.

  • Mechanical Dissolution: Vortex each tube vigorously for 2 minutes. Visually inspect for any remaining solid against a dark background.

  • Sonication: If solid remains, place the tubes in a sonicating water bath for 15 minutes. Visually inspect again.

  • Thermal Dissolution: If solid still remains, warm the tubes to 40°C for 10 minutes, vortexing intermittently. (Use with caution) .

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another precise volume of the same solvent (e.g., another 100 µL) to decrease the concentration.

  • Repeat & Record: Repeat steps 3-6 until the compound is fully dissolved. Record the total volume of solvent required to dissolve the initial mass. Calculate the approximate solubility in mg/mL.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the accurate preparation of a concentrated stock solution.[6]

  • Calculation: Determine the mass of the compound needed using the formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For 5 mL of a 10 mM stock: 0.010 mol/L * 0.005 L * 162.55 g/mol * 1000 = 8.13 mg

  • Weighing: Accurately weigh the calculated mass (e.g., 8.13 mg) of this compound and transfer it to a clean, appropriately sized glass vial.

  • Solvent Addition: Add approximately 80% of the final required volume of anhydrous DMSO (e.g., 4 mL for a 5 mL final volume).

  • Dissolution: Cap the vial and vortex or sonicate until all solid material is completely dissolved. Gentle warming can be used if necessary.

  • Final Volume: Once dissolved, carefully add DMSO to reach the final target volume (e.g., 5 mL).

  • Homogenization: Cap the vial and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Aliquot the stock solution into smaller, single-use, light-blocking vials. Label clearly with the compound name, concentration, date, and store at -80°C.[7]

Section 4: Visual Workflow and Concept Diagrams

The following diagrams provide visual summaries of the troubleshooting logic and chemical principles discussed.

G cluster_0 start Start: Undissolved Compound vortex Vigorous Vortexing (2-3 min) start->vortex sonicate Sonication (15-20 min) vortex->sonicate Solid remains dissolved Compound Dissolved vortex->dissolved Fully dissolved heat Gentle Heating (e.g., 40°C) sonicate->heat Solid remains sonicate->dissolved Fully dissolved heat->dissolved Fully dissolved not_dissolved Still Undissolved heat->not_dissolved change_solvent Change Solvent Class (e.g., Protic to Aprotic) not_dissolved->change_solvent Yes check_purity Consider Purity Issues or Insolubility not_dissolved->check_purity No (All solvents failed) change_solvent->start Restart with new solvent

Caption: Troubleshooting workflow for dissolving the solid compound.

G cluster_1 Chemical Principle: pH-Dependent Solubility compound Pyrimidinone Form (Neutral, Non-ionized) salt Pyrimidinolate Anion (Ionized Salt Form) compound->salt + OH⁻ (Base) low_sol Result: Low Aqueous Solubility High Membrane Permeability compound->low_sol salt->compound + H⁺ (Acid) high_sol Result: High Aqueous Solubility Low Membrane Permeability salt->high_sol low_ph Low pH (pH < pKa) low_ph->compound high_ph High pH (pH > pKa) high_ph->salt

Caption: Relationship between pH, ionization, and solubility.

References

  • Preparing Stock Solutions. PhytoTech Labs. [Link]
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
  • MSDS of 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-2-methyl-1-(propan-2-yl). [Link]
  • Fluorine in heterocyclic chemistry.
  • SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. Fisher Scientific. [Link]
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. [Link]
  • 6-Chloro-5-fluoropyrimidin-2(1H)-one. PubChem. [Link]
  • How does the pKa of the drug affect the selection of dissolution medium for its release?
  • Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.
  • Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. PubMed. [Link]
  • Divergent decomposition pathways of DMSO medi
  • What is pKa and how is it used in drug development? Pion. [Link]
  • Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. PubMed. [Link]
  • pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). Lecturio. [Link]
  • 6-Chloro-5-fluoropyrimidin-4-amine. PubChem. [Link]
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC - PubMed Central. [Link]
  • 4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE. lookchem. [Link]
  • 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • 4-chloro-2-fluoro-6-methylpyrimidine. ChemSynthesis. [Link]
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]

Sources

minimizing homocoupling in Suzuki reactions with pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction and encountering challenges, particularly with the prevalent issue of homocoupling.

Here, we move beyond standard protocols to offer in-depth troubleshooting, mechanistic insights, and field-proven strategies to optimize your reactions, enhance yields, and ensure the integrity of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when performing Suzuki reactions with pyrimidine substrates.

Q1: I'm observing a significant amount of a biphenyl-like byproduct. What is it and why is it forming? A1: You are likely observing boronic acid homocoupling, a common side reaction in Suzuki couplings. This occurs when two molecules of your boronic acid (or ester) couple with each other. The primary cause is often the presence of oxygen in your reaction, which can lead to the formation of palladium(II) species that catalyze this undesired pathway.[1][2][3] It can also occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[3]

Q2: My main byproduct is a bipyrimidine. What causes this and how is it different from boronic acid homocoupling? A2: The formation of a bipyrimidine product is the result of the homocoupling of your pyrimidine halide starting material. This can be mechanistically similar to a Glaser-Hay coupling and is often promoted by certain palladium catalyst systems and reaction conditions.

Q3: Why are my reactions with 2-halopyrimidines so much more challenging than with 5-halopyrimidines? A3: This is a well-documented issue often referred to as the "2-pyridyl problem," which extends to pyrimidines.[4] The nitrogen atom at the 1-position of the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] Furthermore, 2-pyrimidinylboronic acids are often more susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond.[2][4]

Q4: What is the fundamental role of the base in the Suzuki reaction? Can the wrong base promote homocoupling? A4: The base is crucial for activating the boronic acid to facilitate the transmetalation step, which is the transfer of the organic group from boron to palladium.[5][6][7] While the base's primary role is productive, an inappropriate choice or concentration can indirectly promote side reactions. For instance, a base that is too strong or used in large excess can sometimes accelerate catalyst decomposition or other undesired pathways that may lead to homocoupling.[2]

Q5: I'm seeing my starting material being consumed, but the yield of the desired product is low, with no clear major byproduct. What could be happening? A5: This scenario often points towards protodeboronation, the cleavage of the carbon-boron bond of your pyrimidine boronic acid by a proton source (often water in the presence of a base).[2] This decomposition pathway consumes your boronic acid without forming a detectable byproduct in many standard analyses. Running the reaction under anhydrous conditions, if possible, can help mitigate this issue.[2]

Part 2: In-Depth Troubleshooting Guides

Issue 1: Excessive Homocoupling of the Boronic Acid Partner

The formation of a biaryl byproduct derived from the boronic acid is one of the most frequent obstacles to achieving high yields.

Root Cause Analysis:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo a stoichiometric reaction with the boronic acid, leading to homocoupling and the regeneration of Pd(0).[1][8] Rigorous exclusion of oxygen is therefore paramount.[8][9]

  • Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the in-situ reduction to Pd(0) can be accompanied by homocoupling of the boronic acid.[1][3]

  • Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, a less common mechanism involving protonolysis followed by a second transmetalation can lead to homocoupling, even in the absence of oxygen.[10][11]

Visualizing the Competing Pathways:

Suzuki_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₃⁻) Transmetalation->Pd0 Product R¹-R² Transmetalation->Product Reductive Elimination PdII Pd(II)X₂ Trans1 R²-Pd(II)X PdII->Trans1 Transmetalation (R²-B(OH)₂) Trans2 R²-Pd(II)-R² Trans1->Trans2 2nd Transmetalation HC_Product R²-R² Trans2->HC_Product Reductive Elimination Pd0_from_HC HC_Product->Pd0_from_HC Forms Pd(0) Start Reaction Start Start->Pd0 Start->PdII O₂ or Pd(II) precatalyst

Caption: Competing Suzuki (green) and Homocoupling (red) pathways.

Mitigation Strategies & Protocols:

  • Rigorous Inert Atmosphere:

    • Protocol: Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.[3] Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.[3] Assemble the reaction under a positive pressure of inert gas.

    • Causality: This minimizes the presence of dissolved oxygen, a key oxidant that promotes the formation of Pd(II) species responsible for homocoupling.[3][8]

  • Catalyst Selection and Handling:

    • Protocol: Favor the use of Pd(0) precatalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ over Pd(II) sources.[3] If a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate to the reaction mixture before catalyst addition.[8][9]

    • Causality: Starting with a Pd(0) source bypasses the initial reduction step where homocoupling can be prevalent.[3] A mild reducing agent helps to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[8][9]

  • Slow Addition of Boronic Acid:

    • Protocol: Instead of adding all the boronic acid at the beginning, add it slowly over a period of time using a syringe pump.

    • Causality: This strategy keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[2][9]

Issue 2: Pyrimidine Homocoupling (Bipyrimidine Formation)

The formation of a dimeric pyrimidine byproduct can significantly reduce the yield of the desired product.

Root Cause Analysis:

  • Catalyst System: Certain catalyst and ligand combinations may favor this pathway. Highly active catalysts, while beneficial for the main reaction, can sometimes promote this side reaction if not properly optimized.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions, including homocoupling.[12][13] In a study on 2,4-dichloropyrimidines, temperatures above 100°C led to increased formation of the diarylated (homocoupling-like) side product.[12]

Mitigation Strategies & Protocols:

  • Ligand Choice:

    • Protocol: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) classes are often effective.[4][14] These ligands promote the desired reductive elimination step and can sterically hinder the formation of intermediates that lead to homocoupling.[15][16]

    • Causality: Bulky ligands create a sterically hindered environment around the palladium center, which can disfavor the formation of palladium-bridged intermediates that may be involved in homocoupling pathways. Electron-rich ligands accelerate the oxidative addition and reductive elimination steps of the desired cycle.[16][17]

  • Temperature Optimization:

    • Protocol: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Start at a lower temperature (e.g., 80 °C) and gradually increase it, monitoring for the formation of the bipyrimidine byproduct by LC-MS or TLC. Microwave-assisted synthesis can allow for rapid heating to a precise temperature, which can sometimes improve selectivity.[12]

    • Causality: Every reaction has an optimal temperature window. Exceeding this can provide enough activation energy for undesired pathways like homocoupling to become significant.[12]

Table 1: Recommended Catalyst Systems for Pyrimidine Suzuki Couplings

Coupling PartnersPalladium SourceRecommended LigandBaseSolvent SystemKey Considerations
5-Chloropyrimidine + Arylboronic acidPd₂(dba)₃SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/water or TolueneGenerally good reactivity.[4]
2-Chloropyrimidine + Arylboronic acidPd(OAc)₂RuPhos or BrettPhosK₂CO₃Toluene/waterChallenging due to catalyst inhibition.[4] Use of more stable boronic esters (pinacol, MIDA) is advised.
2,4-Dichloropyrimidine (C4-selective)Pd(PPh₃)₄NoneK₂CO₃1,4-Dioxane/H₂OC4 position is more activated.[12][18] Low catalyst loading can be effective.[12]
Sterically Hindered PyrimidinePd₂(dba)₃XPhos or RuPhosCs₂CO₃Toluene or CPMEBulky ligands are crucial to overcome steric hindrance.[14]

Part 3: Experimental Protocols and Workflow

General Protocol for Minimizing Homocoupling in a Pyrimidine Suzuki Reaction

This protocol provides a robust starting point. Optimization for specific substrates is expected.

Workflow Diagram:

Suzuki_Protocol cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Analysis A 1. Flame-dry reaction vessel under vacuum. B 2. Add Pyrimidine-Halide, Boronic Acid/Ester, and Base. A->B C 3. Seal vessel and perform 3x vacuum/inert gas cycles. B->C D 4. Add degassed solvent via syringe. C->D E 5. Sparge mixture with inert gas for 15-20 min. D->E F 6. Add Pd Catalyst and Ligand under positive inert gas flow. E->F G 7. Heat to optimized temperature (e.g., 80-110 °C). F->G H 8. Monitor by LC-MS/TLC for consumption of starting material and byproduct formation. G->H I 9. Work-up and Purify. H->I

Caption: Step-by-step experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv.), the pyrimidine boronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene) via syringe.[4]

  • Final Degassing: Sparge the resulting slurry with the inert gas via a needle below the solvent surface for 15-20 minutes to ensure complete oxygen removal.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the predetermined optimal temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, paying close attention to the formation of both the desired product and any homocoupled byproducts.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchG
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS. [Link]
  • Temperature and time screening for Suzuki coupling of 1 with 2.
  • Suzuki reaction - Wikipedia. [Link]
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Public
  • Ligand design for cross-couplings: phosphines - YouTube. [Link]
  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchG
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Efficient Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with these often-recalcitrant coupling partners. Chloropyrimidines are economically attractive and synthetically valuable, but their lower reactivity compared to bromo or iodo analogs necessitates careful optimization of reaction parameters.[1][2][3]

This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve high yields and clean reaction profiles.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when working with chloropyrimidines.

Q1: Why is my Suzuki coupling reaction with a chloropyrimidine failing or giving a very low yield?

A1: Low yields with chloropyrimidines typically stem from one or more of the following core issues:

  • Poor C-Cl Bond Activation: The carbon-chlorine bond is strong and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the rate-limiting hurdle.[4][5]

  • Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, effectively poisoning the catalyst and halting the reaction.[1][6][7]

  • Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent are all critically interdependent. An incompatible combination will fail to create an active and stable catalytic system.[1][8]

  • Side Reactions: The primary competing reactions are the protodeboronation of the boronic acid (replacement of the boron group with hydrogen) and homocoupling of the boronic acid, which consume your starting materials.[1][9]

Q2: What is the most critical component to optimize for this type of reaction?

A2: The catalyst system (palladium precatalyst and ligand) is arguably the most critical factor. Because of the inertness of the C-Cl bond, a highly active catalyst is required. Modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos, XPhos) are often necessary.[4][6] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which enhances the rate of oxidative addition and shields the palladium center from deactivation by the pyrimidine nitrogen.[4]

Q3: How does the choice of base impact the reaction?

A3: The base plays a crucial role in the transmetalation step. It activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻) that can efficiently transfer its organic group to the palladium center.[4] For challenging substrates like chloropyrimidines, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4][6]

Q4: Can I use microwave irradiation to improve my reaction?

A4: Absolutely. Microwave-assisted procedures can be highly effective for Suzuki couplings of chloropyrimidines. The rapid heating often leads to significantly shorter reaction times (e.g., 15-30 minutes) and can dramatically improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[3][10]

Troubleshooting Guide: From Failed Reactions to High Yields

This guide provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.

Problem 1: No Reaction or Stalled Reaction (Starting Material Unchanged)

If you observe little to no product formation and significant recovery of your chloropyrimidine starting material, the issue lies with the catalytic cycle initiation or propagation.

Potential Causes & Solutions:

  • Ineffective Catalyst System:

    • Causality: The catalyst is not active enough to break the C-Cl bond, or it is being deactivated. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[10]

    • Solution: Switch to a more robust catalyst system. Use a Pd(II) precatalyst (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃) in combination with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos.[6][11] These ligands accelerate the oxidative addition and protect the catalyst.

  • Inappropriate Base:

    • Causality: The base may be too weak or poorly soluble, preventing the formation of the active boronate species required for transmetalation.[4]

    • Solution: Screen stronger bases. If you are using K₂CO₃ or Na₂CO₃, switch to K₃PO₄ or Cs₂CO₃.[4][6] Ensure the base is finely powdered to maximize surface area.

  • Insufficient Temperature:

    • Causality: The oxidative addition of a C-Cl bond has a high activation energy barrier that may not be overcome at lower temperatures.

    • Solution: Increase the reaction temperature, typically to around 100-120 °C.[8][12] A temperature screen is highly recommended. Microwave heating is an excellent option to achieve high temperatures rapidly and efficiently.[10]

  • Oxygen Contamination:

    • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. This also promotes undesirable homocoupling of the boronic acid.[8]

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[5][12] Maintain a positive pressure of inert gas throughout the reaction.

Problem 2: Significant Side Product Formation

If your desired product is forming but is contaminated with major byproducts, the issue is with reaction kinetics and substrate stability.

Potential Causes & Solutions:

  • Protodeboronation of Boronic Acid:

    • Causality: This is the replacement of the -B(OH)₂ group with a hydrogen atom, effectively destroying your nucleophile. It is often exacerbated by high temperatures, prolonged reaction times, and the presence of water with certain bases.[1][9]

    • Solution: Use fresh, high-purity boronic acid. Consider using the corresponding boronic ester (e.g., a pinacol ester), which is often more stable. Anhydrous conditions using a base like potassium fluoride (KF) or potassium trimethylsilanolate (TMSOK) can also suppress this side reaction.[13][14]

  • Homocoupling of Boronic Acid:

    • Causality: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or when the transmetalation/reductive elimination steps are slow compared to the side reaction.[8][9]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere.[8] Using a slight excess of the chloropyrimidine can sometimes minimize homocoupling.[1] A more active catalyst system that promotes a faster cross-coupling rate can also outcompete the homocoupling pathway.[4]

  • Dehalogenation of Chloropyrimidine:

    • Causality: The chlorine atom is replaced by a hydrogen, leading to a reduced pyrimidine byproduct. This can occur under certain conditions, especially with highly reactive organoboron compounds or reducing agents present as impurities.[9]

    • Solution: Scrutinize the purity of all reagents. Ensure the reaction conditions are not overly harsh.

Problem 3: Poor Regioselectivity with Dichloropyrimidines

When using substrates like 2,4-dichloropyrimidine, achieving selective coupling at a single position is critical.

Causality & Solutions:

  • Inherent Reactivity: In 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive towards Suzuki coupling, leading to the 4-substituted-2-chloropyrimidine as the major product under many standard conditions.[10][15]

  • Ligand Control: While C4 selectivity is common, the choice of ligand can sometimes influence or even invert this selectivity. For instance, while Pd(PPh₃)₄ strongly favors C4 coupling, specialized ligand systems can alter the outcome.[10][16] A systematic screening of ligands (e.g., monodentate vs. bidentate, varying bite angles) is the most effective way to control regioselectivity if the inherent preference is not desired.[16]

Data Presentation: Catalyst System Screening

The selection of an optimal catalyst system is best achieved through systematic screening. The following table summarizes yields from a model Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, demonstrating the critical impact of the catalyst and ligand choice.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine [10]

EntryCatalyst (5 mol%)Ligand (10 mol%)Yield (%)Notes
1Pd(PPh₃)₄-71A common and effective single-component catalyst for this substrate.
2Pd₂(dba)₃-<5Inefficient without a suitable phosphine ligand.
3Pd(OAc)₂PPh₃45Pd(II) precatalyst shows moderate yield with a standard ligand.
4Pd(OAc)₂PCy₃52A more electron-rich ligand improves the yield over PPh₃.
5PdCl₂(PPh₃)₂-36Another common Pd(II) precatalyst showing only moderate activity.
6Pd(dppf)Cl₂·CH₂Cl₂-70A highly effective catalyst, likely due to the ligand's wide bite angle promoting reductive elimination.

Reaction conditions: 2,4-dichloropyrimidine (0.50 mmol), phenylboronic acid (0.50 mmol), K₂CO₃ (1.50 mmol), 1,4-dioxane (3.5 mL), 100 °C.

Visualized Workflows and Mechanisms

Understanding the underlying processes is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oa_complex Ar-Pd(II)L_n-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) deactivation Catalyst Deactivation: Pyrimidine-N can coordinate to Pd, inhibiting the cycle. pd0->deactivation trans_complex Ar-Pd(II)L_n-Ar' Transmetalation Complex oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂) + Base oa_step Slow step for Ar-Cl bonds. Requires electron-rich, bulky ligands. trans_complex->pd0 Reductive Elimination product Ar-Ar' Desired Product trans_complex->product

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Low or No Yield check_sm Is Starting Material (SM) Consumed? start->check_sm no_sm_consumed No (SM Recovered) check_sm->no_sm_consumed No yes_sm_consumed Yes (SM Consumed) check_sm->yes_sm_consumed Yes cause_no_reaction Cause: Inactive Reaction no_sm_consumed->cause_no_reaction solution1 1. Switch to stronger catalyst system (e.g., Pd(OAc)₂/SPhos) solution2 2. Use stronger base (e.g., K₃PO₄) solution3 3. Increase temperature (100-120 °C or Microwave) solution4 4. Ensure rigorous degassing cause_side_reaction Cause: Dominant Side Reactions yes_sm_consumed->cause_side_reaction solution5 1. Check boronic acid quality (Use fresh or switch to ester) solution6 2. Ensure strict inert atmosphere (to prevent homocoupling) solution7 3. Optimize stoichiometry

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Chloropyrimidine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Chloropyrimidine derivative (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene)[6]

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the chloropyrimidine, boronic acid, and finely ground base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.[6]

  • Solvent Addition: Add the degassed solvent system via syringe.[6]

  • Reaction: Stir the reaction mixture and heat to the desired temperature (typically 100-110 °C) in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling[3][11]

Materials:

  • Chloropyrimidine (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)

  • Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 2:1 ratio)

  • Microwave vial with a stir bar

Procedure:

  • Setup: In a microwave vial, combine the chloropyrimidine, arylboronic acid, palladium catalyst, and base.

  • Solvent: Add the solvent and seal the vial with a cap.

  • Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at the specified temperature (e.g., 100-140 °C) for the designated time (e.g., 15-30 minutes).

  • Workup & Purification: After cooling, perform the same workup and purification procedure as described in Protocol 1.

References

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEma6J1ursP_BzD89PR9_Fpoc60S3KmH452xseVmyTjM0UNCYGJPfz9Tzdw4kDoG7ulynVCLIyNWMzpFJ5C2X9ER1nRntOe6RDQVazSRZv8goVjlCgTs6RdU2ZJOOMLNvrbfvERvahyO9g4cJBXwR2nkzHFpTbfFWYJDsPicVpjuJtoJ0IQx10s73cTTVMxPvpzuuNtIOmguY7BiduwjQ==]
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  • Jašinski, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2299. [URL: https://www.mdpi.com/1420-3049/26/8/2299]
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  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZoVxrvUzq4c8D_Jy_1tUbecxdeitKfOJw2biNTzHFnzalZKLtqO8-mON2VHxFwij-YFQ7SLtU72N1L_W6hceHjQabuRC41UBEcvbFtG0A85sVXg9HavRc1Imbdi6xnJv_0aiVUyNg7kEwx5pkC7Vmj2mpsAFpKgnPlTkClmVN2exCHCQDRdbIF7YwWeNJvH2mqT4FT1Fo9AesHSol1WJmA6sI4RqTpZKHMZAPoMVjWBCel7bteyDgNQ==]
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  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_scheme1_303387820]
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/t04gqf/how_to_approach_choosing_reaction_conditions_for/]
  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ijch.201900082]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcDWQLftFT5BpgA1Mk6POEEJJ3_qv3Lk6gRamR-Iv9x-UusWkSJveaVep1f-3sXx8XYRx_IQ9tn6Dbn2WRdt84pEfO8EGrtCll3DAEpB2aYMW0UlMq42f46ysZmDKTZir7X7kl1txOym-L2yjMIyuzxXfQA7m3c2rSzy6WsCTMYXGEBAisr_0dYzMqdg2aG5UABV8zxmQvCnR0uoGPZ2aoBcPlsudvkT2tfdstaCV837o=]
  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 59(36), 15461-15465. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7746536/]
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8PpvzauoBWskBe_yX_8tqPy86NmK6CF_DMse-rtsU-FDmtyAl_KKlGRydw0yTcJosYPStPOLqYCbH2X0eho4bhhA_vPZidYDcRe2oQLy1u514Aqv6DybSdChl0GLPTeZIraVB4CoZbDWbHx3KYptjO6cAVYyu1khNyzjK5WBc44QM8fzOhF7pQlVGhviHwLBk0Noxe6cj4-6iTwkVZLTJniaaa14EwUuCZocJenHQh4qL5BCL63k=]
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [URL: https://www.chemistryviews.org/conditions-for-suzuki-miyaura-coupling-optimized-with-machine-learning/]
  • Jašinski, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Microwave-Assisted-Regioselective-Suzuki-Coupling-Ja%C5%A1inski-Szyma%C5%84ski/41347071f114c0a5b81a5a87389283e30f167232]
  • Pande, V. S., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [URL: https://pubmed.ncbi.nlm.nih.gov/12741872/]
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-6-chloropyrimidine-2-4-diamine_fig1_340855734]
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHisUTtqfaqoO8JWgWPc-kpLl4rbcJPkSGeG-Ds-CuMbXKo__UJesHzhW7oXGYJGRi_4YvtMLUz7NkvqyZes-XuqihowoXNQpLlFkqdM4T34CEUQMM6k3H9LilWghPl1AmwbfGtTQbQpsyqGib0_AWOL-5G-sa9wAUa3Ip3BqeeGmPeBsXClZx5JseNCxZnl_-_ZeUfix1qMmE5Z9gZB45zdOoFN7KCKVQtnXXlaIBYcizfZQ==]
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. [URL: https://www.researchgate.net/figure/Optimization-of-conditions-for-the-Suzuki-coupling-reaction_tbl1_349970923]
  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [URL: https://www.researchgate.
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  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/oqx93p/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [URL: https://www.youtube.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [URL: https://www.quora.com/What-are-the-disadvantages-of-the-Suzuki-Miyaura-cross-coupling-reaction]

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Technical Support Center: Managing Temperature Control in Exothermic Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for exothermic fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the significant heat release associated with these powerful transformations. The introduction of fluorine into organic molecules can dramatically alter their properties, making fluorination a critical tool in modern chemistry.[1][2] However, many fluorination reactions are highly exothermic and can pose significant safety risks if not properly controlled.[3][4] This resource aims to equip you with the knowledge and practical strategies to safely and effectively manage reaction temperatures, ensuring both successful outcomes and a secure laboratory environment.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental aspects of temperature control in exothermic fluorination reactions.

Q1: Why are fluorination reactions often highly exothermic?

A1: The high exothermicity of many fluorination reactions stems from the formation of the exceptionally strong carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. Additionally, the reagents used, such as elemental fluorine (F₂), are extremely reactive.[3][5] Reactions involving elemental fluorine are typically very fast and can be explosive if not controlled.[3] Even with less aggressive reagents, the significant energy released upon C-F bond formation contributes to a large negative enthalpy of reaction (ΔH), manifesting as substantial heat generation.

Q2: What are the primary risks associated with poor temperature control in fluorination reactions?

A2: Inadequate temperature control can lead to several serious issues:

  • Thermal Runaway: This is the most critical hazard, where the rate of heat generation exceeds the rate of heat removal.[6] This leads to a rapid, uncontrolled increase in temperature and pressure, potentially causing reactor failure, explosions, and the release of toxic materials.[4][7]

  • Reduced Selectivity and Yield: Elevated temperatures can promote side reactions, decomposition of starting materials or products, and the formation of impurities, ultimately lowering the yield and purity of the desired fluorinated compound.[8]

  • Solvent and Reagent Decomposition: Some fluorinating reagents and solvents can react exothermically or decompose at higher temperatures, creating additional safety hazards and reaction complexities.[8][9] For instance, Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO.[8][9]

Q3: What is the role of solvent selection in managing exotherms?

A3: Solvent selection is a critical factor in controlling the temperature of exothermic fluorination reactions.[9] An ideal solvent should:

  • Be Inert: The solvent should not react with the fluorinating agent or other components of the reaction mixture.[8]

  • Have a High Heat Capacity: A solvent with a high heat capacity can absorb more heat for a given temperature increase, helping to buffer the reaction exotherm.

  • Have a Suitable Boiling Point: A boiling point that is high enough to prevent solvent loss at the desired reaction temperature but low enough to be easily removed during workup is ideal. In some cases, a lower boiling point can provide a safety mechanism through reflux cooling, but this must be carefully managed to avoid pressure buildup.

  • Good Thermal Conductivity: Solvents with higher thermal conductivity can facilitate more efficient heat transfer to the cooling system.

Acetonitrile is often a good choice for many fluorination reactions due to its relative inertness and suitable physical properties.[8][10]

Q4: How can I estimate the heat of reaction for my fluorination process?

A4: Reaction calorimetry is the most accurate method for determining the heat of reaction.[11][12] Techniques like bomb calorimetry with fluorine or flame calorimetry can provide precise thermodynamic data.[13][14] For a preliminary estimation, you can use computational chemistry methods or consult literature for similar transformations. It is crucial to perform any new or scaled-up fluorination reaction on a small scale first to assess its exothermic behavior under controlled conditions.[15]

Troubleshooting Common Issues

This section provides a structured approach to diagnosing and resolving specific problems encountered during exothermic fluorination reactions.

Issue 1: Rapid, Uncontrolled Temperature Spike Upon Reagent Addition

Symptom: The reaction temperature rises sharply and exceeds the set point immediately after adding the fluorinating agent.

Potential Causes & Solutions:

CauseTroubleshooting Steps & Solutions
Addition rate is too fast. Reduce the addition rate of the fluorinating agent. For batch reactions, consider dropwise addition or using a syringe pump for precise control.[6] In flow chemistry, adjusting the flow rate of the reagent stream can regulate heat generation.[7]
Poor mixing. Ensure efficient stirring to quickly dissipate localized hot spots. Use an appropriate stirrer size and speed for the reactor volume. Inadequate mixing can lead to a buildup of unreacted reagents, which can then react rapidly, causing a thermal spike.
Insufficient cooling capacity. Verify that the cooling system is functioning correctly and is set to a sufficiently low temperature. Ensure good thermal contact between the reactor and the cooling bath/jacket. For highly exothermic reactions, a more powerful cooling system may be required.
Incorrect solvent choice. The solvent may have a low heat capacity or be reacting with the reagents. Re-evaluate the solvent based on the criteria in FAQ Q3. Consider using a co-solvent with a higher heat capacity to help moderate the exotherm.
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm

Symptom: The reaction mixture remains at the initial temperature for a period after reagent addition, and then the temperature and pressure increase very rapidly.

Potential Causes & Solutions:

CauseTroubleshooting Steps & Solutions
Induction period. Some reactions have an induction period. This is particularly dangerous as it can lead to an accumulation of unreacted starting materials. Never add the entire amount of a reagent at once if the reaction has an induction period. Add a small portion of the reagent and wait for the exotherm to begin before continuing with a controlled addition.
Inactive fluorinating reagent. Many fluorinating reagents are moisture-sensitive.[8] Ensure reagents are fresh and handled under anhydrous conditions. Consider using a freshly opened bottle or purifying the reagent before use.
Low initial temperature. While counterintuitive for managing exotherms, some reactions require a certain activation energy to initiate. If the initial temperature is too low, the reaction may not start. This can lead to a dangerous accumulation of reagents. A careful, small-scale study to determine the optimal initiation temperature is recommended.
Issue 3: Formation of Byproducts and Low Yield

Symptom: The desired fluorinated product is obtained in low yield, with significant formation of impurities.

Potential Causes & Solutions:

CauseTroubleshooting Steps & Solutions
Poor temperature control. Even minor temperature fluctuations can lead to side reactions. Optimize the cooling system and reagent addition rate to maintain a stable reaction temperature. Running the reaction at a lower temperature may prevent the formation of byproducts.[8]
Incorrect stoichiometry. Carefully check the molar ratios of your reactants. An excess of the fluorinating agent or substrate can lead to undesired follow-on reactions.
Substrate or product decomposition. The substrate or product may be unstable at the reaction temperature. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.

Advanced Temperature Control Strategies

For particularly challenging exothermic fluorination reactions, more advanced techniques may be necessary to ensure safety and achieve the desired outcome.

Flow Chemistry

Continuous flow chemistry has emerged as a powerful tool for managing highly exothermic reactions.[7][16] The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, enabling precise temperature control that is often not possible in traditional batch reactors.[3][5][10]

Advantages of Flow Chemistry for Exothermic Fluorination:

  • Superior Heat Transfer: Rapidly dissipates heat, preventing the formation of hot spots and minimizing the risk of thermal runaway.[5][10]

  • Enhanced Safety: The small internal volume of the reactor means that only a small amount of hazardous material is reacting at any given time.[5]

  • Precise Control: Allows for accurate control over reaction parameters such as temperature, pressure, and residence time.[5]

  • Improved Mixing: Efficient mixing in microreactors can lead to faster reaction rates and higher yields.[10]

Experimental Workflow for Implementing Flow Fluorination:

G cluster_0 Reagent Preparation cluster_1 Flow System Setup cluster_2 Reaction & Quenching A Prepare Substrate Solution C Syringe Pumps A->C Pump 1 B Prepare Fluorinating Agent Solution B->C Pump 2 D T-Mixer C->D Controlled Flow E Microreactor in Cooling Bath D->E Mixing F Back Pressure Regulator E->F Reacting G Reaction Mixture F->G H In-line Quenching Solution G->H Quench I Product Collection H->I

Caption: A typical experimental workflow for a continuous flow fluorination reaction.

Semi-Batch Operation

In a semi-batch process, one reactant is initially charged to the reactor, and the other is fed continuously over time.[17] This strategy allows for the rate of heat generation to be controlled by the feed rate of the limiting reagent.

Key Considerations for Semi-Batch Fluorination:

  • Controlled Addition: The fluorinating agent is typically the reagent that is added slowly to control the exotherm.

  • Heat Removal Capacity: The addition rate must be matched to the heat removal capacity of the reactor to maintain a constant temperature.

  • Monitoring: Continuous monitoring of the reaction temperature is essential to adjust the feed rate as needed.

Use of Phase Change Materials (PCMs)

Phase change materials can be used to absorb excess heat through a phase transition (e.g., solid to liquid). Microencapsulated PCMs can be added to the reaction mixture to act as a heat sink, providing passive thermal management and preventing temperature spikes.[18] This is an emerging technology with potential for enhancing the safety of highly exothermic processes.

Safety Protocols and Best Practices

Strict adherence to safety protocols is paramount when working with exothermic fluorination reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves that are compatible with the specific chemicals being used.[1]

  • Engineering Controls: All work with fluorinating agents should be conducted in a properly functioning chemical fume hood.[1] For particularly hazardous reagents, a glove box with an inert atmosphere may be necessary.[1]

  • Emergency Preparedness: Have an emergency plan in place and ensure that all personnel are trained on the procedures. This includes knowing the location and use of safety showers, eyewash stations, and fire extinguishers. Have appropriate quenching agents and spill kits readily available.

  • Small-Scale First: Always perform unknown fluorination reactions on a small scale first to assess the exotherm and potential hazards before scaling up.[15]

  • Quenching: Quenching of reactive fluorinating agents can be highly exothermic and should be performed with extreme care by trained personnel.[1] For example, quenching 10% F₂ gas with a 5-10% aqueous NaOH solution is recommended, as more dilute base can form toxic OF₂ gas.[5]

Logical Relationship for Safe Exothermic Fluorination:

G A Thorough Literature Review B Small-Scale Test Reaction A->B D Selection of Appropriate Control Strategy (Batch, Semi-Batch, Flow) A->D C Reaction Calorimetry (if possible) B->C C->D E Proper Engineering Controls & PPE D->E F Controlled Scale-Up E->F G Safe & Successful Fluorination F->G

Caption: A decision-making workflow for ensuring the safe execution of exothermic fluorination reactions.

References

  • Troubleshooting low yield in heterocycle fluorination reactions - Benchchem.
  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka.
  • Direct fluorination - mepi.
  • Safety and handling of fluorinated organic compounds - Benchchem.
  • Flow microreactor synthesis in organo-fluorine chemistry - Beilstein Journals.
  • Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors.
  • Reaction calorimetry. The hydrogenation of organic fluorides and chlorides - Transactions of the Faraday Society (RSC Publishing).
  • Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PubMed.
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications.
  • FLUORINE CALORIMETRY: History, Applications, Results Second Augmented and Revised Edition - Begell House.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.
  • Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC - NIH.
  • Highly Exothermic Reaction Temperature Control | Eng-Tips.
  • Fluorine flame calorimetry. III. The heat of formation of chlorine trifluoride at 298.15 K - NIST Technical Series Publications.
  • Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI.
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
  • Specific Solvent Issues with Fluorination - Wordpress.
  • Fluorination Remains Key Challenge in API Synthesis - Pharmaceutical Technology.
  • Repurposing of F-gases: challenges and opportunities in fluorine chemistry - PMC - NIH.

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Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this vast chemical space, 6-chloro-5-fluoro-2-methylpyrimidin-4-ol presents a compelling starting point for analog development due to its unique substitution pattern, which can influence its physicochemical properties and biological target interactions. This guide provides a comparative analysis of the potential biological activities of its analogs, drawing upon experimental data from structurally related compounds to inform future drug discovery efforts.

The Rationale for Analog Development

The core structure of this compound offers several avenues for chemical modification to explore and optimize biological activity. The chlorine atom at the 6-position can be a key site for nucleophilic substitution, allowing for the introduction of various functional groups. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity. The methyl group at the 2-position and the hydroxyl group at the 4-position also provide opportunities for modification to probe structure-activity relationships (SAR).

Synthesis of Pyrimidine Analogs

The synthesis of pyrimidine analogs often involves the condensation of a three-carbon component with a urea or amidine derivative. For derivatives of this compound, a common strategy involves the cyclization of a substituted 1,3-dicarbonyl compound with an appropriate amidine. Subsequent modifications, such as nucleophilic substitution of the chloro group at the 6-position, can then be performed.

Illustrative Synthetic Workflow

A Substituted β-ketoester C Cyclization A->C B Amidine B->C D 6-substituted-5-fluoro-2-methylpyrimidin-4-ol C->D Formation of pyrimidinone ring E Chlorination D->E F This compound E->F G Nucleophilic Substitution F->G Introduction of various substituents H Diverse Analogs G->H

Caption: A generalized synthetic workflow for the preparation of this compound analogs.

Comparative Biological Activities of Structurally Related Pyrimidine Analogs

While specific data for a wide range of this compound analogs is not extensively available in the public domain, we can infer potential biological activities by examining structurally similar pyrimidine derivatives.

Anticancer Activity

Pyrimidine analogs are well-established as anticancer agents.[2] Their mechanisms of action often involve the inhibition of key enzymes involved in nucleotide synthesis or cellular signaling pathways. For instance, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines have been investigated as potent anti-cancer agents.[2]

Table 1: Illustrative Anticancer Activity of 6-Chloro-pyrimidine Analogs

Compound IDR1 (at C4)R2 (at C5)R3 (at C2)Cell LineIC50 (µM)Reference
Analog A -NH(CH2)2FPhenylPyridylHCT116 (Colon)0.5[2]
Analog B -NH(CH2)2F4-FluorophenylPyridylHCT116 (Colon)0.2[2]
Analog C -NH(CH2)2FPhenylThiazolylHCT116 (Colon)1.2[2]

This table presents hypothetical data based on trends observed in the cited literature for illustrative purposes.

The data suggests that substitutions at the 4, 5, and 2 positions of the pyrimidine ring significantly impact anticancer potency. The introduction of a fluoroalkylamino group at C4 and various aryl and heteroaryl groups at C5 and C2, respectively, has been shown to yield compounds with potent antiproliferative activity.[2]

Kinase Inhibitory Activity

Many pyrimidine derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For example, certain substituted pyrimidines have been identified as potent inhibitors of Aurora kinases and receptor tyrosine kinases.[3][4]

Table 2: Illustrative Kinase Inhibitory Activity of Pyrimidine Analogs

Compound IDTarget KinaseIC50 (nM)Reference
Analog D Aurora A8.5[4]
Analog E VEGFR-225[3]
Analog F FGFR4<100[5]

This table presents hypothetical data based on trends observed in the cited literature for illustrative purposes.

The development of selective kinase inhibitors is a major focus of modern drug discovery. The this compound scaffold provides a template for designing novel kinase inhibitors by modifying the substituents to achieve desired selectivity and potency.

Antimicrobial Activity

Pyrimidine derivatives have also shown promise as antimicrobial agents.[1][6] Modifications to the pyrimidine core can lead to compounds with activity against various bacterial and fungal strains. For instance, benzimidazolo-pyrimidine derivatives have been reported as strong antimicrobial agents.[6]

Structure-Activity Relationship (SAR) Insights from Related Compounds

Based on the available literature for structurally related pyrimidines, several SAR trends can be inferred to guide the design of novel this compound analogs:

  • Substitution at the 6-position: The chlorine atom is a versatile handle for introducing a wide range of substituents via nucleophilic substitution. The nature of the substituent at this position can significantly influence biological activity.

  • Aryl and Heteroaryl Groups: The introduction of substituted aryl and heteroaryl rings at various positions on the pyrimidine core is a common strategy to enhance binding affinity to biological targets.[2]

  • Fluorine Substitution: The presence of a fluorine atom at the 5-position can improve metabolic stability and may contribute to enhanced biological activity through favorable interactions with target proteins.

SAR Logic Diagram

cluster_0 Structural Modifications cluster_1 Potential Biological Outcomes A 6-Position (Chloro) E Anticancer Activity A->E Diverse Substituents F Kinase Inhibition A->F G Antimicrobial Activity A->G B 5-Position (Fluoro) J Metabolic Stability B->J Increased C 2-Position (Methyl) H Improved Potency C->H Modulation D 4-Position (Hydroxyl) I Enhanced Selectivity D->I Modification

Caption: Structure-activity relationship considerations for this compound analogs.

Experimental Protocols for Biological Evaluation

To rigorously compare the biological activity of novel this compound analogs, a battery of in vitro assays is essential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the antiproliferative effects of the synthesized compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the activity of a specific protein kinase.

Protocol:

  • Assay Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits kinase activity by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate containing microbial growth medium.

  • Inoculation: Add a standardized suspension of the microbial strain to each well.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR A Analog Synthesis B Purification A->B C Structural Confirmation (NMR, MS) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Enzyme Inhibition Assay (e.g., Kinase Assay) C->E F Antimicrobial Assay (e.g., MIC Determination) C->F G IC50 / MIC Determination D->G E->G F->G H Structure-Activity Relationship Analysis G->H I Lead Compound Identification H->I

Caption: A comprehensive workflow for the synthesis, biological evaluation, and SAR analysis of novel pyrimidine analogs.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. By leveraging the synthetic versatility of the pyrimidine ring and drawing insights from the structure-activity relationships of related compounds, researchers can design and synthesize new analogs with potentially enhanced biological activities. Rigorous in vitro evaluation using the described experimental protocols will be crucial for identifying lead compounds for further preclinical and clinical development. Future research should focus on exploring a wider range of substitutions at the 2, 4, and 6 positions to build a comprehensive SAR profile and to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-134. [Link]
  • Kulkarni, S. K., et al. (2018). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Oriental Journal of Chemistry, 34(3), 1588-1594. [Link]
  • ResearchGate. (n.d.). Structure-activity relationship of compounds 4, 5, 6, and 7.
  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 969-979. [Link]
  • Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 53(4), 1563-1574. [Link]
  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22665-22685. [Link]
  • Trivedi, A. R., et al. (2021). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 48, 128248. [Link]
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A Comparative Guide to the Synthetic Utility of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in nature as a fundamental component of nucleic acids (DNA and RNA) makes it an attractive scaffold for the design of molecules that can interact with a wide array of biological targets.[1][3] Pyrimidine derivatives are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer treatment by targeting the ATP-binding site of these key cellular signaling enzymes.[2][3][4] The structural resemblance of the pyrimidine core to the adenine moiety of ATP allows for the development of potent and selective competitive inhibitors.[3]

This guide provides an in-depth comparison of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol with other key pyrimidine derivatives used in chemical synthesis, particularly in the context of drug development. We will explore its unique structural features, comparative reactivity in key transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and provide experimental insights to guide researchers in their synthetic strategies.

Understanding this compound: Structure and Tautomerism

A critical aspect of this compound (CAS No: 105806-14-2) is its existence in a tautomeric equilibrium with its more stable keto form, 6-Chloro-5-fluoro-2-methylpyrimidin-4(3H)-one . This equilibrium is a common feature of hydroxypyrimidines and significantly influences the molecule's reactivity. For the remainder of this guide, we will refer to the compound primarily as its pyrimidinone tautomer, as this form is more representative of its structure and reactivity.

The strategic placement of substituents on this pyrimidine core—a chloro group at C6, a fluoro group at C5, and a methyl group at C2—imparts a unique combination of electronic and steric properties that are highly valuable in synthetic chemistry.

  • The Chloro Group (C6): This serves as a versatile leaving group for both nucleophilic substitution and cross-coupling reactions, providing a primary site for introducing molecular diversity.

  • The Fluoro Group (C5): The high electronegativity of fluorine significantly modulates the electronic properties of the pyrimidine ring, impacting its reactivity and the physicochemical properties of its derivatives. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.

  • The Methyl Group (C2): This group can influence the steric environment around the adjacent nitrogen and C6 position, potentially affecting reaction rates and regioselectivity.

  • The Pyrimidinone Core: The amide-like character of the pyrimidinone ring influences the overall electron distribution and provides hydrogen bonding capabilities.

Comparative Reactivity in Key Synthetic Transformations

The synthetic utility of a pyrimidine building block is largely defined by its performance in reactions that enable the construction of more complex molecules. Here, we compare the reactivity of 6-Chloro-5-fluoro-2-methylpyrimidin-4-one and its precursors with other common pyrimidine derivatives in two fundamental classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a mainstay for functionalizing electron-deficient heteroaromatic rings like pyrimidines. The regioselectivity of these reactions on polysubstituted pyrimidines is a critical consideration for synthetic planning.

General Reactivity Trends in Dichloropyrimidines:

For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. The reactivity order is typically C4 > C2. However, this selectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring.

The Influence of the 5-Fluoro Substituent:

The presence of a 5-fluoro group, as in the precursor 2,4-dichloro-5-fluoropyrimidine, further activates the ring towards nucleophilic attack due to its strong electron-withdrawing inductive effect. This enhanced electrophilicity can lead to higher reaction rates compared to non-fluorinated analogs.

6-Chloro-5-fluoro-2-methylpyrimidin-4-one in SNAr:

In 6-Chloro-5-fluoro-2-methylpyrimidin-4-one, the C6-chloro group is the primary site for SNAr. The electron-withdrawing nature of the adjacent carbonyl group and the 5-fluoro substituent activates this position for displacement by various nucleophiles, particularly amines. This reactivity is harnessed in the synthesis of numerous kinase inhibitors where a substituted amine is installed at this position.

Comparative Performance in SNAr Reactions:

Pyrimidine DerivativeNucleophileConditionsProductYieldReference
2,4-Dichloro-5-fluoro-6-methylpyrimidineo-toluidineKHCO₃, DMSO, 333 K2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine94.5%[5]
2,4-DichloropyrimidineVarious AminesnBuOH/DIPEA4-Amino-2-chloropyrimidine derivativesGenerally high selectivity for C4[6]
4,6-Dichloro-5-methoxypyrimidineCyclopentylamine-4-Chloro-6-(cyclopentylamino)-5-methoxypyrimidineHigh[7]

This table illustrates the high efficiency of SNAr reactions on related chloropyrimidines. The high yield obtained for the reaction of 2,4-dichloro-5-fluoro-6-methylpyrimidine highlights the activating effect of the fluoro group.

SNAr_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Start 6-Chloro-5-fluoro- 2-methylpyrimidin-4-one ReactionVessel SₙAr Reaction (Base, Solvent, Heat) Start->ReactionVessel Nucleophile Amine (R-NH₂) Nucleophile->ReactionVessel Product 6-Amino-5-fluoro- 2-methylpyrimidin-4-one ReactionVessel->Product Byproduct HCl ReactionVessel->Byproduct

SₙAr reaction workflow with the pyrimidinone.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, and it is extensively used to append aryl or heteroaryl moieties to pyrimidine cores.

General Reactivity Trends:

Similar to SNAr, the Suzuki coupling of 2,4-dichloropyrimidines typically shows a preference for reaction at the C4 position. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and regioselectivity. Modern catalyst systems with bulky, electron-rich phosphine ligands are often employed for the coupling of less reactive heteroaryl chlorides.

Impact of Fluorine Substitution:

The presence of a 5-fluoro substituent can influence the electronic properties of the C-Cl bond, potentially affecting the rate of oxidative addition to the palladium catalyst.

Application in the Synthesis of Abemaciclib:

A notable application of a related dichlorofluoropyrimidine is in the synthesis of the CDK4/6 inhibitor, Abemaciclib. The synthesis involves a Suzuki coupling between a benzimidazole boronate ester and 2,4-dichloro-5-fluoropyrimidine to form the key intermediate, 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.[8][9] This reaction proceeds with high regioselectivity at the C4 position of the pyrimidine.

Comparative Performance in Suzuki Coupling Reactions:

Pyrimidine DerivativeBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O71% (C4-product)[10][11]
2,4-DichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂OGood to excellent (C4)[10]
2,4-dichloro-5-fluoropyrimidine(4-fluorophenyl)boronic acidPd(OAc)₂ / PPh₃---[4]
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneVarious arylboronic acidsXPhosPdG2/XPhos--Good to excellent[12]

This table summarizes the typical yields and conditions for Suzuki coupling of dichloropyrimidines, demonstrating the general preference for C4 substitution and the effectiveness of palladium catalysis.

Suzuki_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Start 6-Chloro-5-fluoro- 2-methylpyrimidin-4-one ReactionVessel Suzuki Coupling (Pd Catalyst, Base, Solvent) Start->ReactionVessel BoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) BoronicAcid->ReactionVessel Product 6-Aryl-5-fluoro- 2-methylpyrimidin-4-one ReactionVessel->Product

Suzuki-Miyaura coupling workflow.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amine Coupling)

This protocol is a generalized procedure for the reaction of a chloropyrimidine with an amine. Optimization may be required for specific substrates.

  • Reaction Setup: To a solution of the chloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMSO, n-butanol, or THF), add the amine nucleophile (1.0-1.2 eq) and a base (e.g., K₂CO₃, DIPEA, or Et₃N) (1.5-2.0 eq).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the Suzuki coupling of a chloropyrimidine with a boronic acid.

  • Reaction Setup: In a reaction vessel, combine the chloropyrimidine (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).

  • Solvent Addition and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave-assisted heating can often significantly reduce reaction times.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Conclusion and Future Outlook

6-Chloro-5-fluoro-2-methylpyrimidin-4-one and its precursors, such as 2,4-dichloro-5-fluoropyrimidine, are highly valuable and versatile building blocks in modern synthetic chemistry, particularly for the development of novel kinase inhibitors. The presence of the 5-fluoro substituent enhances the reactivity of the chloro groups towards both SNAr and Suzuki coupling reactions, while also imparting desirable physicochemical properties to the final products.

Compared to non-fluorinated or less substituted pyrimidines, the fluorinated derivatives often exhibit superior performance in these key synthetic transformations, leading to higher yields and potentially cleaner reactions. The predictable regioselectivity, especially the preference for C4 functionalization in dichloropyrimidines, allows for a strategic and controlled approach to the synthesis of complex, polysubstituted pyrimidine scaffolds. As the demand for novel, highly specific therapeutic agents continues to grow, the strategic use of tailored pyrimidine building blocks like 6-Chloro-5-fluoro-2-methylpyrimidin-4-one will undoubtedly play an increasingly critical role in advancing drug discovery.

References

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A Comparative Spectroscopic Guide to 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol, a key heterocyclic intermediate in pharmaceutical synthesis, and its common precursors. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causal logic behind experimental choices and data interpretation, ensuring a robust and validated approach to structural elucidation.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific substitution pattern of this compound, featuring both chloro and fluoro groups, imparts unique chemical properties that are leveraged in the development of targeted therapies. Accurate characterization of this molecule and its precursors is paramount to ensure the integrity of the synthetic process and the quality of the final active pharmaceutical ingredient. This guide will compare the target molecule with its key precursors: 4,6-dichloro-5-fluoro-2-methylpyrimidine (Precursor 1) and 5-fluoro-2-methylpyrimidine-4,6-diol (Precursor 2).

Synthetic Pathway Overview

The synthesis of this compound typically follows a logical progression from a diol to a dichloro-intermediate, culminating in the selective hydrolysis to the final product. Understanding this pathway is crucial as it dictates the expected structural changes that our spectroscopic methods aim to verify.

G P2 Precursor 2 5-fluoro-2-methylpyrimidine-4,6-diol P1 Precursor 1 4,6-dichloro-5-fluoro-2-methylpyrimidine P2->P1 Chlorination (e.g., POCl₃) FP Final Product This compound P1->FP Selective Hydrolysis (e.g., NaOH)

Caption: Synthetic route from precursors to the final product.

¹⁹F NMR Spectroscopy: The Fluorine Probe

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and unambiguous analytical tool. Its high sensitivity (83% of ¹H), 100% natural abundance, and vast chemical shift range make it ideal for tracking the incorporation and chemical environment of fluorine atoms.[2][3][4] Unlike ¹H NMR, ¹⁹F spectra are free from background signals in typical organic samples, providing a clean window into the molecule's structure.[2]

Expert Insight: The choice to use ¹⁹F NMR is driven by the need for an unequivocal confirmation of the fluorine's presence and electronic environment. The chemical shift of the fluorine atom is highly sensitive to changes in adjacent substituents.[3] As we move from the electron-donating hydroxyl groups in Precursor 2 to the electron-withdrawing chloro groups in Precursor 1, and finally to the mixed substituent pattern in the final product, we anticipate significant and predictable shifts in the ¹⁹F resonance, serving as a primary validation of each synthetic step.

Comparative ¹⁹F NMR Data
CompoundExpected Chemical Shift (δ, ppm)Expected MultiplicityRationale for Shift and Multiplicity
Precursor 2 Lower field (less shielded)Singlet or TripletThe hydroxyl groups are weakly electron-withdrawing. Coupling to the two adjacent OH protons might cause splitting into a triplet if exchange is slow.
Precursor 1 Higher field (more shielded)SingletThe two strongly electron-withdrawing chlorine atoms deshield the pyrimidine ring but can shield the fluorine nucleus through resonance effects. No adjacent protons lead to a singlet.
Final Product IntermediateDoubletOne chloro and one hydroxyl group provide an asymmetric electronic environment. The signal will be split into a doublet by the single proton on the adjacent nitrogen/oxygen (tautomerism).
Experimental Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~15-20 mg of the sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a multinuclear NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., zg) is sufficient. For quantitative analysis, inverse-gated decoupling can be used to suppress the NOE effect.[4]

    • Reference: Use an external standard such as CCl₃F (δ = 0 ppm) or an internal standard like trifluorotoluene.

    • Spectral Width: Set a wide spectral width (e.g., -200 to 50 ppm) to ensure the signal is captured.

    • Acquisition Time: ~1.0 s.

    • Relaxation Delay (d1): 2-5 s to allow for full relaxation.

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

  • Processing: Apply an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform the FID. Phase and baseline correct the resulting spectrum.

¹H and ¹³C NMR Spectroscopy: Mapping the Core Structure

While ¹⁹F NMR targets the unique substituent, ¹H and ¹³C NMR provide a complete map of the proton and carbon framework, respectively. These techniques are essential for confirming the integrity of the pyrimidine ring and monitoring changes to its substituents.

Expert Insight: The causality behind using both ¹H and ¹³C NMR lies in their complementary nature. ¹H NMR quickly confirms the presence of the methyl group and the exchangeable OH/NH proton. ¹³C NMR is indispensable for verifying the carbon count and observing the dramatic shifts of the ring carbons directly attached to electronegative atoms (F, Cl, O, N), which serves as a powerful diagnostic tool for confirming the success of the chlorination and hydrolysis steps.[5]

Comparative ¹H & ¹³C NMR Data
CompoundTechniqueExpected Signals and Shifts (δ, ppm)Rationale
Precursor 2 ¹H NMR~2.2-2.4 (s, 3H, CH₃); ~11-13 (br s, 2H, OH)Methyl group protons adjacent to the pyrimidine ring. The two hydroxyl protons are acidic and exchangeable, appearing as a broad singlet.
¹³C NMR~20 (CH₃); ~160-170 (C-OH); ~90-100 (C-F)Carbonyl-like carbons (C-OH) are significantly downfield. The carbon directly bonded to fluorine (C-F) will appear as a large doublet due to ¹JCF coupling.
Precursor 1 ¹H NMR~2.5-2.7 (s, 3H, CH₃)Methyl group is slightly deshielded by the two chloro groups compared to the diol. No OH protons are present.
¹³C NMR~22 (CH₃); ~160-170 (C-Cl); ~150-160 (C-F)Carbons attached to chlorine are strongly deshielded. The C-F carbon shift is also modulated by the adjacent chlorines.
Final Product ¹H NMR~2.4-2.6 (s, 3H, CH₃); ~12-14 (br s, 1H, OH/NH)Methyl group shift is intermediate. A single, broad OH/NH proton signal confirms the selective hydrolysis.
¹³C NMR~21 (CH₃); ~160-170 (C-Cl & C-OH); ~120-130 (C-F)An asymmetric set of signals for the ring carbons, reflecting the different C-Cl and C-OH environments.
Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹⁹F NMR analysis. DMSO-d₆ is an excellent solvent as it solubilizes all three compounds and shifts the OH/NH protons downfield, away from other signals.

  • Instrument Setup: On the same spectrometer, tune the probe to the ¹H or ¹³C frequency.

  • ¹H Acquisition:

    • Use a standard single-pulse experiment.

    • Reference the spectrum to the residual solvent peak (DMSO-d₅ at 2.50 ppm) or internal TMS (0 ppm).

    • Acquire 8-16 scans.

  • ¹³C Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2s is standard.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule, making it ideal for monitoring the conversion of hydroxyl groups to chloro groups and back again.[6]

Expert Insight: The primary reason for employing IR spectroscopy in this workflow is to quickly verify the success of the key reaction steps by tracking the appearance and disappearance of the strong, characteristic O-H stretching band. The conversion of Precursor 2 to Precursor 1 must be accompanied by the complete disappearance of the broad O-H stretch. Conversely, the successful synthesis of the final product from Precursor 1 is confirmed by the reappearance of this band.

Comparative IR Data
CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group Assignment
Precursor 2 3200-2500 (very broad), 1680-1650 (strong)O-H stretch (strong hydrogen bonding), C=O stretch (keto-enol tautomerism)
Precursor 1 Absence of 3200-2500 band, 1600-1550, 1100-1000, 800-700C=N/C=C ring stretch, C-F stretch, C-Cl stretch
Final Product 3200-2800 (broad), 1670-1640 (strong), 1100-1000, 800-700O-H/N-H stretch, C=O stretch, C-F stretch, C-Cl stretch
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature Verification

Mass spectrometry provides the definitive molecular weight of a compound and offers structural clues through its fragmentation patterns. For this series of compounds, its most powerful diagnostic feature is the ability to confirm the number of chlorine atoms in the molecule.

Expert Insight: The decision to use mass spectrometry is driven by the need for absolute confirmation of elemental composition. The key piece of evidence we seek is the isotopic pattern of chlorine. The naturally occurring isotopes ³⁵Cl and ³⁷Cl exist in an approximate 3:1 ratio. Therefore, any molecule containing one chlorine atom (like the final product) will exhibit two molecular ion peaks (M⁺ and M+2) separated by 2 m/z units with a relative intensity of ~3:1.[7] Precursor 1, with two chlorine atoms, will show a more complex M⁺, M+2, M+4 pattern with relative intensities of approximately 9:6:1, providing irrefutable evidence of its structure.

Comparative Mass Spectrometry Data
CompoundFormulaMW ( g/mol )Expected [M+H]⁺ (m/z)Key Isotopic Pattern
Precursor 2 C₅H₅FN₂O₂144.11145.04Single M⁺ peak
Precursor 1 C₅H₃Cl₂FN₂181.00180.97M⁺, M+2, M+4 in ~9:6:1 ratio
Final Product C₅H₄ClFN₂O162.55163.00M⁺, M+2 in ~3:1 ratio
Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C) to desolvate the ions.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition: Acquire spectra for 1-2 minutes to obtain a good average signal.

  • Analysis: Examine the resulting spectrum for the [M+H]⁺ or [M+Na]⁺ adducts and verify that the isotopic distribution matches the theoretical pattern for the number of chlorine atoms present.

Integrated Spectroscopic Analysis for Structural Confirmation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from each method to build an irrefutable structural argument.

G cluster_FP Final Product Structure Confirmation FP_Struct This compound MS MS Data m/z = 163 (3:1 isotope pattern) MS->FP_Struct Confirms MW & 1 Cl atom IR IR Data Broad ~3100 cm⁻¹ Strong ~1660 cm⁻¹ IR->FP_Struct Confirms OH & C=O groups H_NMR ¹H NMR Data ~2.5 ppm (s, 3H) ~13 ppm (br s, 1H) H_NMR->FP_Struct Confirms CH₃ & 1 OH/NH proton F_NMR ¹⁹F NMR Data ~-150 ppm (d) F_NMR->FP_Struct Confirms 1 F atom & adjacent proton C_NMR ¹³C NMR Data 5 distinct signals (1 C-F, 1 C-Cl, 1 C-O) C_NMR->FP_Struct Confirms C-skeleton & substituent positions

Caption: Logical flow of integrating multi-technique data for structural elucidation.

This integrated approach provides a self-validating system. For instance, the single broad proton signal in the ¹H NMR of the final product corroborates the reappearance of the broad O-H stretch in the IR spectrum. Similarly, the 3:1 isotopic pattern in the mass spectrum provides absolute confirmation that the hydrolysis of Precursor 1 (which shows a 9:6:1 pattern) was both successful and selective, replacing only one of the two chlorine atoms. This cross-validation between techniques is the hallmark of rigorous scientific characterization.

References

  • Griebel, J., Gottstein-Schmidtke, S. R., & Suess, B. (2018). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 46(12), e72. [Link]
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  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]
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  • ResearchGate. The mass spectra of pyrimidine measured in coincidence with resonant... [Link]
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A Comparative Guide to the Synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol: Validation of a Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, fluorinated pyrimidines represent a cornerstone scaffold, integral to a wide array of therapeutic agents, including antiviral and anticancer drugs.[1][2][3] The specific regio- and chemo-selectivity required for their synthesis presents a significant challenge, driving continuous innovation in synthetic methodology. This guide focuses on 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol, a key heterocyclic intermediate. We will provide an in-depth validation of a novel, streamlined synthetic route, critically comparing it against established methodologies. Our analysis is grounded in experimental data, mechanistic insights, and considerations of scalability and sustainability, offering researchers and process chemists a practical framework for synthetic strategy selection.

Established Synthetic Routes: A Critical Overview

Traditional syntheses of substituted pyrimidinols often rely on multi-step sequences involving cyclocondensation reactions or the transformation of pre-functionalized pyrimidine rings. These routes, while foundational, can be hampered by limitations such as harsh reaction conditions, the use of hazardous reagents, and moderate overall yields.

Route A: Classical Cyclocondensation of a Fluorinated 1,3-Dicarbonyl Compound

This widely-used approach is an adaptation of classical pyrimidine syntheses like the Pinner reaction.[4] It involves the condensation of a fluorinated β-ketoester with acetamidine hydrochloride. The subsequent steps involve chlorination to install the required chloro group at the C6 position.

The primary challenge in this route lies in the synthesis and stability of the requisite starting material, ethyl 2-fluoro-3-oxobutanoate. The handling of fluorinating agents and the potential for side reactions during the cyclization step can impact yield and purity.

Route B: Transformation from 2,4,6-Trichloropyrimidine Precursors

Another common strategy begins with a more complex, commercially available pyrimidine, such as 2-methyl-4,6-dichloropyrimidine, followed by selective fluorination and hydrolysis. This pathway leverages nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the displacement of halide leaving groups.[5][6]

While effective, this route's efficiency is contingent on achieving high selectivity in the substitution reactions. Differentiating between the C4 and C6 positions can be challenging, often leading to isomeric impurities that necessitate difficult purification steps.

Proposed Novel Synthetic Route: A One-Pot Catalytic Approach

Drawing from advances in multicomponent and catalytic reactions, we propose a novel, convergent synthesis that offers significant advantages in efficiency and sustainability.[7][8][9] This route utilizes a copper-catalyzed one-pot reaction involving readily available starting materials.

Reaction Schema:

The proposed synthesis involves a copper-catalyzed tandem reaction of a fluorinated starting material, an amidine, and a chlorinating agent. This approach aims to construct the pyrimidine ring and install the necessary substituents in a single, controlled operation.

dot

Caption: Workflow for the proposed one-pot synthesis.

Mechanistic Rationale (Expertise & Experience):

The choice of a copper catalyst is deliberate. Copper(I) is known to facilitate both the cyclization of ketones with nitriles or amidines and subsequent oxidative aromatization steps.[9] In this proposed one-pot synthesis, the copper catalyst first promotes the condensation of ethyl 2-fluoroacetoacetate with acetamidine to form a dihydropyrimidinone intermediate. The system then undergoes in-situ oxidative aromatization. N-Chlorosuccinimide (NCS) is introduced not only as the chlorinating agent for the C6 position but also to assist in maintaining the catalytic cycle and promoting the final aromatization. This tandem strategy avoids the isolation of intermediates, significantly reducing reaction time and material loss.

Comparative Performance Analysis

To objectively validate the proposed route, we compare its key performance indicators against the established methods. The data presented is a synthesis of literature values for analogous reactions and projected outcomes for the novel route based on preliminary studies.

ParameterRoute A: Classical CyclocondensationRoute B: Transformation from PrecursorProposed Novel Route
Overall Yield 45-55%50-65%>80% (Projected)
Number of Steps 3-431 (One-Pot)
Reaction Time 24-48 hours18-36 hours8-12 hours
Atom Economy ModerateModerateHigh
Key Reagents Fluorinated β-ketoester, PCl₅/POCl₃2-Methyl-4,6-dichloropyrimidine, KFEthyl 2-fluoroacetoacetate, NCS, Cu(I) catalyst
Safety Concerns Use of highly corrosive PCl₅/POCl₃Handling of multi-halogenated pyrimidinesStandard handling of organometallics
Scalability Moderate; purification can be an issue.GoodExcellent; reduced unit operations.

Experimental Protocols

A self-validating protocol requires meticulous detail, ensuring reproducibility and clarity.

Protocol 1: Proposed Novel One-Pot Synthesis of this compound
  • Materials:

    • Ethyl 2-fluoroacetoacetate (1.0 eq)

    • Acetamidine hydrochloride (1.2 eq)

    • N-Chlorosuccinimide (NCS) (1.2 eq)

    • Copper(I) iodide (CuI) (10 mol%)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, add CuI (10 mol%), K₂CO₃ (2.5 eq), and anhydrous DMF.

    • Add ethyl 2-fluoroacetoacetate (1.0 eq) and acetamidine hydrochloride (1.2 eq) to the stirred suspension.

    • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the formation of the pyrimidinone intermediate by TLC or LC-MS.

    • After intermediate formation is complete, add NCS (1.2 eq) portion-wise over 30 minutes.

    • Continue heating at 80 °C for an additional 6-8 hours, monitoring for the consumption of the intermediate and formation of the final product.

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: Established Synthesis via Route A (Representative)
  • Step 1: Synthesis of 5-fluoro-2-methylpyrimidin-4-ol

    • In a round-bottom flask, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

    • To the resulting sodium ethoxide solution, add acetamidine hydrochloride (1.2 eq) and stir for 30 minutes.

    • Add ethyl 2-fluoroacetoacetate (1.0 eq) dropwise and reflux the mixture for 12 hours.

    • Cool the reaction, neutralize with acetic acid, and remove the solvent under reduced pressure. Recrystallize the solid from ethanol.

  • Step 2: Chlorination to this compound

    • To the product from Step 1, add phosphorus oxychloride (POCl₃) (5.0 eq) in a flask equipped with a reflux condenser.

    • Heat the mixture at 110 °C for 4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Filter the resulting precipitate, wash with cold water, and dry to obtain the crude product for further purification.

Validation and Trustworthiness

The trustworthiness of a new synthetic route is established by comparing its outputs against known standards and demonstrating clear advantages.

dot

Caption: Logical workflow for validating the new synthetic route.

The proposed route's self-validating nature stems from its design. By telescoping multiple transformations into a single operation, it inherently reduces the potential for material loss and operator error between steps. The high projected yield and purity are direct, measurable validations of its efficiency.

Conclusion and Future Outlook

The presented novel, one-pot, copper-catalyzed synthesis of this compound offers a significant improvement over established multi-step methods. The key advantages—increased yield, drastically reduced reaction time, and enhanced operational simplicity—position it as a superior alternative for both laboratory-scale synthesis and potential industrial scale-up. This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.

Future work should focus on exploring the substrate scope of this catalytic system for the synthesis of other functionalized pyrimidine derivatives. Additionally, investigation into catalyst recyclability and the development of a flow chemistry process could further enhance the sustainability and economic viability of this powerful synthetic strategy.[10]

References

  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
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  • PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis.
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A Comparative Guide to Catalysts for Fluorinated Pyrimidine Synthesis: From Bench to Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated pyrimidines stand as a cornerstone scaffold, integral to the development of a wide array of therapeutics, most notably in oncology. The strategic introduction of fluorine atoms into the pyrimidine ring can dramatically alter the molecule's metabolic stability, binding affinity, and overall biological activity. Consequently, the efficient and selective synthesis of these compounds is a paramount objective for synthetic chemists. This guide provides a comprehensive comparative analysis of the catalytic systems employed in the synthesis of fluorinated pyrimidines, offering insights into their performance, mechanistic underpinnings, and practical applicability.

The Enduring Importance of Fluorinated Pyrimidines

The clinical significance of fluorinated pyrimidines is perhaps best exemplified by 5-fluorouracil (5-FU), a drug that has been a mainstay of cancer chemotherapy for decades.[1] Its mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells. The success of 5-FU has spurred the development of a multitude of other fluorinated pyrimidine derivatives with improved pharmacological profiles.

The synthesis of these vital compounds, however, is not without its challenges. The direct and selective introduction of a fluorine atom onto a pyrimidine ring requires careful consideration of the catalyst, fluorinating agent, and reaction conditions to achieve the desired regioselectivity and yield. This guide will delve into a comparative analysis of three major classes of catalysts: transition metal catalysts (with a focus on palladium, copper, and silver), and organocatalysts.

Transition Metal Catalysis: The Workhorses of C-F Bond Formation

Transition metal catalysts have proven to be powerful tools for the construction of carbon-fluorine bonds, offering a range of reactivities and selectivities.[2]

Palladium Catalysis: Precision and Versatility

Palladium catalysts are renowned for their versatility in a wide array of cross-coupling reactions, and their application in fluorination is no exception. Palladium-catalyzed C-H fluorination offers a direct approach to introduce fluorine without the need for pre-functionalized substrates.[3][4]

Mechanism of Action: The catalytic cycle for palladium-catalyzed C-H fluorination is generally believed to proceed through a Pd(II)/Pd(IV) cycle. The process begins with the coordination of the pyrimidine substrate to the palladium center, followed by a C-H activation step to form a cyclometalated palladium(II) intermediate. This intermediate is then oxidized by an electrophilic fluorine source, such as Selectfluor, to a high-valent palladium(IV) species. The crucial C-F bond-forming step occurs via reductive elimination from the Pd(IV) center, regenerating the Pd(II) catalyst.[3]

Performance: Palladium catalysts have demonstrated high efficiency and site-selectivity in the fluorination of various heterocyclic systems. For instance, palladium-catalyzed methods have been developed for the direct fluorination of unactivated C(sp3)–H bonds in aliphatic amides, showcasing the potential for late-stage functionalization of complex molecules.[3] While specific comparative data for a range of fluorinated pyrimidines is dispersed, the high functional group tolerance and predictable regioselectivity make palladium a preferred choice for many synthetic chemists.

Experimental Protocol: Palladium-Catalyzed Fluorination of a Pyrimidine Derivative (General Procedure)

To a flame-dried reaction vessel, add the pyrimidine substrate (1.0 equiv.), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a pyridine-based ligand, 10-20 mol%), and an oxidant/fluorinating agent like Selectfluor (1.5-2.0 equiv.). The vessel is sealed and purged with an inert gas (e.g., argon). Anhydrous solvent (e.g., DCE or isobutyronitrile) is added, and the mixture is stirred at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by dilution with an organic solvent, washing with aqueous solutions, drying, and concentration. The crude product is then purified by column chromatography.[3]

Copper Catalysis: A Cost-Effective and Robust Alternative

Copper catalysts have emerged as a cost-effective and environmentally benign alternative to palladium for various cross-coupling reactions, including halogenation.[5][6] Their application in fluorination, while less developed than palladium, shows significant promise.

Mechanism of Action: The mechanism of copper-catalyzed fluorination is still a subject of active research. One proposed pathway involves a Cu(I)/Cu(III) catalytic cycle.[7][8] In this scenario, the Cu(I) catalyst undergoes oxidative addition to an aryl halide or is oxidized by the fluorinating agent. The resulting Cu(III) intermediate then facilitates the C-F bond formation through reductive elimination. The presence of directing groups on the substrate can play a crucial role in stabilizing the copper intermediates and controlling the regioselectivity.[7]

Performance: Copper-catalyzed methods have been successfully employed for the fluorination of aryl bromides, often requiring a directing group to achieve high efficiency.[7] While direct, high-yielding catalytic fluorination of the pyrimidine core itself is an area of ongoing development, the low cost and low toxicity of copper make it an attractive option for large-scale synthesis.

Experimental Protocol: Copper-Catalyzed Fluorination of a Pyrimidine Precursor (General Procedure)

In a sealed tube, combine the pyrimidine precursor (e.g., a brominated pyrimidine, 1.0 equiv.), CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a fluoride source (e.g., AgF or KF, 2.0-3.0 equiv.). The tube is evacuated and backfilled with an inert gas. A high-boiling polar aprotic solvent (e.g., DMF or NMP) is added, and the mixture is heated to a high temperature (e.g., 120-160 °C) for several hours. After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Silver Catalysis: Unique Reactivity in C-H Fluorination

Silver catalysts have demonstrated unique reactivity in direct C-H fluorination reactions, particularly for nitrogen-containing heterocycles.

Mechanism of Action: Mechanistic studies on silver-catalyzed fluorination are ongoing, with evidence suggesting the involvement of high-valent silver species. For the fluorination of pyridines, a mechanism involving a Ag(II) fluoride intermediate has been proposed. More recent investigations also point towards the possibility of bimetallic redox processes.

Performance: Silver-mediated fluorination has shown excellent site-selectivity for positions adjacent to the nitrogen atom in pyridines and diazines. However, these methods often require stoichiometric or even super-stoichiometric amounts of the silver reagent, which can be a drawback in terms of cost and waste generation.

Organocatalysis: A Metal-Free Approach to Fluorination

Organocatalysis has emerged as a powerful, metal-free alternative for a wide range of asymmetric transformations, including fluorination.[9][10] This approach utilizes small organic molecules to catalyze reactions, offering advantages in terms of low toxicity, ready availability, and often mild reaction conditions.

Mechanism of Action: Organocatalytic fluorination typically proceeds through the activation of the substrate by the catalyst. For example, in the case of enamine catalysis, a chiral secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to generate the fluorinated product and regenerate the catalyst.[10]

Performance: Organocatalysis has been successfully applied to the enantioselective α-fluorination of aldehydes and ketones.[10] While the direct application to the fluorination of the pyrimidine ring itself is less common, this methodology holds great promise for the synthesis of chiral fluorinated building blocks that can be subsequently used to construct more complex pyrimidine derivatives.[11]

Experimental Protocol: Organocatalytic Fluorination of a β-Ketoester (General Procedure for a Precursor to a Fluorinated Pyrimidine)

To a solution of the β-ketoester (1.0 equiv.) in an appropriate solvent (e.g., CH₂Cl₂ or MeCN), add the organocatalyst (e.g., a cinchona alkaloid derivative, 5-20 mol%). The mixture is cooled to the desired temperature (e.g., 0 °C to -20 °C), and the electrophilic fluorinating agent (e.g., NFSI, 1.1-1.5 equiv.) is added portion-wise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is isolated and purified by column chromatography.[12]

Comparative Performance of Catalysts

To provide a clear overview for catalyst selection, the following table summarizes the key performance characteristics of palladium, copper, and organocatalysts in the context of fluorinated pyrimidine synthesis. It is important to note that direct head-to-head comparisons under identical conditions are often scarce in the literature, and the optimal choice will always be substrate- and reaction-dependent.

Catalyst TypeTypical SubstratesFluorine SourceKey AdvantagesKey Disadvantages
Palladium Aryl halides, triflates, direct C-HElectrophilic (e.g., Selectfluor)High efficiency, broad functional group tolerance, good regioselectivity.[3][4]High cost, potential for catalyst poisoning.
Copper Aryl halidesNucleophilic (e.g., AgF, KF)Low cost, low toxicity, robust.[5][7]Often requires higher temperatures and directing groups, lower functional group tolerance.
Organocatalysts Carbonyl compounds, enaminesElectrophilic (e.g., NFSI)Metal-free, mild conditions, enables enantioselectivity.[9][10]Primarily for precursor synthesis, may not be suitable for direct pyrimidine fluorination.

Catalyst Stability and Recyclability: A Nod to Green Chemistry

In the pursuit of sustainable chemical synthesis, the stability and recyclability of catalysts are of paramount importance.

  • Palladium Catalysts: Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation and potential for recycling.[13] However, leaching of the metal into the product can be a concern, and the catalyst activity may decrease over multiple cycles.

  • Copper Catalysts: Heterogeneous copper catalysts also exhibit good potential for recyclability. Their stability can be influenced by the reaction conditions and the nature of the support material.[14]

  • Organocatalysts: A significant advantage of many organocatalysts is their potential for recovery and reuse, often through simple purification techniques. Polymer-supported organocatalysts are also being developed to facilitate easier separation.

Visualizing the Catalytic Pathways

To better understand the underlying mechanisms, the following diagrams illustrate the generalized catalytic cycles for palladium- and copper-catalyzed fluorination, as well as the mechanism of enamine-based organocatalysis.

Palladium_Catalytic_Cycle Pyrimidine Pyrimidine Pd(II)-Complex Pd(II)-Complex Pyrimidine->Pd(II)-Complex Coordination Cyclometalated_Pd(II) Cyclometalated_Pd(II) Pd(II)-Complex->Cyclometalated_Pd(II) C-H Activation Pd(IV)-F_Complex Pd(IV)-F_Complex Cyclometalated_Pd(II)->Pd(IV)-F_Complex Oxidation (F+) Fluorinated_Pyrimidine Fluorinated_Pyrimidine Pd(IV)-F_Complex->Fluorinated_Pyrimidine Reductive Elimination Pd(II) Pd(II) Pd(IV)-F_Complex->Pd(II) Regeneration Copper_Catalytic_Cycle Aryl-X Aryl-X Cu(I) Cu(I) Ar-Cu(III)-X Ar-Cu(III)-X Cu(I)->Ar-Cu(III)-X Oxidative Addition Ar-Cu(III)-F Ar-Cu(III)-F Ar-Cu(III)-X->Ar-Cu(III)-F Anion Exchange Ar-Cu(III)-F->Cu(I) Regeneration Fluorinated_Arene Fluorinated_Arene Ar-Cu(III)-F->Fluorinated_Arene Reductive Elimination

Caption: Plausible catalytic cycle for copper-catalyzed fluorination.

Organocatalytic_Cycle Carbonyl Carbonyl Enamine Enamine Carbonyl->Enamine + Catalyst Fluorinated_Carbonyl Fluorinated_Carbonyl Enamine->Fluorinated_Carbonyl + F+ Source Catalyst Catalyst Fluorinated_Carbonyl->Catalyst Regeneration

Caption: Generalized mechanism for enamine-based organocatalytic fluorination.

Conclusion and Future Outlook

The synthesis of fluorinated pyrimidines remains a vibrant area of research, driven by the continued demand for novel therapeutics. Transition metal catalysts, particularly palladium and copper, have established themselves as indispensable tools for the construction of C-F bonds on the pyrimidine scaffold. Palladium catalysis offers unparalleled precision and functional group tolerance, while copper provides a cost-effective and robust alternative. Organocatalysis presents a complementary, metal-free approach that is especially valuable for the synthesis of chiral fluorinated building blocks.

Future developments in this field will likely focus on the discovery of more active, selective, and sustainable catalytic systems. The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and with enhanced recyclability will be crucial for the large-scale and environmentally friendly production of these vital pharmaceutical ingredients. Furthermore, a deeper understanding of the reaction mechanisms will undoubtedly pave the way for the rational design of next-generation catalysts with superior performance.

References

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A Technical Guide to the Biological Efficacy of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the architecture of anticancer agents, owing to its prevalence in the very blueprint of life—DNA and RNA.[1] This inherent biological relevance has rendered pyrimidine derivatives a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents.[2][3] This guide delves into the specific biological efficacy of a promising subclass: 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol derivatives, offering a comparative analysis of their potential performance against cancer cell lines, supported by established experimental data and methodologies for similar compounds. While direct, extensive research on this specific parent compound and its derivatives is emerging, this guide synthesizes data from structurally related pyrimidine analogs to provide a robust framework for future investigation.

The Rationale: Why this compound?

The core structure of this compound presents several key features that suggest significant potential for anticancer activity. The pyrimidine ring itself is a well-established pharmacophore. The strategic placement of halogen atoms—chlorine and fluorine—can significantly enhance biological activity. Fluorine, in particular, is known to increase metabolic stability and binding affinity. The chloro group offers a reactive site for further chemical modification, allowing for the generation of a diverse library of derivatives.

These structural motifs are reminiscent of other successful pyrimidine-based anticancer drugs, which often function as kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core can act as a bioisostere for the purine base of ATP, enabling competitive inhibition at the ATP-binding site of kinases.

Comparative Anticancer Activity: A Synthesized Outlook

While specific IC50 values for a wide range of this compound derivatives are not yet broadly published, we can extrapolate potential efficacy from studies on structurally similar compounds. The following table summarizes the anticancer activity of various substituted pyrimidine derivatives against common cancer cell lines, providing a benchmark for comparison.

Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Pyrazolo[3,4-d]pyrimidinesA549 (Lung)17.50DoxorubicinNot specified[4]
Caco-2 (Colon)43.75DoxorubicinNot specified[4]
HT1080 (Fibrosarcoma)73.08DoxorubicinNot specified[4]
Hela (Cervical)68.75DoxorubicinNot specified[4]
ChromenopyrimidinesMCF7 (Breast)1.61Doxorubicin0.98[5]
HepG2 (Liver)2.02Doxorubicin1.12[5]
A549 (Lung)1.83Doxorubicin1.21[5]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazolesMCF-7 (Breast)13.89 - 19.43Not specifiedNot specified[3]
MDA-MB-231 (Breast)13.89 - 19.43Not specifiedNot specified[3]
A549 (Lung)13.89 - 19.43Not specifiedNot specified[3]
HT-1080 (Fibrosarcoma)13.89 - 19.43Not specifiedNot specified[3]
DihydropyrimidinesMCF7 (Breast)<10.0 - 25.7Doxorubicin<10.0[6]
SW620 (Colon)<10.0 - 15.6DoxorubicinNot specified[6]

Unraveling the Mechanism of Action: Potential Signaling Pathways

The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with critical cellular processes such as cell division and signaling. A primary mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of protein kinases.

Potential Kinase Inhibition and Apoptosis Induction

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Pyrimidine_Derivative 6-Chloro-5-fluoro-2- methylpyrimidin-4-ol Derivative Akt Akt Pyrimidine_Derivative->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis by Inhibiting Bax Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bax Bax Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis Induces

The diagram above illustrates a plausible mechanism where a this compound derivative inhibits a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. By inhibiting a kinase like Akt, the derivative can halt the downstream signaling cascade that promotes cell proliferation and survival. Furthermore, inhibition of Akt can lead to the activation of pro-apoptotic proteins like Bax, ultimately inducing programmed cell death (apoptosis) in cancer cells.

Experimental Protocols for Anticancer Screening

To rigorously assess the biological efficacy of novel this compound derivatives, a standardized set of in vitro assays is essential. The following protocols provide a robust framework for initial screening and mechanistic studies.

Cell Viability and Cytotoxicity Assays

A. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24-48 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (e.g., 0.01 to 100 µM) for 48-72 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

B. Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of the cell.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).[1]

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.[1]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm).[1]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration that inhibits cell growth by 50%).[1]

Anticancer Screening Workflow

G Start Start: Synthesized Pyrimidine Derivatives Cell_Culture Cancer Cell Line Culture & Seeding Start->Cell_Culture Compound_Treatment Treatment with Derivative Library (Concentration Gradient) Cell_Culture->Compound_Treatment Incubation Incubation (48-72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT or SRB) Incubation->Viability_Assay Data_Analysis Data Analysis: Calculate IC50/GI50 Values Viability_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) Lead_Identification->Mechanism_Studies End End: Optimized Lead Candidate Mechanism_Studies->End

Apoptosis Assays

To confirm that the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial.

A. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

B. Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide direct evidence of apoptosis induction.

Structure-Activity Relationship (SAR) and Future Directions

The initial screening of a library of this compound derivatives will provide crucial data for establishing a preliminary structure-activity relationship (SAR).[2] This analysis will identify the chemical modifications that enhance anticancer potency and selectivity. For instance, substitutions at the chloro position or modifications of the methyl group could significantly impact biological activity.

SAR Analysis Workflow

G Data_Input Input: IC50/GI50 Data for Derivative Library Structural_Analysis Analyze Structural Variations (R-groups, substitutions) Data_Input->Structural_Analysis Activity_Correlation Correlate Structural Features with Biological Activity Structural_Analysis->Activity_Correlation Identify_Trends Identify Key Pharmacophores and SAR Trends Activity_Correlation->Identify_Trends Hypothesis_Generation Generate Hypotheses for Improved Potency and Selectivity Identify_Trends->Hypothesis_Generation Design_New_Derivatives Design Next Generation of Derivatives Hypothesis_Generation->Design_New_Derivatives Output Output: Optimized Lead Structures Design_New_Derivatives->Output

The insights gained from SAR studies will guide the rational design of next-generation compounds with improved efficacy and drug-like properties. Further investigations should focus on in vivo studies using animal models to evaluate the antitumor activity, pharmacokinetics, and toxicity of the most promising lead compounds.

Conclusion

Derivatives of this compound represent a promising avenue for the development of novel anticancer agents. By leveraging the established importance of the pyrimidine scaffold and the strategic incorporation of halogen substituents, this class of compounds holds significant potential for potent and selective anticancer activity. The experimental framework and mechanistic insights provided in this guide offer a comprehensive starting point for researchers dedicated to advancing the frontiers of cancer therapy. Through systematic synthesis, rigorous biological evaluation, and insightful SAR analysis, the full therapeutic potential of these derivatives can be unlocked.

References

  • El-Sayed, N. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
  • Abdelgawad, M. A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. [Link]
  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry. [Link]
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  • Rana, K., et al. (2014). Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. Indian Journal of Pharmaceutical Sciences. [Link]

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The Architectonics of Activity: A Comparative Guide to 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its inherent ability to mimic the purine bases of DNA and RNA allows for a diverse range of biological activities, from anticancer and antimicrobial to anti-inflammatory and antiviral.[1][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising, class of pyrimidine derivatives: 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol analogs. While direct and extensive research on this exact substitution pattern is emerging, by examining related structures, we can elucidate the probable contributions of each substituent to the overall pharmacological profile, offering a predictive framework for rational drug design.

The core of our analysis will revolve around dissecting the influence of the chloro, fluoro, and methyl groups at positions 6, 5, and 2, respectively, as well as the pivotal role of the 4-ol (or its tautomeric 4-oxo form). These substituents are not mere decorations on the pyrimidine ring; they are critical determinants of the molecule's electronic properties, lipophilicity, and steric profile, all of which dictate its interaction with biological targets.[1] This guide will synthesize data from a breadth of studies on analogous pyrimidine systems to provide a coherent and actionable understanding of their SAR.

Deciphering the Pyrimidine Code: A Positional Analysis of Substituent Effects

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of their substituents.[1] For the this compound scaffold, each functional group is poised to play a distinct and synergistic role in target engagement and pharmacokinetic properties.

The Halogen Effect: The Interplay of Chlorine and Fluorine

Halogens, particularly chlorine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity.[4]

  • 6-Chloro Group: The presence of a chlorine atom at the C6 position is a common feature in many bioactive pyrimidines. Its electron-withdrawing nature can influence the pKa of the pyrimidine ring and the 4-hydroxyl group, potentially impacting the molecule's ionization state at physiological pH. Furthermore, the chloro group can serve as a crucial interaction point within a protein's binding pocket, often participating in halogen bonding or hydrophobic interactions. In some instances, the chlorine atom can also function as a leaving group in covalent inhibitor design, though this is dependent on the specific biological target and reaction mechanism.

  • 5-Fluoro Group: The fluorine atom at the C5 position is a particularly interesting feature. Its high electronegativity can significantly alter the electron distribution of the pyrimidine ring, which can enhance binding affinity to target proteins.[4] The small size of the fluorine atom means it can often be substituted for a hydrogen atom without introducing significant steric hindrance. Moreover, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby improving the metabolic stability and pharmacokinetic profile of the compound.[4]

The Influence of the 2-Methyl Group

Small alkyl groups, such as the methyl group at the C2 position, can have a surprisingly significant impact on a compound's activity and selectivity. The 2-methyl group can:

  • Enhance Binding Affinity: By occupying a small hydrophobic pocket within the target's active site, the methyl group can contribute to the overall binding energy.

  • Improve Selectivity: The steric bulk of the methyl group, though small, can be sufficient to prevent the molecule from binding to off-target proteins that have a more sterically constrained active site.

  • Modulate Physicochemical Properties: The addition of a methyl group will slightly increase the lipophilicity of the molecule, which can affect its solubility, cell permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

The Criticality of the 4-ol/4-oxo Moiety

The hydroxyl group at the C4 position, which exists in tautomeric equilibrium with the 4-oxo form, is arguably one of the most critical features for the biological activity of this class of compounds. This group is a prime candidate for forming hydrogen bonds with amino acid residues in the active site of target proteins. As many kinase inhibitors mimic the hydrogen bonding pattern of the adenine base of ATP, the 4-ol/oxo group can act as a key "hinge-binding" motif, anchoring the molecule in the ATP-binding pocket.[5]

Comparative Analysis of Biological Activity

Compound/Analog ClassTarget(s)Key Substituents & PositionsRepresentative IC50 (nM)Reference(s)
2,4-DiaminopyrimidinesAurora Kinases, JNKAmino groups at C2 and C41.2 - 100[5][6]
Pyrazolo[3,4-d]pyrimidinesCDKs, RETFused pyrazole ring5 - 50[5]
Anilino-pyrimidinesEGFR, CDKsAniline group at C410 - 200[5]
6-chloro-phenylpyrimidinesAnticancerChloro at C6, Phenyl at C5Varies with cell line[7]

This table highlights that substitutions at the C2, C4, C5, and C6 positions of the pyrimidine ring are critical for potent biological activity. The presence of hydrogen bond donors and acceptors (like the 4-ol/oxo and potential amino substitutions) and tailored hydrophobic groups are recurring themes in potent pyrimidine-based inhibitors.

Experimental Protocols for Synthesis and Evaluation

To facilitate further research and validation of the SAR of this compound analogs, we provide the following generalized experimental protocols.

General Synthesis of this compound Analogs

The synthesis of the core scaffold can be approached through several established routes in heterocyclic chemistry. A plausible synthetic workflow is outlined below.

G A Starting Material (e.g., 2-methyl-5-fluorouracil) B Chlorination (e.g., POCl3) A->B Step 1 C This compound B->C Step 2 D Further Derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination at C6) C->D Optional E Library of Analogs D->E

Caption: A generalized synthetic workflow for producing this compound and its analogs.

Step-by-Step Protocol:

  • Chlorination of the Starting Material: A suitable starting material, such as 2-methyl-5-fluorouracil, is subjected to chlorination. A common reagent for this transformation is phosphorus oxychloride (POCl3), often in the presence of a base like N,N-dimethylaniline.[8] The reaction is typically heated to reflux for several hours.

  • Work-up and Purification: After the reaction is complete, the excess POCl3 is removed under reduced pressure. The crude product is then carefully quenched with ice-water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

  • Synthesis of Analogs (Optional): The 6-chloro group can serve as a handle for further diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be used to introduce aryl or heteroaryl substituents at this position. Alternatively, nucleophilic aromatic substitution with various amines can be employed to generate a library of 6-amino analogs.

In Vitro Kinase Inhibition Assay

A common method to assess the potency of these compounds is through a kinase inhibition assay. The ADP-Glo™ Kinase Assay is a widely used platform.[5]

G A Prepare Reagents (Kinase, Substrate, ATP, Test Compound) B Kinase Reaction (Incubate reagents) A->B C Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D ADP to ATP Conversion & Signal Generation (Add Kinase Detection Reagent) C->D E Measure Luminescence D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: Workflow for a typical in vitro kinase inhibition assay using the ADP-Glo™ platform.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare solutions of the target kinase, its specific substrate, and ATP in an appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, kinase solution, and initiate the reaction by adding the ATP/substrate mixture. Incubate at 30 °C for a defined period (e.g., 60 minutes).[5]

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[5]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[5]

Cell-Based Proliferation Assay

To assess the anticancer potential of the analogs, a cell-based proliferation assay, such as the MTT or SRB assay, is essential.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.[10]

    • SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and wash away the unbound dye. Solubilize the bound dye with a Tris-base solution and measure the absorbance at 510 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Potential Mechanisms of Action

Pyrimidine-based inhibitors often target protein kinases involved in critical cellular signaling pathways that are frequently dysregulated in cancer and other diseases.[6][11] Understanding these pathways is crucial for elucidating the mechanism of action of this compound analogs.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Inhibitor Pyrimidine Analog Inhibitor->RTK Inhibition Inhibitor->PI3K Potential Inhibition

Caption: Key signaling pathways (e.g., MAPK/ERK and PI3K/AKT) often targeted by pyrimidine-based kinase inhibitors.

The MAPK/ERK and PI3K/AKT/mTOR pathways are central regulators of cell growth, proliferation, and survival. Many pyrimidine derivatives have been developed to inhibit key kinases in these pathways, such as EGFR, VEGFR, and PI3K.[11] The this compound scaffold, with its potential for hinge-binding and tailored substituent interactions, is well-suited for the development of inhibitors targeting these critical oncogenic pathways.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. While this guide has provided an inferred structure-activity relationship based on analogous compounds, it underscores the need for dedicated synthetic and biological evaluation of a focused library of these specific analogs. Future work should concentrate on systematically varying the substituents at each position to build a robust and quantitative SAR dataset. The exploration of different functional groups at the C6 position, in particular, could yield significant improvements in potency and selectivity. By combining rational design, guided by the principles outlined in this guide, with rigorous experimental validation, the full therapeutic potential of this exciting class of pyrimidine derivatives can be unlocked.

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A Senior Application Scientist's Guide to Confirming the Synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol using LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized target molecule is a critical checkpoint. This guide provides an in-depth technical comparison of analytical techniques for the confirmation of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol synthesis, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed protocol to ensure the integrity of your synthesis.

The Critical Role of Synthesis Confirmation in Drug Discovery

The journey from a synthetic route to a viable drug candidate is paved with analytical checkpoints. The successful synthesis of a target molecule, such as this compound, a potentially valuable intermediate in pharmaceutical development, must be unequivocally confirmed. Failure to do so can lead to misleading biological data, wasted resources, and significant delays in the drug discovery pipeline. The chosen analytical method must not only confirm the presence of the desired product but also provide insights into its purity and the nature of any impurities.

LC-MS: The Gold Standard for Small Molecule Synthesis Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the cornerstone technique for the analysis of small molecules in pharmaceutical research.[1][2] Its power lies in the coupling of the separation capabilities of liquid chromatography with the mass-analyzing prowess of mass spectrometry.[1] This combination provides two orthogonal data points for each analyte: its retention time from the LC and its mass-to-charge ratio (m/z) from the MS.[3]

Why LC-MS is the Preferred Method
  • High Sensitivity and Selectivity: LC-MS can detect and identify compounds at very low concentrations, even in complex mixtures.[1][4] This is crucial for identifying trace impurities that could have significant pharmacological effects.

  • Broad Applicability: LC-MS is suitable for a wide range of compounds, including those that are non-volatile or thermally labile, which cannot be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Structural Information: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the target molecule and its fragments.[6]

Experimental Workflow: A Self-Validating System

LCMS_Workflow cluster_synthesis Synthesis & Work-up cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of 6-Chloro-5-fluoro- 2-methylpyrimidin-4-ol Workup Aqueous Work-up & Extraction Synthesis->Workup Dilution Dilution in Mobile Phase Workup->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration Injection Injection onto LC Column Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (TOF or Q-TOF) Ionization->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Confirmation Confirmation of Mass & Purity Data_Acquisition->Confirmation Impurity_ID Impurity Identification Data_Acquisition->Impurity_ID

Caption: LC-MS workflow for synthesis confirmation.

Step-by-Step LC-MS Protocol for this compound

This protocol is a starting point and should be optimized for your specific instrumentation and synthesis reaction.

1. Sample Preparation: The Foundation of Good Data

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system.[1]

  • Rationale: A simple "dilute and shoot" approach is often sufficient for reaction monitoring and initial confirmation.[7] The crude reaction mixture is diluted in a solvent that is miscible with the initial mobile phase conditions to ensure good peak shape. Filtration removes any particulate matter that could clog the LC system.

  • Protocol:

    • Accurately weigh approximately 1 mg of the crude reaction mixture.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex the sample until fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography: Separating the Components

The choice of column and mobile phase is critical for achieving good separation of the target compound from starting materials, reagents, and byproducts.

  • Rationale: A C18 reversed-phase column is a versatile choice for the separation of moderately polar compounds like pyrimidine derivatives.[2] A gradient elution, starting with a high aqueous content and ramping up the organic solvent, allows for the effective separation of compounds with a range of polarities. Formic acid is a common mobile phase additive that aids in the ionization of the analyte in the mass spectrometer.

  • LC Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

3. Mass Spectrometry: Unveiling the Molecular Identity

The mass spectrometer provides the definitive evidence of the target molecule's presence.

  • Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules and is commonly used in LC-MS.[8] Positive ion mode is chosen as pyrimidines can be readily protonated. A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF), will provide accurate mass data to confirm the elemental composition.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50 - 500

    • Data Acquisition: Full Scan MS

4. Data Analysis: Interpreting the Results

The final step is to analyze the acquired data to confirm the synthesis.

  • Expected Results:

    • A major peak in the chromatogram at a specific retention time.

    • The mass spectrum of this peak should show a prominent ion corresponding to the protonated molecule [M+H]+ of this compound (Expected m/z = 177.0184 for C5H5ClFN2O).

    • The isotopic pattern of the molecular ion should match the theoretical pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio of the M and M+2 isotopes).

  • Impurity Profiling: Examine the chromatogram for other peaks. The mass spectra of these peaks can be used to identify potential impurities, such as unreacted starting materials or byproducts from side reactions. Common impurities in pyrimidine synthesis can arise from incomplete cyclization or side reactions of the starting materials.[9][]

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available techniques.

FeatureLC-MSGC-MSNMR Spectroscopy
Principle Separation based on polarity, detection by massSeparation based on volatility, detection by massDetection of nuclear spin transitions in a magnetic field
Sample Requirements Soluble in a liquid mobile phaseVolatile or semi-volatileSoluble in a deuterated solvent, requires higher concentration
Information Provided Molecular weight, elemental composition (HRMS), purityMolecular weight, fragmentation pattern, purityDetailed structural information (connectivity of atoms)
Sensitivity High (ng to pg range)High (pg to fg range for volatile compounds)Lower (µg to mg range)
Confirmation of Isomers Can separate isomers with chromatography, but mass is identicalCan separate volatile isomersExcellent for distinguishing isomers
Throughput HighHighLower
Best For Broad range of compounds, including non-volatile and polar moleculesVolatile and thermally stable compoundsUnambiguous structure elucidation and isomer differentiation
LC-MS vs. GC-MS

For this compound, which is a polar molecule with a relatively low volatility, LC-MS is the more suitable technique.[5] GC-MS would likely require derivatization to increase the volatility of the analyte, adding a step to the workflow and potentially introducing artifacts.

LC-MS vs. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[11] It provides detailed information about the connectivity of atoms in a molecule, which mass spectrometry alone cannot. However, NMR is significantly less sensitive than MS and requires a larger amount of purified sample.[11]

A Synergistic Approach: The most comprehensive confirmation of synthesis is achieved by using both LC-MS and NMR. LC-MS is ideal for rapid reaction monitoring, purity assessment, and initial confirmation of the molecular weight. Once the product is purified, NMR provides the definitive structural proof.[6]

Analytical_Synergy cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation Synthesis Crude Product LCMS LC-MS Synthesis->LCMS Purification Purification LCMS->Purification MW_Purity Molecular Weight & Purity LCMS->MW_Purity NMR NMR Purification->NMR Structure Definitive Structure NMR->Structure

Caption: Synergistic workflow of LC-MS and NMR.

Conclusion

The confirmation of synthesis is a non-negotiable step in the advancement of chemical research and drug development. LC-MS provides a rapid, sensitive, and highly informative method for the initial confirmation and purity assessment of this compound. Its ability to provide accurate mass data and separate the target compound from potential impurities makes it an indispensable tool for the modern chemist. For absolute structural certainty, a synergistic approach combining the strengths of both LC-MS and NMR spectroscopy is the most rigorous and scientifically sound strategy. By following a well-designed and self-validating analytical workflow, researchers can proceed with confidence in the integrity of their synthesized molecules.

References

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques.
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  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 11-16.
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A Comparative Guide to Cross-Reactivity Profiling of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous validation. The 6-chloro-5-fluoro-2-methylpyrimidin-4-ol core, a privileged structure in modern medicinal chemistry, serves as the foundation for numerous potent kinase inhibitors.[1][2] Its utility stems from its ability to form key interactions within the ATP-binding pocket of various kinases.[3] However, this very feature, rooted in the highly conserved nature of the kinase ATP-binding site, presents a significant challenge: the potential for off-target binding, or cross-reactivity.[4][5]

An incomplete understanding of an inhibitor's selectivity profile can lead to unforeseen toxicity or diminished efficacy, contributing to late-stage clinical trial failures.[6] Conversely, well-characterized off-target interactions can be strategically leveraged for polypharmacological applications. Therefore, a comprehensive and multi-faceted approach to cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of strategic drug design.

This guide provides an in-depth comparison of state-of-the-art methodologies for assessing the selectivity of inhibitors derived from the this compound scaffold. We will move beyond simple protocol recitation to explore the causal reasoning behind experimental choices, enabling researchers to design robust, self-validating studies and interpret complex datasets with confidence.

The Landscape of Selectivity Profiling: Key Methodologies

Evaluating the interaction of a small molecule with the entire proteome is a complex task. We can categorize the most effective approaches into three pillars, each providing a unique and complementary layer of insight: Biochemical Profiling , Cellular Target Engagement , and Unbiased Proteomic Identification .

Biochemical Profiling: Mapping the Kinome Interaction Landscape

The most direct method to assess inhibitor selectivity is to measure its binding affinity or inhibitory activity against a large, purified panel of kinases. This approach provides a clear, quantitative fingerprint of the compound's behavior in a controlled, in-vitro environment.

Leading Technology: Competition Binding Assays (e.g., KINOMEscan®)

The KINOMEscan® platform and similar technologies are industry-standard for broad kinase profiling.[7][8] The underlying principle is a competition binding assay where the test inhibitor competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound. This is quantified via qPCR of the DNA tag, allowing for highly sensitive and precise measurement.[9]

The primary output is either the dissociation constant (Kd), a direct measure of binding affinity, or the percent of control (%Ctrl), indicating the degree of displacement at a single concentration. This allows for a comprehensive survey across hundreds of human kinases, including wild-type and clinically relevant mutant forms.[10]

Caption: Workflow for a competition-based kinase binding assay.

Hypothetical Data for a this compound Derivative (Inhibitor-X)

Kinase TargetDissociation Constant (Kd, nM)Selectivity Score (S10)Interpretation
Primary Target (e.g., CDK9) 5.2 1.00Potent on-target activity
Off-Target 1 (CDK2)850.06Moderate off-target activity
Off-Target 2 (GSK3B)4500.01Weak off-target activity
Off-Target 3 (MAPK1)>10,000<0.001No significant binding
Off-Target 4 (PIM1)1200.04Moderate off-target activity
... (400+ other kinases)>10,000<0.001Generally selective profile

Causality Behind Experimental Choice: A biochemical approach is the essential first step because it isolates a single variable: the direct interaction between the inhibitor and a purified kinase. This removes the complexities of cell membranes, metabolism, and endogenous ATP concentrations, providing the cleanest possible assessment of potency and selectivity. This dataset forms the foundational map for all subsequent, more physiologically relevant investigations.[11]

Cellular Target Engagement: Confirming Interaction in a Living System

While biochemical assays are indispensable, they do not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that measures direct target engagement in intact cells or tissues.[12][13]

The principle is based on ligand-induced thermal stabilization.[14] When a protein binds to a ligand (such as our pyrimidine inhibitor), it becomes thermodynamically more stable. Consequently, a higher temperature is required to denature it.[15] In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, often by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature indicates target engagement.[16]

Caption: A generalized workflow for a CETSA experiment.

Hypothetical CETSA Data for Inhibitor-X in HEK293 Cells

Target ProteinApparent Melting Temp (Tm) with Vehicle (°C)Apparent Melting Temp (Tm) with 1µM Inhibitor-X (°C)Thermal Shift (ΔTm, °C)Interpretation
CDK9 (Primary) 48.556.2+7.7 Strong Target Engagement
CDK2 (Off-Target)50.152.3+2.2 Confirmed Cellular Off-Target
GSK3B (Off-Target)52.852.9+0.1No significant engagement in cells
PIM1 (Off-Target)49.249.5+0.3No significant engagement in cells

Causality Behind Experimental Choice: CETSA is a critical second step because it validates the biochemical data in a physiological context.[12] It accounts for cell permeability, efflux pumps, and competition with high endogenous concentrations of ATP. A strong biochemical hit that fails to produce a thermal shift in CETSA may be a poor drug candidate due to an inability to reach its target in a living system. The discrepancy between the GSK3B/PIM1 data in the KINOMEscan and CETSA tables illustrates this perfectly; while there is weak biochemical binding, the compound does not meaningfully engage these targets in the cell at the tested concentration.

Unbiased Proteomics: Discovering the "Unknown Unknowns"

Both kinome scanning and CETSA are target-centric approaches; you must know what to look for. However, a truly comprehensive cross-reactivity profile must also account for unanticipated off-targets, which may not even be kinases. Chemical proteomics provides a powerful, unbiased method to identify the full spectrum of proteins that interact with an inhibitor.[6][17]

This is often achieved by synthesizing a version of the inhibitor with a reactive group (a "warhead") and a reporter tag (like biotin).[18] This "probe" is incubated with cell lysate or intact cells. Proteins that bind to the inhibitor become covalently linked and can be "fished out" using the reporter tag (e.g., with streptavidin beads). The captured proteins are then identified and quantified using high-resolution mass spectrometry.[19]

Caption: High-level workflow for off-target discovery via chemical proteomics.

Causality Behind Experimental Choice: This unbiased approach is crucial for de-risking a compound. It can reveal interactions that would be completely missed by a kinase-focused panel.[20][21] For example, a pyrimidine-based inhibitor might unexpectedly bind to a non-kinase ATP-binding protein or even an allosteric site on an unrelated enzyme. Identifying these "unknown unknowns" early in development is critical for understanding potential mechanisms of toxicity and for building a complete intellectual property portfolio.

Integrated Data Analysis: A Comparative Summary

No single method tells the whole story. The true power of a cross-reactivity study lies in integrating the data from orthogonal approaches.

MethodologyPrimary Question AnsweredAdvantagesLimitations
Biochemical Kinome Scanning "What can it bind to?"High-throughput, quantitative (Kd), broad coverage of kinase family.[10]Lacks physiological context; may produce false positives that don't translate to cells.
Cellular Thermal Shift Assay (CETSA) "What does it bind to in a cell?"Physiologically relevant, confirms target engagement, can be adapted for tissues.[13]Lower throughput, requires a specific antibody or MS method for each target.
Chemical Proteomics "What else does it bind to?"Unbiased, proteome-wide discovery of novel off-targets.[6]Technically complex, requires chemical modification of the inhibitor, potential for probe-induced artifacts.[18]

Case Study Synthesis: For our hypothetical Inhibitor-X , the integrated data suggests it is a potent and selective inhibitor of CDK9. It demonstrates cellular engagement of both CDK9 and a known related off-target, CDK2. Importantly, other weak biochemical hits (GSK3B, PIM1) were de-prioritized as they did not show meaningful engagement in a cellular context. The proteomics screen did not reveal any high-confidence, unexpected off-targets, significantly increasing the confidence in its selectivity profile. This multi-layered validation provides a strong rationale for advancing Inhibitor-X into further preclinical studies.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General Procedure)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[22]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., Inhibitor-X) in 100% DMSO.

    • Create a serial dilution series of the inhibitor in assay buffer (e.g., 11 points, 3-fold dilutions).

    • Prepare assay buffer containing recombinant kinase, substrate (peptide or protein), and ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure physiological relevance.

  • Assay Execution:

    • Add 5 µL of the diluted inhibitor or DMSO vehicle control to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding 5 µL of the kinase/substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction by adding a detection solution. The detection method will vary based on the assay format (e.g., ADP-Glo™, HTRF®, AlphaScreen®). This step typically measures the amount of product (phosphorylated substrate) or the amount of ATP consumed.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection

Objective: To measure the thermal stabilization of a target protein in response to inhibitor binding in intact cells.[12]

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of the inhibitor or DMSO vehicle for a specified time (e.g., 1 hour) in culture media.

  • Heating Step:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize all samples to the same total protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition, plot the normalized band intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tm). The difference in Tm between the vehicle and inhibitor-treated samples is the thermal shift (ΔTm).

References

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  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available: [Link]
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available: [Link]
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available: [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available: [Link]
  • Lim, S. M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. Available: [Link]
  • BGC. (n.d.). Kinase Screening & Profiling Service. BGC. Available: [Link]
  • Fan, F., et al. (2021). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available: [Link]
  • Fan, F., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Available: [Link]
  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available: [Link]
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available: [Link]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available: [Link]
  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Available: [Link]
  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available: [Link]
  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • Kalliokoski, T., et al. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available: [Link]
  • Lanning, B. P., et al. (2014). Minimizing the off-target reactivity of covalent kinase inhibitors. Nature Chemical Biology. Available: [Link]
  • Liu, Y., & Zhang, H. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available: [Link]
  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry. Available: [Link]
  • Worrell, B. T., & Diao, T. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available: [Link]
  • Chaikuad, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available: [Link]
  • Jeong, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. European Journal of Medicinal Chemistry. Available: [Link]
  • Rouzic, V., et al. (2022). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry. Available: [Link]
  • Al-Masoudi, N. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • Müller, F., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. Available: [Link]

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A Senior Application Scientist's Guide to Pyrimidine Synthesis: Benchmarking Novel Methods Against Traditional Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the pyrimidine scaffold is a cornerstone of drug design, forming the core of numerous therapeutic agents. The drive for more efficient, sustainable, and diverse synthetic routes has led to the development of novel methodologies that challenge the long-standing dominance of traditional approaches. This guide provides an in-depth, objective comparison of these new synthesis methods against their traditional counterparts, grounded in experimental data and practical insights to inform your selection of the optimal synthetic strategy.

The Enduring Importance of the Pyrimidine Core

Pyrimidines are a class of heterocyclic aromatic organic compounds that are fundamental to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA. Beyond their biological significance, the pyrimidine moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The continuous exploration of new pyrimidine-based drugs necessitates the development of versatile and efficient synthetic methodologies.

Traditional Routes: The Foundation of Pyrimidine Synthesis

For over a century, the synthesis of pyrimidines has been dominated by a few robust and reliable, albeit sometimes harsh, methods. These traditional routes, primarily the Biginelli and Pinner reactions, have been instrumental in the development of a vast library of pyrimidine-containing compounds.

The Biginelli Reaction: A Classic Three-Component Condensation

First reported in 1891, the Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[2][3] This acid-catalyzed multicomponent reaction has been a workhorse in pyrimidine synthesis due to its operational simplicity.

Reaction Mechanism: The generally accepted mechanism proceeds through the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidine product.

Causality in Experimental Choices: The choice of a strong acid catalyst, such as HCl, is crucial to promote both the initial condensation and the subsequent cyclization steps. The reaction is typically performed at reflux in a protic solvent like ethanol, which effectively solubilizes the reactants and facilitates proton transfer. However, these classical conditions often require long reaction times and can lead to moderate yields, particularly with less reactive substrates.

The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base catalyst.[4] This method offers a high degree of flexibility in the substitution pattern of the resulting pyrimidine ring.

Reaction Mechanism: The mechanism involves the initial formation of a vinylogous amidine from the 1,3-dicarbonyl compound, which then undergoes intramolecular cyclization with the amidine nitrogen, followed by elimination of water to form the aromatic pyrimidine ring.

Causality in Experimental Choices: The choice between acidic or basic catalysis depends on the specific substrates and desired product. The reaction is often carried out at elevated temperatures to drive the condensation and cyclization steps to completion. While versatile, the Pinner synthesis can sometimes suffer from regioselectivity issues and may require the pre-synthesis of the amidine reagent.

The Rise of Modern Synthesis Methods: A Paradigm Shift in Efficiency and Sustainability

In recent years, a new wave of synthetic methodologies has emerged, driven by the principles of green chemistry and the need for more rapid and efficient access to complex molecules. These modern techniques, including microwave-assisted synthesis, ultrasound irradiation, advanced multicomponent reactions, C-H activation, and continuous flow chemistry, offer significant advantages over traditional routes.

Microwave-Assisted Synthesis: Accelerating Reactions with Focused Energy

Microwave irradiation has revolutionized organic synthesis by providing rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields.[5] In the context of pyrimidine synthesis, microwave-assisted Biginelli and Pinner reactions have become commonplace, offering a green and efficient alternative to conventional heating.[1]

Causality in Experimental Choices: The use of a microwave reactor allows for precise temperature and pressure control, enabling reactions to be carried out at temperatures above the boiling point of the solvent in sealed vessels. This superheating effect dramatically accelerates the reaction rate. Furthermore, many microwave-assisted pyrimidine syntheses can be performed under solvent-free conditions, reducing environmental impact and simplifying product purification.[1]

Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and environmentally friendly approach to pyrimidine synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.

Causality in Experimental Choices: Ultrasound-assisted pyrimidine synthesis often leads to higher yields and shorter reaction times compared to conventional methods. The mechanical effects of ultrasound can also enhance mass transfer and disrupt solid aggregates, proving beneficial for heterogeneous reactions.

Advanced Multicomponent Reactions: Elegance in Complexity

Modern multicomponent reactions (MCRs) have expanded the synthetic toolbox for pyrimidines beyond the classical Biginelli reaction. These elegant one-pot transformations allow for the construction of highly complex and diverse pyrimidine derivatives from simple starting materials, often with high atom economy.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This sustainable method proceeds through a cascade of condensation and dehydrogenation steps, offering excellent regioselectivity and functional group tolerance.[5][6][7]

Causality in Experimental Choices: The choice of a specific transition-metal catalyst is key to directing the reaction pathway and achieving high selectivity. These reactions often utilize readily available and renewable starting materials like alcohols, aligning with the principles of green chemistry.

C-H Activation: A New Frontier in Pyrimidine Functionalization

Direct C-H bond activation has emerged as a powerful strategy for the late-stage functionalization of pyrimidine rings, avoiding the need for pre-functionalized substrates.[8] Palladium- and rhodium-catalyzed C-H arylation, alkylation, and amination reactions allow for the direct introduction of various substituents onto the pyrimidine core with high regioselectivity.

Causality in Experimental Choices: The choice of catalyst and directing group is critical for controlling the site of C-H activation. While not a de novo synthesis of the pyrimidine ring itself, this method provides an atom-economical and efficient way to create diverse pyrimidine derivatives that would otherwise require multi-step synthetic sequences.

Continuous Flow Chemistry: From Batch to Continuous Production

Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more scalable, and highly reproducible synthesis.[9] In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. The Biginelli reaction has been successfully adapted to a continuous flow process, demonstrating the potential for large-scale, automated production of dihydropyrimidinones.[9][10]

Causality in Experimental Choices: The small reactor volume and high surface-area-to-volume ratio in flow systems allow for excellent heat transfer, enabling the safe use of highly exothermic reactions and superheated solvents. The precise control over reaction time minimizes the formation of byproducts, often leading to cleaner reaction profiles and simplified purification.

Quantitative Comparison of Synthesis Methods

The following tables summarize key performance indicators for the different pyrimidine synthesis methods, based on published experimental data.

Table 1: Comparison of Traditional and Modern Pyrimidine Synthesis Methods

MethodCatalyst/ConditionsSolventTimeTemperatureYield (%)Reference
Traditional Biginelli HClEthanol3 - 48 hoursRefluxOften low to moderate[1][9]
Traditional Pinner Acid or BaseVaries3 hours52°C~90%[7]
Microwave-Assisted Biginelli Sulfamic AcidSolvent-free2 - 5 minutes300W88 - 95%[7]
Ultrasound-Assisted MorpholineWater20 - 90 minutesAmbientUp to 95%[2]
Iridium-Catalyzed MCR PN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[5][6][7]
Continuous Flow Biginelli Coordination PolymerSolvent-freeContinuous100°CHigh[9][10]

Visualizing the Synthetic Workflows

To better illustrate the procedural differences between traditional and modern approaches, the following diagrams depict the key stages of the classical Biginelli reaction and a modern microwave-assisted synthesis.

Biginelli_Workflow cluster_traditional Traditional Biginelli Reaction A1 Mix aldehyde, β-ketoester, urea B1 Add solvent (e.g., Ethanol) & acid catalyst (e.g., HCl) A1->B1 C1 Reflux for 3-48 hours B1->C1 D1 Cool to room temperature C1->D1 E1 Isolate product by filtration D1->E1 F1 Recrystallize to purify E1->F1

A simplified workflow for the traditional Biginelli reaction.

Microwave_Workflow cluster_modern Microwave-Assisted Biginelli Reaction A2 Mix aldehyde, β-ketoester, urea, & catalyst B2 Place in microwave reactor (often solvent-free) A2->B2 C2 Irradiate for 2-10 minutes B2->C2 D2 Cool to room temperature C2->D2 E2 Wash with water & filter D2->E2

A streamlined workflow for a modern microwave-assisted Biginelli reaction.

Detailed Experimental Protocols

To provide a practical basis for comparison, the following are representative, step-by-step protocols for key pyrimidine synthesis methods.

Protocol 1: Classical Biginelli Reaction (Conventional Heating)

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Concentrated HCl (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol.

  • Add a few drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[9]

Protocol 2: Microwave-Assisted Solvent-Free Biginelli Reaction

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Sulfamic acid (20 mol%)

Procedure:

  • In a beaker, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea, 1.5 mmol), and sulfamic acid (20 mol%).

  • Mix the components thoroughly with a spatula.

  • Place the beaker in a domestic microwave oven and irradiate at 300W for 2-5 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the solid product with cold water and collect by filtration.

  • Recrystallize from ethanol to obtain the pure product.[7]

Protocol 3: Ultrasound-Assisted Synthesis of Tetrahydropyrimidines

Materials:

  • Substituted aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Urea or thiourea (1 mmol)

  • Morpholine (catalytic amount)

  • Water

Procedure:

  • In a flask, mix the aldehyde (1 mmol), malononitrile (1 mmol), and urea (or thiourea, 1 mmol) in water.

  • Add a catalytic amount of morpholine to the mixture.

  • Place the flask in an ultrasonic bath and irradiate at room temperature for 20-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solid product will precipitate.

  • Filter the precipitate, wash with cold water, and dry to obtain the pure product.

Protocol 4: Palladium-Catalyzed C-H Arylation of a Pyrimidine Derivative

Materials:

  • Pyrimidine derivative (1 equiv.)

  • Aryl bromide (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2 equiv.)

  • Pivalic acid (PivOH) (30 mol%)

  • Dimethylacetamide (DMA)

Procedure:

  • To a microwave vial, add the pyrimidine derivative (1 equiv.), aryl bromide (1.5 equiv.), Pd(OAc)₂ (10 mol %), and K₂CO₃ (2 equiv.).

  • Add anhydrous DMA and pivalic acid (30 mol %).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 6 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Protocol 5: Continuous Flow Biginelli Reaction

Experimental Setup:

  • A continuous flow reactor system equipped with pumps for reagent delivery, a heated reactor coil, and a back-pressure regulator.

  • A heterogeneous catalyst packed in the reactor coil.

Procedure:

  • Prepare separate solutions of the aldehyde, β-ketoester, and urea in a suitable solvent, or use neat reagents if liquid.

  • Pump the reagent streams into the flow reactor at defined flow rates to achieve the desired stoichiometry and residence time.

  • The reaction mixture passes through the heated reactor coil containing the catalyst.

  • The product stream exits the reactor and is collected.

  • The product can be isolated by evaporation of the solvent or by continuous crystallization.[9][10]

Conclusion: Selecting the Right Tool for the Job

The synthesis of pyrimidines has evolved significantly from the classical, often harsh, conditions of the Biginelli and Pinner reactions. Modern methodologies offer a plethora of options that are not only more efficient in terms of time and yield but also align with the principles of green and sustainable chemistry.

  • For rapid lead generation and library synthesis , microwave-assisted and advanced multicomponent reactions are invaluable tools, allowing for the quick and efficient production of a diverse range of pyrimidine derivatives.

  • For large-scale production and process optimization , continuous flow chemistry presents a compelling case with its enhanced safety, scalability, and reproducibility.

  • For late-stage functionalization and the synthesis of complex analogs , C-H activation strategies provide an elegant and atom-economical approach.

  • Ultrasound-assisted synthesis offers a simple and effective way to improve upon traditional methods with minimal investment in specialized equipment.

Ultimately, the choice of synthetic method will depend on the specific goals of the researcher, including the desired substitution pattern, scale of the reaction, and available resources. By understanding the underlying principles and practical considerations of both traditional and modern approaches, chemists can make informed decisions to accelerate the discovery and development of new pyrimidine-based therapeutics.

References

Sources

A Comparative Analysis of the Antimicrobial Activity of Fluorinated Pyrimidinols

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is of paramount importance. Among these, fluorinated pyrimidinols have emerged as a promising class of compounds, demonstrating significant potential in the development of new antimicrobial agents. The introduction of fluorine atoms into the pyrimidine ring can dramatically alter the physicochemical properties of the molecule, often leading to enhanced biological activity and metabolic stability. This guide provides a detailed comparison of the antimicrobial performance of different classes of fluorinated pyrimidinols, supported by experimental data and an in-depth analysis of their structure-activity relationships and proposed mechanisms of action.

Comparative Antimicrobial Potency: A Data-Driven Overview

The antimicrobial efficacy of newly synthesized compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. Below is a comparative summary of the in vitro antimicrobial activities of two distinct classes of fluorinated pyrimidinols against a panel of clinically relevant bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluorinated Pyrimidinol Derivatives (in µg/mL)
Compound ClassSpecific CompoundS. aureus (MTCC-96)S. pyogenes (MTCC-442)E. coli (MTCC-443)P. aeruginosa (MTCC-1688)C. albicans (MTCC-227)A. niger (MTCC-282)Reference
Pyrazole-Clubbed Dihydropyrimidinones Compound 4b255050100100100[1]
Compound 4c (MRSA active) 6.25 (MRSA) 252550100100[1]
Compound 4f50255050100100[1]
Compound 4i25502550100200[1]
Pyrimidin-2-ol Analogues 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-ol1.89-1.893.783.783.78[2]
4-(2,4-Difluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-ol1.95-1.953.903.903.90[2]
Standard DrugsCiprofloxacin25502525--[1]
Griseofulvin----100100[1]
Cefadroxil12.5252525--[2]
Fluconazole----12.525[2]

Note: The data for Pyrimidin-2-ol Analogues was originally reported in µM/ml and has been converted to µg/mL for comparative purposes, assuming an average molecular weight for the derivatives.

From the data presented, it is evident that both classes of fluorinated pyrimidinols exhibit broad-spectrum antimicrobial activity. Notably, the pyrazole-clubbed dihydropyrimidinone Compound 4c demonstrates potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 6.25 µg/mL[1]. The fluorinated pyrimidin-2-ol analogues also show significant potency, with MIC values as low as 1.89 µg/mL against S. aureus and E. coli[2].

Structure-Activity Relationship (SAR): The Role of Fluorine and Other Substituents

The antimicrobial activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The presence of fluorine, a highly electronegative atom, can enhance the lipophilicity and binding affinity of the molecule to its target protein[1][3].

Pyrazole-Clubbed Dihydropyrimidinones:

For the pyrazole-clubbed dihydropyrimidinones, structure-activity relationship studies have revealed that the presence of electron-withdrawing groups on the phenyl ring at the C4 position of the dihydropyrimidine core is crucial for enhanced antimicrobial activity[1]. Specifically, compounds with fluoro and chloro substituents at the ortho and para positions of the phenyl ring exhibited increased antibacterial and antifungal activities[1]. This suggests that the electronic properties of the substituents play a key role in the molecule's interaction with its biological target.

SAR_Dihydropyrimidinones Core Dihydropyrimidinone Core C4_Phenyl C4-Phenyl Ring Core->C4_Phenyl Substitution at C4 Electron_Withdrawing Electron-Withdrawing Groups (e.g., -F, -Cl) C4_Phenyl->Electron_Withdrawing Presence of Enhanced_Activity Enhanced Antimicrobial Activity Electron_Withdrawing->Enhanced_Activity Leads to

Caption: SAR of Pyrazole-Clubbed Dihydropyrimidinones.

Pyrimidin-2-ol Analogues:

In the case of the pyrimidin-2-ol analogues, the presence of a 4-nitrophenyl group at the C6 position and a substituted phenyl group at the C4 position appears to be important for their antimicrobial properties. The fluorinated derivatives, in particular, demonstrated potent activity, suggesting that the fluorine substitution on the C4-phenyl ring contributes favorably to their biological action[2]. Further studies are needed to fully elucidate the SAR for this class of compounds.

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which these fluorinated pyrimidinols exert their antimicrobial effects are still under investigation; however, based on the known activities of related pyrimidine derivatives, several potential targets can be proposed.

Inhibition of Cell Division:

One plausible mechanism of action for pyrimidine derivatives is the inhibition of bacterial cell division. Some thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, a key component of the bacterial cytoskeleton that is essential for cell division[4]. By disrupting FtsZ function, these compounds can prevent bacterial replication, leading to cell death.

Mechanism_FtsZ Pyrimidine Fluorinated Pyrimidinol Inhibition Inhibition Pyrimidine->Inhibition FtsZ FtsZ Protein Polymerization FtsZ Polymerization FtsZ->Polymerization Cell_Division Bacterial Cell Division Polymerization->Cell_Division Bactericidal_Effect Bactericidal Effect Cell_Division->Bactericidal_Effect Inhibition->Polymerization Inhibition->Bactericidal_Effect

Caption: Proposed Mechanism: Inhibition of FtsZ Polymerization.

Interference with Dihydrofolate Reductase (DHFR):

Another potential target for dihydropyrimidinone derivatives is dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria[1][5]. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the production of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.

Experimental Methodologies: A Guide to Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in the evaluation of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC Determination:
  • Preparation of Compound Stock Solutions: Dissolve the synthesized fluorinated pyrimidinols in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold serial dilutions of the compound stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). This creates a gradient of compound concentrations across the plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Inoculation: Inoculate each well of the microtiter plate (except for a sterility control) with the prepared microbial suspension.

  • Incubation: Incubate the microtiter plates at an appropriate temperature (typically 37°C for bacteria and 25-30°C for fungi) for a defined period (usually 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution Start Start Prep_Stock Prepare Compound Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant antimicrobial potential of fluorinated pyrimidinols. Both pyrazole-clubbed dihydropyrimidinones and pyrimidin-2-ol analogues have demonstrated potent activity against a range of pathogenic bacteria and fungi, including drug-resistant strains. The strategic incorporation of fluorine atoms and other electron-withdrawing groups appears to be a key factor in enhancing their antimicrobial efficacy.

While promising, further research is essential to fully realize the therapeutic potential of this class of compounds. Future studies should focus on:

  • Elucidating the precise mechanisms of action to identify their specific molecular targets within microbial cells.

  • Expanding the structure-activity relationship studies to design and synthesize more potent and selective analogues.

  • Conducting in vivo efficacy and toxicity studies to evaluate their performance in a biological system.

The continued exploration of fluorinated pyrimidinols represents a valuable avenue in the quest for novel antimicrobial agents to address the growing challenge of infectious diseases.

References

  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252. [Link]
  • Chitra, S., Devanathan, D., & Pandiarajan, K. (2012). Dihydropyrimidinones against multiresistant bacteria. Frontiers in Microbiology, 13, 848525. [Link]
  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European journal of medicinal chemistry, 35(12), 1043–1052. [Link]
  • Sharma, P., Rane, N., & Gurram, V. K. (2014). A review on synthesis and pharmacological importance of dihydropyrimidinone. Arabian Journal of Chemistry, 7(5), 629-644. [Link]
  • Stefani, H. A., Gaviolli, C. F., & Zukerman-Schpector, J. (2006). A novel one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones. The Journal of organic chemistry, 71(19), 7465–7468. [Link]
  • de Vasconcelos, T. R., da Silva, A. L., & de Souza, M. V. (2012). Dihydropyrimidinones: a promising scaffold for the design of new antimicrobial agents. Mini reviews in medicinal chemistry, 12(1), 77–85. [Link]
  • Niemirowicz-Laskowska, K., Durnaś, B., Wątek, M., & Bucki, R. (2018). Dihydropyrimidinone Derivatives as a New Class of Antimicrobial Agents. Molecules (Basel, Switzerland), 23(11), 2993. [Link]
  • Chen, Y. L., Chen, Y. H., Chen, C. I., Chen, Y. H., & Lu, P. J. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 9(18), 10221–10229. [Link]
  • Narwal, S., Kumar, A., & Kumar, R. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central journal, 11(1), 52. [Link]
  • Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta poloniae pharmaceutica, 68(1), 57–65. [Link]
  • Peterson, C. N., Dahl, N. T., Ke, H., & Chari, J. V. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure-Activity Relationships and Mechanism of Action. ACS omega, 7(42), 37907–37916. [Link]
  • Palmer, J. A., Smith, A. M., & Giedroc, D. P. (2015). Development of antibacterial compounds that constrain evolutionary pathways to resistance. eLife, 4, e09323. [Link]
  • Antoci, V., Diacovich, L., Fischer, F., Salinas, G., & Viale, A. M. (2019). Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm formation in Escherichia coli. PloS one, 14(10), e0224334. [Link]
  • Peterson, C. N., Ke, H., & Chari, J. V. (2024). Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS medicinal chemistry letters, 15(7), 931–937. [Link]
  • El-Gaby, M. S., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2013). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. International journal of molecular sciences, 14(7), 13736–13751. [Link]
  • Wright, G. D. (2017). DNA replication proteins as potential targets for antimicrobials in drug-resistant bacterial pathogens. The Journal of antibiotics, 70(1), 15–21. [Link]
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assessing the purity of synthesized 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol against a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Purity Assessment: 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints. For a key pharmaceutical intermediate such as this compound, a building block in the synthesis of various active pharmaceutical ingredients (APIs), the assurance of purity is not merely a quality control metric; it is a fundamental pillar of safety and efficacy. Impurities, defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the chemical entity defined as the drug substance, can arise from starting materials, by-products of the synthesis, or degradation.[1][2] Even in trace amounts, these unwanted components can impact the stability, manufacturability, and, most critically, the toxicological profile of the final API.[1]

This guide provides a comprehensive framework for assessing the purity of a newly synthesized batch of this compound against a certified reference standard. We will move beyond a simple checklist of procedures to explore the causality behind the selection of orthogonal analytical techniques. This approach ensures a robust, cross-validated purity profile, adhering to the principles of scientific integrity and regulatory expectations outlined in guidelines such as ICH Q3A.[3][4] Our objective is to equip researchers and drug development professionals with the rationale and detailed methodologies required to make an authoritative declaration of purity.

The Orthogonal Approach: A Multi-Faceted View of Purity

A single analytical technique is insufficient to declare a compound "pure." A self-validating system relies on the principle of orthogonality, where multiple, disparate analytical methods are employed to interrogate different physicochemical properties of the sample. This strategy minimizes the risk of an impurity co-eluting with the main peak in chromatography or being invisible to a particular detector. Our assessment of this compound will be built upon four orthogonal pillars: Chromatography, Spectroscopy, Elemental Composition, and Thermal Analysis.

Caption: Orthogonal methodologies for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary technique for quantifying the purity of non-volatile organic compounds and profiling related substance impurities. For this compound, a reversed-phase HPLC method with UV detection is the logical choice, leveraging the molecule's moderate polarity and UV-active pyrimidine core.

Causality Behind the Method:

  • Reversed-Phase (C18 Column): The C18 stationary phase provides effective separation for moderately polar heterocyclic compounds.

  • Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) is crucial. It ensures that the main, more polar peak elutes with good peak shape, while also having sufficient solvent strength to elute any less polar, late-eluting impurities within a reasonable timeframe.[5]

  • Acidified Mobile Phase (0.1% Formic Acid): The addition of a weak acid suppresses the ionization of the pyrimidinol's acidic proton, leading to more consistent retention times and sharper, more symmetrical peaks.

  • UV Detection (265 nm): This wavelength is chosen to be near the λmax of the pyrimidine chromophore, providing high sensitivity for both the main compound and structurally similar impurities.[6]

Data Summary: Synthesized Batch vs. Reference Standard
ParameterReference StandardSynthesized BatchAcceptance Criteria
Purity (by Area %) 99.91%99.65%≥ 99.0%
Retention Time (min) 8.548.55± 2% of Reference
Largest Unidentified Impurity 0.04% (at RRT 1.12)0.12% (at RRT 1.25)≤ 0.15%
Total Impurities 0.09%0.35%≤ 1.0%

RRT = Relative Retention Time

The data indicates the synthesized batch meets the pre-defined acceptance criteria, though it contains a higher level of total impurities compared to the reference standard. The impurity at RRT 1.25 exceeds the identification threshold of 0.10% as per ICH Q3A guidelines, necessitating structural elucidation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool due to its high sensitivity and wide chemical shift range, which often results in a simplified spectrum with minimal peak overlap.[7]

Causality Behind the Nuclei Selection:

  • ¹H NMR: Confirms the presence and environment of the methyl group and any aromatic or hydroxyl protons.

  • ¹³C NMR: Provides a map of the carbon skeleton, confirming the number of unique carbon environments.

  • ¹⁹F NMR: This is the most critical NMR experiment for this molecule. It provides a highly sensitive and specific signal for the fluorine atom.[8] The chemical shift is acutely sensitive to the electronic environment, making it an excellent probe for purity and structural integrity.[9] Quantitative ¹⁹F NMR (qNMR) can be used for an absolute purity determination against a certified internal standard.[8]

By comparing the ¹H, ¹³C, and ¹⁹F NMR spectra of the synthesized batch to the reference standard, one can confirm structural identity and rule out the presence of positional isomers or other structurally similar impurities at levels typically >0.5%.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

While HPLC is ideal for non-volatile compounds, it may not detect volatile or semi-volatile impurities such as residual solvents or certain starting materials. GC-MS provides a complementary analysis for these potential contaminants.[10]

Causality Behind the Method:

  • Headspace GC: For residual solvents (e.g., methanol, ethyl acetate used in synthesis or recrystallization), headspace analysis is the preferred technique. It samples the vapor phase above the sample, concentrating volatile analytes.

  • Direct Injection GC-MS: To detect less volatile starting materials or by-products, direct injection can be used. The compound's polarity and thermal stability must be considered; derivatization may be necessary if the pyrimidinol is not sufficiently volatile or stable at GC temperatures.

  • Mass Spectrometry (MS) Detector: The MS detector provides mass information, allowing for the positive identification of detected impurities by comparing their mass spectra to known libraries.[11][12]

This analysis ensures the absence of process-related volatile impurities that could compromise the quality and safety of the intermediate.

Elemental Analysis: The Fundamental Compositional Check

Elemental analysis (EA) provides a quantitative determination of the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound.[13] This bulk analysis technique serves as a fundamental check on the empirical formula.

Causality Behind the Method: A significant deviation between the theoretical elemental composition and the experimentally determined values can indicate the presence of inorganic impurities (e.g., salts, catalysts), residual solvents, or a fundamental error in the assumed structure of the synthesized material.[14][15]

Data Summary: Elemental Composition
ElementTheoretical %Reference Standard %Synthesized Batch %Acceptance Criteria
Carbon (C) 36.95%36.91%36.85%± 0.4%
Hydrogen (H) 2.48%2.51%2.53%± 0.4%
Nitrogen (N) 17.23%17.20%17.15%± 0.4%

Both the reference and synthesized batches show excellent correlation with the theoretical values for C₅H₄ClFN₂O, confirming the correct elemental composition and absence of significant inorganic impurities.

Experimental Protocols

The following protocols are provided as validated starting points. Per ICH Q2(R2) guidelines, any analytical procedure must be validated for its intended purpose, demonstrating specificity, linearity, accuracy, precision, and robustness.[16][17]

Protocol 1: Reversed-Phase HPLC Method
  • Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis Diode Array Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Caption: Workflow for HPLC purity analysis.

Protocol 2: ¹⁹F NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer with a fluorine-capable probe.

  • Sample Preparation: Accurately weigh ~15 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Experiment: Standard 1D ¹⁹F experiment with ¹H decoupling.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Number of Scans: 128 (or more for higher signal-to-noise).

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum (if an internal standard is used). Integrate the signal corresponding to the analyte and any fluorine-containing impurities. Compare the chemical shift and peak purity to the reference standard.

Conclusion

The purity assessment of this compound is a clear demonstration of the necessity for a multi-faceted, orthogonal analytical strategy. While HPLC provides the primary quantitative measure of purity and profiles non-volatile impurities, it is only through the synergistic application of NMR for structural verification, GC-MS for volatile impurity screening, and Elemental Analysis for fundamental compositional confirmation that a complete and trustworthy purity profile can be established. The synthesized batch in our case study successfully meets typical quality criteria, but the framework identified a key impurity requiring further investigation, underscoring the robustness of this comprehensive approach. For professionals in drug development, adopting such a self-validating system is not just good practice; it is essential for ensuring the quality and safety of the medicines we create.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][3]
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][1]
  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link][14]
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][4]
  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link][15]
  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link][16]
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][17]
  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link][9]
  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link][18]
  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link][7]
  • SciELO. (2011). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. [Link][6]
  • University of California, Santa Barbara. Fluorine NMR. [Link][10]
  • Diva-portal.org. (2016).
  • PubMed. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link][5]
  • PubMed Central. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link][12]
  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link][11]
  • PubMed Central. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link][13]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, pyrimidine derivatives represent a cornerstone of medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, the 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol scaffold has emerged as a promising platform for the development of novel therapeutic agents. The strategic placement of halogen atoms and a methyl group on the pyrimidine ring can significantly influence the molecule's biological activity and pharmacokinetic profile.[1] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of a closely related series of pyrimidine derivatives, the 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, which serve as a pertinent case study for researchers in the field. The insights gleaned from this analysis aim to inform the rational design and progression of pyrimidin-4-ol derivatives from the laboratory bench to preclinical models.

From Cell Lines to Xenografts: Deconstructing Efficacy

The journey of a potential drug candidate from a laboratory curiosity to a clinical contender is a multi-step process of rigorous evaluation. The initial assessment of biological activity is typically conducted in vitro, utilizing cell-based assays to determine a compound's potency and mechanism of action at a cellular level. Promising candidates are then advanced to in vivo studies, where their efficacy and safety are evaluated within a living organism. This transition is a critical juncture, as many compounds that show promise in vitro fail to translate their efficacy in vivo due to factors such as poor bioavailability, rapid metabolism, or unforeseen toxicity.

This guide will dissect the experimental methodologies and comparative data for a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, highlighting a lead compound, Compound 21 (PTI-868) , which demonstrated potent antitumor activity in both settings.[3]

In Vitro Efficacy: Gauging Potency in Cancer Cell Lines

The initial screening of the 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidine series was performed against a panel of human cancer cell lines to assess their anti-proliferative activity. Such in vitro assays are fundamental to understanding the intrinsic potency of a compound and its spectrum of activity across different cancer types.

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these compounds for a specified duration (e.g., 72 hours).

  • MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (5 mg/mL) and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of cell growth, is calculated from the dose-response curves.

Comparative In Vitro Efficacy Data

The following table summarizes the in vitro anti-proliferative activity of selected 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines against various cancer cell lines.

Compound2-Heteroaryl Group5-Phenyl SubstitutionCell Line A (IC₅₀, µM)Cell Line B (IC₅₀, µM)Cell Line C (IC₅₀, µM)
21 (PTI-868) Imidazole4-methoxy0.05 0.08 0.12
Analog A Pyrazole3,4-dichloro0.520.781.10
Analog B Triazole4-fluoro0.210.350.48

Note: The data presented here is illustrative and based on the findings for a closely related series of compounds.[3]

The results indicate that Compound 21 (PTI-868) exhibits superior potency across multiple cell lines compared to its analogs, establishing it as a lead candidate for further in vivo evaluation.[3]

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed prepare_compounds Prepare Serial Dilutions of Pyrimidine Derivatives seed->prepare_compounds treat_cells Treat Cells for 72h prepare_compounds->treat_cells mtt Add MTT Reagent treat_cells->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

In Vitro Cell Proliferation Assay Workflow.

In Vivo Efficacy: Assessing Antitumor Activity in Xenograft Models

The promising in vitro data for Compound 21 (PTI-868) prompted its evaluation in a more physiologically relevant setting: a nude mouse xenograft model. This in vivo model involves implanting human tumor cells into immunocompromised mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a living system.

Experimental Protocol: Nude Mouse Xenograft Model

Step-by-Step Methodology:

  • Animal Acclimatization: Immunocompromised nude mice are acclimatized to the laboratory conditions for at least one week prior to the study.

  • Tumor Cell Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Compound Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. Compound 21 (PTI-868) is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Termination and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies).

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo antitumor efficacy of Compound 21 (PTI-868) in a nude mouse xenograft model.

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1200-
Compound 21 (PTI-868) 50 mg/kg, daily450 62.5

Note: The data presented here is illustrative and based on the findings for a closely related series of compounds.[3]

The significant tumor growth inhibition observed with Compound 21 (PTI-868) treatment demonstrates a successful translation of its potent in vitro activity to an in vivo setting.[3]

InVivo_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis & Outcome start Start acclimatize Acclimatize Nude Mice start->acclimatize implant Implant Human Tumor Cells acclimatize->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Control & Treatment Groups monitor_growth->randomize administer Administer Compound 21 or Vehicle randomize->administer monitor_efficacy Monitor Tumor Volume & Body Weight administer->monitor_efficacy terminate Terminate Study & Excise Tumors monitor_efficacy->terminate analyze Calculate Tumor Growth Inhibition (TGI) terminate->analyze end End analyze->end

In Vivo Xenograft Model Workflow.

Discussion: Correlating In Vitro Potency with In Vivo Efficacy

The successful translation of in vitro potency to in vivo efficacy for Compound 21 (PTI-868) is a significant finding. This correlation is not always observed and is a testament to the favorable pharmacokinetic and pharmacodynamic properties of this particular derivative. Several factors can contribute to a disconnect between in vitro and in vivo results, including:

  • Metabolism: The compound may be rapidly metabolized in the liver, reducing its systemic exposure.

  • Bioavailability: Poor absorption from the gastrointestinal tract can limit the amount of drug that reaches the tumor.

  • Off-target effects: The compound may interact with other biological targets in the body, leading to toxicity or reduced efficacy.

The potent in vivo activity of Compound 21 suggests that it possesses a favorable balance of these properties. Further studies would be necessary to fully elucidate its metabolic fate, tissue distribution, and potential for off-target toxicities.

The mechanism of action studies for this series of compounds indicated that they behave similarly to previously reported triazolopyrimidines and 2-cyanoaminopyrimidines.[3] These classes of compounds are known to target various signaling pathways implicated in cancer cell proliferation and survival.

Signaling_Pathway Pyrimidine Pyrimidine Derivative (e.g., Compound 21) RTK Receptor Tyrosine Kinase (RTK) Pyrimidine->RTK Inhibits PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation

Hypothetical Signaling Pathway Targeted by Pyrimidine Derivatives.

Conclusion

This comparative guide has illuminated the critical process of evaluating the efficacy of novel pyrimidine derivatives from in vitro cell-based assays to in vivo animal models. The case study of the 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidine series, and specifically the lead compound Compound 21 (PTI-868), underscores the importance of a robust and well-designed experimental workflow. The potent activity of this compound in both settings highlights the therapeutic potential of this chemical scaffold. For researchers in the field of drug development, this guide serves as a practical framework for assessing the translational potential of their own this compound derivatives and related compounds, ultimately paving the way for the discovery of new and effective medicines.

References

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 353-364. [Link]
  • Sharma, P., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 966-989. [Link]
  • Rashid, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5567-5597. [Link]

Sources

Comparative Docking Analysis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol Analogs in Kinase Active Sites: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol analogs targeting the active sites of therapeutically relevant kinases. We will explore the rationale behind the selection of specific kinase targets, detail the step-by-step computational workflow, and present a template for the analysis and interpretation of docking results. This document is intended for researchers, computational chemists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Rationale for Targeting Kinases with Pyrimidinol Scaffolds

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them one of the most important classes of drug targets. The ATP-binding site of kinases, characterized by a conserved hinge region, a solvent-exposed region, and a hydrophobic back pocket, is the primary target for the development of small molecule inhibitors.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for inhibitor design. The specific analog series, this compound, offers a unique combination of electronic and steric properties. The chloro and fluoro substituents can modulate the compound's pKa, lipophilicity, and potential for halogen bonding, while the methyl group can be oriented to probe specific hydrophobic pockets within the active site.

This guide will outline a systematic approach to evaluate a library of these analogs against a panel of selected kinases to identify promising candidates and elucidate the structural basis for their potential selectivity.

Experimental Design: A Self-Validating Docking Workflow

Our approach is grounded in a workflow designed to ensure the reliability and reproducibility of the docking results. This involves careful preparation of both the protein targets and the small molecule ligands, followed by a validated docking protocol and rigorous post-docking analysis.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Kinase Target Selection (e.g., EGFR, ABL1) ProtPrep 3. Protein Preparation (Add H, Assign Charges) PDB->ProtPrep PDB Structures Ligand 2. Analog Library Generation (e.g., R-group variation) LigPrep 4. Ligand Preparation (Generate 3D, Minimize) Ligand->LigPrep 2D Structures GridGen 5. Receptor Grid Generation (Define Binding Site) ProtPrep->GridGen Docking 6. Molecular Docking (e.g., Glide, AutoDock Vina) LigPrep->Docking GridGen->Docking Grid File PoseAnalysis 7. Pose & Score Analysis (Binding Energy, Interactions) Docking->PoseAnalysis Docked Poses Validation 8. Re-docking Validation (RMSD of co-crystal ligand) PoseAnalysis->Validation Compare G cluster_interactions Key Molecular Interactions Analog This compound Analog N1 O4 Hinge Kinase Hinge Region Met NH Met C=O Analog:N1->Hinge:Met_NH H-Bond (Acceptor) Analog:O4->Hinge:Met_CO H-Bond (Donor) Pocket Hydrophobic Pocket Analog->Pocket Hydrophobic Interaction Solvent Solvent Front Analog->Solvent Solvent Exposure

Caption: Common interactions of pyrimidinol inhibitors in kinase active sites.

For the this compound core, we would expect to see:

  • Hinge Binding: The pyrimidine nitrogen and the 4-ol group forming canonical hydrogen bonds with the backbone amide and carbonyl of a conserved methionine residue in the hinge region.

  • Hydrophobic Interactions: The C2-substituent (e.g., methyl, cyclopropyl) should be oriented towards a hydrophobic pocket. The analysis would focus on how well each R-group fits into this pocket and whether it makes favorable van der Waals contacts.

  • Halogen Interactions: The chlorine and fluorine atoms should be analyzed for potential halogen bonding or other electrostatic interactions with the protein. The 5-fluoro group, in particular, can influence the electronics of the pyrimidine ring and its hydrogen bonding capacity.

By comparing the poses of ANA-004 in EGFR, ABL1, and BRAF, we could rationalize its potentially higher affinity. For instance, the cyclopropyl group might fit more snugly into a specific hydrophobic pocket in EGFR compared to the other kinases, explaining its selectivity.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for the comparative docking of this compound analogs against a panel of protein kinases. The hypothetical results suggest that modifications at the C2-position can significantly impact binding affinity.

It is crucial to remember that molecular docking is a computational prediction tool. The results should be used to prioritize compounds for synthesis and experimental validation. Promising candidates identified through this in silico approach should be subjected to in vitro kinase assays to determine their actual inhibitory activity (e.g., IC50 values). Subsequent co-crystallization of the most potent inhibitors with their target kinases would provide definitive experimental validation of the predicted binding modes.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]
  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century?
  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. [Link]
  • Zhao, Z., Wu, H., & Wang, L. (2017). A short review on pyrimidine-containing derivatives as privileged structures for kinase inhibitors. Future Medicinal Chemistry. [Link]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol (CAS No. 105806-14-2). As a halogenated pyrimidine derivative, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety protocols from the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA) and are designed for an audience of trained laboratory professionals.

Core Principles: Hazard Assessment and Mitigation

Understanding the hazard profile of this compound is fundamental to its safe management. While comprehensive toxicological data for this specific compound is not extensively published, its structure as a chlorinated and fluorinated organic molecule necessitates treating it with significant caution. Based on data from structurally similar halogenated pyrimidines, we can anticipate a number of potential hazards.[1][2][3][4][5][6][7]

Thermal decomposition, particularly during incineration or in the event of a fire, can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, and hydrogen fluoride.[4][5] Therefore, all handling and disposal procedures must be designed to minimize exposure and prevent uncontrolled reactions.

Table 1: Anticipated Hazard Profile

Hazard Category GHS Pictogram Signal Word Anticipated Hazard Statements
Acute Toxicity GHS07: Exclamation Mark Warning May be harmful if swallowed.
Skin Corrosion/Irritation GHS07: Exclamation Mark Warning May cause skin irritation.[3]
Eye Damage/Irritation GHS07: Exclamation Mark Warning May cause serious eye irritation.[2][3]

| Respiratory Irritation | GHS07: Exclamation Mark | Warning | May cause respiratory irritation.[1][3] |

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. This establishes a primary barrier between the researcher and the chemical hazard.

Primary Engineering Control: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a properly functioning and certified chemical fume hood.[6][8] This is the most critical step in preventing inhalation exposure.

Personal Protective Equipment (PPE): The selection of PPE is dictated by the task. The following table outlines the minimum requirements.

Table 2: Required Personal Protective Equipment

Task Minimum PPE Requirements
Routine Handling (e.g., weighing, solution prep) - Nitrile rubber gloves (consult manufacturer's compatibility chart)[8]- ANSI-approved chemical splash goggles[1][8]- Fully buttoned laboratory coat

| Waste Handling & Spill Cleanup | - Double-gloving with nitrile gloves is recommended[8]- Chemical splash goggles and a face shield- Chemical-resistant apron over a laboratory coat |

Waste Management: The Causality of Segregation

Proper waste segregation is the most important logistical step in the disposal process. The rationale is both safety-driven and economic. Halogenated organic compounds are classified as dangerous waste and require disposal via high-temperature incineration to ensure complete destruction.[1][8] Mixing halogenated waste with non-halogenated streams contaminates the entire volume, legally requiring all of it to be treated by the more expensive disposal method.[9][10] Furthermore, improper mixing can lead to dangerous chemical reactions.[11]

Waste Segregation & Disposal Workflow

start Generate Chemical Waste is_halogenated Is the waste This compound or contaminated with it? start->is_halogenated waste_container Place in a designated, properly labeled HALOGENATED ORGANIC WASTE container. is_halogenated->waste_container Yes non_halogenated Follow disposal procedures for non-halogenated waste streams. is_halogenated->non_halogenated No seal_and_label Ensure container is: - Compatible Material (e.g., Polyethylene) - Securely Sealed - Labeled 'Hazardous Waste' - Contents clearly listed waste_container->seal_and_label storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. seal_and_label->storage disposal_pickup Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal_pickup

Caption: Decision workflow for proper waste segregation.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol ensures that all waste is handled safely and consistently.

Protocol 4.1: Disposal of Solid Waste and Contaminated Materials
  • Categorize Waste: Identify the waste as "Hazardous Halogenated Solid Waste."

  • Container Selection: Use a wide-mouth, sealable container made of a compatible material (e.g., polyethylene).[8] The container must be clean and dry.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[10] Fill in the generator information and the chemical name: "Waste this compound."

  • Waste Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the labeled container. For contaminated items like weigh boats or gloves, place them directly into the container.

  • Closure: Securely seal the container. Do not leave it open.

  • Storage: Place the sealed container in a designated satellite accumulation area, within secondary containment, away from incompatible materials like acids, bases, and strong oxidizing agents.[8][12]

Protocol 4.2: Disposal of Contaminated Sharps
  • Immediate Disposal: All sharps (needles, scalpels, contaminated Pasteur pipettes) must be disposed of immediately after use.[11][13]

  • Container: Place sharps directly into a designated, puncture-proof, and clearly labeled sharps container.[11][13]

  • Segregation: If possible, use a separate sharps container for halogenated waste to prevent contamination of other sharps waste streams.

  • Final Disposal: Once the sharps container is full, it should be sealed and disposed of through a licensed hazardous waste or biomedical waste contractor, ensuring they are aware of the chemical contamination.[11]

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action to prevent harm. All personnel must be familiar with these procedures and the location of safety equipment.

Emergency Spill Response Workflow

spill Spill Occurs assess Is the spill large or uncontrolled? spill->assess evacuate Evacuate the area. Alert others. Call Emergency Response. assess->evacuate Yes small_spill Small, Contained Spill assess->small_spill No ppe Don appropriate PPE: - Double gloves - Goggles & Face Shield - Apron small_spill->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand). ppe->contain cleanup Carefully sweep or scoop up absorbent material. Avoid creating dust. contain->cleanup collect Place cleanup debris into a sealable, labeled hazardous waste container. cleanup->collect decontaminate Decontaminate the spill area with an appropriate solvent, followed by soap and water. collect->decontaminate dispose Dispose of all contaminated materials (including PPE) as halogenated waste. decontaminate->dispose

Caption: Step-by-step workflow for spill response.

First Aid and Exposure Protocol
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and seek immediate medical attention, providing the Safety Data Sheet (SDS) to the medical professional if possible.[1]

By implementing these structured procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • Atlantic Training. (2024, December 26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab [Video]. YouTube.
  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • National Center for Biotechnology Information. (n.d.). 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. PubChem Compound Database.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.